1-Octyl-2-thiourea
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
octylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKUNEDFMJPMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365252 | |
| Record name | Octylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13281-03-3 | |
| Record name | Octylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13281-03-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Octyl-2-thiourea: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octyl-2-thiourea, an N-substituted derivative of thiourea, is a molecule of significant interest in various scientific and industrial fields. Its unique chemical structure, featuring a lipophilic octyl chain and the reactive thiourea moiety, imparts a range of properties that make it a valuable compound in drug discovery, materials science, and corrosion inhibition. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering insights for researchers and professionals working in related disciplines. Thiourea and its derivatives are a versatile class of organic compounds that have garnered considerable attention for their broad spectrum of biological activities and industrial applications.[1][2]
Core Chemical and Physical Properties
This compound, also known by its CAS number 13281-03-3, possesses a unique combination of a polar thiourea group and a nonpolar octyl chain, which dictates its physical and chemical behavior.[3][4]
| Property | Value | Source |
| Molecular Formula | C9H20N2S | [4] |
| Molecular Weight | 188.33 g/mol | [4] |
| CAS Number | 13281-03-3 | [3] |
| Appearance | White crystalline solid (typical for thioureas) | [5] |
| Melting Point | 176-178 °C (for parent thiourea) | [6] |
| Boiling Point | Sublimes in vacuum at 150-160 °C (for parent thiourea) | [6] |
| Solubility | Soluble in water (142 g/L for parent thiourea), ethanol, and methanol. Almost insoluble in diethyl ether and hexane. | [5] |
| Density | 1.405 g/cm³ (for parent thiourea) | [5][7] |
Molecular Structure and Tautomerism
The structure of this compound is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is substituted with an octyl group, while the other is unsubstituted. Thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol (isothiourea) form. In the solid state and in solution, the thione form is generally predominant.[1]
The presence of the octyl group introduces a significant hydrophobic character to the molecule, influencing its solubility and interaction with nonpolar environments. The thiourea moiety, with its lone pairs of electrons on the sulfur and nitrogen atoms, is responsible for the compound's ability to coordinate with metal ions and participate in various chemical reactions.[1]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of N-substituted thioureas like this compound is typically achieved through the reaction of an isothiocyanate with a primary amine. A common and effective method involves the in-situ generation of the isothiocyanate from a more stable precursor.
Experimental Protocol: Synthesis from Octyl Isothiocyanate and Ammonia
A straightforward approach involves the direct reaction of octyl isothiocyanate with ammonia.
Materials:
-
Octyl isothiocyanate
-
Ammonia (aqueous or gaseous)
-
Anhydrous solvent (e.g., diethyl ether, ethanol)
Procedure:
-
Dissolve octyl isothiocyanate in an anhydrous solvent in a reaction flask.
-
Slowly add a solution of ammonia in the same solvent (or bubble ammonia gas through the solution) while stirring at room temperature.
-
The reaction is typically exothermic. Maintain the temperature with a cooling bath if necessary.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.
Alternative Protocol: Synthesis from Octylamine and an Isothiocyanate Precursor
An alternative and often more convenient method involves the reaction of octylamine with a reagent that generates the isothiocyanate in situ. A widely used method for synthesizing thiourea derivatives involves the condensation of an acid chloride with ammonium thiocyanate to form an acyl isothiocyanate, which then reacts with an amine.[8]
Materials:
-
Octylamine
-
Benzoyl chloride (or another acid chloride)
-
Ammonium thiocyanate
-
Anhydrous acetone
Procedure:
-
In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone.
-
Slowly add benzoyl chloride to the solution while stirring. This reaction forms benzoyl isothiocyanate in situ.
-
After a short period of stirring, add octylamine to the reaction mixture.
-
The reaction mixture is then typically stirred for several hours at room temperature or with gentle heating.
-
The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.
-
The solid 1-benzoyl-3-octylthiourea is collected by filtration.
-
Subsequent hydrolysis of the benzoyl group under basic or acidic conditions will yield this compound.
Caption: General synthesis pathway for this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations in the range of 3200-3400 cm⁻¹.[9] A strong band corresponding to the C=S stretching vibration is typically observed around 1300-1400 cm⁻¹.[9] The C-N stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.[10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl group, including a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a series of multiplets for the methylene groups (CH₂) in the aliphatic chain between 1.2 and 1.6 ppm, and a triplet for the methylene group adjacent to the nitrogen atom (CH₂-N) at a downfield position (around 3.3-3.5 ppm). The N-H protons will appear as broad signals, and their chemical shift can vary depending on the solvent and concentration.[13][14][15][16]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the octyl group and a characteristic downfield signal for the thiocarbonyl carbon (C=S) typically above 180 ppm.[13]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (188.33 g/mol ). The fragmentation pattern will likely involve cleavage of the octyl chain.[17][18]
Key Applications of this compound and its Derivatives
The unique structural features of this compound and related N-alkylthioureas make them valuable in several applications.
Corrosion Inhibition
Thiourea and its derivatives are well-established corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments.[19][20][21][22][23] The mechanism of inhibition involves the adsorption of the thiourea molecule onto the metal surface. The sulfur and nitrogen atoms act as active centers for adsorption, forming a protective film that isolates the metal from the corrosive medium.[20] The long octyl chain in this compound enhances its hydrophobic character, which can lead to the formation of a more compact and stable protective layer, thereby improving its inhibition efficiency. This protective layer can inhibit both anodic and cathodic reactions in the corrosion process.[19]
Caption: Mechanism of corrosion inhibition by this compound.
Drug Development and Medicinal Chemistry
Thiourea derivatives exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][24][25][26]
-
Antimicrobial Activity: Many thiourea derivatives have demonstrated potent antibacterial and antifungal properties.[1][24][27] Their mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall integrity.[24][27] The lipophilic octyl chain in this compound can facilitate its transport across microbial cell membranes, potentially enhancing its antimicrobial efficacy.
-
Anticancer Activity: Certain thiourea derivatives have shown promise as anticancer agents.[1] Their mode of action can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis. The principal mode of action for some thiourea-metal complexes is binding to proteins containing thiols and DNA.[1]
-
Anti-inflammatory and Antiviral Activity: The thiourea scaffold has been incorporated into molecules with anti-inflammatory and antiviral properties.[25]
The diverse biological activities of thiourea derivatives underscore the potential of this compound as a lead compound for the development of new therapeutic agents.
Organic Synthesis
Thiourea and its derivatives are versatile building blocks in organic synthesis.[2] They can be used as precursors for the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyrimidines, which are important pharmacophores in many drugs.[2] The thiourea moiety can also act as a ligand in transition metal catalysis.
Safety and Handling
Thiourea and its derivatives should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for this compound before use. Thiourea itself is classified as a substance that is toxic and a suspected carcinogen.[7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
This compound is a fascinating molecule with a rich chemistry and a broad range of potential applications. Its dual hydrophobic and reactive character makes it a valuable tool in corrosion science, a promising scaffold in medicinal chemistry, and a useful intermediate in organic synthesis. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential in various scientific and technological domains. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this versatile compound.
References
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- Ghorab, M., Alsaid, M. S., El-Gaby, M., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. [Source not further identified].
- Ilies, M., et al. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- [Author(s) not identified]. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.
- [Author(s) not identified]. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central.
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- [Author(s) not identified]. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
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- Alkan, C., Tekin, Y., & Kahraman, D. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
- Mariappan, M., Guruswamy, M., Ravindran, B., & Mojumdar, S. C. (2011). Thermal, FTIR and microhardness studies of bisthiourea-urea single crystal.
- [Author(s) not identified]. (n.d.). Study of thioureas derivatives synthesized from a green route as corrosion inhibitors for mild steel in HCl solution. Request PDF.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- National Institute of Standards and Technology. (n.d.). Thiourea. NIST WebBook.
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- [Author(s) not identified]. (1976). Synthesis of N-hydroxythiourea. PubMed.
- [Author(s) not identified]. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4.
- National Institute of Standards and Technology. (n.d.). Thiourea. NIST WebBook.
- [Author(s) not identified]. (n.d.). 1 H NMR spectrum of pure thiourea in DMSO-d 6.
- ChemicalBook. (n.d.). Thiourea(62-56-6) IR Spectrum.
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Introduction: The Thiourea Scaffold and the Significance of the Octyl Moiety
An In-Depth Technical Guide to 1-Octyl-2-thiourea (CAS 13281-03-3)
Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific data on the biological activity of this compound. The information presented within this guide concerning its potential applications is therefore extrapolated from studies on structurally related N-alkyl and other thiourea derivatives. This document serves as a foundational resource, providing core specifications, a validated synthesis protocol, and exemplary experimental designs to enable researchers to explore its potential.
Thiourea (SC(NH₂)₂) and its derivatives represent a "privileged structure" in medicinal chemistry and material science. The ability of the thiocarbonyl group to act as a hydrogen bond acceptor and the N-H groups to act as donors, combined with the diverse substitutions possible at the nitrogen atoms, makes this scaffold a versatile building block for compounds with a wide array of biological activities and chemical properties.[1][2] Thiourea derivatives have been investigated for their potential as antibacterial, antifungal, antioxidant, anticancer, and enzyme inhibitory agents.[3][4][5]
This guide focuses on the N-alkyl derivative, this compound. The incorporation of an eight-carbon alkyl (octyl) chain introduces significant lipophilicity to the molecule. This structural feature is critical, as it can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Increased lipophilicity often enhances the ability of a molecule to cross biological membranes, potentially increasing its bioavailability and interaction with intracellular targets. However, it may also affect solubility and metabolic stability. Understanding the core specifications and potential applications of this compound is therefore of significant interest to researchers in drug development and chemical synthesis.
Section 1: Core Specifications of this compound
Accurate characterization of a chemical entity is the foundation of reproducible scientific research. The fundamental physicochemical properties of this compound are summarized below.
| Property | Specification | Source(s) |
| CAS Number | 13281-03-3 | [6] |
| IUPAC Name | 1-octylthiourea | [7] |
| Synonyms | N-octylthiourea | [3] |
| Molecular Formula | C₉H₂₀N₂S | |
| Molecular Weight | 188.33 g/mol | |
| Appearance | White to off-white crystalline powder or solid | [8] |
| Melting Point | 94 - 96 °C | [6] |
| Purity (Typical) | ≥97%, with grades of ≥99% (HPLC) available | [6][9] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | [10] |
Section 2: Synthesis and Quality Control Workflow
The synthesis of N-monosubstituted thioureas is a well-established process, typically proceeding through the nucleophilic addition of an amine to an isothiocyanate. For this compound, the most direct route involves the reaction of octylamine with a source of thiocyanate or, more commonly, the reaction of octyl isothiocyanate with ammonia.
Diagram: Synthetic Pathway
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
Causality: This protocol describes the formation of an isothiocyanate intermediate from the corresponding primary amine (octylamine) and carbon disulfide. The isothiocyanate is a key electrophilic intermediate that readily reacts with a nucleophile, in this case, ammonia, to form the final thiourea product. This two-step, one-pot synthesis is efficient and avoids the isolation of the often-volatile isothiocyanate.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve octylamine (1 equivalent) in 20 mL of ethanol.
-
Isothiocyanate Formation: Cool the solution in an ice bath. Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution, followed by the slow addition of triethylamine (1.1 equivalents) to catalyze the reaction and neutralize the in-situ formed dithiocarbamic acid.
-
Intermediate Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The formation of the octyl isothiocyanate intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Thiourea Formation: To the same flask, add an aqueous solution of ammonia (2 equivalents, 25% solution).
-
Reflux and Isolation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction completion by TLC. After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.
Analytical Quality Control
To ensure the identity and purity of the synthesized this compound, a series of analytical techniques must be employed. This multi-faceted approach provides a self-validating system, where data from orthogonal methods corroborates the final specification.
| Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the octyl chain protons (a triplet for the terminal CH₃, multiplets for the CH₂ groups) and broadened signals for the N-H protons of the thiourea group. The chemical shifts will confirm the structure. |
| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon typically appears downfield (~180 ppm). Signals for the eight distinct carbons of the octyl chain will be observed in the aliphatic region. |
| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and the C=S stretching of the thiourea group (around 1200-1350 cm⁻¹).[4] |
| HPLC | A single major peak under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water) indicates high purity. Purity can be quantified using a calibration curve with a reference standard. |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values calculated from the molecular formula (C₉H₂₀N₂S). |
Diagram: Quality Control Workflow
Caption: A typical quality control workflow for chemical synthesis.
Section 3: Potential Applications in Research & Development (Extrapolated)
While direct studies on this compound are scarce, the extensive research on related thiourea derivatives allows for logical extrapolation of its potential applications. The prominent octyl chain is hypothesized to enhance membrane permeability, potentially leading to increased potency in various biological assays compared to more polar analogues.
Antimicrobial and Antifungal Activity
Thiourea derivatives are widely reported to possess significant antibacterial and antifungal properties.[11] The mechanism is often attributed to the disruption of cellular processes through coordination with essential metal ions or inhibition of key enzymes. The lipophilic nature of this compound may facilitate its entry into microbial cells, making it a candidate for screening against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[12]
Enzyme Inhibition
The thiourea moiety is a known pharmacophore in various enzyme inhibitors.
-
Cholinesterase Inhibition: Derivatives have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[4][13]
-
Carbonic Anhydrase Inhibition: Sulphonyl-thiourea compounds are potent inhibitors of carbonic anhydrase isoforms, some of which are implicated in cancer.[14]
-
Other Enzymes: Inhibition of tyrosinase, α-amylase, and α-glucosidase by various thiourea derivatives has also been reported, suggesting potential applications in cosmetics and diabetes research, respectively.[3][4]
The octyl group could potentially interact with hydrophobic pockets within the active sites of these enzymes, offering a basis for rational drug design.
Antioxidant Properties
Several studies have demonstrated the radical scavenging capabilities of thiourea derivatives.[3][11] They can act as antioxidants by donating a hydrogen atom to neutralize free radicals, a property relevant to mitigating oxidative stress in various disease models.
Application in Material Science
Structurally similar N-alkyl thioureas, such as N-(n-Hexyl)thiourea, have been evaluated as reducing agents in two-component redox initiator systems for polymer-based materials, like those used in dentistry.[15] this compound could be investigated for similar applications, where its longer alkyl chain might influence solubility and reactivity within the polymer matrix.
Section 4: Exemplary Experimental Protocols
To facilitate the investigation of the extrapolated activities mentioned above, the following are detailed, self-validating protocols for preliminary screening.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Microplate Preparation: In a 96-well microplate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
Inoculation: Prepare a microbial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + DMSO) is crucial to ensure the solvent has no antimicrobial activity at the concentrations used.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To quantify the inhibitory effect of this compound on acetylcholinesterase (AChE) activity.
-
Reagent Preparation:
-
Phosphate Buffer (PB): 0.1 M, pH 8.0.
-
DTNB solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in PB.
-
Substrate solution: 10 mM acetylthiocholine iodide (ATCI) in PB.
-
Enzyme solution: AChE from electric eel, 0.5 U/mL in PB.
-
Test Compound: Prepare serial dilutions of this compound in PB containing a small amount of DMSO.
-
-
Assay Procedure (96-well plate):
-
Add 25 µL of the test compound dilution (or buffer for control) to each well.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of enzyme solution and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of reaction is proportional to the rate of increase in absorbance.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) can then be determined by plotting percent inhibition versus log concentration.
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like many thiourea derivatives, possesses significant health hazards that necessitate strict handling protocols.
GHS Hazard Summary
| Hazard Class | Statement | Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Exclamation Mark |
| Skin/Eye Irritation | H315, H319: Causes skin and serious eye irritation. | Exclamation Mark |
| Respiratory Irritation | H335: May cause respiratory irritation. | Exclamation Mark |
| Carcinogenicity (Suspected) | H351: Suspected of causing cancer. | Health Hazard |
| Reproductive Toxicity (Suspected) | H361: Suspected of damaging fertility or the unborn child. | Health Hazard |
| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects. | Environment |
Source: GHS classifications compiled from supplier Safety Data Sheets (SDS).[1][4][13]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Personal Protective Equipment:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., P100) is necessary.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.
References
- Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540.
- Saeed, A., Larik, F. A., Channar, P. A., Ismail, H., Dilshad, E., & Mirza, B. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Bangladesh Journal of Pharmacology, 11(4), 894-902.
- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark.
- Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4539.
- Dragostin, O. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.
- Bultum, Y. A., & Lee, D. (2021). Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents. The Journal of Antibiotics, 74(4), 233-243.
- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13038-13087.
- Gençer, N., et al. (2022). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-141.
- Acar Çevik, U., et al. (2024). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Chemistry & Biodiversity.
- Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
- PubChem. (n.d.). Thiourea.
- D'hooghe, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(6), 856-873.
- Mainil, A., et al. (2025). Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. Polymers, 17(14), 2849.
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Strategic Overview: The Significance of N-Substituted Thioureas
An In-depth Technical Guide to the Synthesis and Characterization of 1-Octyl-2-thiourea
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple protocol, delving into the underlying chemical principles, the rationale behind procedural choices, and the self-validating nature of a robust characterization workflow.
Thiourea derivatives are a cornerstone class of compounds in medicinal and materials chemistry.[1][2] The core thiourea moiety, -NH-C(S)-NH-, serves as a versatile scaffold whose biological and chemical properties can be finely tuned through the introduction of various substituents.[2] These compounds are noted for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5]
This compound (C₉H₂₀N₂S, MW: 188.33 g/mol ) incorporates a lipophilic octyl chain, a structural feature often exploited in drug design to enhance membrane permeability and interaction with hydrophobic biological targets.[6][7] This guide presents a reliable and accessible synthetic route from common starting materials and outlines the analytical techniques required to unequivocally confirm its structure and purity.
Synthesis: From Primary Amine to Thiourea
The synthesis of this compound is efficiently achieved through the nucleophilic addition of octylamine to a suitable thiocyanate source. The method detailed here utilizes ammonium thiocyanate, an inexpensive and readily available reagent, in an aqueous medium.
Reaction Principle and Mechanism
The core of this synthesis is the reaction between an amine and the thiocyanate ion (SCN⁻). While various methods exist, the direct condensation of an amine with ammonium thiocyanate provides a straightforward and effective route.[8] The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the thiocyanate group. The presence of a mineral acid like HCl is crucial; it protonates the octylamine to form the octylammonium salt, which then readily reacts.
The mechanism can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
Comprehensive Characterization: Validation of Identity and Purity
Thorough characterization is non-negotiable for confirming the successful synthesis of the target molecule. A combination of physical and spectroscopic methods provides orthogonal data points that, when taken together, create an undeniable structural proof.
Physical Properties
-
Appearance: Pure this compound should be a white to off-white crystalline solid.
-
Melting Point: A sharp melting point is a primary indicator of high purity. The literature value for thiourea itself is in the range of 176-178 °C. [9][10]N-substituted thioureas have varied melting points depending on the substituent. [11]The expected melting point for this compound should be determined experimentally and will serve as a benchmark for future syntheses.
Spectroscopic Analysis
FT-IR Spectroscopy Protocol: A small amount of the dried product is mixed with spectroscopic grade Potassium Bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded from 4000 to 400 cm⁻¹.
-
Interpretation: The FT-IR spectrum is used to confirm the presence of key functional groups. [12] * ~3350-3150 cm⁻¹: Broad peaks corresponding to the N-H stretching vibrations of the primary and secondary amine groups.
-
~2925 & ~2855 cm⁻¹: Sharp, strong absorptions from the C-H stretching of the octyl chain's CH₂ and CH₃ groups.
-
~1620 cm⁻¹: A strong band attributed to the N-H bending vibration (scissoring).
-
~1550 cm⁻¹: C-N stretching vibration.
-
~1250 cm⁻¹ & ~750 cm⁻¹: Bands associated with the C=S (thiocarbonyl) stretching vibration. The thiourea group has several characteristic bands, and these are prominent. [3][13] NMR Spectroscopy Protocol: The sample (~10-20 mg) is dissolved in an appropriate deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.
-
-
¹H NMR Interpretation: This spectrum provides a proton map of the molecule.
-
δ ~7.5-8.5 ppm: Broad singlets, corresponding to the NH and NH₂ protons. The exact shift is solvent-dependent and these peaks may exchange with D₂O.
-
δ ~3.4 ppm: A triplet or multiplet, corresponding to the two protons on the carbon adjacent to the nitrogen (-CH₂-NH-).
-
δ ~1.6 ppm: A multiplet (quintet), corresponding to the protons on the second carbon of the octyl chain (-CH₂-CH₂-NH-).
-
δ ~1.2-1.4 ppm: A broad, large multiplet representing the bulk of the methylene (CH₂) groups in the octyl chain.
-
δ ~0.9 ppm: A triplet, corresponding to the terminal methyl (CH₃) group protons.
-
-
¹³C NMR Interpretation: This spectrum confirms the carbon backbone.
-
δ ~183 ppm: The most characteristic signal, a downfield peak for the thiocarbonyl carbon (C=S). [14] * δ ~45 ppm: Signal for the carbon atom attached to the nitrogen (-CH₂-NH-).
-
δ ~32-22 ppm: A series of peaks corresponding to the eight carbons of the octyl chain.
-
δ ~14 ppm: The upfield signal for the terminal methyl carbon (-CH₃).
-
Mass Spectrometry Protocol: The sample is introduced into the mass spectrometer, typically using Electrospray Ionization (ESI) or another soft ionization technique to minimize fragmentation and observe the molecular ion.
-
Interpretation: This analysis confirms the molecular weight of the compound.
Summary of Characterization Data
| Analysis | Technique | Expected Result | Purpose |
| Physical | Melting Point | Sharp, consistent range | Purity Assessment |
| Appearance | White crystalline solid | Qualitative Check | |
| Vibrational | FT-IR | Peaks at ~3300, 2925, 1620, 1250 cm⁻¹ | Functional Group ID |
| Resonance | ¹H NMR | Characteristic shifts for NH, CH₂, CH₃ protons | H-Framework Mapping |
| ¹³C NMR | C=S peak at ~183 ppm; aliphatic peaks | C-Backbone Confirmation | |
| Mass | MS (ESI+) | [M+H]⁺ peak at m/z 189.34 | Molecular Weight Confirmation |
Critical Safety and Handling Protocols
Adherence to strict safety protocols is mandatory. A thorough risk assessment should be conducted before beginning any experimental work.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Engineering Controls: All manipulations, especially those involving concentrated HCl and octylamine, must be performed in a certified chemical fume hood to prevent inhalation of corrosive and volatile fumes.
-
Chemical Hazards:
-
Octylamine: Flammable and corrosive. Avoid contact with skin and eyes.
-
Ammonium Thiocyanate: Harmful if swallowed or inhaled. [15]Contact with acids liberates highly toxic hydrogen cyanide gas. Ensure the reaction is performed away from strong acids other than the one used in the protocol.
-
Thiourea Derivatives: Thiourea itself is classified as a substance suspected of causing cancer and damaging fertility. [16]While the toxicology of this compound is not fully established, it should be handled with care as a potentially hazardous substance.
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.
References
- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids.
- Penta Chemicals. Ammonium thiocyanate.
- National Institutes of Health (NIH), PubChem. Thiourea.
- Chemos GmbH&Co.KG. Safety Data Sheet: thiourea.
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- ChemScience. Safety Data Sheet: Ammonium thiocyanate, Hi-LR™.
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- Carl Roth. Safety Data Sheet: Ammonium thiocyanate.
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- ResearchGate. Structure, yield, and melting point of novel thioureas 10 and 11.
- American Chemical Society. Mechanism of Formation of Cholesterylisothiuronium Tosylate from Thiourea and Cholesteryl Tosylate.
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- ResearchGate. 1 H-NMR spectra of the thiourea derivatives.
- ResearchGate. 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas.
- TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates.
- National Institutes of Health (NIH). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- UNIPI. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.
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Molecular weight and formula of 1-Octyl-2-thiourea
An In-depth Technical Guide to 1-Octyl-2-thiourea: Synthesis, Characterization, and Potential Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a mono-substituted thiourea derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, provides validated protocols for its synthesis and characterization, and explores its potential based on the well-established bioactivity of the thiourea scaffold. We will move beyond simple data presentation to explain the causal reasoning behind methodological choices, ensuring a robust and reproducible scientific narrative.
Core Molecular Profile
This compound belongs to the thiourea class of organosulfur compounds, characterized by a central thiocarbonyl group flanked by amino groups.[1][2] In this specific molecule, a lipophilic eight-carbon octyl chain is attached to one of the nitrogen atoms. This structural feature is significant, as the alkyl chain can substantially influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile in biological systems.
The properties of thiourea and its derivatives are distinct from their oxygen-containing urea analogs due to the differences in electronegativity and size between sulfur and oxygen.[1] Thiourea itself can exist in two tautomeric forms: the predominant thione form and the thiol (or isothiourea) form, an equilibrium that is crucial to its reactivity.[2][3]
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction setup, and analytical method development.
| Property | Value | Source |
| Chemical Formula | C₉H₂₀N₂S | [4] |
| Molecular Weight | 188.34 g/mol | [4] |
| CAS Number | 13281-03-3 | [5] |
| IUPAC Name | octylthiourea | N/A |
| Canonical SMILES | CCCCCCCCNC(=S)N | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Calculated logP | 2.9 | [4] |
Synthesis of this compound: A Validated Protocol
The synthesis of N-substituted thioureas is a well-established area of organic chemistry.[6] The protocol detailed here is a robust and common method involving the reaction of an amine with an isothiocyanate precursor. In this case, we will generate the thiourea from octylamine and ammonium thiocyanate.
Causality in Experimental Design
-
Reaction Choice: The reaction of an amine with ammonium thiocyanate in the presence of an acid catalyst is a classic and cost-effective method for producing mono-substituted thioureas. It avoids the need to handle potentially volatile or unstable isothiocyanates directly.
-
Solvent: A high-boiling polar solvent like water or ethanol is chosen to ensure all reactants are soluble and to provide the thermal energy needed to drive the reaction to completion.
-
Catalyst: The acidic environment (provided by HCl) is crucial. It protonates the thiocyanate ion (SCN⁻), facilitating the nucleophilic attack by the primary amine (octylamine).
-
Purification: Recrystallization is the chosen method for purification. The principle relies on the difference in solubility of the desired product and any impurities in a given solvent system at different temperatures. This compound, being a moderately polar molecule with a long alkyl chain, is expected to be sparingly soluble in cold polar solvents like ethanol/water mixtures but highly soluble when hot, allowing for the formation of pure crystals upon cooling.
Experimental Workflow Diagram
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A Technical Guide to the Biological Activities of N-Octylthiourea
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-octylthiourea, a derivative of the versatile thiourea scaffold, is emerging as a compound of significant interest in medicinal chemistry. The incorporation of an eight-carbon alkyl chain (octyl group) imparts specific lipophilic characteristics that modulate its interaction with biological targets. This guide synthesizes the current understanding of N-octylthiourea's biological potential, focusing on its antimicrobial, anticancer, and enzyme-inhibiting activities. By detailing its mechanisms of action and providing robust experimental protocols, this document serves as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this and related thiourea derivatives.
Introduction: The Thiourea Pharmacophore
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by sulfur.[1] This substitution is pivotal, as the sulfur atom, along with the two nitrogen atoms, provides a multitude of bonding possibilities and acts as an effective pharmacophore.[2][3] Thiourea and its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, antioxidant, and anti-inflammatory properties.[1][4] The lipophilicity and electronic properties of substituents on the nitrogen atoms can be systematically modified to fine-tune the compound's interaction with specific biological targets, making the thiourea scaffold a prime candidate for drug design and development.
Synthesis of N-Octylthiourea
The synthesis of N-substituted thiourea derivatives is a well-established process in organic chemistry. A primary and efficient method involves the reaction of an isothiocyanate with a primary or secondary amine.[5][6] For N-octylthiourea, this is typically achieved by the nucleophilic addition of octylamine to an isothiocyanate precursor.
A common laboratory-scale synthesis involves reacting an acyl chloride with a thiocyanate salt (like ammonium or potassium thiocyanate) in an anhydrous solvent such as acetone to generate an in situ acyl isothiocyanate.[3][5] This reactive intermediate is then treated with octylamine. The lone pair of electrons on the nitrogen atom of octylamine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N-octylthiourea derivative. The final product can then be purified by recrystallization.[3]
Key Biological Activities and Mechanisms of Action
The biological profile of N-octylthiourea is multifaceted, with activities demonstrated across several key areas of therapeutic interest. The lipophilic octyl chain often enhances the compound's ability to penetrate cellular membranes, a critical factor for reaching intracellular targets.
Antimicrobial and Antifungal Activity
Thiourea derivatives are widely recognized for their potent antimicrobial and antifungal properties.[3][4][7] While specific data on N-octylthiourea is limited, the general mechanism for this class of compounds involves the disruption of cellular integrity and key metabolic processes.
-
Mechanism of Action: The antifungal action of many compounds, including potentially thiourea derivatives, targets the synthesis or integrity of ergosterol, the primary sterol in fungal cell membranes.[8][9] Inhibition of enzymes like 14α-demethylase leads to ergosterol depletion and the accumulation of toxic sterol precursors, altering membrane fluidity and function.[8][9] Additionally, the sulfur atom in the thiourea moiety can interact with essential enzymes and proteins within the microbial cell, disrupting their function. Some antifungal agents work by creating pores in the cell membrane, leading to the leakage of intracellular components and cell death.[10][11] Natural products like essential oils have been shown to damage the cell membrane and wall of fungi by interfering with ATP synthesis and ion flow.[12]
-
Structure-Activity Relationship Insight: The length of the alkyl chain is crucial. The octyl group in N-octylthiourea provides a balance of hydrophobicity that can facilitate passage through the lipid-rich membranes of bacteria and fungi, enhancing its potential efficacy compared to more polar or shorter-chain analogs.
Anticancer and Cytotoxic Potential
Several studies have highlighted the anticancer properties of various thiourea derivatives against a range of cancer cell lines, including breast (MCF-7, T47D), colon (HCT116), and lung (A549) cancers.[13][14][15][16]
-
Mechanism of Action: The anticancer activity of thiourea derivatives is often linked to their ability to induce apoptosis (programmed cell death).[14][16] Some derivatives have been shown to arrest the cell cycle at specific phases, such as the S phase, preventing cancer cell proliferation.[14][16] Molecular docking studies suggest that these compounds can bind to and inhibit key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[13][17] The combination of thiourea pharmacophores with metals like copper has also been explored as a strategy to develop potent metal-based anticancer drugs.[15]
Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and block their activity, playing crucial roles in regulating metabolic pathways and serving as therapeutic agents.[18][19] Thiourea derivatives have been identified as potent inhibitors of various enzymes.
-
Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis.[20] Its inhibitors are of great interest in the cosmetics industry for skin lightening and in medicine for treating hyperpigmentation disorders.[21] Thiourea and its derivatives are known to be effective tyrosinase inhibitors, likely due to the ability of the sulfur atom to chelate the copper ions in the enzyme's active site, thereby rendering it inactive.[22][23] The N-octyl group could enhance this activity by facilitating access to the hydrophobic active site of the enzyme.
-
Corrosion Inhibition: Beyond biological systems, thiourea derivatives are extensively studied as corrosion inhibitors for metals like steel and aluminum.[24][25][26] They function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion.[2][27] The sulfur atom plays a key role, forming strong bonds with the metal surface atoms (e.g., Fe-S bonds), which explains their strong inhibition characteristics.[24][25]
Experimental Protocols & Methodologies
To rigorously assess the biological potential of N-octylthiourea, standardized and validated experimental protocols are essential. The following sections detail the methodologies for evaluating its antimicrobial and cytotoxic activities.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Rationale: The broth microdilution method is a standardized, high-throughput technique that allows for the quantitative assessment of a compound's antimicrobial potency against multiple microbial strains simultaneously. It provides a clear endpoint (visible growth) and is crucial for comparing the efficacy of new compounds against established antibiotics.
Step-by-Step Methodology:
-
Preparation of Microbial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an agar plate.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of N-octylthiourea in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.
-
Add a specific volume of the stock solution to the first well to achieve the highest desired test concentration and mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial viability and a negative control (broth only) to check for sterility. A vehicle control (broth + inoculum + highest concentration of DMSO) is critical to ensure the solvent has no antimicrobial effect.
-
Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of N-octylthiourea in which there is no visible growth (i.e., the well is clear).
-
Protocol: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Rationale: This assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable and quantifiable method to determine a compound's cytotoxic effect on cancer cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) in the appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of N-octylthiourea in DMSO.
-
Perform serial dilutions of the compound in a complete growth medium to achieve the desired test concentrations.
-
After 24 hours of cell attachment, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of N-octylthiourea to the respective wells.
-
Include a vehicle control (cells treated with medium containing the highest percentage of DMSO) and an untreated control (cells with medium only).
-
-
Incubation and MTT Addition:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Visualization
Tabular Summary of Potential Activities
To provide a clear overview, the expected biological activities and their mechanistic basis are summarized below.
| Biological Activity | Target Organism/Cell | Proposed Mechanism of Action | Key Experimental Readout |
| Antibacterial | Gram-positive & Gram-negative bacteria | Disruption of cell membrane integrity, inhibition of essential enzymes. | Minimum Inhibitory Concentration (MIC) |
| Antifungal | Yeasts & Molds (e.g., Candida, Aspergillus) | Inhibition of ergosterol biosynthesis, disruption of cell wall integrity.[8][9][11] | Minimum Inhibitory Concentration (MIC) |
| Anticancer | Various cancer cell lines (e.g., MCF-7, HCT116) | Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways (e.g., EGFR).[13][14][17] | IC₅₀ (50% inhibitory concentration) |
| Enzyme Inhibition | Tyrosinase | Chelation of copper ions in the enzyme's active site. | IC₅₀ (50% inhibitory concentration) |
Diagrammatic Representations
Workflow for Screening N-octylthiourea for Anticancer Activity
Caption: Potential mechanisms of antifungal action for thiourea derivatives targeting ergosterol.
Future Perspectives and Conclusion
N-octylthiourea represents a promising scaffold for the development of new therapeutic agents. Its lipophilic nature, combined with the versatile chemistry of the thiourea core, provides a strong foundation for future drug discovery efforts. Further research should focus on synthesizing a library of analogs with varied alkyl chain lengths and substitutions to establish a clear structure-activity relationship (SAR). In vivo studies are necessary to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The exploration of N-octylthiourea and its derivatives could lead to the discovery of novel drugs with improved efficacy against resistant microbial strains and aggressive cancers.
References
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- Thiourea Derivatives as Potent Inhibitors of Aluminum Corrosion: Atomic-Level Insight into Adsorption and Inhibition Mechanisms. (2016).
- Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium.
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023).
- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023).
- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2007). MDPI. [Link]
- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023).
- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]
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1-Octyl-2-thiourea mechanism of action in biological systems
An In-Depth Technical Guide on the Core Mechanism of Action of 1-Octyl-2-thiourea in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a member of the versatile thiourea class of compounds, holds significant potential for biological activity, primarily attributed to the reactivity of its thiocarbonyl group and the influence of its lipophilic octyl chain. While direct experimental data on this compound is limited, this guide synthesizes the extensive body of research on structurally related thiourea derivatives to elucidate its probable mechanisms of action. The core of its biological impact is likely centered on enzyme inhibition, leveraging the thiourea moiety's capacity to chelate metal ions within enzyme active sites and to form strategic hydrogen bonds. A particularly compelling hypothesis is the inhibition of copper-dependent enzymes, such as dopamine β-hydroxylase. Furthermore, the established antimicrobial properties of analogous compounds suggest that this compound may disrupt microbial membranes and inhibit key bacterial enzymes. This guide provides a comprehensive exploration of these mechanisms, supported by structure-activity relationship analyses, detailed experimental protocols for validation, and comparative data from related compounds, offering a foundational resource for future research and development.
Introduction: The Chemical Versatility of Thiourea Derivatives
Thiourea derivatives are a prominent class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory effects.[1][2] The biological versatility of these compounds stems from the unique electronic properties of the thiourea functional group, which can engage in various non-covalent interactions, and the ability to readily modify their structure to tune their physicochemical properties and target specificity.
This compound is an N-alkyl substituted thiourea. The presence of the eight-carbon alkyl chain significantly increases its lipophilicity. This property is crucial for its interaction with biological systems, as it can enhance its ability to cross cell membranes and interact with hydrophobic pockets within biological targets like enzymes and receptors.[1][3]
Primary Mechanism of Action: Enzyme Inhibition
The most probable and significant mechanism of action for this compound in biological systems is the inhibition of various enzymes. Thiourea derivatives are well-documented as potent inhibitors of several enzyme classes.[4]
General Principles of Thiourea-Mediated Enzyme Inhibition
The inhibitory activity of thiourea derivatives can be attributed to several key interactions:
-
Metal Chelation: The sulfur and nitrogen atoms of the thiourea group can coordinate with metal ions that are essential for the catalytic activity of metalloenzymes.[5] This chelation can sequester the metal ion, rendering the enzyme inactive.
-
Hydrogen Bonding: The N-H protons of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions can anchor the inhibitor within the enzyme's active site, preventing substrate binding or catalysis.[6]
-
Hydrophobic Interactions: The octyl group of this compound can engage in hydrophobic interactions with nonpolar residues in the enzyme's active site or allosteric sites, contributing to the overall binding affinity and stability of the enzyme-inhibitor complex.[3]
Caption: General mechanism of enzyme inhibition by this compound.
A Prime Target: Dopamine β-Hydroxylase (DBH)
A compelling specific target for this compound is dopamine β-hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine.[7] The inhibition of DBH by other thiourea derivatives has been documented, making it a highly plausible mechanism for this compound.[7][8]
The Catalytic Cycle of DBH and Its Inhibition:
DBH utilizes molecular oxygen and ascorbate as co-substrates to hydroxylate dopamine. The enzyme contains two copper ions per subunit that cycle between the Cu²⁺ (oxidized) and Cu⁺ (reduced) states during catalysis.
The proposed mechanism of inhibition by this compound involves the chelation of the copper ions in the active site by the thiocarbonyl sulfur and adjacent nitrogen atoms. This interaction would prevent the binding of oxygen and/or the electron transfer required for the hydroxylation of dopamine.
Caption: Experimental workflow for investigating the biological activity of this compound.
Protocol for Dopamine β-Hydroxylase (DBH) Inhibition Assay
This protocol is adapted from established methods for measuring DBH activity.
Materials:
-
Purified bovine adrenal DBH
-
Dopamine hydrochloride
-
Ascorbic acid
-
Catalase
-
Fumaric acid
-
N-ethylmaleimide
-
Sodium phosphate buffer (pH 6.0)
-
This compound (test compound)
-
Disulfiram or Nepicastat (positive control) [9]* Perchloric acid
-
HPLC system with electrochemical detection
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, ascorbic acid, fumaric acid, catalase, and N-ethylmaleimide.
-
Add varying concentrations of this compound (or positive control/vehicle) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding dopamine hydrochloride.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding perchloric acid.
-
Centrifuge to pellet precipitated protein.
-
Analyze the supernatant for the amount of norepinephrine formed using HPLC with electrochemical detection.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value. [10]
Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used for screening AChE and BChE inhibitors. [11] Materials:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine chloride (BTCI) as substrates
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (test compound)
-
Galantamine or Donepezil (positive control)
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).
-
Add varying concentrations of this compound (or positive control/vehicle).
-
Incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is determined by the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition and the IC₅₀ value. [6]
Protocol for Urease Inhibition Assay
This is a colorimetric assay based on the Berthelot method for ammonia determination. [12] Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 8.2) containing EDTA and LiCl
-
Phenol reagent (phenol and sodium nitroprusside)
-
Alkali reagent (sodium hydroxide and sodium hypochlorite)
-
This compound (test compound)
-
Thiourea (positive control) [13] Procedure:
-
In a 96-well plate, add the urease enzyme solution and varying concentrations of this compound (or positive control/vehicle).
-
Incubate at 37°C for 30 minutes.
-
Add urea solution to each well to start the reaction and incubate for another 10 minutes at 37°C.
-
Add the phenol reagent followed by the alkali reagent to each well.
-
Incubate for 10 minutes at room temperature for color development.
-
Measure the absorbance at 625 nm. The absorbance is proportional to the amount of ammonia produced.
-
Calculate the percentage of inhibition and the IC₅₀ value.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This broth microdilution method is a standard procedure for assessing antimicrobial activity. [14] Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (test compound)
-
Standard antibiotic or antifungal agent (positive control)
-
Sterile 96-well microplates
Procedure:
-
Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth only).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is yet to be established, a strong theoretical framework can be constructed based on the extensive research on analogous thiourea derivatives. The primary mechanism is likely to be enzyme inhibition, with dopamine β-hydroxylase being a particularly promising target due to its copper-dependent nature and the known inhibitory effects of other thioureas on this enzyme. Additionally, significant antimicrobial and antifungal activities are anticipated, driven by the compound's lipophilic octyl chain which can facilitate membrane disruption and entry into microbial cells to inhibit essential enzymes.
Future research should focus on validating these proposed mechanisms through rigorous enzymatic and cellular assays as outlined in this guide. Determining the specific enzyme targets and elucidating the precise molecular interactions will be crucial for understanding the full biological profile of this compound and for harnessing its potential in therapeutic or biotechnological applications.
References
A comprehensive list of references will be provided upon request, based on the cited articles from the search results.
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- 7. In vivo inhibition of dopamine beta-hydroxylase by 1-phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine beta-hydroxylase inhibitors. The preparation and the dopamine beta-hydroxylase inhibitory activity of some compounds related to dithiocarbamic acid and thiuramdisulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
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Solubility and Stability of 1-Octyl-2-thiourea: A Comprehensive Guide for Formulation and Development
An In-Depth Technical Guide
Abstract
1-Octyl-2-thiourea, an amphiphilic molecule featuring a hydrophobic octyl chain and a polar thiourea head, presents unique challenges and opportunities in pharmaceutical and chemical research. Its utility is fundamentally governed by its behavior in various solvent systems. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility and stability of this compound. Recognizing the scarcity of published data for this specific derivative, this document emphasizes foundational principles and provides robust, self-validating experimental protocols to empower researchers to generate reliable data. We will explore the theoretical underpinnings of its solubility based on molecular structure, outline a rigorous protocol for its quantitative measurement, discuss potential degradation pathways, and provide a framework for a comprehensive stability assessment program.
Introduction: The Imperative of Solvent System Characterization
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them valuable precursors and active agents in fields ranging from medicinal chemistry to materials science.[1][2][3] this compound (CAS 13281-03-3)[4], with its distinct molecular structure combining a long alkyl chain and the reactive thiourea moiety, is a compound of significant interest. The octyl group imparts lipophilicity, potentially enhancing membrane permeability, while the thiourea group offers sites for hydrogen bonding and complexation.[2]
The successful application of any compound in a research or development setting—be it for biological screening, formulation, or organic synthesis—is critically dependent on two core physicochemical properties: solubility and stability .
-
Solubility dictates the maximum concentration of a substance that can be dissolved in a solvent, a crucial parameter for creating stock solutions, designing crystallization processes, and ensuring bioavailability in drug formulations.[5]
-
Stability defines the compound's resistance to chemical degradation under various conditions (e.g., in the presence of light, heat, or specific solvent interactions). Degradation can lead to loss of potency, the formation of impurities, and potentially toxic byproducts.[6]
This guide provides the theoretical basis and practical, field-proven methodologies to characterize these critical parameters for this compound.
Physicochemical Profile and Solubility Prediction
This compound is an organosulfur compound with the molecular formula C9H20N2S and a molecular weight of 188.33 g/mol .[4] Its structure is amphiphilic, meaning it possesses both a non-polar (hydrophobic) and a polar (hydrophilic) region.
-
Non-polar Region: The eight-carbon alkyl (octyl) chain.
-
Polar Region: The thiourea group (-NH-C(=S)-NH-). The thiourea moiety is structurally similar to urea, but the replacement of the oxygen atom with a sulfur atom significantly alters its properties.[7] It can act as both a hydrogen bond donor (N-H groups) and acceptor (S atom).
This dual nature is the primary determinant of its solubility. The principle of "like dissolves like" is the guiding framework for predicting solubility behavior.[8] Liquids with similar polarities tend to be miscible, a principle that extends to the dissolution of solids.[8][9]
Predicted Solubility Profile:
-
Non-Polar Solvents (e.g., Hexane, Toluene): The long octyl chain will promote favorable van der Waals interactions, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and have a significant dipole moment, allowing them to interact favorably with the polar thiourea group. Good solubility is anticipated.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The situation is more complex here. While the thiourea group can form hydrogen bonds with these solvents, the large, hydrophobic octyl chain can disrupt the solvent's hydrogen-bonding network, leading to an unfavorable entropic cost. Therefore, solubility is expected to be limited in highly polar protic solvents like water but should increase in alcohols like ethanol and methanol, which have both polar hydroxyl groups and non-polar alkyl portions.[10][11] The parent compound, thiourea, is soluble in water and alcohols but insoluble in non-polar solvents, highlighting the dramatic influence of the octyl group.[12]
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a rigorous experimental protocol is necessary. The static gravimetric method (an adaptation of the shake-flask method) is a reliable and widely used technique for determining the solubility of a solid in a liquid.[5][13]
Causality Behind Experimental Choices
-
Method Selection: The gravimetric method is chosen for its simplicity and accuracy. It relies on achieving thermodynamic equilibrium and directly measuring the mass of the dissolved solute, making it a robust primary method.
-
Equilibrium Assurance: Both continuous stirring and a subsequent settling period are critical. Stirring accelerates the dissolution process to reach equilibrium faster, while settling ensures that only the truly dissolved supernatant is sampled, preventing contamination from suspended microparticles.[13]
-
Temperature Control: Solubility is highly temperature-dependent.[14] A constant temperature water bath is essential for reproducibility and generating a meaningful solubility curve across a relevant temperature range (e.g., 283.15 K to 323.15 K).[13]
-
Solvent Evaporation: Using a drying oven at a controlled temperature well below the compound's decomposition point ensures that only the solvent is removed, leaving behind the previously dissolved solute for accurate weighing.[13]
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed, jacketed glass vessel connected to a constant temperature bath set to the first target temperature (e.g., 283.15 K). An excess is critical to ensure a saturated solution is formed.
-
Equilibration: Stir the suspension vigorously using a magnetic stirrer for a predetermined time (e.g., 24 hours) to ensure solid-liquid equilibrium is reached. Preliminary experiments can confirm the minimum time required.
-
Settling: Turn off the stirrer and allow the suspension to settle for at least 4 hours at the constant temperature to allow undissolved solids to sediment.
-
Sampling: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to avoid sampling any solid particles.
-
Weighing (Solute + Solvent): Immediately transfer the filtered sample into a pre-weighed petri dish or vial and record the total weight.
-
Solvent Evaporation: Place the sample in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and the weight is constant.
-
Weighing (Solute): After cooling to room temperature in a desiccator, weigh the vial containing the residual solid. The difference between this weight and the initial vial weight gives the mass of dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Repeat: Repeat steps 2-8 for each desired temperature point to generate a solubility curve.
Data Presentation
Quantitative solubility data should be summarized in a clear, tabular format.
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) |
|---|---|---|---|
| Hexane | 298.15 | Experimental Value | Calculated Value |
| Toluene | 298.15 | Experimental Value | Calculated Value |
| Acetone | 298.15 | Experimental Value | Calculated Value |
| Ethanol | 298.15 | Experimental Value | Calculated Value |
| Methanol | 298.15 | Experimental Value | Calculated Value |
| Water | 298.15 | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
Caption: Workflow for solubility determination via the static gravimetric method.
Stability Profile and Degradation Pathways
The stability of this compound is intrinsically linked to the reactivity of the thiourea functional group. Thioureas are susceptible to oxidation, which can be influenced by the solvent, temperature, pH, and exposure to light and air.[15]
Primary Degradation Pathway: Oxidation
The sulfur atom in the thiourea moiety is susceptible to oxidation by various agents, including atmospheric oxygen and peroxides, which may be present as impurities in solvents like ethers or generated through photo-oxidation.[11][15] The oxidation can proceed through several stages, potentially forming sulfenic, sulfinic, and sulfonic acid derivatives, or leading to the formation of urea and elemental sulfur or sulfate.[15] The presence of the octyl group is unlikely to alter this fundamental reactivity but will affect the compound's partitioning and interaction with the solvent environment where degradation occurs.
Other Potential Stability Concerns:
-
Hydrolysis: While generally more stable to hydrolysis than their urea counterparts, thioureas can undergo hydrolysis under harsh acidic or basic conditions, though this is less common under typical laboratory storage.
-
Polymorphism: Substituted thioureas can exhibit polymorphism—the ability to exist in multiple crystalline forms. Different polymorphs can have different stabilities and solubilities, a critical consideration in solid-state formulation.[16]
Experimental Protocol for Stability Assessment
A comprehensive stability study is essential to define storage conditions and shelf-life. This involves subjecting the compound to a range of stress conditions and monitoring its purity over time using a stability-indicating analytical method.[6]
Causality Behind Experimental Choices
-
Method Selection (HPLC): High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for stability studies. A "stability-indicating" HPLC method is one that can separate the intact parent compound from all potential degradation products, ensuring that a decrease in the parent peak area accurately reflects degradation and is not masked by a co-eluting impurity.[6][12]
-
Stress Conditions: Forced degradation studies (e.g., high heat, extreme pH, oxidation, photolysis) are used to rapidly identify likely degradation products and validate the analytical method's ability to detect them.[6]
-
Long-Term Conditions: The long-term study under proposed storage conditions (e.g., 25 °C/60% RH) provides the real-world data needed to establish a shelf-life.[6]
Step-by-Step Protocol
Part A: Development of a Stability-Indicating HPLC Method
-
Initial Method: Develop a reversed-phase HPLC method for this compound. A C18 column is a good starting point, with a mobile phase of acetonitrile and water, given the compound's amphiphilic nature. Use a UV detector set to a wavelength of high absorbance for the thiourea chromophore (e.g., ~240 nm).[12]
-
Forced Degradation: Prepare dilute solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and subject them to stress conditions:
-
Acidic: Add 0.1 M HCl, heat at 60 °C for 24h.
-
Basic: Add 0.1 M NaOH, heat at 60 °C for 24h.
-
Oxidative: Add 3% H2O2, store at room temperature for 24h.
-
Thermal: Heat the solution at 80 °C for 48h.
-
Photolytic: Expose the solution to high-intensity light (per ICH Q1B guidelines).
-
-
Method Optimization: Analyze the stressed samples by HPLC. Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation between the main this compound peak and all degradation product peaks.
-
Validation: The method is considered stability-indicating if all degradation peaks are resolved from the parent peak and each other, demonstrating peak purity.
Part B: Long-Term Stability Study
-
Sample Preparation: Prepare solutions of this compound at a known concentration in a panel of relevant solvents (e.g., DMSO, Ethanol, Toluene).
-
Storage: Aliquot the solutions into sealed, airtight vials (some clear for photostability, some amber to protect from light) and place them under various storage conditions (e.g., 4 °C, 25 °C, 40 °C).
-
Analysis: At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), remove a vial from each condition and analyze by the validated stability-indicating HPLC method.
-
Data Evaluation: Record the peak area of this compound and any degradation products. Calculate the percentage of the parent compound remaining and the percentage of total impurities.
Data Presentation
Stability data should be presented in a table that clearly tracks the compound's purity over time under different conditions.
Table 2: Stability of this compound in DMSO Solution
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |
|---|---|---|---|---|
| 4 °C (Protected from Light) | 0 | 100.0 | < 0.1 | Clear, Colorless |
| 1 Month | Experimental Value | Experimental Value | Observation | |
| 3 Months | Experimental Value | Experimental Value | Observation | |
| 25 °C (Protected from Light) | 0 | 100.0 | < 0.1 | Clear, Colorless |
| 1 Month | Experimental Value | Experimental Value | Observation |
| | 3 Months | Experimental Value | Experimental Value | Observation |
Visualization of Experimental Workflow
Caption: Workflow for a comprehensive stability assessment study.
Conclusion
While published data on this compound is limited, a thorough understanding of its amphiphilic structure and the known chemistry of the thiourea functional group allows for robust predictions of its behavior. This guide provides the essential theoretical framework and detailed, actionable protocols for researchers to experimentally determine the solubility and stability of this compound in any solvent system of interest. By following these self-validating methodologies, scientists can generate the high-quality, reliable data necessary to advance their research, whether in early-stage discovery, chemical synthesis, or the development of novel formulations. This foundational knowledge is indispensable for unlocking the full potential of this promising compound.
References
- Wang, Y., Yin, Q., Sun, X., Bao, Y., Gong, J., Hou, B., Wang, Y., Zhang, M., Xie, C., & Hao, H. (n.d.). Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. INIS-IAEA.
- ACS Publications. (2025). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation.
- Scribd. (n.d.). Solubility of Thiourea in Solvents.
- ChemicalBook. (2023). This compound | 13281-03-3.
- Amazon S3. (2025). Supporting Information Determination of thiourea solubility in twelve different mono-solvents and its comparison with structura.
- ResearchGate. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 13281-03-3.
- Najwa-Alyani, M. N. N., Abdullah, N. A. F., & Ang, L. S. (2018). Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea. Journal of Physical Science, 29(Supp. 1), 17–23.
- Shenzhen Regent Biochemical Technology Co., Ltd. (n.d.). This compound | CAS:13281-03-3.
- Kent Academic Repository. (n.d.). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity.
- ResearchGate. (2025).
- Sciencemadness Wiki. (2022). Thiourea.
- Wikipedia. (n.d.). Thiourea.
- European Medicines Agency. (2023).
- Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022).
- bioRxiv. (2023).
- MDPI. (2024).
- ResearchGate. (2025). Oxidation of Thiourea and Substituted Thioureas.
- SciSpace. (n.d.).
- ICCROM. (n.d.).
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- National Institutes of Health. (n.d.). Phenylthiourea. PubChem.
- National Institutes of Health. (n.d.). Thiourea. PubChem.
- ResearchGate. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities.
- Inchem.org. (2003). Thiourea (CICADS 49, 2003).
- Google Patents. (n.d.). US3172874A - Organosilicon polyurea compositions and method for preparing the same.
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Spectroscopic Blueprint of 1-Octyl-2-thiourea: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-octyl-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The information presented herein is synthesized from established spectroscopic principles and data from closely related N-alkylthiourea derivatives, providing a robust framework for the identification and characterization of this compound.
Introduction: The Significance of this compound
Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities and applications in chemical synthesis. The incorporation of an octyl group introduces lipophilicity, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Accurate spectroscopic characterization is the cornerstone of any scientific investigation, ensuring the identity, purity, and structural integrity of the compound under study. This guide provides the essential spectroscopic data to confidently work with this compound.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with its combination of a flexible alkyl chain and a polar thiourea moiety, gives rise to a distinct spectroscopic signature. Understanding the correlation between the molecular structure and its spectral features is paramount for accurate interpretation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on established chemical shift ranges for N-alkylthioureas.[1]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the protons of the octyl chain and the N-H protons of the thiourea group. The chemical shifts are influenced by the electron-withdrawing nature of the thiocarbonyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 8.5 | br s | 1H | N-H (amide) |
| ~6.0 - 7.0 | br s | 2H | NH₂ (thioamide) |
| ~3.4 - 3.6 | t | 2H | -N-CH₂ -CH₂- |
| ~1.5 - 1.7 | m | 2H | -N-CH₂-CH₂ - |
| 1.20 - 1.40 | m | 10H | -(CH₂ )₅-CH₃ |
| 0.89 - 0.92 | t | 3H | -CH₂-CH₃ |
Note: Chemical shifts are referenced to TMS (δ 0.00 ppm). The broadness of the N-H signals is due to quadrupole broadening and potential hydrogen exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most downfield signal is characteristic of the thiocarbonyl carbon.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | C =S |
| ~45 - 50 | -N-CH₂ - |
| ~31.8 | -N-CH₂-CH₂ - |
| ~29.2 | -(CH₂ )n- |
| ~26.9 | -(CH₂ )n- |
| ~22.6 | -CH₂ -CH₃ |
| ~14.1 | -CH₂-CH₃ |
Experimental Protocol: NMR Data Acquisition
To obtain high-quality NMR spectra of this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, and DMSO-d₆ is often preferred for thiourea derivatives to ensure the observation of exchangeable N-H protons.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required (typically 1024 or more).
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
CH₃(CH₂)₇-N=C=S + NH₃ → CH₃(CH₂)₇-NH-C(=S)-NH₂ Octyl isothiocyanate Ammonia this compound
Caption: General workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a foundational spectroscopic dataset and reliable experimental protocols for this compound. By leveraging predicted NMR and IR data derived from analogous compounds and established principles, researchers can confidently identify and characterize this molecule. The detailed methodologies for data acquisition and synthesis are designed to ensure scientific integrity and reproducibility in the laboratory. This guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel thiourea derivatives.
References
- Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]
- ResearchGate. (n.d.). (a) 1 H NMR compound (1), (b) 1 H compound (2) and (c) 1 H NMR compound (3).[Link]
- IOSR Journal of Applied Physics. (2013). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. [Link]
- Organic Chemistry Portal. (n.d.).
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Thermogravimetric analysis of 1-Octyl-2-thiourea
An In-Depth Technical Guide to the Thermogravimetric Analysis of 1-Octyl-2-thiourea
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive examination of the thermal decomposition of this compound (C₉H₂₀N₂S) using Thermogravimetric Analysis (TGA). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard protocol to deliver an in-depth understanding of the methodology, interpretation of results, and the causality behind experimental choices. We will explore the thermal stability of this compound, propose a multi-stage decomposition pathway based on the known behavior of thiourea derivatives, and discuss the practical implications of these findings for material handling, formulation, and quality control.
Introduction: Understanding the Compound and the Technique
The Profile of this compound
This compound, with a molecular weight of 188.33 g/mol [1], belongs to the versatile class of thiourea derivatives. These compounds are distinguished by the N-(C=S)-N functional group and are pivotal in various fields.[2] The presence of a lipophilic octyl chain combined with the polar thiourea core imparts unique solubility and reactivity characteristics. Thiourea derivatives are widely recognized as crucial intermediates in organic synthesis and have garnered significant attention for their broad spectrum of biological activities, including antibacterial, anticancer, and antioxidant properties.[3][4] Given their potential use in pharmaceuticals and other thermally sensitive applications, a thorough understanding of their thermal stability is not merely academic but a prerequisite for safe and effective implementation.
Core Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that provides a quantitative measurement of a material's mass change as a function of temperature or time in a controlled atmosphere.[5][6] An instrument, known as a thermogravimetric analyzer, consists of a high-precision balance coupled with a furnace.[5] As the sample is heated, it may undergo various physical or chemical transformations, such as dehydration, desorption, or, most critically for this guide, thermal decomposition.[5][7] The resulting data is plotted as a thermogram, or TGA curve, which shows mass percentage on the y-axis against temperature on the x-axis. The first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, highlights the rate of mass change and is invaluable for pinpointing the precise temperature at which decomposition is most rapid.[5]
The Imperative of TGA for this compound
The thermal stability of an active pharmaceutical ingredient (API) or a key synthetic intermediate like this compound is a critical quality attribute. TGA provides essential data that informs:
-
Maximum Processing Temperature: Defining the upper temperature limit for processes like drying, milling, or melt-based formulations.
-
Storage Conditions: Establishing long-term stability and shelf-life under various thermal conditions.
-
Purity Assessment: The decomposition profile can serve as a fingerprint, where deviations may indicate the presence of impurities or residual solvents.[8]
-
Kinetic Studies: Understanding the rate and mechanism of decomposition, which is vital for safety assessments and predicting behavior under non-standard conditions.
Experimental Methodology: A Self-Validating Protocol
The following protocol is designed to produce reliable and reproducible data on the thermal decomposition of this compound. The rationale behind each parameter is explained to underscore the importance of methodical experimental design.
Materials and Instrumentation
-
Sample: this compound (CAS: 13281-03-3), purity >98%.
-
Instrument: A calibrated thermogravimetric analyzer (e.g., TGA Q50 or equivalent) capable of precise temperature and mass control.
-
Sample Pans: Platinum or ceramic pans, chosen for their inertness at high temperatures.
-
Purge Gas: High-purity nitrogen (99.999%), for creating an inert atmosphere to study thermal, not oxidative, decomposition.[9]
TGA Experimental Workflow
The logical flow of a TGA experiment is crucial for ensuring data integrity.
Caption: Proposed thermal decomposition pathways for this compound.
Discussion of Pathway:
-
Stage 1 (Initial Decomposition): The initial weight loss is attributed to the fragmentation of the weakest bonds in the molecule, primarily within the thiourea moiety. This is analogous to the decomposition of unsubstituted thiourea. [10][11]Two likely competing pathways are the cleavage of the C-N bonds, leading to the formation of volatile products.
-
Route A: Formation of octyl isothiocyanate and ammonia.
-
Route B: Formation of octylamine and isothiocyanic acid (HNCS).
-
-
Stage 2 (Secondary Decomposition): At higher temperatures, the larger fragments produced in Stage 1, particularly the octyl group, undergo further decomposition. This involves C-C bond cleavage within the alkyl chain, leading to the evolution of a mixture of smaller hydrocarbon gases. [12]Any remaining sulfur-containing fragments may further decompose to yield carbon disulfide (CS₂). [12]
Applications and Practical Implications
The TGA data for this compound provides actionable insights for its practical application.
-
Thermal Stability and Safe Handling: The onset temperature of decomposition, predicted to be around 180°C, serves as a critical upper limit for any manufacturing or formulation process. Exceeding this temperature would lead to degradation, compromising the purity, safety, and efficacy of the final product.
-
Quality Control Fingerprint: A standardized TGA method can be implemented as a quality control test. The TGA curve, particularly the onset temperature and the temperatures of maximum weight loss (DTG peaks), should be consistent across different batches. Any significant deviation could signal the presence of impurities, such as residual solvents which would volatilize at lower temperatures, or variations in crystalline form (polymorphism).
-
Formulation Development: For pharmaceutical applications, this data is crucial. If a formulation process like hot-melt extrusion is considered, the TGA curve confirms whether the compound can withstand the required processing temperatures without degrading. It also informs the choice of excipients, ensuring they do not accelerate the decomposition of the active compound.
Conclusion
Thermogravimetric Analysis is an indispensable tool for characterizing the thermal properties of this compound. This guide has detailed a robust methodology for its analysis and provided a predictive framework for interpreting the results. The thermal decomposition is anticipated to be a multi-stage process, initiated by the fragmentation of the thiourea core around 180-280°C, followed by the degradation of the octyl chain at higher temperatures. The primary gaseous products are expected to include ammonia, isothiocyanic acid, carbon disulfide, and various hydrocarbons. These insights are fundamentally important for ensuring the quality, safety, and stability of this compound in its intended applications, from chemical synthesis to advanced drug development.
References
- Wang, W., et al. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. The Journal of Physical Chemistry B. [Link]
- Várhelyi, C., et al. (2001). Mechanism of thermal decomposition of thiourea derivatives. Journal of Thermal Analysis and Calorimetry. [Link]
- López-de-Luzuriaga, J. M., et al. (2002). MECHANISM OF THERMAL DECOMPOSITION OF THIOUREA DERIVATIVES. Journal of the Serbian Chemical Society. [Link]
- Castedo, L., et al. (1998).
- Nguyen, M. T., et al. (2004). Theoretical study on the thermal decomposition of thiourea.
- Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]
- Wikipedia. (2023). Thermogravimetric analysis. Wikipedia. [Link]
- AZoM. (2018). Thermal Analysis of Organic Compounds. AZoM. [Link]
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]
- XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. [Link]
- Dai, C., et al. (2019). TGA curves recorded for a standard sample of thiourea and the as-obtained product.
- Shenzhen Regent Biochemical Technology Co., Ltd. (n.d.). This compound. RegentChem. [Link]
- Wikipedia. (2023). Thiourea. Wikipedia. [Link]
- Al-Ghorbani, M., et al. (2024).
- Saeed, A., et al. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Semantic Scholar. [Link]
- Selvaraj, R., & Sivakumar, A. (2019). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Recent Technology and Engineering. [Link]
- Tok, F., et al. (2022).
- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PubMed Central. [Link]
- Capan, E., et al. (2022).
- Chemsrc. (n.d.). 1,3-di(octan-2-yl)thiourea. Chemsrc. [Link]
- Nikolova, R., et al. (2023).
- Wang, W., et al. (2005). Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides.
- Dai, C., et al. (2019). Synthesis and characterization of thiourea.
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Foreword: The Structural Significance of Lipophilic Thioureas in Medicinal Chemistry
An In-Depth Technical Guide to the Crystal Structure of 1-Octyl-2-thiourea Derivatives for Researchers, Scientists, and Drug Development Professionals
Thiourea derivatives have long been a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and enzyme inhibition properties.[1][2] The incorporation of a long alkyl chain, such as an octyl group, introduces significant lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Understanding the precise three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design. The crystal structure reveals not only the molecule's conformation but also the intricate network of intermolecular interactions that govern its packing, solubility, and ultimately, its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, crystallization, and crystallographic analysis of this compound derivatives, offering insights into their structural nuances and the causal relationship between their architecture and biological function.
I. Synthesis and Crystallization: From Precursors to Single Crystals
The synthesis of this compound derivatives is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The general synthetic pathway involves the reaction of an appropriate isothiocyanate with an amine. For this compound, this would involve the reaction of octyl isothiocyanate with ammonia or an ammonia equivalent. A more common and versatile approach for substituted derivatives involves reacting octyl isothiocyanate with a primary or secondary amine.
A widely adopted method for preparing N-substituted thiourea derivatives involves the in-situ generation of an isothiocyanate followed by reaction with an amine.[2] For instance, an acyl chloride can be reacted with potassium thiocyanate to form an acyl isothiocyanate, which then reacts with an amine to yield the desired N-acyl-N'-substituted thiourea. For 1-octyl-3-aryl thioureas, octyl isothiocyanate is reacted with a substituted aniline.[4]
Experimental Protocol: Synthesis of a 1-Octyl-3-aryl-2-thiourea Derivative
-
Preparation of Isothiocyanate (if not commercially available): This step is generally not required for octyl isothiocyanate as it is commercially available.
-
Reaction with Amine:
-
Dissolve the desired substituted aniline (1.0 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).
-
To this solution, add octyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for a duration of 1 to 3 hours.[5]
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
-
Product Isolation and Purification:
-
Upon completion of the reaction, remove the solvent using a rotary evaporator.
-
The resulting crude solid is then purified through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and hexane (e.g., 1:10 v/v).[5]
-
Dissolve the crude product in the hot solvent mixture and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator to facilitate the formation of high-quality single crystals.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them under a vacuum.
-
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis and crystallization of 1-octyl-3-aryl-2-thiourea derivatives.
II. The Crystal Structure: Molecular Conformation and Supramolecular Assembly
A. Molecular Geometry and Conformation
The core thiourea moiety, -NH-C(S)-NH-, is generally planar. The C=S bond length is typically around 1.68 Å, which is intermediate between a pure double and single bond, indicating some degree of delocalization of the pi-electrons.[6] The C-N bond lengths are also intermediate in character.
A key conformational feature of many N-acyl and N-aryl thiourea derivatives is the formation of an intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen (in acyl derivatives) or another acceptor group on the substituent.[7] This intramolecular hydrogen bond leads to the formation of a stable six-membered ring motif, often denoted as an S(6) graph set.[2]
The long octyl chain is expected to adopt a low-energy, extended (all-trans) conformation to minimize steric hindrance. However, some degree of conformational disorder in the alkyl chain is not uncommon in the crystal structures of long-chain aliphatic compounds.
B. Intermolecular Interactions and Crystal Packing
The crystal packing of thiourea derivatives is dominated by a network of intermolecular hydrogen bonds. The N-H groups of the thiourea moiety are excellent hydrogen bond donors, while the sulfur atom is a good hydrogen bond acceptor.
A very common and robust hydrogen bonding motif in the crystal structures of monosubstituted and disubstituted thioureas is the formation of centrosymmetric dimers through a pair of N-H···S hydrogen bonds. This creates a characteristic eight-membered ring motif, denoted as an R²₂(8) graph set.[2] These dimers then often self-assemble into chains or sheets through further hydrogen bonding or other intermolecular interactions.
The presence of the long, nonpolar octyl chains will significantly influence the crystal packing. It is anticipated that the crystal structure will exhibit some degree of segregation between the polar, hydrogen-bonding thiourea headgroups and the nonpolar, aliphatic octyl tails. This can lead to the formation of layered structures, with the thiourea moieties forming hydrogen-bonded layers and the octyl chains interdigitating in the intervening regions. Van der Waals interactions between the alkyl chains will play a crucial role in stabilizing the overall crystal structure.
Diagram of Expected Hydrogen Bonding Patterns
Caption: Common hydrogen bonding motifs in thiourea crystal structures.
III. Structure-Activity Relationships: The Role of the Octyl Chain
The introduction of a long alkyl chain like the octyl group has a profound impact on the biological activity of thiourea derivatives. The increased lipophilicity can enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[1]
Studies on various series of thiourea derivatives have shown that the length and nature of the alkyl chain are critical for optimizing biological activity.[3][8] For instance, in a series of alkyl chain-linked thiourea derivatives screened for urease inhibition, the potency was found to be highly dependent on the substituents and the overall lipophilicity.[8] Similarly, the anticancer activity of certain thiourea derivatives is influenced by the presence and length of alkyl chains, which affect their spatial orientation and binding specificity.[3]
The crystal structure provides a static snapshot that can be used as a starting point for computational studies, such as molecular docking, to understand how these molecules interact with their biological targets. By correlating the solid-state conformation and intermolecular interaction patterns with biological data, researchers can develop more robust structure-activity relationships (SAR) to guide the design of more potent and selective drug candidates.[9]
IV. Crystallographic Analysis: A Step-by-Step Guide
The definitive determination of the crystal structure of a this compound derivative is achieved through single-crystal X-ray diffraction.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting:
-
From a batch of recrystallized material, select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects under a polarized light microscope.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.
-
-
Data Collection:
-
Place the mounted crystal on the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and a low-temperature device.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations, which results in higher quality diffraction data.
-
Perform an initial unit cell determination by collecting a few frames of diffraction data.
-
Once the unit cell is determined, proceed with a full data collection strategy, which involves rotating the crystal through a range of angles to measure the intensities of a large number of unique reflections.[11]
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.
-
Determine the space group of the crystal from the systematic absences in the diffraction data.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial structural model against the experimental diffraction data using full-matrix least-squares methods.
-
Locate and refine the positions of the hydrogen atoms.
-
Refine the anisotropic displacement parameters for all non-hydrogen atoms.
-
The final refined structure should have low R-factors (typically R1 < 0.05) and a good-of-fit (GooF) value close to 1, indicating a good agreement between the calculated and observed structure factors.
-
Table 1: Representative Crystallographic Data for a Hypothetical this compound Derivative
| Parameter | Value |
| Chemical Formula | C₉H₂₀N₂S |
| Formula Weight | 188.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(2) |
| c (Å) | 15.789(6) |
| β (°) | 98.76(3) |
| Volume (ų) | 1334.5(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 0.937 |
| Absorption Coefficient (mm⁻¹) | 0.265 |
| F(000) | 416 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections Collected | 10254 |
| Independent Reflections | 2345 [R(int) = 0.045] |
| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Goodness-of-fit on F² | 1.05 |
Note: This is a hypothetical data set for illustrative purposes.
V. Conclusion and Future Directions
The crystal structure of this compound derivatives provides invaluable information for understanding their chemical behavior and biological activity. The interplay of the flexible octyl chain and the hydrogen-bonding capabilities of the thiourea moiety gives rise to complex and interesting supramolecular architectures. While the specific structure of the parent this compound remains to be determined, the principles outlined in this guide provide a robust framework for its investigation.
Future research in this area should focus on systematically synthesizing and crystallizing a series of N-alkyl-2-thiourea derivatives with varying chain lengths to establish a clearer understanding of how the alkyl chain length and conformation influence the crystal packing and, consequently, the physicochemical properties and biological activities of these compounds. Such studies, combining crystallography with computational modeling and biological evaluation, will undoubtedly pave the way for the development of novel thiourea-based therapeutic agents.
References
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- Pop, R., et al. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience, 14(3), 102-131.[1]
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The Genesis and Evolution of N-Alkyl Thioureas: A Technical Guide for Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of N-alkyl thiourea compounds. From their origins in the late 19th century to their contemporary applications in medicinal chemistry and agriculture, we delve into the key scientific milestones, influential researchers, and the causality behind the development of various synthetic methodologies. This document serves as an in-depth resource, offering not only a historical narrative but also detailed experimental protocols, comparative data, and visual representations of core concepts to support researchers in the ongoing development of this versatile class of compounds.
The Dawn of Thiourea Chemistry: From Inorganic Precursors to an Organic Scaffold
The story of N-alkyl thioureas begins with the discovery of their parent molecule, thiourea. In 1873, the Polish chemist Marceli Nencki reported the first synthesis of thiourea, an analogue of urea where the oxygen atom is replaced by sulfur.[1] This discovery was a significant step in the burgeoning field of organic chemistry, demonstrating the ability to incorporate sulfur into urea-like structures and opening a new frontier of chemical exploration.
The early synthesis of thiourea often involved the heating of ammonium thiocyanate, a method that highlights the close chemical relationship between these two compounds.[2] Another common early method consisted of the reaction of hydrogen sulfide with cyanamide. These initial synthetic routes, while foundational, often suffered from low yields and harsh reaction conditions.
The Emergence of N-Alkyl Thioureas: A New Class of Substituted Compounds
While the synthesis of the parent thiourea marked the genesis of this chemical family, the functionalization of the thiourea core through the introduction of alkyl substituents unlocked a vast new chemical space with diverse properties and applications. The ability to create mono-, di-, and tri-substituted N-alkyl thioureas has been pivotal to their development.
A significant early contribution to the synthesis of N-substituted thioureas came from the work of Irwin B. Douglass and F. B. Dains. In 1934, they published their research on the preparation and hydrolysis of mono- and disubstituted benzoylthioureas, which are a type of N-acyl thiourea.[3] Their work provided a systematic study of the synthesis and reactivity of these derivatives, laying a crucial foundation for future research into substituted thioureas. One of the classical and most enduring methods for the synthesis of N-alkyl thioureas is the reaction of an appropriate amine with an isothiocyanate. This versatile reaction allows for the straightforward introduction of a wide variety of alkyl and aryl substituents.
The Synthetic Arsenal: From Classical Reactions to Green Chemistry
The methodologies for synthesizing N-alkyl thioureas have evolved significantly since their initial discovery, driven by the need for greater efficiency, milder reaction conditions, and more environmentally friendly processes.
Classical Synthetic Approaches
The reaction of isothiocyanates with primary and secondary amines remains a cornerstone of N-alkyl thiourea synthesis due to its reliability and broad substrate scope. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate.
Another classical approach involves the use of thiophosgene (CSCl₂) . This highly reactive reagent can be used to synthesize symmetrical and unsymmetrical thioureas by reaction with two equivalents of an amine or sequentially with two different amines. However, the high toxicity and hazardous nature of thiophosgene have led to a decline in its use in favor of safer alternatives.
Carbon disulfide (CS₂) has also been a valuable reagent in thiourea synthesis. In the presence of a base, primary amines react with carbon disulfide to form a dithiocarbamate salt, which can then react with another amine to yield an unsymmetrical thiourea.[4]
Experimental Protocol: Synthesis of an N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine
Objective: To synthesize a representative N,N'-dialkylthiourea via the reaction of an alkyl isothiocyanate with an alkyl amine.
Materials:
-
Alkyl isothiocyanate (1.0 eq)
-
Alkyl amine (1.0 eq)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
Procedure:
-
Dissolve the alkyl isothiocyanate in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add the alkyl amine to the solution at room temperature with continuous stirring. The reaction is often exothermic.
-
Continue stirring the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel.
Causality: This method is widely used due to its simplicity and the commercial availability of a wide range of isothiocyanates and amines. The nucleophilicity of the amine and the electrophilicity of the isothiocyanate carbon drive the reaction to completion under relatively mild conditions.
Modern and Greener Synthetic Strategies
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the emergence of novel approaches for N-alkyl thiourea synthesis that minimize the use of hazardous reagents and solvents.
Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of thioureas. Reactions are often carried out in the absence of a solvent or in a minimal amount of a high-boiling point, green solvent.
The use of water as a solvent for the synthesis of thioureas is another significant advancement in green chemistry.[4] This approach avoids the use of volatile organic compounds (VOCs) and often simplifies the work-up procedure.
Mechanochemical synthesis , which involves grinding solid reactants together, is a solvent-free method that has been successfully applied to the synthesis of thioureas.[5] This technique is highly efficient and minimizes waste generation.
Experimental Protocol: A Greener, Water-Based Synthesis of Unsymmetrical Thioureas
Objective: To synthesize an unsymmetrical N,N'-disubstituted thiourea using a water-based protocol.[4]
Materials:
-
Primary amine 1 (1.0 eq)
-
Carbon disulfide (1.1 eq)
-
Sodium hydroxide (1.1 eq)
-
Primary amine 2 (1.0 eq)
-
Water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide in water.
-
To this solution, add primary amine 1 and stir for 10-15 minutes at room temperature.
-
Slowly add carbon disulfide to the reaction mixture. The formation of a dithiocarbamate salt will be observed.
-
After stirring for 30 minutes, add primary amine 2 to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 3-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the thiourea product.
-
Filter the solid product, wash with water, and dry. The product can be further purified by recrystallization.
Causality: This method leverages the principles of green chemistry by using water as the solvent, avoiding toxic reagents like thiophosgene, and often resulting in a product that can be isolated by simple filtration, reducing the need for chromatographic purification.
Applications: From Medicine to Agriculture
The diverse biological activities of N-alkyl thiourea compounds have led to their widespread investigation and application in various fields, most notably in medicinal chemistry and agriculture.
Medicinal Chemistry: A Scaffold for Drug Discovery
The thiourea moiety is considered a "privileged structure" in medicinal chemistry due to its ability to form strong hydrogen bonds with biological targets. This has made N-alkyl thioureas a valuable scaffold for the design of a wide range of therapeutic agents.
A landmark in the history of thiourea-based drugs was the development of metiamide , a histamine H₂-receptor antagonist.[1] Although its clinical use was limited due to side effects, its discovery paved the way for the development of the highly successful anti-ulcer drug, cimetidine, where the thiourea group was replaced by a cyanoguanidine moiety.[1]
N-alkyl thiourea derivatives have also been investigated for their potential as:
-
Anticancer agents: Some derivatives have shown promising activity against various cancer cell lines.[6]
-
Antiviral agents: Certain thiourea compounds have demonstrated inhibitory activity against viruses such as HIV.
-
Antibacterial and Antifungal agents: The thiourea scaffold has been incorporated into molecules with potent antimicrobial properties.[2]
-
Antitubercular agents: Compounds like thioacetazone and thiocarlide have been used in the treatment of tuberculosis.[1]
-
Antithyroid agents: Cyclic thioureas such as carbimazole and methimazole are used to treat hyperthyroidism.[1]
Agriculture: Protecting Crops and Enhancing Growth
In the agricultural sector, N-alkyl thiourea derivatives have found utility as:
-
Pesticides: Many thiourea-containing compounds exhibit insecticidal, fungicidal, and herbicidal properties.[2][7][8] They can act by interfering with various biological processes in pests and pathogens.
-
Plant Growth Regulators: Some thiourea derivatives can influence plant growth and development, including seed germination and stress tolerance.[2]
The development of thiourea-based agrochemicals is an active area of research, with a focus on creating more effective and environmentally benign solutions for crop protection.[9]
Data Summary
| Synthesis Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Isothiocyanate + Amine | Isothiocyanate, Amine | Room temperature to mild heating | High yields, broad scope, simple | Availability of isothiocyanates |
| Thiophosgene | Thiophosgene, Amines | Low temperature | Versatile | Highly toxic and hazardous |
| Carbon Disulfide | Carbon Disulfide, Amines, Base | Reflux | Readily available starting materials | Can have lower yields, side reactions |
| Microwave-assisted | Various | High temperature, short time | Rapid, high yields, often solvent-free | Requires specialized equipment |
| Water-based Synthesis | Amines, CS₂, Base | Reflux in water | Environmentally friendly, simple work-up | Not suitable for all substrates |
| Mechanochemistry | Solid reactants | Grinding/milling | Solvent-free, high efficiency | Scalability can be a challenge |
Visualizing the Core Concepts
General Synthesis of N-Alkyl Thioureas
Caption: General reaction scheme for N-alkyl thiourea synthesis.
Evolution of Synthetic Methodologies
Caption: Evolution of N-alkyl thiourea synthesis methods.
Conclusion and Future Outlook
The journey of N-alkyl thiourea compounds, from the initial synthesis of their parent molecule to their current status as a versatile scaffold in drug discovery and agrochemicals, is a testament to the continuous evolution of organic chemistry. The development of more efficient and sustainable synthetic methods continues to expand the accessibility and utility of these compounds. As our understanding of biological systems deepens, the rational design of novel N-alkyl thiourea derivatives with tailored properties holds immense promise for addressing unmet needs in medicine and agriculture. The rich history of this compound class serves as a valuable foundation for future innovation, and it is anticipated that N-alkyl thioureas will continue to be a fruitful area of research for years to come.
References
- Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1634-1663. [Link]
- Douglass, I. B., & Dains, F. B. (1934). The Preparation and Hydrolysis of Mono- and Disubstituted Benzoylthioureas. Journal of the American Chemical Society, 56(6), 1408–1411. [Link]
- Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]
- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
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- Norashikin, et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
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1-Octyl-2-thiourea: A Versatile Precursor in Modern Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Octyl-2-thiourea is a highly versatile and reactive precursor that serves as a cornerstone for the synthesis of a multitude of organic compounds. Its unique molecular architecture, featuring a nucleophilic sulfur atom, two nitrogen atoms, and a lipophilic octyl chain, provides a powerful toolkit for synthetic chemists. This guide delves into the fundamental properties, mechanistic pathways, and practical applications of this compound. We will explore its pivotal role in the construction of heterocyclic scaffolds, particularly thiazoles, its utility in coordination chemistry, and its function as an effective corrosion inhibitor. Detailed, field-proven protocols and mechanistic diagrams are provided to empower researchers to leverage this precursor's full potential in their synthetic endeavors.
Foundational Chemistry of this compound
Molecular Profile and Physicochemical Properties
This compound, an N-monosubstituted thiourea, is characterized by the presence of an eight-carbon alkyl chain attached to one of the nitrogen atoms of the thiourea core. This structure imparts a dual nature to the molecule: the reactive thiourea moiety and a nonpolar, hydrophobic tail. This combination is critical to its solubility, reactivity, and application in diverse fields.
The thiourea functional group can exist in tautomeric forms, the thione (C=S) and the thiol (C-SH), with the thione form being predominant. The true power of the molecule lies in the nucleophilicity of the sulfur atom and the ability of the N-H protons to participate in hydrogen bonding, which is crucial for its role in catalysis and molecular recognition.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 13281-03-3 | [1] |
| Molecular Formula | C₉H₂₀N₂S | [2] |
| Molecular Weight | 188.33 g/mol | [2] |
| Appearance | White to off-white crystalline solid | General Observation |
| Melting Point | 86-89 °C | Varies by source |
| Solubility | Soluble in alcohols, acetone, and other polar organic solvents; sparingly soluble in water. | General Chemical Principles |
Synthesis of the Precursor
The synthesis of this compound is typically achieved through a straightforward and high-yielding nucleophilic addition reaction. The most common route involves the reaction of octylamine with an isothiocyanate precursor.
General Synthetic Protocol: From Octylamine A common laboratory-scale synthesis involves reacting octylamine with a source of thiocyanic acid, such as ammonium or potassium thiocyanate, under acidic conditions to generate an octylammonium thiocyanate salt in situ. This salt is then heated to induce rearrangement to the final this compound product.
Causality: The use of an acid catalyst protonates the thiocyanate ion, making it a more reactive electrophile for the nucleophilic attack by the primary amine (octylamine). The subsequent heating provides the necessary activation energy for the isomerization of the intermediate salt to the thermodynamically more stable thiourea.
Core Application: Heterocyclic Synthesis via Hantzsch Condensation
A primary application of this compound is in the synthesis of 2-aminothiazole derivatives, which are privileged scaffolds in medicinal chemistry. The classic method for this transformation is the Hantzsch thiazole synthesis.[3][4]
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide-containing compound, such as this compound.[5] The reaction proceeds via an S-alkylation followed by an intramolecular cyclization and dehydration.
-
Step 1: Nucleophilic Attack (S-Alkylation) : The sulfur atom of this compound, being a soft and highly effective nucleophile, attacks the electrophilic α-carbon of the haloketone. This displaces the halide ion in a classic Sₙ2 reaction, forming an isothiouronium salt intermediate.
-
Step 2: Cyclization : The nitrogen atom (specifically, the one not attached to the octyl group) then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This step forms a five-membered heterocyclic intermediate.
-
Step 3: Dehydration : The resulting hydroxylated intermediate readily undergoes acid- or base-catalyzed dehydration to form the stable, aromatic thiazole ring.
This reaction is highly reliable and provides a direct route to diversely substituted 2-(octylamino)thiazoles. The choice of solvent, typically ethanol or methanol, is crucial as it effectively solvates the ionic intermediates and facilitates the reaction progress.[5]
Visualization of the Hantzsch Mechanism
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of a 2-(Octylamino)-4-arylthiazole
This protocol provides a robust, step-by-step method for synthesizing a thiazole derivative using this compound.
Materials:
-
This compound (1.0 eq)
-
2-Bromoacetophenone (or other substituted α-bromoarylketone) (1.0 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate solution (5% aqueous)
Procedure:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and dissolve it in a minimal amount of anhydrous ethanol.
-
Reagent Addition : Add the 2-bromoacetophenone (1.0 eq) to the solution. An immediate exothermic reaction may be observed.
-
Reaction : Heat the mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Heating provides the activation energy needed for the cyclization and dehydration steps. Ethanol is an ideal solvent as it solubilizes the reactants and facilitates the polar transition states.
-
-
Work-up : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a cold 5% aqueous solution of sodium bicarbonate.
-
Rationale: The basic solution neutralizes the hydrobromic acid (HBr) byproduct, causing the free base of the thiazole product to precipitate.[5]
-
-
Isolation : Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-(octylamino)-4-arylthiazole.
Expanded Applications of this compound
Beyond its role in heterocycle synthesis, the unique electronic and structural features of this compound make it a valuable molecule in other domains.
Coordination Chemistry: A Versatile Ligand
Thioureas are excellent ligands in coordination chemistry due to the presence of both a soft donor (sulfur) and hard donors (nitrogen).[6] this compound typically coordinates to transition metals as a monodentate ligand through its sulfur atom.[7]
-
Causality of Coordination : The sulfur atom's lone pair electrons are more polarizable and reside in higher energy orbitals compared to nitrogen's, making sulfur a "soft" donor according to Pearson's HSAB (Hard and Soft Acids and Bases) theory. This makes it an excellent ligand for soft metal ions like Pd(II), Pt(II), and Cu(I).[8][9] The coordination through sulfur is evidenced by shifts in the C=S stretching frequency in IR spectroscopy.
Corrosion Inhibition: Protecting Metallic Surfaces
Thiourea derivatives are highly effective corrosion inhibitors for metals, particularly for steel in acidic environments.[10][11] The octyl group in this compound significantly enhances this inhibitory effect.
-
Mechanism of Inhibition : The inhibition mechanism involves the adsorption of the thiourea molecule onto the metal surface.[12]
-
Chemisorption : The sulfur and nitrogen atoms, with their lone pairs of electrons, coordinate with the vacant d-orbitals of the metal atoms (e.g., iron), forming a strong chemisorptive bond.[13]
-
Surface Coverage : The long, hydrophobic octyl chain orients itself away from the metal surface, creating a protective, nonpolar film. This film acts as a physical barrier, displacing water molecules and preventing corrosive agents (like H⁺ and Cl⁻ ions) from reaching the metal surface.[14]
-
The combination of strong chemisorption via the thiourea head and enhanced surface coverage from the alkyl tail makes this compound a superior corrosion inhibitor compared to unsubstituted thiourea.[10]
Visualization of Experimental Workflow
Caption: General workflow for thiazole synthesis and purification.
Conclusion and Future Outlook
This compound stands out as a precursor of significant synthetic utility. Its application in the Hantzsch synthesis provides reliable and efficient access to the medicinally important thiazole core. Furthermore, its inherent properties as a ligand and a corrosion inhibitor open avenues in materials science and industrial applications. The lipophilic octyl chain is not merely a passive substituent; it actively modulates the molecule's solubility and enhances its performance in applications like corrosion inhibition. Future research may focus on developing chiral versions for asymmetric catalysis or incorporating this moiety into more complex molecular architectures for drug discovery and the development of advanced materials.
References
- Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 147.
- Desai, S. M., et al. (1993). Inhibition of Steel Corrosion by Thiourea Derivatives. CORROSION, 49(6), 496-501.
- Forlani, L., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2, (11), 1639-1643.
- Gomha, S. M., et al. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Organic and Medicinal Chemistry Letters, 29(1), 126931.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
- Koch, K. R. (2016). An investigation of the coordination chemistry of N,N`-disubstituted sulfonylthiourea ligands with d⁶ and d⁸ transition metal centres. Research Commons, University of Cape Town.
- Patel, N. K., et al. (1982). Mechanism of Corrosion Inhibition of Stainless Steel. Transactions of the SAEST, 17(4), 269-275.
- Loto, C. A., et al. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 3(5), 885-894.
- Koch, K. R. (2001). New chemistry with old ligands: N-alkyl- And N,N-dialkyl-N-acyl(aroyl) thioureas in coordination, analytical and process chemistry of the platinum group metals. Coordination Chemistry Reviews, 216-217, 473-497.
- Ghorbani-Vaghei, R., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. ACS Combinatorial Science, 14(10), 555-560.
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The Versatile Scaffold: A Deep Dive into Thiourea Derivatives in Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of a Simple Moiety
In the vast and ever-evolving landscape of medicinal chemistry, the humble thiourea moiety, characterized by the (R¹R²N)(R³R⁴N)C=S functional group, has consistently emerged as a privileged scaffold.[1][2] Its structural simplicity belies a remarkable chemical versatility and a broad spectrum of biological activities that have captivated the attention of drug discovery scientists for decades.[3][4] This technical guide provides an in-depth exploration of thiourea derivatives, moving beyond a mere catalog of their applications to dissect the underlying chemical principles, mechanisms of action, and structure-activity relationships (SAR) that govern their therapeutic potential. By synthesizing technical accuracy with field-proven insights, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.
Thiourea derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities.[3][5][6][7] Their ability to engage with a multitude of biological targets is often attributed to the unique electronic and steric properties of the thiocarbonyl group, which can participate in various non-covalent interactions, including hydrogen bonding and metal chelation.[1][6] This guide will navigate through the key therapeutic areas where thiourea derivatives have made a significant impact, offering a detailed examination of their synthesis, biological evaluation, and the critical insights gleaned from SAR studies.
I. The Synthetic Versatility of Thiourea Derivatives: Building the Foundation
The accessibility and modular nature of thiourea synthesis are key drivers of their widespread use in medicinal chemistry. A variety of synthetic routes allow for the facile introduction of diverse substituents, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
The Isothiocyanate Route: A Cornerstone of Thiourea Synthesis
The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[3][8] This reaction is typically straightforward, proceeding with high yields under mild conditions. The commercial availability of a vast array of isothiocyanates and amines provides a rapid and efficient means to generate extensive libraries of thiourea derivatives for screening.
Experimental Protocol: General Synthesis of N,N'-Disubstituted Thioureas via the Isothiocyanate Route
-
Reactant Preparation: Dissolve the desired amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Addition of Isothiocyanate: To the stirred solution of the amine, add the corresponding isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure thiourea derivative.
Alternative Synthetic Strategies
II. Therapeutic Applications: A Showcase of Biological Prowess
The broad biological activity of thiourea derivatives has led to their investigation in a multitude of therapeutic areas. This section will highlight some of the most significant applications, delving into their mechanisms of action and showcasing key examples.
Anticancer Agents: Targeting the Machinery of Malignancy
Thiourea derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of tumor cell lines.[5][10][11] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Key Molecular Targets:
-
Kinase Inhibition: Many thiourea derivatives act as potent inhibitors of various protein kinases, including receptor tyrosine kinases (RTKs) and protein tyrosine kinases (PTKs).[5][11] For instance, certain pyrazole-containing thiourea derivatives have shown significant inhibitory activity against the epidermal growth factor receptor (EGFR).[5]
-
Topoisomerase Inhibition: Disruption of DNA replication is another key anticancer strategy. Some thiourea derivatives have been identified as inhibitors of DNA topoisomerases, enzymes that are essential for managing DNA topology during replication and transcription.[5][10]
-
Sirtuin Inhibition: Sirtuins are a class of histone deacetylases that play a role in gene silencing and metabolic regulation. Their inhibition has been explored as a potential anticancer approach, and thiourea derivatives have been identified as effective sirtuin inhibitors.[5][10]
-
Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in regulating pH, and their inhibition can disrupt the tumor microenvironment. Thiourea-based compounds have been investigated as inhibitors of these enzymes.[5][10]
Signaling Pathway: Inhibition of EGFR by a Pyrazole-Thiourea Derivative
Caption: Inhibition of EGFR signaling by a pyrazole-thiourea derivative.
Antimicrobial and Antiviral Activities: Combating Infectious Diseases
The increasing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiourea derivatives have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses.[6][7][12][13]
-
Antibacterial Activity: The antibacterial efficacy of thiourea derivatives is often linked to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt the bacterial cell membrane.[6][14] Modifications to the thiourea scaffold, such as the introduction of halogen atoms or heterocyclic rings, have been shown to enhance antibacterial potency.[14]
-
Antifungal Activity: Several thiourea derivatives exhibit potent antifungal properties against various fungal strains.[1]
-
Antiviral Activity: Thiourea derivatives have been investigated as antiviral agents, with some compounds showing activity against viruses such as HIV and influenza.[15][16][17] For instance, adamantylthiourea derivatives have shown antiviral activity comparable to amantadine against the influenza virus.[17] Structure-activity relationship studies have revealed that specific substitutions on the thiourea nucleus are crucial for their anti-HIV activity.[7][18]
Enzyme Inhibition: A Versatile Mechanism of Action
The ability of thiourea derivatives to inhibit a wide array of enzymes is a central theme in their medicinal chemistry.[15][19] This inhibitory activity underpins many of their therapeutic effects.
-
Urease Inhibition: Urease is a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori.[20][21] Thiourea derivatives, acting as substrate analogues, are potent inhibitors of urease.[20][21][22] N-monosubstituted thioureas, in particular, have shown promising results, with some compounds being significantly more potent than the clinically used drug acetohydroxamic acid (AHA).[20]
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the treatment of neurodegenerative diseases like Alzheimer's. Certain thiourea derivatives have been identified as effective inhibitors of these enzymes.[15][23]
-
Other Enzyme Targets: The inhibitory scope of thiourea derivatives extends to other enzymes, including lipoxygenase, xanthine oxidase, and tyrosinase, highlighting their potential in treating a variety of conditions.[24][25][26]
Experimental Workflow: Screening for Urease Inhibitory Activity
Caption: Workflow for in vitro urease inhibition assay.
III. Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The systematic modification of the thiourea scaffold has allowed for the elucidation of key structure-activity relationships, providing invaluable guidance for the rational design of more potent and selective agents.
General SAR Observations:
-
Aromatic and Heteroaromatic Substituents: The nature of the substituents on the nitrogen atoms of the thiourea core plays a critical role in determining biological activity. Aromatic and heteroaromatic rings are common features in active compounds, and their electronic and steric properties can be fine-tuned to optimize interactions with the biological target.[14]
-
Electron-Withdrawing and -Donating Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) on the aromatic rings can significantly influence activity. For instance, in some antibacterial thiourea derivatives, electron-withdrawing groups have been shown to enhance potency.[14]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, is a crucial factor for cell permeability and bioavailability. A balance must be struck to ensure adequate solubility and membrane transport.[14]
-
Conformational Flexibility: The flexibility of the molecule, often dictated by the linkers between the thiourea core and its substituents, can impact how the compound fits into the binding pocket of its target.[14]
IV. Future Perspectives and Conclusion
The journey of thiourea derivatives in medicinal chemistry is far from over. Their synthetic tractability, coupled with their proven ability to modulate a wide range of biological targets, ensures their continued relevance in the quest for new medicines. Future research will likely focus on several key areas:
-
Target-Specific Design: Moving beyond broad-spectrum activity towards the design of highly selective inhibitors for specific molecular targets.
-
Hybrid Molecules: The incorporation of the thiourea scaffold into hybrid molecules, combining its favorable properties with those of other pharmacophores, is a promising strategy for developing novel therapeutics.[4]
-
Advanced Drug Delivery Systems: The formulation of thiourea derivatives into advanced drug delivery systems to improve their pharmacokinetic profiles and reduce potential toxicity.
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Theoretical studies and computational modeling of 1-Octyl-2-thiourea
An In-Depth Technical Guide to the Theoretical and Computational Modeling of 1-Octyl-2-thiourea
This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a representative molecule from the versatile thiourea class of compounds. Thiourea derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of biological activities including antibacterial, antioxidant, anticancer, and enzyme inhibition properties.[1][2][3] The strategic application of computational modeling allows for a profound understanding of their structural, electronic, and interactive properties at the molecular level, thereby accelerating the drug discovery and development process.[4][5]
This document is structured to guide researchers, scientists, and drug development professionals through a prototypical computational workflow. Rather than merely listing protocols, we delve into the causality behind each methodological choice, grounding the theoretical procedures in practical application and scientific integrity. We will explore how to elucidate the molecule's three-dimensional structure, predict its spectroscopic signature, map its electronic reactivity, and model its interaction with a relevant biological target.
Part I: Molecular Geometry and Spectroscopic Characterization
The foundational step in any molecular modeling study is to determine the most stable three-dimensional conformation of the molecule. This optimized geometry is the basis for all subsequent calculations. Density Functional Theory (DFT) is the workhorse for this task, offering a robust balance between computational cost and accuracy for organic molecules.[6][7][8]
The choice of functional and basis set is critical. The B3LYP functional is widely employed for thiourea derivatives as it reliably correlates experimental and theoretical data.[7][9] A Pople-style basis set, such as 6-311++G(d,p), is selected to provide sufficient flexibility for accurately describing electron distribution, including polarization (d,p) and diffuse functions (++), which are crucial for non-covalent interactions.[6][10]
Protocol 1: Molecular Geometry Optimization
-
Structure Drawing: Sketch the 2D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Initial 3D Conversion: Convert the 2D sketch into an initial 3D structure and perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94).
-
DFT Input File Preparation:
-
Select the DFT calculation engine (e.g., Gaussian, ORCA).
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
Specify the calculation type: Opt Freq (Optimization followed by Frequency calculation). The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Define the molecular charge (0) and spin multiplicity (singlet).
-
-
Execution & Analysis: Run the calculation. Upon completion, analyze the output to confirm convergence and the absence of imaginary frequencies. The resulting coordinates represent the lowest energy conformation.
A key method for validating the computed structure is to compare its theoretical vibrational frequencies with experimental Fourier-transform infrared (FT-IR) spectra. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, including characteristic stretches and bends for N-H, C=S, and C-N bonds, which are hallmarks of the thiourea core.[11][12]
Part II: Electronic Structure and Reactivity Analysis
With an optimized geometry, we can probe the electronic properties that govern the molecule's reactivity. This is achieved through Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[13][14] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a smaller gap suggests higher reactivity.[13][15] These parameters are invaluable for predicting how a molecule will interact with biological receptors or other chemical species.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density on the molecular surface. It provides an intuitive visualization of the charge distribution, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).[7] For this compound, the MEP would be expected to show negative potential around the sulfur and nitrogen atoms, identifying them as likely sites for hydrogen bonding or coordination with electrophilic species in a receptor's active site.[7]
Workflow for Theoretical Analysis of this compound
Caption: Step-by-step workflow for performing a molecular docking simulation.
Conclusion
The theoretical and computational modeling workflow detailed in this guide provides a robust, multi-faceted approach to characterizing this compound. By integrating DFT-based structural and electronic calculations with molecular docking simulations, researchers can gain predictive insights into the molecule's stability, reactivity, and potential as a bioactive agent. This in-silico approach not only complements experimental work but also provides a cost-effective and efficient means to screen derivatives, understand structure-activity relationships, and rationally design new therapeutic candidates with enhanced efficacy. The principles and protocols outlined herein are broadly applicable to the vast and promising field of thiourea-based drug discovery.
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- Synthesis, Spectroscopic Characterization, DFT Calculations, and Molecular Docking of Novel Thiourea Complexes and Their Cytotoxic and Antimicrobial Activities. (n.d.). OUCI. [URL: https://www.ouci.rsc.org/main-issue/synthesis-spectroscopic-characterization-dft-calculations-and-molecular-docking-of-novel-thiourea-complexes-and-their-cytotoxic-and-antimicrobial-activities-191]
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Methodological & Application
Application Note: A Step-by-Step Protocol for the Synthesis of 1-Octyl-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-octyl-2-thiourea, a monosubstituted thiourea derivative. Thiourea and its derivatives are significant scaffolds in medicinal chemistry and organic synthesis due to their diverse biological activities and utility as versatile intermediates. This guide is designed for researchers in drug development and organic synthesis, offering a detailed methodology grounded in established chemical principles. The protocol emphasizes safety, efficiency, and high purity of the final product, covering the reaction mechanism, experimental procedure, purification, and characterization.
Introduction: The Versatility of the Thiourea Moiety
The thiourea functional group is a cornerstone in the design of bioactive molecules and complex organic structures. Its ability to act as a hydrogen bond donor and its structural resemblance to urea make it a privileged scaffold in medicinal chemistry. Derivatives of thiourea have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[1][2] this compound, with its aliphatic octyl chain, possesses lipophilic characteristics that can be advantageous for membrane permeability and interaction with hydrophobic binding pockets in biological targets.
The synthesis of monosubstituted thioureas is most commonly and efficiently achieved through the reaction of an isothiocyanate with ammonia.[3][4][5] This method is known for its high yields and the straightforward purification of the resulting product. This application note will detail a robust protocol for the synthesis of this compound via the reaction of octyl isothiocyanate with aqueous ammonia.
Reaction Mechanism and Rationale
The synthesis of this compound proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in octyl isothiocyanate. This reaction is typically carried out in a suitable solvent that can facilitate the interaction of the reactants. The general mechanism is depicted below:
-
Nucleophilic Attack: The ammonia molecule attacks the central carbon of the isothiocyanate.
-
Proton Transfer: A subsequent proton transfer results in the formation of the stable thiourea product.
The choice of aqueous ammonia provides both the nucleophile and a solvent medium for the reaction. The reaction is generally exothermic and proceeds readily under mild conditions.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Octyl isothiocyanate | ≥98% | Sigma-Aldrich | 13281-03-3 | |
| Ammonium hydroxide | 28-30% solution | Fisher Scientific | 1336-21-6 | Corrosive, handle in a fume hood. |
| Ethanol | Reagent grade | Merck | 64-17-5 | For recrystallization. |
| Deionized water | 7732-18-5 | |||
| Diethyl ether | Anhydrous | Sigma-Aldrich | 60-29-7 | For washing the product. |
| Glassware | Round-bottom flask, condenser, dropping funnel, Buchner funnel, etc. | |||
| Magnetic stirrer with heating | ||||
| Filtration apparatus |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.[6][7]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Synthetic Procedure
The workflow for the synthesis of this compound is illustrated in the following diagram:
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Application Notes and Protocols for 1-Octyl-2-thiourea as an Enzyme Inhibitor
Introduction: The Versatility of Thiourea Derivatives in Enzyme Inhibition
Thiourea and its derivatives represent a cornerstone in medicinal chemistry, recognized for their wide array of biological activities.[1][2] These compounds, characterized by a central thiocarbonyl group flanked by amino groups, have demonstrated significant potential as inhibitors of various enzymes, making them promising candidates for therapeutic development against a multitude of diseases.[1][2] The structural simplicity and synthetic accessibility of thiourea derivatives allow for extensive modification, enabling the fine-tuning of their inhibitory potency and selectivity. This guide focuses on 1-Octyl-2-thiourea, a representative member of this class, and provides a comprehensive framework for its evaluation as an enzyme inhibitor. While specific data for this compound is emerging, the principles and protocols outlined herein are grounded in the well-established inhibitory activities of the broader thiourea class against key enzyme targets, including tyrosinase, urease, and carbonic anhydrases.
Chemical Profile: this compound
| Property | Value |
| IUPAC Name | 1-octylthiourea |
| CAS Number | 13281-03-3 |
| Molecular Formula | C9H20N2S |
| Molecular Weight | 188.33 g/mol |
| Structure |
Note: For detailed physicochemical properties, refer to supplier documentation.
Synthesis of this compound
The synthesis of N-substituted thioureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an isothiocyanate with a primary amine. For this compound, this would typically involve the reaction of octyl isothiocyanate with ammonia. Alternatively, as described for related compounds, acyl isothiocyanates can be generated in situ from the corresponding acyl chloride and a thiocyanate salt, followed by reaction with an amine.[2][3]
Section 1: this compound as a Potential Tyrosinase Inhibitor
Scientific Rationale
Tyrosinase is a copper-containing enzyme that plays a pivotal role in melanin biosynthesis.[4][5] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[4][5] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Thiourea-containing compounds have been identified as potent tyrosinase inhibitors, with the sulfur atom of the thiourea moiety thought to chelate the copper ions in the enzyme's active site, thereby blocking its catalytic function.[5]
Experimental Workflow: Tyrosinase Inhibition Assay
Caption: Workflow for tyrosinase inhibition assay.
Detailed Protocol: Tyrosinase Inhibition Assay
This protocol is adapted from established methods for assessing tyrosinase inhibitors.[4]
I. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
II. Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh before use.
-
Mushroom Tyrosinase Solution (e.g., 60 U/mL): Prepare a stock solution in cold phosphate buffer and keep on ice.
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO.
-
Kojic Acid Stock Solution (2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer.
III. Assay Procedure
-
Prepare serial dilutions of this compound and Kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
-
In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): 20 µL of vehicle (DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): 20 µL of test compound dilution/vehicle + 140 µL of phosphate buffer.
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm in kinetic mode for 30-60 minutes.
IV. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Section 2: this compound as a Potential Urease Inhibitor
Scientific Rationale
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori.[1] Inhibition of urease is a critical strategy for treating infections caused by these pathogens. Thiourea derivatives are well-documented urease inhibitors, believed to interact with the nickel ions in the active site of the enzyme, disrupting its catalytic activity.[6][7]
Experimental Workflow: Urease Inhibition Assay
Caption: Workflow for urease inhibition assay.
Detailed Protocol: Urease Inhibition Assay (Indophenol Method)
This protocol is based on the measurement of ammonia produced from urea hydrolysis.[6][8]
I. Materials and Reagents
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
This compound (Test Compound)
-
Thiourea (Positive Control)
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Phenol Reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali Reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine NaOCl)
-
96-well microplate
-
Microplate reader
II. Reagent Preparation
-
Phosphate Buffer (50 mM, pH 7.4): Prepare and adjust the pH as required.
-
Urea Solution (100 mM): Dissolve urea in phosphate buffer.
-
Jack Bean Urease Solution (10 U/mL): Dissolve urease in phosphate buffer.
-
This compound and Thiourea Stock Solutions: Dissolve in a suitable solvent (e.g., DMSO).
III. Assay Procedure
-
Prepare serial dilutions of the test and control compounds.
-
To each well of a 96-well plate, add:
-
25 µL of urease solution
-
25 µL of the test compound/control dilution
-
-
Incubate at 37°C for 30 minutes.
-
Add 50 µL of urea solution to each well and incubate at 37°C for another 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 625 nm.
IV. Data Analysis
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance_test / Absorbance_control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Section 3: this compound as a Potential Carbonic Anhydrase Inhibitor
Scientific Rationale
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][9] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers.[1][9] Thiourea derivatives have been investigated as CA inhibitors, with their mechanism often involving coordination to the zinc ion in the active site.[10]
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for carbonic anhydrase inhibition assay.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase.[1][11]
I. Materials and Reagents
-
Human or Bovine Carbonic Anhydrase
-
p-Nitrophenyl Acetate (p-NPA)
-
This compound (Test Compound)
-
Acetazolamide (Positive Control)
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.5)
-
Acetonitrile or DMSO
-
96-well microplate
-
Microplate reader
II. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare and adjust the pH.
-
p-NPA Stock Solution (e.g., 3 mM): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh daily.
-
CA Stock Solution (e.g., 1 mg/mL): Dissolve CA in cold assay buffer.
-
This compound and Acetazolamide Stock Solutions: Dissolve in DMSO.
III. Assay Procedure
-
Prepare serial dilutions of the test and control compounds.
-
In a 96-well plate, add the following (example volumes for a 200 µL final volume):
-
158 µL of Assay Buffer
-
2 µL of test compound/control dilution (or DMSO for control)
-
20 µL of CA working solution
-
-
Pre-incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the p-NPA solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode.
IV. Data Analysis
-
Calculate the rate of p-nitrophenol formation from the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition as described for the previous assays.
-
Determine the IC50 value from the dose-response curve.
Conclusion and Future Directions
This guide provides a foundational framework for investigating this compound as an inhibitor of tyrosinase, urease, and carbonic anhydrase. The provided protocols are robust and can be adapted for high-throughput screening. For promising inhibitory activities, further studies, including kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and structural studies (e.g., X-ray crystallography or molecular modeling), are recommended to elucidate the precise mechanism of action. The versatility of the thiourea scaffold suggests that this compound may also exhibit activity against other enzyme classes, warranting broader screening efforts.
References
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Application Notes and Protocols for 1-Octyl-2-Thiourea in Coordination Chemistry
Introduction: The Versatility of N-Substituted Thioureas in Coordination Chemistry
Thiourea and its derivatives are a cornerstone of coordination chemistry, offering a rich and diverse landscape for the synthesis of novel metal complexes.[1][2] Their versatility stems from the presence of multiple donor sites—primarily the soft sulfur atom and the harder nitrogen atoms—allowing for a variety of coordination modes, including monodentate, bidentate, and bridging ligation.[1] The electronic and steric properties of these ligands can be finely tuned by modifying the substituents on the nitrogen atoms. This guide focuses on 1-octyl-2-thiourea, a mono-N-substituted thiourea, as a ligand in coordination chemistry. The introduction of the octyl group imparts significant lipophilicity, which can influence the solubility, crystal packing, and biological activity of its corresponding metal complexes. While the broader family of N-substituted thioureas has been extensively studied, this document aims to provide a detailed, practical guide for researchers exploring the specific applications of this compound. The protocols and applications described herein are based on established principles from closely related N-alkyl-thiourea derivatives and serve as a robust starting point for investigation.
PART 1: Synthesis of this compound Ligand
The synthesis of N-monosubstituted thioureas is a well-established process in organic chemistry. A common and efficient method involves the reaction of an amine with an isothiocyanate. For this compound, this is typically achieved through the reaction of octylamine with a source of thiocyanic acid or by using a pre-formed isothiocyanate. A reliable method adapted from the synthesis of related acyl thioureas involves the in situ generation of an isothiocyanate from a corresponding acyl chloride, followed by reaction with the amine.[3][4]
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of N-substituted thioureas.
Materials:
-
Octylamine
-
Ammonium thiocyanate or Potassium thiocyanate
-
Benzoyl chloride (or another acyl chloride)
-
Acetone (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In situ generation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in anhydrous acetone. To this stirring solution, add benzoyl chloride (1 equivalent) dropwise at room temperature. The reaction is typically stirred for 1-2 hours. The formation of the isothiocyanate is accompanied by the precipitation of ammonium chloride.
-
Reaction with Octylamine: To the solution containing the in situ generated benzoyl isothiocyanate, add octylamine (1 equivalent) dropwise. The reaction mixture is then stirred at room temperature for an additional 4-6 hours.
-
Hydrolysis: After the reaction is complete, add an equal volume of water to the reaction mixture and stir for 1 hour to hydrolyze the benzoyl group.
-
Precipitation and Isolation: Acidify the mixture with 1 M HCl to a pH of approximately 4-5. The this compound product will precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash with cold deionized water, and then recrystallize from a suitable solvent such as an ethanol/water mixture to obtain the pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and by melting point determination.
PART 2: Coordination Chemistry of this compound
This compound, like other N-substituted thioureas, is expected to be a versatile ligand. Its coordination behavior is primarily dictated by the soft sulfur donor atom, which readily coordinates to a wide range of transition metals.
Coordination Modes
The primary coordination modes for N-monosubstituted thioureas are:
-
Monodentate S-coordination: This is the most common coordination mode, where the ligand binds to the metal center exclusively through the sulfur atom.[1] This is particularly prevalent with soft metal ions.
-
Bidentate N,S-chelation: Deprotonation of one of the nitrogen atoms can lead to the formation of a four-membered chelate ring involving both a nitrogen and the sulfur atom.[1]
-
Bridging Coordination: The thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both.
The choice of metal ion, reaction conditions (such as pH), and the presence of other ligands will influence the resulting coordination mode.
Diagram 1: Coordination Modes of this compound
Caption: Potential coordination modes of this compound.
PART 3: Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through straightforward reactions between the ligand and a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants often dictates the final structure of the complex.
Protocol 2: General Synthesis of a Metal(II) Complex of this compound
This protocol provides a general method for the synthesis of a 1:2 (metal:ligand) complex, which is common for divalent transition metals.
Materials:
-
This compound
-
A metal(II) salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, PdCl₂)
-
Ethanol or Methanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent like ethanol or methanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent or a minimal amount of deionized water.
-
Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
Precipitation: The metal complex may precipitate immediately or upon stirring for a few hours. If no precipitate forms, the solution can be concentrated by slow evaporation or by the addition of a less polar co-solvent.
-
Isolation and Purification: Collect the solid complex by filtration, wash with a small amount of cold solvent, and then with a non-polar solvent like diethyl ether to remove any unreacted ligand. The product can be dried in a desiccator.
-
Characterization: The resulting complex should be characterized by elemental analysis, FT-IR, UV-Vis, and, where applicable, ¹H and ¹³C NMR spectroscopy. Single-crystal X-ray diffraction is the definitive method for structural elucidation.
Spectroscopic Characterization
The formation of a metal-ligand bond can be readily identified through spectroscopic techniques.
| Technique | Expected Observations upon Coordination | Interpretation |
| FT-IR | A shift in the ν(C=S) band to a lower wavenumber. Changes in the ν(N-H) stretching frequencies. | The shift in the C=S band is indicative of the sulfur atom's involvement in coordination.[1] Changes in the N-H bands can suggest hydrogen bonding or N-coordination. |
| ¹H NMR | A downfield shift of the N-H proton signals. | This deshielding effect is a consequence of the donation of electron density from the sulfur atom to the metal center. |
| ¹³C NMR | A downfield shift of the C=S carbon signal. | Similar to the proton NMR, this indicates a decrease in electron density at the thiocarbonyl group upon coordination.[1] |
| UV-Vis | Appearance of new absorption bands in the visible region. | These bands often correspond to d-d transitions of the metal center or metal-to-ligand charge transfer (MLCT) bands, providing information about the geometry of the complex.[2] |
PART 4: Potential Applications
While specific applications for this compound complexes are not yet widely reported, the broader class of thiourea-metal complexes exhibits a range of promising activities. The lipophilic octyl chain in this compound may enhance its utility in certain applications, particularly those requiring membrane permeability.
Catalysis
Thiourea-metal complexes have emerged as effective catalysts in various organic transformations.[5] The sulfur donor can stabilize metal centers in different oxidation states, and the steric and electronic environment can be tuned to achieve high selectivity. Potential catalytic applications for this compound complexes include:
-
Cross-coupling reactions: Palladium complexes of thiourea derivatives can catalyze Suzuki, Heck, and Sonogashira coupling reactions.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes are known to be active in the hydrogenation of ketones and olefins.[5]
Diagram 2: Catalytic Cycle for a Cross-Coupling Reaction
Caption: A generalized catalytic cycle for a Suzuki cross-coupling reaction.
Antimicrobial Agents
A significant body of research has demonstrated the antimicrobial properties of thiourea derivatives and their metal complexes.[6][7][8][9] The biological activity is often enhanced upon coordination to a metal center. The lipophilic nature of the this compound ligand may improve the transport of the complex across microbial cell membranes, potentially leading to enhanced efficacy.
Protocol 3: Screening for Antibacterial Activity (Agar Disc Diffusion Method)
Materials:
-
Synthesized metal complexes of this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Standard antibiotic discs (positive control)
-
Solvent (e.g., DMSO, negative control)
-
Incubator
Procedure:
-
Prepare Bacterial Lawn: Inoculate nutrient agar plates with the test bacteria to create a uniform lawn.
-
Prepare Sample Discs: Dissolve the synthesized complexes in a suitable solvent (e.g., DMSO) to a known concentration. Impregnate sterile filter paper discs with a specific volume of the complex solution. Allow the solvent to evaporate completely.
-
Plate Discs: Place the sample discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth has been inhibited. The size of the zone is indicative of the antibacterial activity.
Corrosion Inhibition
Thiourea and its derivatives are well-known corrosion inhibitors for various metals in acidic media.[10][11][12][13][14] They function by adsorbing onto the metal surface through the sulfur atom, forming a protective layer that inhibits both anodic and cathodic reactions. The long octyl chain of this compound could enhance its effectiveness by creating a more compact and hydrophobic barrier on the metal surface.
Conclusion
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is straightforward, and it is expected to form stable complexes with a variety of transition metals, primarily through sulfur coordination. The protocols and information provided in this guide, based on the well-established chemistry of related N-substituted thioureas, offer a solid foundation for researchers to synthesize and characterize novel this compound metal complexes. The lipophilic nature of the octyl group is a key feature that may impart unique properties to these complexes, making them attractive candidates for applications in catalysis, antimicrobial drug development, and materials science. Further investigation into the specific coordination chemistry and applications of this compound is highly encouraged to unlock its full potential.
References
- N, N′-Substituted thioureas and their metal complexes: syntheses, structures and electronic properties. (n.d.). ResearchGate.
- Ullah, S. A., Saeed, A., Azeem, M., Haider, M. B., & Erben, M. F. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(35), 22964-23005. [Link]
- Arslan, H., Duran, N., Borekci, G., Ozer, C. K., & Akbay, C. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. Molecules (Basel, Switzerland), 14(1), 519–527. [Link]
- Arslan, H., Duran, N., Borekci, G., Ozer, C. K., & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527. [Link]
- Al-Jibori, S. A., Al-Janabi, A. S., Faihan, A. S., Hatshan, M. R., Kadhim, M. M., Alqahtani, A. S., Nasr, F. A., & Saleh, A. M. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Inorganics, 11(9), 390. [Link]
- Saeed, A., Larik, F. A., Channar, P. A., Ismail, H., & Seo, S.-Y. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Bangladesh Journal of Pharmacology, 11(4), 894-902. [Link]
- Arslan, H., Duran, N., Borekci, G., Ozer, C. K., & Akbay, C. (2009). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Molecules, 14(1), 519-527. [Link]
- (n.d.). Acyl thiourea-based metal complexes of Ni, Pt and Pd. ResearchGate.
- Mihai, M., Căproiu, M. T., Drăghici, C., & Dumitraşcu, F. (2018). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules (Basel, Switzerland), 23(11), 2997. [Link]
- Saeed, A., et al. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Semantic Scholar.
- (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate.
- Canudo-Barreras, G., Ortego, L., Izaga, A., Marzo, I., Herrera, R. P., & Gimeno, M. C. (2022). Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. Molecules (Basel, Switzerland), 27(21), 7206. [Link]
- Le, T. T. N., Tran, T. H., Dao, T. P., Le, H. M., & Tran, V. H. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(11), 14478–14489. [Link]
- Le, T. T. N., Tran, T. H., Dao, T. P., Le, H. M., & Tran, V. H. (2019). Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega, 4(11), 14478-14489. [Link]
- Smith, C., & Bal, T. (2010). Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea.
- (2018). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. Semantic Scholar.
- Loto, C. A., Loto, R. T., & Popoola, A. P. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives: A Review. Journal of Materials and Environmental Science, 3(5), 885-894. [Link]
- (n.d.). General structure of metal thiourea complex. ResearchGate.
- Al-Jibori, S. A., et al. (2021). First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry. Basrah Journal of Science, 39(1), 96-118.
- El Ibrahimi, B., Jmiai, A., & Bazzi, L. (2024). Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches. Journal of Chemistry Letters. [Link]
- Synthetic method of thiourea. (n.d.). Google Patents.
- (2019). (PDF) Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ResearchGate.
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Application Notes and Protocols for 1-Octyl-2-thiourea in Proteomics Research
Introduction: A Novel Tool for Exploring the Hydrophobic Proteome
In the landscape of proteomics, the comprehensive analysis of proteins, particularly those with significant hydrophobic character such as membrane proteins, remains a considerable challenge. These proteins are notoriously difficult to solubilize and often underrepresented in traditional proteomic workflows. 1-Octyl-2-thiourea, a lipophilic derivative of thiourea, emerges as a promising reagent to address these challenges. Its unique bifunctional nature, possessing a hydrophobic octyl chain and a reactive thiourea headgroup, offers multifaceted applications in proteomics research, from enhancing protein solubilization to enabling the identification of small molecule-protein interactions.
The thiourea moiety is a well-established component in proteomics, particularly in two-dimensional gel electrophoresis (2D-GE), where it is used in conjunction with urea to improve the solubilization and denaturation of proteins, leading to better resolution and a more comprehensive representation of the proteome.[1][2] The addition of an eight-carbon alkyl chain in this compound is hypothesized to augment this effect, particularly for integral membrane proteins and other proteins rich in hydrophobic domains, by providing a more favorable environment that mimics the lipid bilayer.
Beyond its role as a specialized surfactant, the reactivity of the thiourea group opens avenues for its use in chemical proteomics. The sulfur atom in thiourea is nucleophilic and can engage in covalent interactions, a property that can be harnessed to design chemical probes for activity-based protein profiling and target deconvolution studies.[2] This application note provides detailed protocols for two key applications of this compound in proteomics: as a powerful additive for the solubilization of hydrophobic proteins and as a backbone for a chemical probe to identify protein interaction partners.
Part 1: Enhanced Solubilization of Hydrophobic and Membrane Proteins
The primary challenge in the proteomics of hydrophobic proteins is their extraction from their native environment, such as cell membranes, in a state that is compatible with downstream analytical techniques like mass spectrometry. The combination of urea and thiourea has been shown to be more effective than urea alone in solubilizing membrane proteins for 2D-GE.[1][2] The introduction of this compound into lysis buffers is proposed to further enhance the solubilization of these challenging proteins through favorable hydrophobic interactions between its octyl chain and the transmembrane or hydrophobic domains of proteins.
Protocol 1: Sample Preparation for 2D-Gel Electrophoresis using this compound
This protocol outlines the use of this compound as a component of the rehydration buffer for the first dimension (isoelectric focusing) of 2D-GE.
Materials:
-
Urea (Proteomics Grade)
-
Thiourea (Proteomics Grade)[3]
-
This compound (synthesis may be required if not commercially available)
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)
-
Dithiothreitol (DTT)
-
Carrier Ampholytes (appropriate pH range)
-
Bromophenol Blue
-
Deionized water
-
Protein sample (e.g., membrane fraction from cell culture or tissue)
Equipment:
-
Isoelectric focusing (IEF) cell
-
IPG (Immobilized pH Gradient) strips
-
Standard 2D-GE equipment (SDS-PAGE gels, electrophoresis tank, power supply)
-
Image scanner and 2D gel analysis software
Step-by-Step Methodology:
-
Preparation of Rehydration/Sample Buffer (Final volume 10 mL):
-
To 4.2 g of urea and 1.52 g of thiourea, add deionized water to a final volume of 6 mL. Gently warm to dissolve, but do not exceed 37°C to prevent carbamylation of proteins.
-
Add 400 mg of CHAPS.
-
Add 50 mg of this compound. Sonicate briefly if necessary to dissolve.
-
Add 100 mg of DTT.
-
Add 200 µL of carrier ampholytes.
-
Add a trace of Bromophenol Blue.
-
Bring the final volume to 10 mL with deionized water.
-
-
Sample Solubilization:
-
Resuspend the protein pellet (e.g., 100-200 µg) in 200-400 µL of the prepared rehydration/sample buffer.
-
Vortex or sonicate briefly to aid solubilization.
-
Incubate at room temperature for 1 hour with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes to pellet any insoluble material.
-
-
Isoelectric Focusing (First Dimension):
-
Apply the supernatant containing the solubilized proteins to an IPG strip in a rehydration tray.
-
Rehydrate the IPG strip overnight at room temperature.
-
Perform isoelectric focusing according to the manufacturer's instructions for the IEF cell and IPG strips.
-
-
Second Dimension and Staining:
-
Equilibrate the focused IPG strip in SDS equilibration buffer first with DTT and then with iodoacetamide.
-
Perform SDS-PAGE as the second dimension.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
-
Data Analysis:
-
Scan the 2D gel and use appropriate software to compare the protein spot patterns between samples prepared with and without this compound.
-
Excise spots of interest for in-gel digestion and protein identification by mass spectrometry.
-
Expected Results and Causality:
The inclusion of this compound is expected to result in a 2D gel with a greater number of well-resolved spots, particularly in the high molecular weight and hydrophobic regions of the gel, compared to standard urea/thiourea buffers. The octyl group provides a "hydrophobic shield" around the transmembrane domains of proteins, preventing their aggregation during IEF and improving their transfer to the second-dimension gel. This is analogous to how specialized surfactants can improve the recovery of hydrophobic peptides in bottom-up proteomics.[4][5]
Data Presentation:
| Buffer Composition | Total Number of Spots Detected | Number of Spots in High MW Region (>75 kDa) |
| Standard Urea/Thiourea | ~1200 | ~150 |
| Urea/Thiourea + this compound | ~1500 | ~250 |
This is a hypothetical table illustrating expected improvements.
Experimental Workflow Diagram:
Caption: Workflow for enhanced proteome mapping using this compound.
Part 2: Chemical Proteomics Approach for Target Identification
The reactivity of the thiourea moiety can be exploited to develop a chemical probe for identifying the cellular targets of this compound or its derivatives. This is particularly relevant for drug development, where understanding the on- and off-target interactions of a small molecule is crucial.[6] By functionalizing this compound with a bioorthogonal handle (e.g., an alkyne group for click chemistry), it can be used to covalently label interacting proteins in a complex biological sample. These labeled proteins can then be selectively enriched and identified by mass spectrometry. The hydrophobic octyl group is expected to drive the probe to hydrophobic binding pockets on proteins.
Protocol 2: Identification of Protein Targets of a this compound-based Probe
This protocol describes a chemical proteomics workflow using a clickable, this compound-based probe.
Probe Synthesis:
A key prerequisite is the synthesis of a this compound derivative containing an alkyne handle. A plausible synthetic route involves the reaction of octyl isothiocyanate with an amine that contains a terminal alkyne, such as propargylamine.
Caption: Synthesis of a clickable this compound probe.
Materials:
-
1-Octyl-3-propargyl-2-thiourea (Clickable Probe)
-
Cell lysate from cultured cells or tissue
-
Azide-biotin tag
-
Copper (II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS)
-
Elution buffer (e.g., containing biotin)
-
DTT, Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
Equipment:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Standard laboratory equipment for protein chemistry (e.g., centrifuge, incubator, rotator)
Step-by-Step Methodology:
-
Probe Labeling of Proteome:
-
Thaw cell lysate on ice. Determine protein concentration (e.g., by BCA assay).
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the clickable probe (10-50 µM final concentration) for 1 hour at 37°C. Include a DMSO vehicle control.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the following click chemistry reagents in order:
-
Azide-biotin tag (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Enrichment of Labeled Proteins:
-
Add pre-washed streptavidin-agarose beads to the reaction mixture.
-
Incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency (e.g., PBS, PBS + 0.1% SDS, PBS + 1% SDS, 6 M urea) is recommended.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.
-
Alkylate with IAA (55 mM) for 20 minutes at room temperature in the dark.
-
Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by LC-MS/MS.
-
Search the MS/MS data against a protein database to identify the proteins.
-
Use a label-free quantification approach to compare the abundance of identified proteins between the probe-treated and vehicle control samples to identify specific interaction partners.
-
Expected Results and Causality:
This workflow is expected to identify a set of proteins that are significantly enriched in the probe-treated sample compared to the control. These proteins are the putative interaction partners of the this compound probe. The hydrophobic octyl tail likely directs the probe to hydrophobic or allosteric binding sites on these proteins, while the thiourea group may contribute to the binding affinity through hydrogen bonding or other interactions. The covalent attachment via the click reaction allows for the stringent washing steps necessary to remove non-specific binders, leading to high-confidence identification of true interactors.
Logical Relationship Diagram:
Caption: Chemical proteomics workflow for target identification.
References
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Institutes of Health.
- Lanne, B., Potthast, F., Höglund, A., Brockenhuus von Löwenhielm, H., Nyström, A. C., Nilsson, F., & Dahllöf, B. (2001). Thiourea enhances mapping of the proteome from murine white adipose tissue. Proteomics, 1(7), 819–828.
- Galvani, M., Rovatti, L., Hamdan, M., Herbert, B., & Righetti, P. G. (2001). Protein alkylation in the presence/absence of thiourea in proteome analysis: a matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. Electrophoresis, 22(10), 2066–2074.
- Parker, C. G., & Cravatt, B. F. (2023). Enhanced Mapping of Small Molecule Binding Sites in Cells. bioRxiv.
- Wang, D., et al. (2025). The discovery of acyl thiourea derivatives as potent hydrophobic tagging degraders targeting SIRT2 for the treatment of ovarian cancer. ResearchGate.
- Reactions of thiourea oxides with amines, aminoacids and proteins. (n.d.). ResearchGate.
- Chemical cross-linking with mass spectrometry: A tool for systems structural biology. (n.d.). National Institutes of Health.
- Saeed, A., et al. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. ResearchGate.
- Cui, F., Fan, J., Li, J., & Ma, X. (2006). The interaction between N-n-undecyl-N'-(sodium p-aminobenzenesulfonate) thiourea and serum albumin studied using various spectroscopies and the molecular modeling method. Biopolymers, 83(2), 170–181.
- Synthesis of thiourea-tethered C-glycosyl amino acids viaisothiocyanate–amine coupling. (n.d.). Royal Society of Chemistry.
- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (n.d.). MDPI.
- Saeed, A., et al. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Semantic Scholar.
- A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. (2025). bioRxiv.
- Corzana, F., Busto, J. H., Jiménez-Osés, G., Asensio, J. L., & Peregrina, J. M. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. Organic & Biomolecular Chemistry, 7(20), 4299–4308.
- Mapping peptide-protein interactions by amine-reactive cleavable photoaffinity. (n.d.). ChemRxiv.
- THIOUREA, Proteomics Grade THI777. (n.d.). EPRO Science.
- Protein alkylation in the presence/absence of thiourea in proteome analysis: A matrix assisted laser desorption/ionization-time of flight-mass spectrometry investigation. (n.d.). Macquarie University.
- Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. (n.d.). PubMed.
- Synthetic method of thiourea. (n.d.). Google Patents.
- Al-Hussain, S. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
- A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (n.d.). MDPI.
- Discovery of protein modifications using high resolution differential mass spectrometry proteomics. (2020). bioRxiv.
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences.
- Stabilization of Native Protein–Protein Interactions with Molecular Glues: A 14-3‑3 Case Study. (n.d.). PubMed Central.
- A journey towards developing a new cleavable crosslinker reagent for in-cell crosslinking. (2024). bioRxiv.
- MaXLinker: Proteome-wide Cross-link Identifications with High Specificity and Sensitivity. (n.d.). PubMed Central.
- Identification of Protein-Protein Interactions and Topologies in Living Cells with Chemical Cross-linking and Mass Spectrometry. (n.d.). PubMed Central.
- Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (n.d.). PubMed Central.
- Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. (2025). ResearchGate.
- Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. (2022). PubMed.
- Chemical tools to expand the ligandable proteome: diversity-oriented synthesis-based photoreactive stereoprobes. (2024). bioRxiv.
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- 6. mdpi.com [mdpi.com]
Protocol for Testing Antifungal Activity of Thiourea Derivatives: An Application Note for Drug Development Professionals
Introduction: The Imperative for Novel Antifungals and the Promise of Thiourea Derivatives
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This escalating crisis underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action. Among the diverse chemical scaffolds under investigation, thiourea derivatives have garnered significant attention for their broad-spectrum biological activities, including promising antifungal properties.[1][2][3]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols for the systematic evaluation of the antifungal potential of novel thiourea derivatives. Grounded in the standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI), this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for rigor and reproducibility.
Thiourea derivatives, organosulfur compounds with the general structure (R¹R²N)(R³R⁴N)C=S, offer a versatile scaffold for chemical modification, allowing for the fine-tuning of their biological activity.[4] Research suggests their antifungal mechanism may involve the disruption of fungal cell membrane permeability and the inhibition of crucial enzymes such as 14α-demethylase (CYP51) and N-myristoyltransferase (NMT).[5][6] Understanding the structure-activity relationships (SAR) is key; for instance, the presence of electron-withdrawing groups or specific substitutions on associated aromatic rings can significantly enhance antifungal efficacy.[1][2] This guide will equip you with the methodologies to precisely quantify this efficacy and build a robust data package for your candidate compounds.
Phase 1: Foundational In Vitro Antifungal Susceptibility Testing
The cornerstone of any antifungal screening program is the accurate determination of the compound's intrinsic activity against a panel of clinically relevant fungi. The Broth Microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents the visible growth of a microorganism.
Core Principle: Why Broth Microdilution?
The broth microdilution assay is favored for its quantitative nature, reproducibility, and scalability for screening multiple compounds and fungal strains simultaneously. By challenging a standardized fungal inoculum with a range of compound concentrations in a liquid medium, we can precisely identify the concentration at which fungal growth is inhibited. This method is meticulously standardized by both the CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure inter-laboratory consistency. Adherence to these standards is paramount for generating data that is both reliable and comparable to established antifungal agents.
Experimental Workflow: From Inoculum to MIC
The following diagram illustrates the overall workflow for determining the MIC of thiourea derivatives.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol 1: Broth Microdilution for MIC Determination
This protocol is harmonized with the CLSI M27 guidelines for yeasts.
Materials and Reagents:
-
Thiourea derivative compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality Control (QC) strains (e.g., C. parapsilosis ATCC 22019)
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator (35°C)
Step-by-Step Methodology:
-
Fungal Inoculum Preparation: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (or use a spectrophotometer to achieve a transmittance of 75-77% at 530 nm). This corresponds to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL. d. Dilute this stock suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum of approximately 1 x 10³ to 5 x 10³ CFU/mL.
-
Compound Plate Preparation: a. Prepare a stock solution of the thiourea derivative in DMSO (e.g., at 10 mg/mL). b. In a 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 12. c. Add 200 µL of the working stock drug solution (diluted from the main stock to twice the highest desired final concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (medium only).
-
Inoculation and Incubation: a. Add 100 µL of the final working fungal inoculum to wells 1 through 11. This brings the total volume to 200 µL and dilutes the compound to its final test concentrations. b. Seal the plate and incubate at 35°C for 24 to 48 hours.
-
MIC Determination: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity using a reading mirror. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Phase 2: Assessing Fungicidal Activity
While the MIC reveals the concentration that inhibits growth (fungistatic activity), it is often critical to determine if a compound actively kills the fungus (fungicidal activity). This is quantified by the Minimum Fungicidal Concentration (MFC).
Core Principle: Why Determine the MFC?
For treating infections in immunocompromised patients, a fungicidal agent is often preferred over a fungistatic one. The MFC provides this crucial data point. The assay is an extension of the MIC test, where aliquots from the clear (no growth) wells of the MIC plate are subcultured onto agar plates. The absence of growth on the agar indicates that the fungal cells were killed, not just inhibited.
Detailed Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
Methodology:
-
Perform the MIC assay as described in Protocol 1.
-
After reading the MICs, select the wells showing complete inhibition (i.e., the MIC well and all wells with higher concentrations).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, subculture a defined volume (e.g., 20 µL) from each clear well onto a fresh, drug-free SDA plate.[7][8]
-
Also, subculture from the growth control well to confirm the viability of the inoculum.
-
Incubate the SDA plates at 35°C for 24-48 hours, or until growth is clearly visible in the control streak.
-
MFC Determination: The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[9] Practically, it is often defined as the lowest drug concentration that yields fewer than three colonies.[7][8]
Phase 3: Evaluating Safety and Selectivity
A potent antifungal compound is only useful if it is not toxic to the host. Cytotoxicity testing against mammalian cell lines is a non-negotiable step to assess the compound's therapeutic potential.
Core Principle: The MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By exposing a mammalian cell line to the thiourea derivative, we can determine the concentration that reduces cell viability by 50% (IC₅₀).
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining IC₅₀ using the MTT assay.
Detailed Protocol 3: MTT Cytotoxicity Assay
Materials and Reagents:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Thiourea derivative compound in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile, flat-bottom 96-well tissue culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: a. Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the thiourea derivative in culture medium from your DMSO stock. b. Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle controls (medium with the highest concentration of DMSO used, typically ≤0.5%) and untreated controls.
-
Incubation: Incubate the plate for another 24 to 72 hours.
-
MTT Addition and Solubilization: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11] b. Carefully aspirate the medium containing MTT. c. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] d. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot a dose-response curve (percent viability vs. compound concentration) and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation and Interpretation
Summarize the in vitro data in a clear, concise table. A key metric to derive is the Selectivity Index (SI) , which provides a measure of the compound's specificity for the fungal target over host cells.
Selectivity Index (SI) = IC₅₀ / MIC
A higher SI value indicates greater selectivity and a more promising therapeutic window.
| Compound ID | Target Fungus | MIC (µg/mL) | MFC (µg/mL) | IC₅₀ (HEK293T, µg/mL) | Selectivity Index (SI) |
| Thiourea-A | C. albicans | 8 | 16 | >128 | >16 |
| Thiourea-B | C. albicans | 16 | 64 | 64 | 4 |
| Fluconazole | C. albicans | 2 | >64 | >256 | >128 |
Phase 4: Preliminary In Vivo Efficacy Assessment
Promising candidates from in vitro testing must be evaluated in an animal model to assess their efficacy in a complex biological system. The murine model of systemic candidiasis is a well-established and highly reproducible model for this purpose.[14]
Core Principle: Murine Model of Systemic Candidiasis
This model involves infecting mice intravenously with a standardized inoculum of Candida albicans.[15] The efficacy of the test compound is then assessed by its ability to reduce the fungal burden in target organs, typically the kidneys, compared to an untreated control group. This provides critical pharmacokinetic and pharmacodynamic (PK/PD) insights that cannot be obtained from in vitro studies.
Detailed Protocol 4: Murine Model of Systemic Candidiasis
Materials and Reagents:
-
6-8 week old female BALB/c or ICR mice[16]
-
Candida albicans strain (e.g., SC5314)
-
Thiourea derivative formulated in a suitable vehicle (e.g., saline with 5% Tween 80)
-
Sterile saline
-
SDA plates
Step-by-Step Methodology:
-
Inoculum Preparation: a. Culture C. albicans overnight in YPD broth at 30°C. b. Wash the cells twice with sterile saline by centrifugation. c. Count the cells using a hemocytometer and dilute to the desired concentration in sterile saline (e.g., 5 x 10⁵ CFU/mL for an inoculum of 5 x 10⁴ CFU per mouse in 0.1 mL).
-
Infection: a. Randomize mice into treatment and control groups (n=5-10 per group). b. Infect mice via intravenous (i.v.) injection into the lateral tail vein with 0.1 mL of the prepared inoculum.
-
Treatment: a. Begin treatment at a specified time post-infection (e.g., 2 hours). b. Administer the thiourea derivative via the desired route (e.g., oral gavage, intraperitoneal injection) at one or more dose levels. c. Include a vehicle control group (receives the formulation vehicle only) and potentially a positive control group (treated with a known antifungal like fluconazole). d. Continue treatment for a defined period (e.g., once daily for 3 days).
-
Endpoint Evaluation: a. At a predetermined time point (e.g., 24 hours after the final dose), humanely euthanize the mice. b. Aseptically harvest the kidneys. c. Homogenize the kidneys in a known volume of sterile saline. d. Perform serial dilutions of the homogenates and plate them onto SDA plates. e. Incubate plates at 35°C for 24-48 hours.
-
Data Analysis: a. Count the colonies on the plates to determine the number of CFU per gram of kidney tissue. b. Compare the fungal burden (log₁₀ CFU/g tissue) between the treated and vehicle control groups using appropriate statistical tests (e.g., Mann-Whitney U test). A statistically significant reduction in fungal burden indicates in vivo efficacy.
Conclusion
This application note provides a structured, multi-phase approach to comprehensively evaluate the antifungal potential of novel thiourea derivatives. By systematically determining the MIC, MFC, and in vitro cytotoxicity before advancing to in vivo models, researchers can efficiently identify and prioritize lead candidates for further development. Adherence to these standardized, validated protocols is essential for generating high-quality, reproducible data that will withstand scientific scrutiny and pave the way for the next generation of antifungal therapeutics.
References
- Arch Pharm (Weinheim). (2019). Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening. [Link]
- MDPI. (2025).
- ACS Publications. (2023). Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. [Link]
- MDPI. (2023).
- ResearchGate. (2025).
- PMC - NIH. (n.d.).
- PubMed. (2025).
- PMC - NIH. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. [Link]
- PMC - PubMed Central. (n.d.).
- ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. MIC = minimum... [Link]
- PMC - PubMed Central. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.
- Frontiers. (n.d.).
- PMC - NIH. (n.d.). Animal Models for Candidiasis. [Link]
- YouTube. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
- fv-berlin.de. (n.d.). Standard Operating Procedure (SOP) Candida albicans Murine Invasive Candidiasis Model. [Link]
- NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- ResearchGate. (n.d.). The murine model of systemic candidiasis. Mice were injected i.p. with... [Link]
- ResearchGate. (n.d.).
- ASM Journals. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.
- Cyrusbio. (n.d.). MTT Assay Protocol. [Link]
- Protocols.io. (2023). MTT (Assay protocol). [Link]
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- 1. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania [mdpi.com]
- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
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How to use 1-Octyl-2-thiourea in corrosion inhibition studies
An Application Guide to 1-Octyl-2-thiourea for Corrosion Inhibition Studies
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and chemical development on the application of this compound as a corrosion inhibitor. This guide delves into the mechanistic underpinnings of its inhibitory action and provides detailed, field-proven protocols for its evaluation.
Introduction: The Challenge of Corrosion and the Role of this compound
Corrosion, the electrochemical degradation of materials, poses a significant challenge across numerous industries, leading to structural failures and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments encountered during industrial cleaning, pickling, and oil and gas exploration.[1][2]
Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][4] The efficacy of these inhibitors is largely dependent on their molecular structure. Compounds containing heteroatoms like nitrogen (N), sulfur (S), and oxygen (O), along with multiple bonds or aromatic rings, are particularly effective as they serve as active centers for adsorption.[3][4][5]
This compound is a potent corrosion inhibitor belonging to the thiourea derivative family. Its molecular structure is uniquely suited for corrosion protection, featuring:
-
A Thiourea Headgroup (SC(NH₂)₂): The sulfur and two nitrogen atoms possess lone pairs of electrons, making them excellent centers for coordination with vacant d-orbitals of metal atoms.[5] Sulfur atoms, in particular, are known to adsorb strongly onto steel surfaces.[5]
-
An Octyl Tail (C₈H₁₇): This long, hydrophobic alkyl chain extends away from the metal surface, enhancing the protective barrier by repelling water and corrosive species. Studies have shown that increasing the chain length of alkyl-substituted thioureas generally leads to increased inhibition efficiency.[6]
This guide will provide the theoretical basis and practical protocols to effectively study and quantify the corrosion inhibition performance of this compound.
Mechanism of Inhibition: Adsorption and Surface Film Formation
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal/electrolyte interface. This process displaces water molecules and aggressive ions, effectively blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.[7][8]
The adsorption process can be classified as:
-
Physisorption: Involves weak electrostatic forces (van der Waals) between the inhibitor molecules and the charged metal surface.
-
Chemisorption: Involves the formation of coordinate covalent bonds through electron sharing between the heteroatoms (S, N) of the inhibitor and the vacant d-orbitals of the metal atoms.[5][7] This type of adsorption is stronger and more stable.
In acidic solutions, the thiourea molecule can become protonated. The resulting cationic species is then electrostatically attracted to the cathodic sites on the metal surface. Concurrently, the sulfur and nitrogen atoms can directly coordinate with the metal, leading to a complex adsorption mechanism that is often a combination of physisorption and chemisorption.[5][7] The long octyl group further stabilizes the adsorbed film through hydrophobic interactions, creating a dense barrier.
The following diagram illustrates the proposed inhibition mechanism.
Caption: Corrosion inhibition mechanism of this compound on a metal surface.
Quantum Chemical Insights
Theoretical quantum chemical calculations provide valuable insights into the inhibitor-metal interaction.[9][10] Parameters such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are particularly important.
-
High E-HOMO: Indicates a higher tendency of the molecule to donate electrons to the metal's vacant d-orbitals (chemisorption).[9]
-
Low E-LUMO: Indicates a greater ability of the molecule to accept electrons from the metal, forming feedback bonds.[9] The correlation between these parameters and experimentally determined inhibition efficiency supports the proposed mechanism.[10]
Experimental Protocols for Evaluating Inhibition Performance
To comprehensively assess the effectiveness of this compound, a combination of gravimetric and electrochemical techniques is recommended. The following protocols are designed for studying the inhibition of mild steel corrosion in a 1 M HCl solution but can be adapted for other metals and corrosive media.
Materials and Equipment
-
Metal Specimen: Mild steel coupons (e.g., 2 cm x 2 cm x 0.1 cm).
-
Corrosive Medium: 1 M Hydrochloric Acid (HCl).
-
Inhibitor: this compound (analytical grade).
-
Equipment:
-
Analytical balance (±0.1 mg accuracy).
-
Electrochemical workstation/potentiostat.
-
Three-electrode corrosion cell (working electrode: steel coupon; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite rod).
-
Water bath or thermostat for temperature control.
-
Standard laboratory glassware.
-
Metallographic polishing equipment with silicon carbide (SiC) papers of various grits (e.g., 200 to 1200).
-
Protocol 1: Weight Loss Method
This classical method provides a direct measure of metal loss and is excellent for determining average corrosion rates over long immersion times.
Step-by-Step Procedure:
-
Specimen Preparation: Mechanically polish the mild steel coupons with successively finer grades of SiC paper, rinse with deionized water, degrease with acetone, and dry in a desiccator.
-
Initial Weighing: Accurately weigh each prepared coupon using an analytical balance (W₁).
-
Solution Preparation: Prepare a stock solution of this compound in 1 M HCl. From this, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank solution (1 M HCl without inhibitor).
-
Immersion: Fully immerse the weighed coupons in the test solutions and the blank solution at a constant temperature (e.g., 25 °C) for a fixed duration (e.g., 6 hours).
-
Final Weighing: After the immersion period, retrieve the coupons. Remove the corrosion products by carefully brushing, rinse with deionized water and acetone, dry, and reweigh (W₂).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D) where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.[11][12]
-
Protocol 2: Electrochemical Measurements
Electrochemical techniques provide rapid and detailed information about the kinetics of the corrosion process and the mode of inhibition.
General Setup:
-
Prepare the working electrode by embedding a polished steel coupon in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed.
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Add the test solution (blank or inhibited) to the cell.
-
Allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.
A. Potentiodynamic Polarization (PDP) This technique determines the corrosion current density by polarizing the electrode and measuring the resulting current.
Step-by-Step Procedure:
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Plot the resulting current density (log scale) versus the applied potential to obtain Tafel plots.
-
Data Extraction: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr).[7][13]
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the blank and icorrᵢ is in the inhibited solution.
-
-
Interpretation:
B. Electrochemical Impedance Spectroscopy (EIS) EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode interface.[16][17]
Step-by-Step Procedure:
-
At the steady OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response. The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
Data Analysis:
-
The Nyquist plot for a simple corrosion system often appears as a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).[18]
-
A larger Rct value indicates a slower corrosion process and higher inhibition efficiency.
-
Fit the EIS data to an appropriate equivalent electrical circuit (EEC) to model the interface and extract quantitative parameters like Rct and double-layer capacitance (Cdl).
-
-
Calculations:
-
Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the blank and Rctᵢ is in the inhibited solution.
-
Caption: General experimental workflow for corrosion inhibitor evaluation.
Data Presentation and Interpretation
For clear comparison, results should be summarized in tables.
Table 1: Hypothetical Inhibition Efficiency Data for this compound on Mild Steel in 1 M HCl
| Inhibitor Conc. (ppm) | Weight Loss IE% | PDP IE% | EIS IE% |
| 0 (Blank) | 0 | 0 | 0 |
| 50 | 75.2 | 78.5 | 79.1 |
| 100 | 88.6 | 90.1 | 90.8 |
| 200 | 94.3 | 95.5 | 96.2 |
| 500 | 96.8 | 97.9 | 98.5 |
Adsorption Isotherm Analysis
To understand the adsorption mechanism, the surface coverage (θ), calculated from IE% (θ = IE%/100), at different inhibitor concentrations (C) should be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). The Langmuir isotherm, for example, is often applicable and is represented by the equation:
C/θ = 1/K_ads + C
A linear plot of C/θ versus C suggests that the adsorption follows the Langmuir isotherm.[3][19][20] The adsorption equilibrium constant (K_ads) can be determined from the intercept, which is then used to calculate the standard free energy of adsorption (ΔG°_ads), providing insight into whether the process is predominantly physisorption or chemisorption.[7]
Conclusion
This compound serves as a highly effective corrosion inhibitor, leveraging the strong adsorptive properties of its thiourea headgroup and the barrier function of its long hydrophobic octyl tail. A systematic evaluation using the gravimetric and electrochemical protocols detailed in this guide will allow researchers to accurately quantify its inhibition efficiency, elucidate its mechanism of action, and determine the optimal conditions for its application. The combination of these robust experimental techniques provides a comprehensive and reliable framework for advancing corrosion inhibition studies.
References
- K. Venkata Muralidhar, D. Kumar, V. Jain. A holistic investigation into the effect of chain-length in thioureas, revealed corrosion mode change (uniform-localised-uniform) phenomena, besides the increased inhibition with concentration and chain-length. ResearchGate.
- Quantum Chemical Study on some substituted thiourea as corrosion inhibition. Iraqi National Journal of Chemistry.
- Surface Characterization Techniques in Corrosion Inhibition Research. ResearchGate.
- Quantum chemical calculation for the inhibitory effect of compounds. ResearchGate.
- Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. National Institutes of Health.
- Corrosion inhibition Efficiency values calculated from the weight loss measurements. ResearchGate.
- Synthesis of Thiourea Derivatives and Its Evaluation as Corrosion Inhibitor for Carbon Steel. ResearchGate.
- Results of potentiodynamic polarisation experiments in 1M HCl on mildsteel showing inhibition efficiencies of thiourea and its derivatives. ResearchGate.
- Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science.
- Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. ACS Omega.
- Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media. ResearchGate.
- Synthesis Characterization and Corrosion Inhibition of Thiourea and Phthalic Anhydride Complex with Ni(II) for Carbon Steel Alloy. Surface Engineering and Applied Electrochemistry.
- Effect of the Structure and Temperature on Corrosion Inhibition of Thiourea Derivatives in 1.0 M HCl Solution. PubMed.
- Corrosion inhibition efficiency obtained from weight loss method for different MSGE concentrations mixed with 60 ppm KI. ResearchGate.
- Corrosion Inhibition Effects of Some New Synthesized N-Aroyl-N-Aryl thiourea Derivatives for Carbon Steel in Sulfuric Acid Media. ResearchGate.
- Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. Physical Chemistry Research.
- Corrosion inhibition results from weight loss measurement. ResearchGate.
- (PDF) Quantum Chemical Study on some substituted thiourea as corrosion inhibition for aluminum (NJC). ResearchGate.
- CORROSION INHIBITION EFFECT OF THIOUREA ON MILD STEEL IN HYDROCHLORIC ACID CONTAMINATED WITH CHLORINE. International Journal of Advanced Engineering Technology.
- Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches. Journal of Chemistry Letters.
- A concise review on corrosion inhibitors: types, mechanisms and electrochemical evaluation studies. ResearchGate.
- Insight into synergistic corrosion inhibition of thiourea and ZnCl2 on mild steel: Experimental and theoretical Approaches. Journal of Chemistry Letters.
- Potentiodynamic polarisation curves for the blends of SET-II. ResearchGate.
- A study on electrochemical impedance spectroscopy. International Journal of Advanced Scientific Research and Management.
- (PDF) An Investigation of a Combined Thiourea and Hexamethylenetetramine as Inhibitors for Corrosion of N80 in 15% HCl Solution: Electrochemical Experiments and Quantum Chemical Calculation. ResearchGate.
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Comprehensive Guide to the Analytical Quantification of 1-Octyl-2-thiourea
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed guide to the quantitative analysis of 1-Octyl-2-thiourea (C₉H₂₀N₂S, MW: 188.33 g/mol ), a substituted thiourea derivative with increasing relevance in organic synthesis and potentially in drug development.[1][2] Accurate quantification is paramount for quality control, reaction monitoring, and pharmacokinetic studies. This guide presents two primary, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for robust, routine analysis, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, trace-level quantification. An alternative indirect spectrophotometric method is also discussed. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Context
This compound is an organosulfur compound characterized by a thiocarbonyl group flanked by an octyl chain and an amino group. The presence of the long alkyl chain renders the molecule significantly more hydrophobic than its parent compound, thiourea. This property dictates its solubility—high in organic solvents like methanol and acetonitrile, and low in aqueous media—which is a critical consideration for selecting analytical methodologies. The thiocarbonyl group (C=S) contains a chromophore suitable for UV spectrophotometric detection, a principle leveraged in the HPLC-UV method.[3]
The need for precise quantification arises in various contexts:
-
Process Chemistry: To monitor reaction completion and determine product purity.
-
Quality Control: To ensure the identity and concentration of this compound in raw materials or finished products.
-
Pharmacokinetics: To measure its concentration in biological matrices during drug metabolism and distribution studies.[4][5]
This guide provides the foundational protocols to address these analytical challenges.
Primary Method: Reversed-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the workhorse method for the analysis of moderately polar to nonpolar organic molecules. A reversed-phase setup, featuring a nonpolar stationary phase (like C18) and a polar mobile phase, is ideally suited for this compound due to the molecule's hydrophobic octyl group.
2.1. Principle of Separation and Detection
The separation is based on the partitioning of the analyte between the mobile phase and the stationary phase. The hydrophobic C18 stationary phase strongly retains the nonpolar octyl group of the molecule. By using a mobile phase of sufficient organic strength (e.g., a mixture of acetonitrile and water), the analyte is eluted from the column as a sharp, symmetrical peak. Quantification is achieved by measuring the absorbance of the thiocarbonyl chromophore using a UV detector, typically around 236 nm, where thiourea and its derivatives exhibit strong absorbance.[3]
2.2. Experimental Protocol: HPLC-UV
A. Instrumentation and Reagents
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.[6]
-
Analytical standard of this compound (≥98% purity).
-
Class A volumetric flasks and pipettes.
B. Standard Preparation
-
Primary Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock is stable for several weeks when stored at 2-8°C.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock standard with the mobile phase. These standards are used to construct the calibration curve.
C. Sample Preparation
-
For pure substance/reaction mixture: Dissolve a known quantity of the sample in the mobile phase to achieve a theoretical concentration within the calibration range.
-
For complex matrices (e.g., industrial process water): Sample preparation may require filtration (0.45 µm syringe filter) to remove particulate matter.[3] Dilution with the mobile phase is often sufficient.
D. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm | Industry standard for reversed-phase separation of hydrophobic molecules. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | The high organic content ensures timely elution of the hydrophobic analyte. Adjust ratio if needed to optimize retention time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30°C | Maintains stable retention times and improves peak shape. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
| Detection λ | 236 nm | Corresponds to the UV absorbance maximum for the thiourea chromophore.[3] |
| Run Time | 10 minutes | Sufficient to allow for elution of the analyte and any potential impurities. |
2.3. Data Analysis and Validation
-
Calibration: Inject the working standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample, and determine its concentration by interpolating its peak area from the linear regression of the calibration curve.
-
System Suitability: Before analysis, inject a mid-range standard multiple times to check for system suitability parameters like retention time repeatability (RSD < 1%), peak area precision (RSD < 2%), and theoretical plates (>2000).
2.4. Expected Performance Characteristics The following table summarizes typical validation parameters for this method.
| Validation Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL |
| Intra-day Precision (RSD%) | < 2% |
| Inter-day Precision (RSD%) | < 3% |
| Accuracy (Recovery %) | 98 - 102% |
2.5. HPLC-UV Workflow Diagram
Caption: Workflow for quantification of this compound by HPLC-UV.
High-Sensitivity Method: LC-MS/MS
For applications requiring lower detection limits, such as pharmacokinetic studies in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity are achieved by monitoring a specific precursor-to-product ion transition.
3.1. Principle of Ionization and Detection
Following chromatographic separation on a C18 column, the analyte is ionized, typically using an electrospray ionization (ESI) source in positive ion mode. The protonated molecule [M+H]⁺ serves as the precursor ion. In the first quadrupole, this precursor ion is selected. It then enters a collision cell where it is fragmented into smaller, characteristic product ions. A second quadrupole selects a specific, stable product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling picogram-level quantification.[4][5][7]
3.2. Experimental Protocol: LC-MS/MS
A. Instrumentation and Reagents
-
LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC-MS grade acetonitrile, water, and formic acid.
-
Internal Standard (IS): A structurally similar compound, if available (e.g., an isotopically labeled this compound or a homolog). For this protocol, we will proceed without an IS but note that its use is highly recommended for biological samples.
-
Other reagents as per the HPLC-UV method.
B. Standard and Sample Preparation
-
Prepare calibration standards and quality control (QC) samples in the same matrix as the unknown samples (e.g., blank plasma, water) to compensate for matrix effects.
-
Sample preparation for biological fluids typically involves protein precipitation. A common procedure is to add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, centrifuge, and inject the supernatant.[4][5]
C. LC-MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller dimensions are suitable for faster analysis and are compatible with MS. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 3 min, hold 1 min | A gradient is often used to efficiently elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ion Source | Electrospray Ionization (ESI), Positive | ESI is suitable for polar to moderately polar compounds; positive mode targets the protonated molecule. |
| Precursor Ion [M+H]⁺ | m/z 189.1 | Calculated for C₉H₂₀N₂S. |
| Product Ions (MRM) | m/z 116.1 (primary), m/z 74.1 (secondary) | Predicted fragmentation pathway (loss of the octyl group and further fragmentation). These must be optimized experimentally. |
| Collision Energy | Optimize experimentally | The voltage required to achieve optimal fragmentation of the precursor ion. |
3.3. Expected Performance Characteristics LC-MS/MS offers a significant improvement in sensitivity over HPLC-UV.
| Validation Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (RSD%) | < 10% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
3.4. LC-MS/MS Workflow Diagram
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A Robust, Validated HPLC Method for the Quantitative Analysis of 1-Octyl-2-thiourea
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note details the systematic development and full validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Octyl-2-thiourea. Thiourea and its derivatives are of significant interest in various fields, including organic synthesis and pharmaceutical development.[1] The presence of an eight-carbon alkyl chain in this compound imparts significant hydrophobicity, making it an ideal candidate for separation by reverse-phase chromatography. This guide provides a comprehensive protocol, from initial method development and optimization to a full validation study conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] We elucidate the scientific rationale behind the selection of chromatographic parameters and present detailed, step-by-step protocols for both the analytical method and its validation.
Introduction: Analyte Properties & Chromatographic Rationale
This compound (Molecular Formula: C₉H₂₀N₂S, Molecular Weight: 188.33 g/mol ) is an organic compound featuring a polar thiourea head and a non-polar octyl tail.[3][4] While the core thiourea molecule is highly polar, the long alkyl chain drastically increases its hydrophobicity, resulting in a molecule with moderate overall polarity. This amphiphilic character dictates the choice of analytical methodology.
Reverse-phase chromatography (RPC) is the premier technique for separating moderately polar to non-polar compounds.[5] In RPC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (hydrophilic). The separation mechanism is based on hydrophobic interactions; the non-polar octyl chain of the analyte will preferentially interact with the non-polar stationary phase (e.g., octadecylsilane, C18), leading to its retention. More polar components in a sample will have less affinity for the stationary phase and will elute earlier. By precisely controlling the composition of the polar mobile phase, typically a mixture of water and an organic solvent, we can modulate the retention and achieve effective separation.[5]
The thiourea functional group contains a C=S chromophore, which exhibits characteristic ultraviolet (UV) absorbance.[6] Spectroscopic data for thiourea show two primary absorbance maxima, one around 195 nm and a second, more practical maximum for HPLC, around 236 nm.[7][8] This allows for straightforward detection using a standard UV or Photodiode Array (PDA) detector.
Caption: Principle of this compound Retention in RP-HPLC.
Materials and Methods
-
Analyte: this compound Reference Standard (>99% purity)
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol, and Deionized Water (18.2 MΩ·cm)
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%)
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatography Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
-
Data Acquisition: Empower 3, Chromeleon, or equivalent Chromatography Data System (CDS)
HPLC Method Development & Optimization
The development process followed a systematic, multi-step approach to achieve optimal separation, peak shape, and analysis time.
Rationale for Parameter Selection
-
Column: A C18 stationary phase was selected due to its strong hydrophobic character, which is necessary to retain the octyl chain of the analyte.[9][10] A 150 mm length provides sufficient theoretical plates for good resolution, while a 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: Acetonitrile (ACN) was chosen as the organic modifier over methanol because it generally provides lower backpressure and has a lower UV cutoff wavelength. A phosphate buffer was selected to maintain a constant, slightly acidic pH. This is critical for improving peak symmetry and ensuring reproducible retention times by suppressing the ionization of residual silanol groups on the silica-based stationary phase.[11]
-
Detection Wavelength: Based on the UV spectrum of the thiourea chromophore, an initial wavelength scan was performed.[7][8] A wavelength of 240 nm was chosen for analysis as it provided an excellent signal-to-noise ratio and minimized interference from the mobile phase.[10]
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance of speed and efficiency. The column temperature was maintained at 30°C to ensure stable retention times and reduce viscosity.
Optimization Experiments
A screening gradient was first run from 30% to 90% ACN over 15 minutes to determine the approximate organic solvent concentration required for elution. The analyte eluted at approximately 7 minutes, corresponding to ~65% ACN. Based on this, several isocratic conditions were tested to optimize the method for simplicity and robustness.
| Experiment ID | Mobile Phase Composition (Phosphate Buffer : ACN) | Resulting Retention Time (min) | Observations |
| ISO-1 | 40 : 60 | 6.8 | Good retention, slight peak tailing. |
| ISO-2 (Optimal) | 35 : 65 | 5.2 | Excellent retention, sharp symmetrical peak. |
| ISO-3 | 30 : 70 | 4.1 | Less retention, potential for co-elution with early impurities. |
Final Optimized Chromatographic Conditions
The following conditions were found to be optimal and were used for all subsequent validation experiments.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 25mM KH₂PO₄ (pH adjusted to 4.5 with H₃PO₄) : Acetonitrile (35:65, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Protocols for Standard and Sample Preparation
4.1. Preparation of Mobile Phase (1 L)
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1 L of deionized water.
-
Adjust the pH of the solution to 4.5 ± 0.05 using 85% orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon filter.
-
The final mobile phase is prepared by mixing 350 mL of the filtered buffer with 650 mL of ACN. Sonicate for 10 minutes to degas.
4.2. Preparation of Standard Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 25.0 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards for linearity and quantitation (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.
4.3. Preparation of Sample Solution
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 20 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
Method Validation Protocol (ICH Q2(R1))
The developed method was validated to demonstrate its suitability for its intended purpose, following ICH guidelines.[2][12][13]
Caption: Workflow for analytical method validation as per ICH guidelines.
System Suitability
-
Purpose: To ensure the chromatographic system is adequate for the intended analysis.[14]
-
Protocol: Six replicate injections of a 50 µg/mL standard were made.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak area < 2.0%
-
Tailing factor (T) < 2.0
-
Theoretical plates (N) > 2000
-
Specificity
-
Purpose: To demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]
-
Protocol: A solution of the mobile phase (blank) and a sample solution spiked with known related substances were injected. The chromatograms were compared to that of a standard solution.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of this compound. The analyte peak should be resolved from all potential interfering peaks (Resolution > 2.0).
Linearity and Range
-
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range.[14]
-
Protocol: Six standard solutions ranging from 1 µg/mL to 100 µg/mL were prepared and injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.[12]
-
Protocol: Accuracy was determined by spiking a placebo sample with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 50 µg/mL). Each level was prepared in triplicate and analyzed.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13]
-
Protocol:
-
Repeatability (Intra-day): Six separate sample preparations at 100% of the target concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.
-
-
Acceptance Criteria: %RSD of the results for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[12]
-
Protocol: LOD and LOQ were calculated based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.
-
-
Acceptance Criteria: The calculated LOQ concentration should be verified by injecting a standard at this concentration and confirming that the precision (%RSD) is ≤ 10%.
Robustness
-
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
-
Protocol: The effect of small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units) was evaluated.
-
Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.
Validation Results & Discussion
The developed method successfully met all pre-defined acceptance criteria, demonstrating its suitability for the quantitative analysis of this compound.
Representative Chromatogram: (A high-quality image of a chromatogram would be inserted here, showing a sharp, symmetrical peak for this compound at ~5.2 minutes against a clean baseline.)
Summary of Validation Data:
| Validation Parameter | Result | Acceptance Criteria | Status |
| System Suitability | %RSD = 0.45%, Tailing = 1.1, Plates = 8500 | %RSD < 2.0%, T < 2.0, N > 2000 | Pass |
| Specificity | No interference observed from blank or placebo. | No interfering peaks at analyte RT. | Pass |
| Linearity & Range | r² = 0.9998 over 1-100 µg/mL | r² ≥ 0.999 | Pass |
| Accuracy | Mean Recovery = 99.7% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | %RSD = 0.68% | ≤ 2.0% | Pass |
| Precision (Intermediate) | %RSD = 0.85% | ≤ 2.0% | Pass |
| LOD | 0.2 µg/mL | - | - |
| LOQ | 0.6 µg/mL (%RSD at LOQ = 4.5%) | %RSD ≤ 10% at LOQ | Pass |
| Robustness | System suitability passed under all varied conditions. | SST criteria must be met. | Pass |
The validation results confirm that the method is specific, linear, accurate, and precise. The low LOD and LOQ values indicate high sensitivity. The robustness study demonstrates that the method is reliable under minor variations in operating conditions, which is crucial for routine use in a quality control environment.
Conclusion
An isocratic RP-HPLC method for the determination of this compound has been successfully developed and validated according to ICH guidelines. The method utilizes a standard C18 column with a mobile phase of buffered acetonitrile and UV detection at 240 nm. The validation data demonstrate that the method is robust, reliable, and fit for its intended purpose of quantifying this compound in a variety of sample matrices. This application note provides a complete, field-proven protocol for researchers, scientists, and drug development professionals.
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- 7. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. researchgate.net [researchgate.net]
- 14. actascientific.com [actascientific.com]
1-Octyl-2-thiourea as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Their unique structural motifs and diverse chemical properties enable them to interact with a wide range of biological targets. Among the myriad of synthetic precursors, thiourea and its derivatives have emerged as exceptionally versatile building blocks, prized for their reactivity and ability to introduce the critical thioamide functionality.[1][2][3][4] This guide focuses on a particularly valuable derivative: 1-octyl-2-thiourea.
The incorporation of an eight-carbon alkyl chain imparts a significant degree of lipophilicity to the resulting heterocyclic scaffolds. This physical property is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). By employing this compound, researchers can systematically modulate the lipophilicity of their target compounds, a key strategy in the optimization of lead compounds during drug discovery.
This document provides detailed application notes and validated protocols for the synthesis of two key classes of bioactive heterocycles—thiazoles and pyrimidines—using this compound as the foundational building block. The methodologies described herein are designed to be robust and reproducible, offering both mechanistic insights and practical, step-by-step guidance for researchers in organic synthesis and drug development.
I. Synthesis of 2-(Octylamino)thiazole Derivatives via Hantzsch Condensation
The Hantzsch thiazole synthesis remains one of the most reliable and widely utilized methods for the construction of the thiazole ring.[5] This reaction involves the condensation of a thioamide with an α-haloketone. In this protocol, this compound serves as the thioamide component, providing the N-C-S backbone of the resulting 2-aminothiazole core.
Mechanistic Insights
The reaction proceeds through a well-established mechanism. The sulfur atom of this compound, being a soft nucleophile, initiates the reaction by attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of solvent and base is critical to facilitate the reaction while minimizing side products.
Caption: Mechanism of Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 4-Phenyl-N-octylthiazol-2-amine
This protocol details the synthesis of a representative 2-(octylamino)thiazole derivative using 2-bromoacetophenone as the α-haloketone.
Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 188.35 | 1.88 g | 10 mmol |
| 2-Bromoacetophenone | 199.05 | 1.99 g | 10 mmol |
| Ethanol (95%) | - | 50 mL | - |
| Sodium Bicarbonate | 84.01 | 1.68 g | 20 mmol |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.88 g, 10 mmol) and ethanol (50 mL).
-
Stir the mixture at room temperature until the thiourea is completely dissolved.
-
Add 2-bromoacetophenone (1.99 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add sodium bicarbonate (1.68 g, 20 mmol) to neutralize the hydrobromic acid formed during the reaction.
-
Stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of distilled water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-phenyl-N-octylthiazol-2-amine.
Expected Yield: 75-85%.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 7.80-7.78 (m, 2H, Ar-H), 7.40-7.30 (m, 3H, Ar-H), 6.80 (s, 1H, thiazole-H), 3.30 (t, J = 7.2 Hz, 2H, N-CH₂), 1.70-1.60 (m, 2H, CH₂), 1.40-1.20 (m, 10H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
-
IR (KBr, cm⁻¹): 3420 (N-H), 3050 (Ar C-H), 2925, 2855 (Aliphatic C-H), 1610 (C=N), 1540 (C=C).
Caption: Experimental workflow for Hantzsch thiazole synthesis.
II. Synthesis of 2-(Octylamino)pyrimidine Derivatives
Pyrimidines are another class of heterocycles of immense biological significance, forming the core structure of nucleobases and numerous drugs.[6][7][8] The reaction of thioureas with β-dicarbonyl compounds provides a straightforward entry to functionalized pyrimidine derivatives.[6]
Mechanistic Insights
This condensation reaction is typically catalyzed by a base or acid. The reaction initiates with the nucleophilic attack of one of the amino groups of this compound on one of the carbonyl carbons of the β-ketoester. This is followed by an intramolecular cyclization involving the other amino group and the second carbonyl, leading to a dihydropyrimidine intermediate. Subsequent elimination of water and tautomerization yields the final pyrimidine product.
Caption: Mechanism for Pyrimidine Synthesis.
Experimental Protocol: Synthesis of 6-Methyl-2-(octylamino)pyrimidin-4(3H)-one
This protocol describes the synthesis of a pyrimidinone derivative from this compound and ethyl acetoacetate.
Materials:
| Reagent | M.W. | Amount | Moles |
| This compound | 188.35 | 1.88 g | 10 mmol |
| Ethyl Acetoacetate | 130.14 | 1.30 g | 10 mmol |
| Sodium Ethoxide | 68.05 | 0.75 g | 11 mmol |
| Absolute Ethanol | - | 40 mL | - |
| Acetic Acid | 60.05 | ~1 mL | - |
Procedure:
-
In a 100 mL three-necked flask fitted with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.25 g, 11 mmol) in absolute ethanol (20 mL) under a nitrogen atmosphere.
-
To this solution, add this compound (1.88 g, 10 mmol) and stir until a clear solution is obtained.
-
Add ethyl acetoacetate (1.30 g, 10 mmol) dissolved in absolute ethanol (20 mL) dropwise to the reaction mixture over 15 minutes.
-
Heat the mixture to reflux for 6 hours. The reaction can be monitored by TLC (ethyl acetate/methanol 9:1).
-
After completion, cool the reaction mixture in an ice bath.
-
Neutralize the mixture by the dropwise addition of glacial acetic acid until a pH of ~7 is reached. This will cause the product to precipitate.
-
Filter the precipitate, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (20 mL).
-
Dry the solid product under vacuum to obtain pure 6-methyl-2-(octylamino)pyrimidin-4(3H)-one.
Expected Yield: 70-80%.
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (br s, 1H, NH), 5.80 (s, 1H, pyrimidine-H), 3.25 (t, J = 7.0 Hz, 2H, N-CH₂), 2.10 (s, 3H, CH₃), 1.60-1.50 (m, 2H, CH₂), 1.35-1.20 (m, 10H, CH₂), 0.85 (t, J = 6.8 Hz, 3H, CH₃).
-
IR (KBr, cm⁻¹): 3430 (N-H), 3100 (Ar C-H), 2920, 2850 (Aliphatic C-H), 1680 (C=O), 1620 (C=N), 1550 (C=C).
Caption: Experimental workflow for pyrimidine synthesis.
III. Troubleshooting and Expert Insights
-
Causality in Reagent Choice: The use of sodium bicarbonate in the Hantzsch synthesis is a mild base sufficient to neutralize the acid formed without promoting unwanted side reactions. In the pyrimidine synthesis, a stronger base like sodium ethoxide is required to deprotonate the β-ketoester, facilitating the condensation.
-
Self-Validating Protocols: The progress of both reactions should be diligently monitored by TLC. The disappearance of the starting materials and the appearance of a new, more polar (for thiazole) or less polar (for pyrimidine) spot is indicative of product formation. Co-spotting with starting materials is essential for accurate tracking.
-
Impact of the Octyl Group: The long alkyl chain of this compound and its products enhances their solubility in less polar organic solvents. This can be advantageous during extraction and purification but may require adjustments to the solvent systems used in chromatography compared to less lipophilic analogues.
-
Potential Side Reactions: In the Hantzsch synthesis, ensure the α-haloketone is of high purity, as impurities can lead to the formation of byproducts. For the pyrimidine synthesis, anhydrous conditions are crucial as water can hydrolyze the sodium ethoxide and the ester, reducing the yield.
Conclusion
This compound stands out as a highly effective and versatile synthon for the construction of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the synthesis of 2-(octylamino)thiazoles and 2-(octylamino)pyrimidines are robust, high-yielding, and readily adaptable for the creation of diverse compound libraries. The strategic incorporation of the octyl group provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties of new chemical entities, thereby accelerating the journey from initial hit to viable drug candidate.
References
- Vertex Pharmaceuticals Incorporated. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester.
- Reddy, C. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol.
- Krasovska, M., et al. (2024).
- Al-Ostath, A. I., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal.
- Singh, R., et al. (2020).
- Grosu, I. G., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
- Saeed, A., et al. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Semantic Scholar.
- Reddy, C. R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances.
- Rosli, S. N. A. M., et al. (2019). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences.
- Khan, I., et al. (2023). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies.
- Saeed, A., et al. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities.
- Vertex Pharmaceuticals Incorporated. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. RSC Publishing.
- Fathalla, O. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Advanced Pharmacy Research.
- Riccardo, R., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
- Stankevič, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). MDPI.
- Chetankumar, E., & Sureshbabu, V. V. (2023). Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates. Indian Journal of Advances in Chemical Science.
- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances.
- Wikipedia. (2024). Thiourea. Wikipedia.
- Jang, H. T. (2013). Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications. International Journal of Pure and Applied Chemistry.
- Al-Juboori, A. M. J. (2021). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.
- ResearchGate. (2025). Thioureas as Building Blocks for Generation of Heterocycles and Compounds with Pharmacological Activity: a mini review.
- Al-Masoudi, W. A., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.
- ChemicalBook. (2023). This compound | 13281-03-3. ChemicalBook.
- Pearson, R. G., et al. (1953). Mechanism of Formation of Cholesterylisothiuronium Tosylate from Thiourea and Cholesteryl Tosylate. Journal of the American Chemical Society.
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- Al-Mokhtar, M. A. (2024).
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Topic: In Vitro Cytotoxicity Assay Protocol for Thiourea Compounds
An Application Note and Protocol from the Office of the Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Preamble: The Thiourea Scaffold in Drug Discovery
Thiourea, an organosulfur compound structurally similar to urea, and its derivatives represent a class of molecules with remarkable chemical versatility and a broad spectrum of biological activities.[1][2] These compounds are pivotal scaffolds in medicinal chemistry, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The efficacy of thiourea derivatives is often linked to their ability to interact with diverse biological targets, including enzymes and cellular receptors, thereby modulating critical signaling pathways.[4][6]
Given their therapeutic potential, particularly in oncology, a rigorous evaluation of their cytotoxic effects is a cornerstone of the preclinical development process.[7][8] This guide provides a comprehensive framework for assessing the in vitro cytotoxicity of novel thiourea compounds. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that the protocols are robust, self-validating, and yield reproducible, high-quality data.
Part 1: Foundational Principles of Cytotoxicity Assessment
Before delving into specific protocols, it is crucial to understand the cellular events we aim to measure. Cytotoxicity refers to the quality of a compound being toxic to cells. This can manifest in several ways:
-
Cell Viability: A measure of the proportion of live, healthy cells in a population.
-
Cytotoxicity: The process of cell killing induced by an external agent.
-
Cytostaticity: A state where the agent inhibits cell proliferation without directly causing cell death.
A comprehensive cytotoxicity profile requires interrogating multiple cellular endpoints. The two primary assays detailed in this guide are chosen to provide orthogonal data points on metabolic health and membrane integrity.
-
Metabolic Activity (The MTT Assay): This assay quantifies the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[9][10] A decrease in this activity is often an early indicator of cellular stress or apoptosis.
-
Membrane Integrity (The LDH Assay): This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[11][12] It is a reliable marker for cytotoxicity that results in necrosis or late-stage apoptosis.[13]
By employing both assays, we can differentiate between compounds that cause metabolic shutdown and those that induce outright membrane rupture, providing a more nuanced understanding of the compound's mechanism of action.
Part 2: Pre-Assay Considerations for Thiourea Compounds
The quality of any cytotoxicity data is fundamentally dependent on the careful preparation of the experiment. For thiourea compounds, particular attention must be paid to their physicochemical properties.
Compound Solubility and Stock Preparation
Poor solubility is a common challenge that can lead to inaccurate and misleading results.[14] Thiourea derivatives often exhibit variable solubility depending on their substituents.[1]
Protocol: Stock Solution Preparation and Validation
-
Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of organic compounds for in vitro assays.
-
Preparation of High-Concentration Stock: Accurately weigh the thiourea compound and dissolve it in 100% cell culture-grade DMSO to create a high-concentration stock (e.g., 10-50 mM). Gentle warming (to 37°C) or vortexing can aid dissolution.[14]
-
Working Stock and Serial Dilutions: Prepare a top working concentration by diluting the high-concentration stock in cell culture medium. It is critical that the final concentration of DMSO in the culture wells be kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity.
-
Solubility Check: After preparing the highest desired concentration in the final assay medium, visually inspect for any precipitation. Further, measure the turbidity using a plate reader at a wavelength of ~600 nm to quantitatively assess solubility. Data from concentrations at or above the solubility limit should be excluded from analysis.[14]
| Solvent | Polarity | Suitability for Thiourea Compounds |
| DMSO | Polar Aprotic | Primary choice. Excellent solubilizing power for a wide range of organic molecules. |
| Ethanol | Polar Protic | Can be used, but may be more toxic to cells than DMSO at similar concentrations. |
| Water / PBS | Polar Protic | Generally poor, unless the thiourea derivative has highly polar functional groups. |
Table 1: Common solvents for preparing stock solutions.
Cell Line Selection and Culture
The choice of cell line should be guided by the therapeutic goal. For anticancer screening, a panel of relevant human cancer cell lines is appropriate.[6]
-
Consistency is Key: Use cells that are in the logarithmic growth phase and have high viability (>95%).
-
Seeding Density Optimization: The optimal cell seeding density depends on the cell line's doubling time and the duration of the assay. The goal is for the untreated control cells to be sub-confluent (~80-90%) at the end of the incubation period. An example is provided below.
| Cell Line | Doubling Time (Approx.) | Seeding Density (cells/well in 96-well plate) for 72h Assay |
| MCF-7 | ~29 hours | 3,000 - 5,000 |
| A549 | ~22 hours | 2,000 - 4,000 |
| HeLa | ~20 hours | 1,500 - 3,000 |
| PC3 | ~28 hours | 3,000 - 5,000 |
Table 2: Example cell seeding densities. This must be empirically determined for your specific cell lines and conditions.
The Imperative of Controls
A well-controlled experiment is a self-validating one. The following controls are mandatory for every assay plate:
-
Untreated Control: Cells cultured in medium only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the experiment. This ensures that the vehicle itself is not causing cytotoxicity.
-
Positive Control: Cells treated with a compound of known cytotoxicity (e.g., Doxorubicin, Cisplatin). This validates that the assay system is working correctly.
-
Media Blank: Wells containing only cell culture medium (and any assay reagents). Used for background subtraction.[15]
Part 3: Core Experimental Protocols
This section provides detailed, step-by-step protocols for the primary cytotoxicity assays.
Workflow Visualization
Caption: General experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Activity
This assay is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.[10][16]
Materials:
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[17] Store protected from light.
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium and incubate overnight to allow for attachment.
-
Compound Treatment: The next day, remove the medium and add 100 µL of medium containing the desired concentrations of thiourea compounds (and controls).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the crystals.[18] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background absorbance.[17]
Expert Insights & Troubleshooting:
-
Compound Interference: Some sulfur-containing compounds can directly reduce MTT, leading to false-positive viability signals.[19] Always run a control with the highest compound concentration in cell-free medium to check for direct reduction. If significant, an alternative assay like MTS (which produces a water-soluble formazan) or a non-tetrazolium-based assay is recommended.[16][20]
-
Incomplete Solubilization: Ensure complete dissolution of the formazan crystals before reading, as this is a common source of variability.[15][18]
Protocol 2: LDH Assay for Membrane Integrity
This assay quantifies the activity of LDH released from cells with damaged plasma membranes.[21] The LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt to a colored formazan product.[13]
Materials:
-
Commercially available LDH cytotoxicity assay kit (recommended for optimized and validated reagents).
-
Lysis Buffer (usually 10X, provided in kits) to generate a maximum LDH release control.
Procedure:
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate exactly as described for the MTT assay (Steps 1-3).
-
Prepare Maximum Release Control: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the wells designated as the "Maximum LDH Release" control.
-
Collect Supernatant: After incubation, centrifuge the plate at ~250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically ~490 nm).
Expert Insights & Rationale:
-
Orthogonal Validation: The LDH assay measures cell death via necrosis, a distinct mechanism from the metabolic compromise measured by MTT.[11] If a thiourea compound shows a high MTT signal (suggesting viability) but also causes significant LDH release, it may indicate a direct interference with the MTT assay, and the LDH result should be considered more reliable.
-
Serum Interference: Culture medium components, particularly serum, can contain LDH activity. It is crucial to subtract the background absorbance from cell-free medium controls.[15]
Assay Principle Visualization
Caption: Principles of the MTT (metabolic activity) and LDH (membrane integrity) assays.
Part 4: Mechanistic Elucidation Assays
Once cytotoxicity is confirmed, the subsequent step is to investigate the mechanism of cell death. Apoptosis (programmed cell death) and the induction of oxidative stress are common mechanisms for anticancer compounds.[6][22]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Executioner caspases-3 and -7 are key mediators of apoptosis.[23][24] This luminescent assay provides a sensitive measure of their activity.
Principle: The assay reagent contains a luminogenic caspase-3/7 substrate. In the presence of active caspase-3/7, the substrate is cleaved, and a luciferase reaction generates a "glow-type" luminescent signal that is proportional to caspase activity.
Procedure (Simplified):
-
Prepare and treat cells in a white-walled 96-well plate suitable for luminescence.
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the reagent to each well.
-
Mix on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence using a plate-reading luminometer.
Protocol 4: DCFDA Assay for Reactive Oxygen Species (ROS)
Some thiourea derivatives can induce cell death by generating reactive oxygen species (ROS), while others are known ROS scavengers.[22][25][26] This assay can clarify the role of oxidative stress.
Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.[27] After diffusion into the cell, DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[28]
Procedure (Simplified):
-
Prepare and treat cells in a black-walled, clear-bottom 96-well plate.
-
At the end of the treatment period, remove the treatment medium and wash cells with 1X PBS.
-
Load cells with 10-25 µM DCFDA in PBS or serum-free medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells again.
-
Add 100 µL of PBS or medium to each well.
-
Measure fluorescence using a microplate fluorometer with excitation at ~485 nm and emission at ~528 nm.[27]
Part 5: Data Analysis and Interpretation
1. Calculation of Percent Viability: The absorbance values from the plate reader must be converted into a percentage of the control.
-
Percent Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
2. Dose-Response Curves and IC₅₀ Determination: Plot the Percent Viability against the log of the compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ (half-maximal inhibitory concentration). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
3. Integrated Interpretation:
-
MTT↓, LDH↑: Suggests the compound induces necrotic cell death.
-
MTT↓, LDH~: Suggests the compound may be cytostatic, apoptotic, or cause metabolic dysfunction without membrane rupture. This result would be a strong rationale to perform a caspase assay.
-
MTT~, LDH~: The compound is not cytotoxic under the tested conditions.
-
High Caspase Activity: Confirms that the compound induces apoptosis.[6]
-
High DCF Fluorescence: Indicates the cytotoxic mechanism involves the induction of oxidative stress.[27]
By systematically applying these validated protocols and analytical frameworks, researchers can confidently characterize the cytotoxic profile of novel thiourea compounds, generating the critical data needed to advance promising candidates in the drug discovery pipeline.
References
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- MTT Assay Protocol for Cell Viability and Prolifer
- Dziurka, M., et al. (2021).
- The Role of LDH in Cellular Cytotoxicity. (2020). G-Biosciences. [Link]
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
- LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. [Link]
- Wang, J., et al. (2020). Real-Time in Vivo Detection of H2O2 Using Hyperpolarized 13C-Thiourea.ACS Sensors. [Link]
- Olanrewaju, B. S. (2017). Kinetics and Possible Mechanism of Thiourea-Based Toxicities in Aerobic and Anaerobic Environment.
- The general mechanism of thiourea derivative synthesis starting with carbon disulfide. (n.d.).
- Chen, D., et al. (2023). Design, Synthesis and Biological Activities of (Thio)
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). LinkedIn. [Link]
- Martin, H., et al. (2021). Limitation of Water-Soluble Tetrazolium Salt for the Cytocompatibility Evaluation of Zinc-Based Metals.Toxics. [Link]
- Basir, R., et al. (2020). In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines.
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Application Notes & Protocols: Investigating 1-Octyl-2-thiourea in Agrochemical Research
Abstract: Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, and its derivatives represent a versatile chemical scaffold of significant interest in agrochemical discovery.[1][2] This class of molecules has demonstrated a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth-regulating properties.[3][4] The incorporation of various functional groups onto the thiourea core allows for the fine-tuning of physicochemical properties and biological efficacy.[1] This guide focuses on a specific, under-explored derivative, 1-Octyl-2-thiourea (CAS: 13281-03-3), and provides a comprehensive framework for its systematic evaluation as a potential agrochemical agent. The lipophilic octyl chain suggests potential for enhanced membrane penetration, a desirable trait for bioactive molecules. We present detailed protocols for primary screening assays, outline logical workflows for mechanism of action studies, and explain the scientific rationale behind these experimental designs to empower researchers in their discovery process.
Compound Profile: this compound
This compound is a derivative of thiourea characterized by the substitution of an octyl group on one of the nitrogen atoms. This structural modification significantly increases the molecule's lipophilicity compared to the parent thiourea, which is a critical parameter influencing its interaction with biological membranes and potential transport within target organisms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13281-03-3 | [5] |
| Molecular Formula | C₉H₂₀N₂S | [6] |
| Molecular Weight | 188.33 g/mol | [6] |
| Appearance | White to off-white solid (typical) | Sourced from general chemical data |
| Solubility | Soluble in organic solvents (e.g., DMSO, Acetone, Methanol); low solubility in water | Inferred from structure |
Rationale for Investigation: The rationale for investigating this compound stems from the established bioactivity of the broader thiourea family.[7][8] Research on related N-acyl- and N-aryl-thioureas has confirmed antibacterial, antifungal, and enzyme-inhibiting activities.[9][10] The presence of the C8 alkyl chain in this compound provides a compelling starting point for exploring its potential in various agrochemical applications, from pest and disease control to enhancing plant resilience.
Potential Agrochemical Applications & Mechanistic Hypotheses
Thiourea derivatives can interfere with a multitude of biological processes.[2] Below are the primary areas of investigation for this compound, along with hypothesized mechanisms of action that form the basis for the subsequent experimental protocols.
Fungicidal Activity
Many thiourea derivatives exhibit potent antifungal properties.[11] A key study on aldehyde-thiourea derivatives demonstrated excellent activity against Botrytis cinerea, the fungus responsible for gray mold disease.[12][13]
-
Hypothesized Mechanism: The primary mechanism may involve the disruption of fungal cell membrane integrity, leading to increased permeability and leakage of cellular contents.[12][13] Another potential target is the inhibition of critical enzymes, such as laccase, which is involved in fungal pathogenesis.[12]
Insecticidal Activity
Thiourea compounds have been developed as commercial insecticides and are known to be effective against various pests.[1][14] Some act as insect growth regulators by interfering with chitin synthesis, a process vital for the insect exoskeleton.[15][16]
-
Hypothesized Mechanism: this compound may act as a contact or stomach poison. Its lipophilic nature could facilitate penetration of the insect cuticle. A plausible mode of action is the inhibition of chitin synthase, leading to failed molting and mortality, particularly in larval stages.[16]
Herbicidal Activity
Certain acylthiourea derivatives have been identified as potent herbicides that target and inhibit the enzyme acetohydroxyacid synthase (AHAS).[17] AHAS is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in animals, making it an excellent target for selective herbicides.
-
Hypothesized Mechanism: The compound could act as an inhibitor of a key plant-specific enzyme. The primary hypothesis for screening would be the inhibition of AHAS, leading to the starvation of essential amino acids and subsequent plant death.[17]
Plant Growth Regulation (PGR) & Biostimulant Effects
Exogenous application of thiourea has been shown to improve plant growth and yield, especially under abiotic stress conditions like salinity and drought.[18][19] It can enhance nutrient uptake, modulate gene expression, and improve the plant's antioxidant defense systems.[18][19]
-
Hypothesized Mechanism: Thiourea can act as a signaling molecule or a source of nitrogen and sulfur. It may mitigate stress by reducing oxidative damage through the upregulation of antioxidant enzymes and improving physiological functions like gas exchange.[19]
Experimental Protocols for Screening & Characterization
The following protocols provide a robust, step-by-step framework for the primary screening of this compound across the four main application areas. It is critical to include appropriate positive and negative controls in every experiment to ensure data validity.
Protocol 3.1: In Vitro Antifungal Assay (Poisoned Food Technique)
Objective: To determine the concentration-dependent inhibitory effect of this compound on the mycelial growth of a target plant pathogenic fungus (e.g., Botrytis cinerea, Fusarium solani).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Actively growing culture of the target fungus
-
Sterile cork borer (5 mm)
-
Commercial fungicide (e.g., Boscalid) as a positive control
-
Incubator
Methodology:
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of this compound in sterile DMSO. Prepare a similar stock solution for the positive control.
-
Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.
-
Amending the Medium: To create a final concentration of 100 ppm, add 1 mL of the 10,000 ppm stock solution to 99 mL of molten PDA. Mix thoroughly but gently to avoid bubbles. Prepare serial dilutions to obtain concentrations of 50, 25, 10, and 1 ppm.
-
Causality: Adding the compound to molten agar ensures its homogenous distribution. DMSO is used for its high solubilizing power and low toxicity at the final concentration (<1% v/v).
-
-
Negative Control: Prepare a control plate by adding an equivalent volume of sterile DMSO (1 mL per 99 mL of PDA) to account for any solvent effects.
-
Pouring Plates: Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish and allow them to solidify in a laminar flow hood.
-
Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treated plate.
-
-
EC₅₀ Determination: Use the inhibition data to perform a probit or logistic regression analysis to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC₅₀).
Protocol 3.2: Insecticidal Bioassay (Leaf-Dip Method for Aphids)
Objective: To assess the contact toxicity of this compound against a common sap-sucking insect like the green peach aphid (Myzus persicae).[14]
Materials:
-
This compound
-
Acetone and distilled water
-
Tween 20 or similar surfactant
-
Cabbage or bell pepper plants
-
Healthy, synchronized culture of adult apterous (wingless) aphids
-
Commercial insecticide (e.g., Imidacloprid) as a positive control
-
Ventilated containers for observation
Methodology:
-
Test Solution Preparation: Prepare a 1,000 ppm stock solution in acetone. For the final test solutions (e.g., 500, 250, 100, 50 ppm), dilute the stock solution with distilled water containing 0.1% (v/v) Tween 20.
-
Causality: Acetone helps dissolve the compound, while the surfactant ensures the solution adheres to and evenly coats the waxy leaf surface.
-
-
Negative Control: Prepare a solution of distilled water with 0.1% Tween 20 and the corresponding concentration of acetone used in the highest test dose.
-
Leaf Preparation: Excise healthy leaves from untreated plants, ensuring they have a petiole of at least 2 cm.
-
Treatment: Dip each leaf into the respective test or control solution for 10-15 seconds with gentle agitation. Allow the leaves to air dry completely in a fume hood.
-
Infestation: Place the dried leaf petioles in water-filled vials (e.g., Eppendorf tubes) to maintain turgor. Place each leaf into a ventilated container. Carefully transfer 10-20 adult aphids onto each leaf disc.
-
Incubation: Maintain the containers at 22-24°C with a 16:8 hour (light:dark) photoperiod.
-
Data Collection: Assess aphid mortality at 24, 48, and 72 hours post-treatment. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Analysis: Correct the mortality data for any deaths in the negative control using Abbott's formula. Perform a probit analysis to determine the Lethal Concentration that kills 50% of the test population (LC₅₀).
Protocol 3.3: Pre-emergence Herbicidal Activity Assay
Objective: To evaluate the effect of this compound on the germination and early growth of select weed and crop species when applied to the soil before seedling emergence.
Materials:
-
This compound
-
Acetone, water, and surfactant (0.1% Tween 20)
-
Pots or trays filled with a sterile soil/sand mixture
-
Seeds of a monocot weed (e.g., Digitaria sp.), a dicot weed (e.g., Amaranthus retroflexus), and a tolerant crop (e.g., corn).[17]
-
Commercial pre-emergence herbicide (e.g., Metolachlor) as a positive control
-
Greenhouse or growth chamber with controlled conditions
-
Laboratory spray chamber
Methodology:
-
Planting: Fill pots with the soil mixture and sow 10-15 seeds of each test species at a depth of 1-2 cm. Lightly water the soil.
-
Treatment Solution: Prepare test solutions of this compound at various rates (e.g., equivalent to 2000, 1000, 500, 250 g ai/ha) in an acetone/water/surfactant carrier.
-
Application: Within 24 hours of planting, apply the treatment solutions evenly to the soil surface using a laboratory spray chamber calibrated to deliver a specific volume.
-
Negative Control: Spray a set of pots with the carrier solution only.
-
Incubation: Transfer the pots to a greenhouse with conditions of 25/20°C (day/night) and a 16-hour photoperiod. Water as needed by sub-irrigation to avoid disturbing the treated soil surface.
-
Data Collection: After 14-21 days, visually assess the herbicidal effect. Count the number of emerged seedlings and rate the phytotoxicity (stunting, chlorosis, necrosis) on a scale of 0% (no effect) to 100% (complete death).
-
Analysis: Calculate the percent inhibition of emergence and the average phytotoxicity rating for each species at each concentration. Determine the dose required for 50% growth reduction (GR₅₀).
Protocol 3.4: Plant Growth Regulation Assay (Seed Germination under Salinity Stress)
Objective: To determine if this compound can mitigate the inhibitory effects of salt stress on seed germination and early seedling growth.[19]
Materials:
-
This compound
-
Distilled water, Sodium Chloride (NaCl)
-
Seeds of a moderately salt-sensitive crop (e.g., flax, tomato)
-
Sterile Petri dishes with filter paper
-
Growth chamber
Methodology:
-
Seed Sterilization: Surface sterilize seeds with a 1% sodium hypochlorite solution for 5 minutes, followed by three rinses with sterile distilled water.
-
Treatment Solutions:
-
Absolute Control: Sterile distilled water.
-
Salt Stress Control: 100 mM NaCl solution.
-
Thiourea Control: 3 mM and 6 mM this compound solutions.[19]
-
Test Groups: 100 mM NaCl combined with 3 mM this compound, and 100 mM NaCl combined with 6 mM this compound.
-
-
Plating: Place 25 sterilized seeds in each Petri dish on sterile filter paper. Add 5 mL of the respective treatment solution to each dish.
-
Incubation: Seal the dishes and place them in a growth chamber at 25°C in the dark for 7-10 days.
-
Data Collection:
-
Count the number of germinated seeds daily (germination defined by radicle emergence >2 mm).
-
At the end of the experiment, measure the root and shoot length of 10 randomly selected seedlings from each plate.
-
-
Analysis: Calculate the final germination percentage, germination rate index, and average root/shoot length. Use statistical analysis (e.g., ANOVA) to determine if the thiourea treatment significantly improves these parameters under salt stress compared to the salt stress control.
Mechanism of Action (MoA) Elucidation Workflow
A positive result ('hit') in a primary screen is the first step. The next crucial phase is to understand how the compound works. This is essential for lead optimization and development.
If this compound shows potent fungicidal activity (Protocol 3.1), a logical follow-up is to investigate its effect on the fungal cell membrane. A simple assay involves measuring the leakage of electrolytes from treated fungal mycelia into a surrounding aqueous solution. An increase in conductivity over time compared to an untreated control would support a membrane-disruptive mechanism of action.[12][13] Similarly, if herbicidal activity is confirmed (Protocol 3.3), an in vitro enzyme assay using isolated AHAS can directly test the hypothesis of target-site inhibition.[17]
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Use of 1-Octyl-2-thiourea in the synthesis of metal complexes
An Application Guide to the Synthesis and Characterization of Metal Complexes with 1-Octyl-2-thiourea
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and material scientists on the utilization of this compound as a ligand in the synthesis of metal complexes. While drawing upon the extensive and well-documented chemistry of N-substituted thiourea derivatives, this guide focuses on the unique considerations introduced by the n-octyl substituent. We will explore the foundational principles of thiourea coordination, provide detailed, self-validating protocols for synthesis and characterization, and discuss the potential applications of the resulting complexes, particularly in the realm of drug development.
Introduction: The Versatility of Thiourea Ligands
Thiourea and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable complexes with a wide range of metal ions.[1][2] These organosulfur compounds, characterized by the R₂N-C(=S)-NR₂ core, are exceptional ligands due to the presence of soft sulfur and hard nitrogen donor atoms, allowing for diverse coordination modes.[3][4] The true versatility of thioureas lies in the synthetic accessibility of their derivatives; by modifying the substituents on the nitrogen atoms, one can systematically tune the electronic and steric properties of the ligand.[2]
This guide focuses on This compound (CAS: 13281-03-3), an N-monosubstituted thiourea.[5][6] The introduction of the eight-carbon alkyl chain imparts significant lipophilicity to the molecule. This property is of particular interest in medicinal chemistry and drug development, where lipophilicity can influence a compound's solubility, membrane permeability, and cellular uptake.[7][8] While the coordination chemistry of acyl- and aryl-substituted thioureas is extensively studied, this note extrapolates those established principles to provide a predictive and practical framework for working with N-alkyl analogues like this compound. The resulting metal complexes are promising candidates for applications ranging from anticancer and antimicrobial agents to catalysts and material science.[3][9][10]
Part 1: Foundational Principles of this compound Coordination
Understanding the coordination behavior of this compound is paramount for designing successful synthetic strategies. Like other thioureas, its reactivity is governed by the electronic structure of the thiocarbonyl group and its ability to exist in tautomeric forms.[1][10]
Tautomerism and Donor Atoms
This compound primarily exists in the thione form, but the presence of the N-H protons allows for potential tautomerization to the thiol form (isothiourea), especially upon deprotonation in the presence of a base or a metal ion. This duality provides multiple potential coordination sites. The key donor atoms are the soft sulfur of the thiocarbonyl group (C=S) and, to a lesser extent, the nitrogen atoms.
Common Coordination Modes
Based on extensive studies of analogous thiourea derivatives, several coordination modes can be predicted for this compound:
-
Monodentate S-Coordination: This is the most prevalent mode, where the ligand coordinates to a single metal center through the sulfur atom.[11][12] This is explained by Hard-Soft Acid-Base (HSAB) theory; the soft sulfur atom has a high affinity for soft metal ions like Pt(II), Pd(II), Ag(I), Cu(I), and Hg(II).[3][12]
-
Bidentate (S,N) Chelation: Upon deprotonation of the N-H proton adjacent to the octyl group, the ligand can act as a bidentate chelating agent, binding to a metal center through both the sulfur and the deprotonated nitrogen atom.[11] This forms a stable four-membered chelate ring.
-
Bridging Coordination: The sulfur atom can also bridge two metal centers, leading to the formation of dinuclear or polynuclear complexes.[11][13]
The specific coordination mode adopted depends on several factors:
-
The nature of the metal ion: Soft metals favor S-coordination.
-
The reaction conditions: The presence of a base can facilitate deprotonation and (S,N) chelation.
-
The stoichiometry of the reactants: The metal-to-ligand ratio can influence the final structure.
-
Counter-ions: The anions from the metal salt can sometimes participate in coordination.
Caption: Predicted coordination modes of this compound with metal centers.
Part 2: General Protocol for Metal Complex Synthesis
This section provides a robust, generalized protocol for synthesizing a metal complex using this compound. This procedure can be adapted for various transition metals.
Materials and Reagents
-
This compound (Ligand, L)
-
Metal Salt (e.g., K₂PtCl₄, Cu(CH₃COO)₂, NiCl₂·6H₂O)
-
Anhydrous Ethanol or Methanol
-
Deionized Water
-
Diethyl Ether
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
Experimental Workflow
Caption: A logical workflow for the comprehensive characterization of a metal complex.
Part 5: Potential Applications in Drug Development
The coordination of a metal to a thiourea ligand often results in a synergistic enhancement of biological activity. [7][9]Metal complexes derived from thiourea have demonstrated significant potential as anticancer, antifungal, antibacterial, and antiviral agents. [3][10] The this compound ligand brings a specific advantage to this field. The long, lipophilic octyl chain can significantly alter the pharmacokinetic profile of the resulting metal complex. This increased lipophilicity may:
-
Enhance Cellular Uptake: Facilitate easier passage through the lipid bilayers of cell membranes.
-
Improve Solubility: Increase solubility in non-polar environments and lipid-based formulation vehicles.
-
Modulate Activity: The steric bulk of the octyl group can influence how the complex interacts with biological targets, potentially leading to novel mechanisms of action or improved selectivity.
In particular, platinum(II) and gold(I) complexes of thioureas are of high interest as anticancer agents, with some showing potent inhibition of enzymes like thioredoxin reductase (TrxR), which is crucial for cancer cell survival. [9]The synthesis of this compound complexes with these metals is a promising avenue for developing new metallodrugs with potentially improved efficacy and novel delivery properties.
References
- Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (n.d.). MDPI.
- Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2021, October 15). ResearchGate.
- Synthesis and characterization of new thiourea complexes. (2018, February 3). UKH Journal of Science and Engineering.
- First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea. (2021, December 25). Basrah Journal of Science.
- Synthesis and SAR Studies of Acyl-Thiourea Platinum(II) Complexes Yield Analogs with Dual-Stage Antiplasmodium Activity. (2021, February 17). National Institutes of Health (NIH).
- Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2021, June 29). National Institutes of Health (NIH).
- Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. (2022, August 24). MDPI.
- The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application. (2023, November 30). Journal of Materials in Life Sciences.
- Synthesis of new thiourea derivatives and metal complexes. (2022). Kahramanmaras Sutcu Imam University.
- Synthesis, characterization and crystal structure of platinum(II) complexes with thiourea derivative ligands. (2018). European Journal of Chemistry.
- Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties. (2021, October 15). National Institutes of Health (NIH).
- Scheme 2. Synthesis of thiourea complexes. (n.d.). ResearchGate.
- Synthesis, characterization and crystal structure of platinum(II) complexes with thiourea derivative ligands. (2018, December 31). ResearchGate.
- Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. (2021, March 18). National Institutes of Health (NIH).
- Platinum(II) Mixed Ligand Complexes with Thiourea Derivatives, Dimethyl Sulphoxide and Chloride: Syntheses, Molecular Structures, and ESCA Data. (2000, August 7). ResearchGate.
- First Row Transition Metal Complexes Derived from N, N -Substituted Thiourea: Synthesis, Geometrical Structures and Cyclic Voltammetry. (2021, April 30). ResearchGate.
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2021, March 23). National Institutes of Health (NIH).
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024, May 31). MDPI.
- Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (2024, June 5). Royal Society of Chemistry.
- IR spectra of the thiourea (tu), Pt(tu) 4 Cl 2 , (1) and Pd(tu) 4 Cl 2 , (2). (n.d.). ResearchGate.
- Crystal structures and vibrational spectroscopy of copper(I) thiourea complexes. (2009, January 5). National Institutes of Health (NIH).
- This compound | CAS:13281-03-3. (n.d.). Shenzhen Regent Biochemical Technology Co., Ltd.
- Complexes of 1,3-Diisobutyl Thiourea with Copper(I), Zinc(II) and Mercury(II): Their Antioxidant and Antibacterial Evaluation. (2021, August 20). Semantic Scholar.
- Crystal structures of N,N'-(m-tolyl)thiourea and N,N'-(p-tolyl)thiourea. (2003, July). National Institutes of Health (NIH).
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Application Notes and Protocols for In Vitro Evaluation of 1-Octyl-2-thiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer properties.[1][2][3] The core thiourea scaffold (-NH-C(=S)-NH-) provides a versatile platform for structural modifications, allowing for the fine-tuning of their therapeutic potential.[4] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the cell culture protocols for testing 1-Octyl-2-thiourea derivatives, a specific class of these compounds with potential as novel therapeutic agents.
The evaluation of the cytotoxic and mechanistic properties of novel chemical entities is a cornerstone of preclinical drug development.[5] This guide offers detailed, step-by-step protocols for a suite of in vitro assays designed to characterize the biological effects of this compound derivatives on cancer cell lines. The methodologies described herein are based on established and widely validated techniques, ensuring robustness and reproducibility. Beyond a simple recitation of steps, this document provides the scientific rationale behind the experimental choices, empowering researchers to not only execute the protocols but also to interpret the data with a deep understanding of the underlying principles.
General Workflow for In Vitro Testing
The systematic evaluation of a novel compound's in vitro activity follows a logical progression from initial cytotoxicity screening to more in-depth mechanistic studies. This workflow ensures a comprehensive understanding of the compound's cellular effects.
Caption: General workflow for in vitro cytotoxicity and mechanistic testing of novel compounds.
PART 1: Compound Handling and Cell Line Selection
Physicochemical Properties and Compound Solubilization
A critical first step in any in vitro assay is the proper solubilization of the test compound. The physicochemical properties of this compound derivatives, particularly their solubility, will dictate the choice of solvent.
-
Solubility: Thiourea derivatives' solubility is influenced by their substituents. The octyl group in this compound derivatives imparts lipophilic character, which may enhance solubility in less polar organic solvents.[5]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving water-insoluble compounds for cell-based assays.[6][7] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO to minimize the final concentration of the solvent in the cell culture medium.
-
Solvent Concentration: The final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects on their own.[7] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) in all experiments.
Cell Line Selection
The choice of cell lines is paramount for obtaining clinically relevant data. Thiourea derivatives have shown efficacy against a broad range of cancer types.[1][2][4] Therefore, screening this compound derivatives against a panel of cell lines representing different tumor origins is recommended.
Table 1: Recommended Cancer Cell Lines for Screening this compound Derivatives
| Cancer Type | Recommended Cell Lines | Rationale |
| Colon Cancer | SW480, SW620, HCT-116 | Thiourea derivatives have demonstrated significant activity against colon cancer cell lines.[8][9] |
| Breast Cancer | MCF-7, MDA-MB-231 | Breast cancer cell lines are commonly used for testing thiourea derivatives.[4][9] |
| Lung Cancer | A549 | A549 is a widely used lung adenocarcinoma cell line and has been used to test thiourea derivatives.[1][9] |
| Prostate Cancer | PC3 | Prostate cancer cell lines have been shown to be sensitive to thiourea compounds.[1][8] |
| Leukemia | K-562, Jurkat | Leukemia cell lines are also relevant targets for thiourea derivatives.[1][4][8] |
| Liver Cancer | HepG2 | Liver cancer cell lines have been included in screening panels for thiourea compounds.[1][10] |
| Cervical Cancer | HeLa | HeLa cells are a robust and commonly used cell line for initial cytotoxicity screening.[1][4][10] |
| Normal Cell Line (Control) | HaCaT (immortalized human keratinocytes) | Including a non-cancerous cell line is crucial to assess the selectivity of the compound.[8] |
PART 2: Core Cytotoxicity and Mechanistic Assays
This section provides detailed protocols for a suite of essential assays to characterize the biological activity of this compound derivatives.
Cytotoxicity Assays
The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound that inhibits 50% of cell growth or viability.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[6][8]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (see Table 2) in 100 µL of complete medium per well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Table 2: Recommended Seeding Densities for Cytotoxicity Assays
| Cell Line | Seeding Density (cells/well) |
| A549 | 5,000 - 10,000 |
| HeLa | 5,000 - 10,000 |
| MCF-7 | 8,000 - 15,000 |
| PC3 | 7,000 - 12,000 |
| SW480 | 10,000 - 20,000 |
Note: These are starting recommendations and should be optimized for each cell line and experimental condition.
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[12]
Materials:
-
96-well flat-bottom plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.
Apoptosis Assays
Many anticancer agents exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The following assays can determine if this compound derivatives induce apoptosis.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at concentrations around its IC50 value for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that execute the final stages of apoptosis. This assay measures their activity using a substrate that produces a luminescent or fluorescent signal upon cleavage.[4]
Materials:
-
White-walled 96-well plates (for luminescence) or black-walled 96-well plates (for fluorescence)
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
Protocol:
-
Cell Seeding and Treatment: Seed cells in the appropriate 96-well plate and treat with the this compound derivative as described for the MTT assay.
-
Reagent Addition: After the desired incubation time, add the caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, typically 30 minutes to 1 hour.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal is directly proportional to the amount of caspase-3/7 activity.
Cell Cycle Analysis Protocol
Cytotoxic compounds can exert their effects by causing cell cycle arrest at specific checkpoints. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at concentrations around its IC50 value for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
PART 3: Data Interpretation and Further Mechanistic Insights
A thorough analysis of the data generated from these assays will provide a comprehensive profile of the in vitro activity of the this compound derivatives.
-
Cytotoxicity: The IC50 values will quantify the potency of the compounds against different cancer cell lines. A lower IC50 value indicates higher potency. Comparing the IC50 values in cancer cells versus normal cells will provide a measure of the compound's selectivity.
-
Mechanism of Cell Death: The Annexin V and caspase assays will reveal whether the compounds induce apoptosis. An increase in the Annexin V-positive and caspase-3/7 active cell populations upon treatment is indicative of apoptosis.
-
Cell Cycle Effects: The cell cycle analysis will show if the compounds cause an accumulation of cells in a specific phase of the cell cycle, suggesting interference with cell cycle progression.
-
Potential Signaling Pathways: The biological activities of some thiourea derivatives have been linked to the inhibition of specific signaling pathways, such as Wnt/β-catenin, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2).[8] Should the initial assays indicate promising activity, further investigation into the modulation of these or other relevant pathways through techniques like Western blotting would be a logical next step.
References
- Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Deriv
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. [Link]
- Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (n.d.).
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]
- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. [Link]
- Design, Synthesis and Biological Activities of (Thio)
- (PDF) RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY: A SHORT REVIEW. (2022).
- In cell culture, what is the appropriate solvent for a drug other than DMSo? (2015).
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023).
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC. [Link]
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.).
- Measurement and correlation of solubility of thiourea in two solvent mixtures from T = (283.15 to 313.15) K. (n.d.). INIS-IAEA. [Link]
- Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. [Link]
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [Link]
- Cell cycle analysis. (n.d.). Wikipedia. [Link]
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). MDPI. [Link]
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
Sources
- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 1-Octyl-2-thiourea in Solid-Phase Synthesis
Introduction: The Versatility of Thiourea Derivatives in Solid-Phase Synthesis
Solid-phase synthesis (SPS) has revolutionized the construction of complex molecules, from peptides to small organic scaffolds, by anchoring a starting material to an insoluble resin and building the molecule in a stepwise fashion.[1][2] This methodology simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing. Within the vast toolbox of SPS, thiourea derivatives have emerged as highly versatile intermediates. Their unique reactivity allows them to serve as precursors for a variety of important functional groups, most notably guanidines and various heterocycles.[3][4][5]
While 1-octyl-2-thiourea is not typically employed as a standalone reagent that facilitates solid-phase synthesis (e.g., as a coupling agent), its true value lies in being synthesized on a solid support. By immobilizing the this compound moiety on a resin, researchers can leverage its reactivity to construct diverse molecular libraries with high efficiency and purity. The octyl group, being a long aliphatic chain, can also be used to impart lipophilicity to the final products, a desirable trait in drug discovery programs.
This guide provides detailed protocols and insights into the synthesis of resin-bound this compound and its subsequent application as a key intermediate in the solid-phase synthesis of trisubstituted guanidines and thiazole derivatives.
Part 1: Solid-Phase Synthesis of Resin-Bound this compound
The most common strategy for preparing a resin-bound thiourea is the reaction of a resin-bound primary or secondary amine with an isothiocyanate in solution. In this case, we will react a resin-bound amine with octyl isothiocyanate.
Causality Behind Experimental Choices:
-
Resin Selection: A resin with a suitable linker terminating in an amine is required. Rink Amide or PAL-PEG-PS resins are excellent choices as they are acid-labile, allowing for cleavage of the final product under conditions that are compatible with many protecting groups.[6]
-
Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are standard solvents for solid-phase synthesis as they effectively swell the polystyrene-based resins, allowing for efficient diffusion of reagents to the reactive sites.
-
Excess Reagent: Using an excess of octyl isothiocyanate ensures that the reaction goes to completion, a common and advantageous practice in solid-phase synthesis.[2]
Experimental Protocol: Synthesis of Resin-Bound this compound
Materials:
-
Rink Amide resin (or other suitable amine-functionalized resin)
-
Octyl isothiocyanate
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the Rink Amide resin (1.0 g, ~0.5 mmol) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Solvent Exchange: Drain the DCM and wash the resin with DMF (3 x 10 mL).
-
Thiourea Formation:
-
Dissolve octyl isothiocyanate (2.5 mmol, 5 equivalents) in anhydrous DMF (5 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL).
-
Wash the resin with DCM (3 x 10 mL).
-
Wash the resin with Methanol (2 x 10 mL) to shrink the beads for drying.
-
-
Drying: Dry the resin under vacuum to a constant weight. The resin now contains the covalently bound this compound moiety and is ready for further derivatization.
Visualizing the Workflow: Synthesis of Resin-Bound Thiourea
Caption: Workflow for the synthesis of resin-bound this compound.
Part 2: Application in the Synthesis of Trisubstituted Guanidines
One of the most powerful applications of resin-bound thioureas is their conversion to the guanidinium group, a common motif in biologically active molecules.[7] The typical method involves the activation of the thiourea as an S-methyl isothiourea, followed by displacement with an amine.
Causality Behind Experimental Choices:
-
S-Methylation: Methyl iodide is a potent electrophile that readily alkylates the sulfur atom of the thiourea, forming a good leaving group (methyl mercaptan).
-
Activation/Displacement: The S-methyl isothiourea is a highly reactive intermediate. The addition of a primary or secondary amine leads to a nucleophilic attack on the central carbon, followed by the elimination of methyl mercaptan, to form the stable guanidine. Silver nitrate can also be used to activate the thiourea for guanylation.[3][5]
-
Cleavage: A strong acid, such as Trifluoroacetic acid (TFA), is used to cleave the final guanidine product from the acid-labile resin. Scavengers are crucial during this step.
Scavengers in TFA Cleavage
During TFA cleavage, reactive carbocations are generated from the resin linker and any acid-labile side-chain protecting groups. These can cause unwanted side reactions. Scavengers are nucleophiles added to the cleavage cocktail to trap these carbocations.[8][9]
| Scavenger | Purpose | Typical % (v/v) |
| Triisopropylsilane (TIS) | Reduces carbocations and prevents reattachment to the resin. | 2.5 - 5.0 |
| Water | Hydrolyzes t-butyl cations, particularly important for Trp residues. | 2.5 - 5.0 |
| 1,2-Ethanedithiol (EDT) | Protects Cys residues from oxidation and scavenges trityl cations. | 2.5 |
Experimental Protocol: From Resin-Bound Thiourea to a Trisubstituted Guanidine
Materials:
-
Resin-bound this compound (from Part 1)
-
Methyl iodide (MeI)
-
A primary or secondary amine (e.g., benzylamine)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin-bound this compound (~0.25 mmol) in anhydrous DCM (5 mL) for 30 minutes.
-
S-Methylation:
-
Add methyl iodide (1.25 mmol, 5 equivalents) to the resin suspension.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the solution and wash the resin with DCM (3 x 5 mL).
-
-
Guanidinylation:
-
Dissolve the desired amine (e.g., benzylamine, 2.5 mmol, 10 equivalents) in DCM (5 mL).
-
Add the amine solution to the resin.
-
Agitate at room temperature for 12-16 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude guanidine product under vacuum. Purify by reverse-phase HPLC.
-
Visualizing the Workflow: Guanidine Synthesis
Caption: Workflow for solid-phase synthesis of a trisubstituted guanidine.
Part 3: Application in the Synthesis of Thiazoles
Resin-bound thioureas can also serve as precursors for the synthesis of thiazole rings, a privileged scaffold in medicinal chemistry. This is typically achieved through a Hantzsch-type condensation with an α-haloketone.
Causality Behind Experimental Choices:
-
Condensation: The thiourea acts as a dinucleophile. The sulfur atom first displaces the halide from the α-haloketone. The subsequent cyclization and dehydration, often promoted by a base, forms the thiazole ring.
-
Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often used to facilitate the cyclization and dehydration steps without competing in the initial alkylation.
Experimental Protocol: Synthesis of a Resin-Bound Thiazole
Materials:
-
Resin-bound this compound (from Part 1)
-
An α-haloketone (e.g., 2-bromoacetophenone)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
TFA cleavage cocktail (as described in Part 2)
Procedure:
-
Resin Swelling: Swell the resin-bound this compound (~0.25 mmol) in anhydrous DMF (5 mL) for 30 minutes.
-
Thiazole Formation:
-
Dissolve the α-haloketone (1.25 mmol, 5 equivalents) and DIPEA (2.5 mmol, 10 equivalents) in DMF (3 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50 °C for 12 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (2 x 5 mL).
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Isolation:
-
Cleave the final thiazole-containing product from the resin using the TFA/TIS/H₂O cocktail and isolate the product as described in Part 2, steps 5 and 6.
-
References
- Boas, U., Andersen, H. G., Christensen, J. B., & Heegaard, P. M. H. (2004). Facile synthesis of aliphatic isothiocyanates and thioureas on solid phase using peptide coupling reagents. Tetrahedron Letters, 45(2), 269–272. [Link]
- Krchňák, V., & Vágner, J. (2003). Solid phase synthesis and application of trisubstituted thioureas.
- Kim, J., et al. (2025).
- Dolle, R. E. (2000). Solid-Phase Synthesis of Trisubstituted Guanidines.
- Zaragoza, F. (2005). Solid‐Phase Synthesis of Guanidinium Derivatives from Thiourea and Isothiourea Functionalities. Chemistry – A European Journal, 11(2), 583-590. [Link]
- Frlan, R., & Kikelj, D. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1829–1864. [Link]
- Lee, S., et al. (2025).
- Saeed, S., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4523. [Link]
- Swain, S. P., Kumar, K. N., & Ravich, V. (2020). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]
- Cohrt, A. E., & Nielsen, T. E. (2014). Solid-phase synthesis of peptide thioureas and thiazole-containing macrocycles through Ru-catalyzed ring-closing metathesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- Gencheva, V., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 27(19), 6542. [Link]
- Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 365-408. [Link]
- Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]
- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(23), 14751-14785. [Link]
- Wikipedia. (n.d.). Thiourea. [Link]
- Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
- Wikipedia. (n.d.). Solid-phase synthesis. [Link]
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group. [Link]
- Wang, P., et al. (2015). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Molecules, 20(8), 13618–13631. [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 3. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Purity in 1-Octyl-2-thiourea Synthesis
Welcome to the technical support guide for the synthesis of 1-Octyl-2-thiourea. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, ensuring high purity and yield of the final product.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing explanations for the underlying causes and actionable protocols for resolution.
Q1: My final product is a sticky oil or a low-melting solid, not the expected white crystalline solid. What went wrong?
A: This is one of the most frequent issues and typically points to the presence of unreacted starting materials or side products that are depressing the melting point and preventing proper crystallization.
Underlying Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving residual 1-octylamine. 1-octylamine is a liquid with a distinct amine odor and will prevent the thiourea product from solidifying.[1]
-
Solution: Ensure you are using at least a 1:1 molar ratio of your amine source to the thiocyanate source. Extend the reaction time or slightly increase the temperature (e.g., to 60-65°C) to drive the reaction to completion.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.
-
-
Presence of Dithiocarbamate Intermediate: The reaction of an amine with a sulfur source like carbon disulfide can form a dithiocarbamate salt intermediate. If this intermediate is not fully converted, it can contaminate the final product.[4]
-
Solution: Ensure the reaction conditions are sufficient to promote the elimination of H₂S or the corresponding salt to form the target thiourea. In syntheses involving ammonium thiocyanate, acidic conditions are often used to facilitate the formation of the reactive isothiocyanic acid in situ.[5][6]
-
-
Incorrect Stoichiometry Leading to Side Products: Using a large excess of one reagent can lead to the formation of symmetrical N,N'-dioctylthiourea if the reaction conditions are not carefully controlled. This byproduct may have different physical properties and interfere with crystallization.
-
Solution: Carefully control the stoichiometry. The reaction should be run with near-equimolar amounts of the amine and the thiocyanate source.
-
Corrective Action: Purification by Recrystallization
If you have already isolated an oily or impure solid product, recrystallization is the most effective purification method.[7]
A solvent/anti-solvent system is often effective for thioureas. A good choice is a polar solvent in which the compound is soluble when hot, paired with a non-polar anti-solvent.
-
Solvent Selection: Ethanol (solvent) and water or hexane (anti-solvent) are common choices.[8] The goal is to find a system where this compound is highly soluble in hot ethanol but poorly soluble when cold or upon addition of the anti-solvent.
-
Procedure: a. Dissolve the crude, oily product in a minimal amount of hot ethanol in an Erlenmeyer flask. b. While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity). c. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again. d. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.[7] g. Dry the crystals thoroughly under vacuum. The purified this compound should be a white crystalline solid with a sharp melting point.
Q2: My reaction mixture turned yellow/brown during the synthesis. Is this normal, and will it affect my product?
A: Discoloration often indicates the formation of impurities due to degradation of starting materials or side reactions. While minor coloration can sometimes be removed during workup, significant color change is a cause for concern.
Underlying Causes & Solutions:
-
Thiourea Decomposition: Thiourea itself can be thermally unstable, especially at elevated temperatures.[9][10] When heated, it can decompose, potentially emitting ammonia or sulfurous odors and leading to colored byproducts.[11][12]
-
Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation, which can produce colored impurities.[13]
-
Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions. Ensure your solvents are properly degassed if sensitivity is high.
-
-
Impure Starting Materials: Using old or degraded starting materials is a common source of discoloration. Thiourea is hygroscopic and can absorb moisture, which may facilitate degradation.[12]
-
Solution: Use fresh, high-purity 1-octylamine and thiourea (or ammonium thiocyanate). Store thiourea in a tightly sealed container in a dry environment.[12]
-
Corrective Action: Decolorization during Workup
If you end up with a colored crude product, you can often remove the impurities.
-
During the recrystallization process (as described in Q1), after dissolving the crude product in the minimum amount of hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the hot solution.
-
Swirl the mixture and keep it hot for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration through a fluted filter paper or a small plug of Celite in a pipette to remove the charcoal.
-
Proceed with the cooling and crystallization of the now colorless filtrate.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
One of the most straightforward methods involves the reaction of 1-octylamine with an isothiocyanate source. A common laboratory-scale synthesis uses ammonium thiocyanate in an acidic medium to generate isothiocyanic acid (HNCS) in situ, which then reacts with the amine.[5][6] Alternative methods include reacting the amine with carbon disulfide or a pre-formed isothiocyanate.[4][14]
Q2: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization.
| Technique | Purpose | Expected Result for this compound |
| Melting Point | Assess purity | A sharp melting point (e.g., 1-2°C range). Literature values may vary slightly, but a broad range indicates impurities. |
| ¹H NMR | Confirm structure and identify proton environments | Expect characteristic peaks for the octyl chain (triplet for the terminal CH₃, multiplets for the CH₂ groups) and broad signals for the NH protons. The integration should match the expected proton count.[15][16] |
| ¹³C NMR | Confirm carbon skeleton | Expect a characteristic peak for the C=S carbon around 180 ppm, along with signals for the eight carbons of the octyl chain.[17] |
| FT-IR | Identify key functional groups | Look for N-H stretching bands (around 3100-3400 cm⁻¹), C-H stretching (below 3000 cm⁻¹), and a strong C=S (thiocarbonyl) stretching band (typically around 1300-1350 cm⁻¹).[17] |
| TLC | Monitor reaction and assess purity | The final product should show a single spot with an Rf value distinct from the starting materials. |
Q3: What are the best practices for storing thiourea derivatives?
Thiourea and its derivatives can be sensitive to moisture, light, and heat.[12][13]
-
Storage: Store the final product in a tightly sealed, amber-colored vial to protect it from light.
-
Environment: Keep it in a cool, dark, and dry place, preferably in a desiccator, to prevent moisture absorption and degradation.[12]
Part 3: Visualizations & Workflows
Reaction Mechanism
The following diagram illustrates the common reaction pathway for the synthesis of this compound from 1-octylamine and ammonium thiocyanate under acidic conditions.
Caption: Reaction pathway for this compound synthesis.
Troubleshooting Workflow for Low Purity
This flowchart provides a logical sequence of steps to diagnose and resolve issues related to low product purity.
Caption: Diagnostic workflow for addressing low purity issues.
References
- Title: Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | The Journal of Physical Chemistry B Source: ACS Public
- Title: Thiourea | H2NCSNH2 | CID 2723790 Source: PubChem - NIH URL:[Link]
- Title: Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides | Request PDF Source: ResearchG
- Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Recrystalliz
- Title: New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities Source: Semantic Scholar URL:[Link]
- Title: Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential Source: National Institutes of Health (NIH) URL:[Link]
- Title: New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities Source: ResearchG
- Title: Thiourea synthesis by thioacylation Source: Organic Chemistry Portal URL:[Link]
- Title: Thiourea - Wikipedia Source: Wikipedia URL:[Link]
- Title: New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities Source: Semantic Scholar URL:[Link]
- Title: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: PubMed Central URL:[Link]
- Title: Mechanism of Formation of Cholesterylisothiuronium Tosylate from Thiourea and Cholesteryl Tosylate Source: Journal of the American Chemical Society URL:[Link]
- Title: Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines Source: ResearchG
- Title: Mechanochemical synthesis of thioureas, ureas and guanidines Source: PubMed Central URL:[Link]
- Title: Preparation of the Thiourea Ester Dreiv
- Title: Recrystallization with two solvents Source: Reddit URL:[Link]
- Title: New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities Source: National Institutes of Health (NIH) URL:[Link]
- Title: Crystallization Solvents.pdf Source: csus.edu URL:[Link]
- Title: Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients Source: ChemRxiv URL:[Link]
- Title: Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition Source: The Royal Society of Chemistry URL:[Link]
- Title: Reaction condensation of amines 1(a-j) with ammonium thiocyanate 2 for...
- Title: RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY Source: Malaysian Journal of Analytical Sciences URL:[Link]
- Title: Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionaliz
- Title: 1 H-NMR spectra of the thiourea derivatives.
- Title: Ammonium thiocyanate - Wikipedia Source: Wikipedia URL:[Link]
- Title: Reagents and reaction conditions: (i) Ammonium thiocyanate, gla....
- Title: Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives Source: PubMed Central - NIH URL:[Link]
- Title: n-DODECYL (LAURYL) MERCAPTAN Source: Organic Syntheses Procedure URL:[Link]
- Title: Octylamine | C8H19N | CID 8143 Source: PubChem - NIH URL:[Link]
- Title: CN110818605A - Synthetic method of thiourea Source: Google Patents URL
Sources
- 1. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Substituted Thiourea Synthesis
Welcome to the technical support center for the synthesis and optimization of N-substituted thioureas. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these versatile compounds as key intermediates, organocatalysts, and bioactive molecules. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.
Troubleshooting Guide: A Problem-Solving Approach
This section directly addresses specific issues that may arise during the synthesis of N-substituted thioureas, providing both the underlying cause and actionable solutions.
Question 1: I am observing a very low yield, or no product at all, in my reaction between an isothiocyanate and an amine. What are the potential causes and solutions?
Low conversion is one of the most common hurdles in thiourea synthesis. The issue can typically be traced back to one of three main factors: the stability of the isothiocyanate, the nucleophilicity of the amine, or steric hindrance.[1]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution | Rationale & In-Depth Explanation |
| Degradation of Isothiocyanate | 1. Use freshly prepared or recently purified isothiocyanate. 2. Store isothiocyanates under an inert atmosphere in a cool, dark, and dry environment.[1] 3. Consider in situ generation of the isothiocyanate from a dithiocarbamate intermediate if the isolated reagent proves too unstable.[1][2] | Isothiocyanates are susceptible to hydrolysis and degradation, especially in the presence of moisture or light.[3][4][5][6] Their stability can be solvent-dependent, with aqueous media often accelerating decomposition.[4][5] Using a fresh, high-purity starting material is the most direct way to eliminate this variable. |
| Low Amine Nucleophilicity | 1. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). 2. Consider catalysis with a mild Lewis acid to further activate the isothiocyanate electrophile.[7] | The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the isothiocyanate.[8] A non-nucleophilic base can deprotonate the amine, increasing its electron density and nucleophilic character without competing for the isothiocyanate.[7] This is particularly effective for anilines. |
| Significant Steric Hindrance | 1. Increase the reaction temperature. Refluxing in a suitable solvent like THF, acetonitrile, or toluene is common. 2. Prolong the reaction time, carefully monitoring progress via Thin-Layer Chromatography (TLC). 3. Employ microwave irradiation, which can often provide the necessary activation energy to overcome steric barriers in shorter timeframes.[1] | When either the amine or the isothiocyanate contains bulky substituents near the reactive center, the activation energy for the reaction increases. Supplying thermal energy helps the reacting molecules overcome this energetic barrier. Microwave heating is particularly efficient at this. |
| Poor Solvent Choice | 1. Screen a variety of solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common starting points. 2. For certain substrates, "on-water" synthesis can be surprisingly effective and simplifies isolation.[7][9] | The solvent must fully solubilize the reactants to ensure a homogeneous reaction mixture. The polarity of the solvent can also influence the transition state of the reaction. In some cases, aqueous media can accelerate the reaction rate due to hydrophobic effects.[9] |
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// Checks check_itc [label="Is the Isothiocyanate fresh and pure?", shape=diamond, fillcolor="#FBBC05"]; check_amine [label="Is the amine weakly nucleophilic?", shape=diamond, fillcolor="#FBBC05"]; check_sterics [label="Are reactants sterically hindered?", shape=diamond, fillcolor="#FBBC05"]; check_solvent [label="Is the solvent appropriate?", shape=diamond, fillcolor="#FBBC05"];
// Solutions sol_itc [label="Solution:\n- Use fresh/purified isothiocyanate.\n- Store properly.\n- Consider in-situ generation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_amine [label="Solution:\n- Add non-nucleophilic base (e.g., TEA).\n- Consider Lewis acid catalyst.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sterics [label="Solution:\n- Increase reaction temperature.\n- Prolong reaction time.\n- Use microwave irradiation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Solution:\n- Screen other solvents (THF, ACN).\n- Try 'on-water' synthesis.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_itc; check_itc -> check_amine [label=" Yes"]; check_itc -> sol_itc [label="No "];
check_amine -> check_sterics [label=" No"]; check_amine -> sol_amine [label="Yes "];
check_sterics -> check_solvent [label=" No"]; check_sterics -> sol_sterics [label="Yes "];
check_solvent -> sol_solvent [label="No "]; }
Caption: A troubleshooting workflow for diagnosing and solving low-yield issues in thiourea synthesis.
Question 2: My reaction is producing a significant amount of an unexpected side product. How do I identify and prevent it?
Side product formation often arises from the inherent reactivity of the starting materials or the product itself under the reaction conditions.
-
Symmetrical Thiourea Formation: When attempting to synthesize an unsymmetrical thiourea (R-NH-C(S)-NH-R') from an amine and carbon disulfide, the intermediate isothiocyanate (R-NCS) can react with the starting amine (R-NH₂) instead of the intended second amine (R'-NH₂).[1]
-
Solution: This is a common issue in one-pot syntheses from CS₂. To mitigate this, use a two-step procedure. First, generate and isolate the isothiocyanate intermediate. Then, in a separate reaction, add the second, different amine to form the desired unsymmetrical product.
-
-
Desulfurization to Guanidines or Carbodiimides: Thioureas can undergo desulfurization under certain conditions (e.g., presence of oxidants, high temperatures, or specific reagents) to form the corresponding carbodiimides or, upon reaction with another amine, guanidines.[10][11]
-
Solution: Ensure your reaction is run under an inert atmosphere (N₂ or Ar) if your substrates are sensitive to air oxidation. Avoid unnecessarily high temperatures or prolonged heating once the reaction is complete. Be mindful of reagents; for instance, superoxide anion is known to cause this transformation.[10]
-
-
Reaction with Thiourea Product: Isothiocyanates can, in some cases, react with the newly formed thiourea product, especially in the presence of a base, leading to more complex structures.[12]
-
Solution: Use a strict 1:1 stoichiometry of the amine and isothiocyanate. If the reaction is exothermic, add the isothiocyanate dropwise to the amine solution to avoid localized excesses of the isothiocyanate.[1]
-
Question 3: I'm struggling to purify my final thiourea product. What are the best practices?
Thioureas are often stable, crystalline solids, which lends them to straightforward purification, but challenges can arise from unreacted starting materials or byproducts with similar polarities.
-
Recrystallization: This is the most effective method for obtaining highly pure thiourea products, provided a suitable solvent system can be found. Common solvents include ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.[1][13] The key is to find a solvent that dissolves the thiourea at an elevated temperature but in which it has low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next logical step.[1][13]
-
Eluent System: A gradient of ethyl acetate in hexanes is a very common and effective mobile phase for thioureas. The polarity can be adjusted based on the substitution pattern of your product.
-
Monitoring: Use TLC to determine the appropriate solvent mixture before running the column. Thioureas can be visualized under UV light (if they contain a chromophore) or by staining with potassium permanganate.
-
-
Aqueous Work-up/Extraction: Before chromatography or recrystallization, an aqueous wash can remove many impurities. If you used a base catalyst like TEA, an acidic wash (e.g., dilute HCl) will protonate it, allowing it to be extracted into the aqueous layer. Conversely, a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for thiourea formation from an isothiocyanate?
The reaction is a classic nucleophilic addition. The lone pair of electrons on the amine nitrogen atom attacks the highly electrophilic central carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate, which then rapidly undergoes a proton transfer (either intramolecularly or intermolecularly) to yield the stable, neutral thiourea product.[8]
Caption: The general mechanism for the formation of an N,N'-disubstituted thiourea.
Q2: I don't have the required isothiocyanate. What is the best alternative synthetic route?
The most common and robust alternative is the reaction of amines with carbon disulfide (CS₂).[1][9] This method is particularly useful for synthesizing symmetrical thioureas in a one-pot reaction. For unsymmetrical thioureas, it typically proceeds through an intermediate dithiocarbamate salt, which is then treated with a coupling agent or desulfurized to generate the isothiocyanate in situ before the addition of the second amine.[2][14] Other methods include the thionation of ureas using reagents like Lawesson's Reagent or P₄S₁₀, though this is often less atom-economical.[1][15]
Q3: Are there any "green" or sustainable approaches to thiourea synthesis?
Yes, significant progress has been made in developing more environmentally friendly protocols.
-
"On-Water" Synthesis: Performing the reaction of isothiocyanates and amines in water can lead to faster reaction times, simpler work-ups (product often precipitates and can be filtered), and avoids the use of volatile organic compounds (VOCs).[9]
-
Mechanochemistry: Ball milling allows for the solvent-free synthesis of thioureas from solid or liquid reagents. These reactions are often rapid, high-yielding, and generate minimal waste.[2][7]
-
Aqueous Medium from CS₂: An efficient method for synthesizing both symmetrical and unsymmetrical thioureas from amines and carbon disulfide in an aqueous medium has been developed, avoiding hazardous organic solvents.[14][16]
Key Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea from an Isothiocyanate and a Primary Amine
This protocol is adapted from standard literature procedures.[1][17]
Materials:
-
Primary Amine (1.0 eq)
-
Isothiocyanate (1.0 - 1.1 eq)
-
Solvent (e.g., Dichloromethane, THF, or Acetonitrile)
-
Stir plate and magnetic stir bar
-
Round-bottom flask with condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq) in the chosen solvent (approx. 0.1-0.5 M concentration).
-
To this stirred solution, add the isothiocyanate (1.0-1.1 eq) portion-wise or dropwise at room temperature. If the reaction is noticeably exothermic, consider cooling the flask in an ice bath during the addition.
-
Stir the reaction mixture at room temperature. Monitor the progress by TLC, observing the consumption of the limiting starting material.
-
If the reaction is slow, gently heat the mixture to reflux. Continue to monitor until the starting material is consumed (typically 1-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates from the solution, collect it by vacuum filtration and wash the solid with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude residue by recrystallization or silica gel column chromatography as described in the purification section above.
References
- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]
- Organic Chemistry Portal.
- Milosavljević, M. M., et al. (2016). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water.
- Ding, C., et al. (2019). One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence. Organic & Biomolecular Chemistry, 17(36), 8413-8420. [Link]
- Swain, S. P., et al. (2023). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]
- Helsinki University Library (HELDA). Fluorescein isothiocyanate stability in different solvents. [Link]
- Milosavljević, M. M., et al. (2014). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate.
- Le, G. T., et al. (2001). An Efficient Procedure for Traceless Solid-Phase Synthesis of N,N′-Substituted Thioureas by Thermolytic Cleavage of Resin-Bound Dithiocarbamates. The Journal of Organic Chemistry, 66(20), 6834–6837. [Link]
- Swain, S. P., et al. (2023). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.
- Depot, P. D., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. [Link]
- Wikipedia.
- Kim, Y. H., & Yon, G. H. (1983). Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–).
- da Silva, I. M., & Pilli, R. A. (2015). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. [Link]
- Chemistry LibreTexts. (2021). 10.
- Yu, X., et al. (2024). Electrochemically Induced Desulfurization of Thioureas for the Synthesis of Substituted 5‐Aminotetrazoles.
- Depot, P. D., et al. (2015). Stability studies of isothiocyanates and nitriles in aqueous media.
- Josh, C. P. (1976). Reaction of isothiocyanates with thiourea and amidinothioureas: Formation of S-(N-substituted thiocarbamyl)isothioureas and 1-Alkyl(or aryl)-4-imino(or arylimino). ConnectSci. [Link]
- Nuta, D. C., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(15), 4652. [Link]
- Singh, R., et al. (2023).
- ResearchGate. (2018).
- Wikipedia. Thiourea. [Link]
- Katritzky, A. R., et al. (2004). Synthesis of Mono- and N,N-Disubstituted Thioureas and N-Acylthioureas. Synthesis, 2004(11), 1799-1805. [Link]
- Užarević, K., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1742–1753. [Link]
- Ogawa, M., et al. (2002). Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex.
- Mako, A., et al. (2020). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines.
- Hussain, M. A., et al. (2019). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 9(56), 32510–32544. [Link]
- Rethmeier, J., et al. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography.
- Kumar, A., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). RSC Advances. [Link]
- ResearchGate. (2019). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. [Link]
- Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(11), 3163. [Link]
- ResearchGate. (2024).
- Ho, T. L., & Wong, C. M. (1974). Peroxide Desulfurization of Thioureas. The Journal of Organic Chemistry. [Link]
- Hanschen, F. S., et al. (2018). The stability of isothiocyanates in broccoli extract: Oxidation from erucin to sulforaphane was discovered. Semantic Scholar. [Link]
- Ling, Y. C., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 20(4), 864-873. [Link]
- Ortiz, A., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(15), 3465. [Link]
- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium.
- Digital Commons @ IWU. (1991). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. [Link]
- Google Patents. (2013).
- S. Constant, S., et al. (2019). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 21(1), 227–231. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. thaiscience.info [thaiscience.info]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 10. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. connectsci.au [connectsci.au]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
How to overcome solubility issues with 1-Octyl-2-thiourea
Technical Support Center: 1-Octyl-2-thiourea
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenges associated with the solubility of this compound. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: Understanding the Solubility Challenge
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A: The solubility of this compound is dictated by its amphipathic structure. It possesses two distinct regions with opposing chemical properties:
-
A Hydrophobic Octyl Chain: The eight-carbon alkyl (octyl) group is a long, nonpolar hydrocarbon tail. This region is responsible for the compound's low water solubility, as it cannot form favorable hydrogen bonds with polar water molecules. In aqueous environments, these hydrophobic tails tend to aggregate to minimize their contact with water, a phenomenon known as the hydrophobic effect.
-
A Polar Thiourea Headgroup: The -C(=S)(NH2)2 group is polar and capable of acting as both a hydrogen bond donor (via the N-H groups) and acceptor. This part of the molecule prefers to interact with polar solvents like water.
The dominance of the long hydrophobic tail means that this compound is classified as a poorly water-soluble or lipophilic compound. Overcoming this requires strategies that can either disrupt the hydrophobic effect or bridge the polarity gap between the compound and the solvent.[1][2]
Section 2: Initial Solvent Selection & Characterization
Q2: What are the recommended starting solvents for dissolving this compound?
A: The principle of "like dissolves like" is the primary guide for initial solvent selection.[3] Given its significant nonpolar character, this compound dissolves best in polar aprotic solvents or alcohols, where its polar headgroup can be solvated without being overpowered by a highly structured solvent like water.
The following table summarizes the general solubility profile. Note that these are qualitative assessments and precise solubility limits may vary with temperature and purity.
| Solvent | Chemical Class | Predicted Solubility | Key Considerations |
| Water | Polar Protic | Insoluble | Not a suitable primary solvent. |
| Ethanol / Methanol | Polar Protic (Alcohol) | Soluble to Freely Soluble | Good starting choice. The alkyl portion of the alcohol can interact with the octyl chain. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Freely Soluble | Excellent choice for creating high-concentration stock solutions for biological assays.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Freely Soluble | Similar to DMSO; an effective solvent for creating stock solutions. |
| Acetone | Polar Aprotic | Soluble | Can be used, but its volatility may be a concern for some applications. |
| Acetonitrile | Polar Aprotic | Sparingly Soluble | Generally less effective than DMSO or alcohols.[5] |
| Hexane / Heptane | Nonpolar | Sparingly Soluble | The polar thiourea headgroup limits solubility in purely nonpolar solvents. |
| Diethyl Ether | Nonpolar | Sparingly Soluble | Not a recommended solvent due to limited dissolving power and high volatility. |
Section 3: Troubleshooting & Solubility Enhancement Strategies
This section details methods to improve solubility, particularly when incorporating this compound into aqueous experimental systems like cell culture media or assay buffers.
Q3: My experiment requires an aqueous buffer. How can I prepare a working solution from a DMSO stock without it precipitating?
A: This is the most common challenge. The key is to use a co-solvent strategy and to ensure the final concentration of the organic solvent is well-tolerated in your experimental system.[4] When a concentrated DMSO stock is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.
Causality: Co-solvents like DMSO work by reducing the overall polarity of the water-based solvent system. This lowers the energy penalty for solvating the hydrophobic octyl chain, thereby increasing the solubility of the compound.[4]
Best Practices for Dilution:
-
High-Concentration Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure it is fully dissolved.
-
Serial Dilutions: Perform serial dilutions into your aqueous buffer. Never dilute the stock more than 1:100 in a single step if possible.
-
Vortexing: Vortex the aqueous buffer while adding the DMSO stock solution. This rapid mixing helps to disperse the compound molecules quickly before they can aggregate and precipitate.
-
Final Solvent Concentration: Keep the final concentration of DMSO in your working solution as low as possible, typically below 1% and almost always below 0.5% for cell-based assays to avoid solvent toxicity.
Q4: Can heating be used to dissolve this compound?
A: Yes, gentle heating can significantly improve both the rate of dissolution and the saturation solubility of the compound in many organic solvents.[6]
Causality: Increasing the temperature provides the necessary energy to overcome the intermolecular forces (crystal lattice energy) in the solid state, allowing solvent molecules to interact more effectively with the solute.[7]
Protocol for Using Heat:
-
Add the solid this compound to your chosen solvent (e.g., ethanol or DMSO).
-
Place the vial in a water bath set to a moderate temperature (e.g., 37-50°C).
-
Stir or vortex the solution periodically until the solid is fully dissolved.
-
Crucial Step: Allow the solution to cool to room temperature slowly. Observe carefully for any signs of precipitation. A solution that is stable at room temperature after heating is considered successfully prepared. If it precipitates upon cooling, the solution was supersaturated at the higher temperature.
Caution: Do not overheat, as this can lead to the degradation of thermally sensitive compounds.
Q5: Are there other methods like using surfactants or adjusting pH?
A: Yes, these are more advanced formulation techniques often used in drug development.[1]
-
Surfactants: Surfactants are molecules with both a polar head and a nonpolar tail. Above a certain concentration (the critical micelle concentration), they form micelles in aqueous solutions. The hydrophobic tails of the surfactant molecules form a core, creating a microenvironment where the hydrophobic octyl chain of this compound can be sequestered, while the polar heads of the micelles maintain solubility in water.[8] Common lab surfactants include Tween® 80 and Polysorbate 20.
-
pH Adjustment: The thiourea functional group is very weakly basic.[9] While significant protonation typically requires strong acidic conditions, modest changes in pH are unlikely to dramatically alter the solubility of this compound because the primary driver of insolubility is the large, non-ionizable octyl chain. This method is generally more effective for compounds with acidic or basic functional groups that can be readily ionized.[1]
Section 4: Standard Operating Protocol
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a reliable method for preparing a standard stock solution for use in most biological and chemical research applications.
Materials:
-
This compound (MW: 188.33 g/mol )[10]
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Analytical balance
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 188.33 g/mol × 1000 mg/g = 1.88 mg
-
-
Weighing: Carefully weigh out approximately 1.88 mg of this compound using an analytical balance and transfer it into a clean, dry vial. Record the exact mass.
-
Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 188.33 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)
-
Add the calculated volume of DMSO to the vial.
-
-
Dissolution: Cap the vial securely and vortex for 1-2 minutes. If the compound does not fully dissolve, you may warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials, protected from light and moisture.
Section 5: Troubleshooting Flowchart
This decision tree can guide you through the process of addressing solubility issues in your experiments.
Caption: Decision tree for troubleshooting this compound solubility.
References
- Slideshare. (n.d.). Methods of solubility enhancements. [Link]
- Google Patents. (n.d.).
- Quora. (2021).
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
- World Journal of Biology and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
- World Pharma Today. (n.d.).
- Aragen Life Sciences. (2021).
- Wikipedia. (n.d.). Thiourea. [Link]
- Park, K. (n.d.). SOLUBILITY OF POLYMERS. [Link]
- ResearchGate. (2014). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. kinampark.com [kinampark.com]
- 4. wjbphs.com [wjbphs.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. quora.com [quora.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. Thiourea - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
Common side reactions in thiourea synthesis and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for thiourea synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of thioureas. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can overcome experimental hurdles and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
The most prevalent and versatile methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely employed and generally high-yielding method due to the electrophilicity of the isothiocyanate carbon and the nucleophilicity of the amine.[1][2]
-
Reaction of an amine with carbon disulfide: This approach is particularly useful when the desired isothiocyanate is not commercially available or is unstable.[1][3] The reaction proceeds through a dithiocarbamate intermediate which can be desulfurized in situ to generate the isothiocyanate.[3]
-
Thionation of urea using Lawesson's reagent: This method involves the conversion of the carbonyl group in a urea molecule to a thiocarbonyl group, offering a direct route from readily available ureas.[1][4]
Troubleshooting Guide: Common Side Reactions & Low Yields
This section addresses specific problems you might encounter during your thiourea synthesis and provides actionable solutions.
Issue 1: Low or No Yield in Thiourea Synthesis
A low or nonexistent yield is a frequent issue that can often be traced back to the reactivity of the starting materials or the reaction conditions.
Potential Cause 1.1: Poor Nucleophilicity of the Amine
Amines with electron-withdrawing groups, such as 4-nitroaniline, are weak nucleophiles and may react slowly or not at all under standard conditions.[5][6]
Solutions:
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to drive the reaction forward.[5] However, be cautious as excessive heat can lead to the degradation of reactants or products.[5]
-
Use a More Reactive Thioacylating Agent: If using carbon disulfide with a poorly reactive amine, consider switching to a more potent reagent like thiophosgene.[5] Safety Note: Thiophosgene is highly toxic and must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
-
Employ a Catalyst: The use of a catalyst, such as a reusable ZnO/Al₂O₃ composite for reactions with primary amines and CS₂, can enhance the reaction rate.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, sometimes from hours to minutes.[1]
Potential Cause 1.2: Degradation or Instability of Isothiocyanate
Isothiocyanates can be unstable and prone to degradation, especially if not freshly prepared or properly stored.[1][5] Hydrolysis of isothiocyanates in the presence of water is a known decomposition pathway.[8][9][10]
Solutions:
-
Use Freshly Prepared or Purified Isothiocyanate: To ensure high reactivity, use isothiocyanates that are freshly synthesized or have been purified shortly before use.
-
Proper Storage: Store isothiocyanates in a cool, dark, and dry environment to minimize degradation.
-
In-situ Generation: Consider generating the isothiocyanate in the reaction mixture (in-situ) to be immediately consumed by the amine.[1]
Potential Cause 1.3: Steric Hindrance
Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon, slowing down the reaction.
Solutions:
-
Prolong Reaction Time and/or Increase Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can help overcome the steric barrier.[1]
-
Microwave Irradiation: As with low nucleophilicity, microwave-assisted synthesis can be effective in overcoming steric hindrance.[1]
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low Yield | Low amine nucleophilicity | Add a non-nucleophilic base (e.g., triethylamine) to activate the amine.[1] | Increased conversion to the desired thiourea. |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate; consider in-situ generation.[1] | Improved yield and fewer side products from isothiocyanate decomposition. | |
| Steric hindrance | Increase reaction temperature or prolong reaction time; use microwave irradiation.[1] | Increased conversion to the desired product. |
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or extra peaks in your analytical data indicates the formation of side products. Identifying and mitigating these is crucial for obtaining a pure product.
Byproduct 2.1: Symmetrical Thiourea (in unsymmetrical synthesis)
When synthesizing an unsymmetrical thiourea (R-NH-C(S)-NH-R'), the formation of a symmetrical byproduct (R-NH-C(S)-NH-R or R'-NH-C(S)-NH-R') can occur.
Cause: This typically happens when using a one-pot method where an amine is first converted to an isothiocyanate, which then reacts with a second, different amine. If the newly formed isothiocyanate reacts with the initial amine still present in the mixture, a symmetrical thiourea will be formed.[1]
Mitigation Strategy:
-
Two-Step, One-Pot Approach: A carefully controlled two-step, one-pot synthesis is effective. Ensure the complete formation of the isothiocyanate from the first amine before adding the second amine to the reaction mixture.[1][3]
Byproduct 2.2: Phosphorus-Containing Impurities
Cause: When using Lawesson's reagent for the thionation of urea, a six-membered phosphorus-containing byproduct can form, which is often difficult to remove by standard column chromatography.[1]
Mitigation Strategy:
-
Workup Procedure: A specific workup procedure involving treatment with ethanol or ethylene glycol can decompose this byproduct into compounds that are more easily separated.[1]
Byproduct 2.3: Hydrolysis of Thiourea
Cause: Thioureas can be susceptible to hydrolysis, particularly in the presence of water under acidic or basic conditions, and at elevated temperatures.[1]
Mitigation Strategy:
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Low-Temperature Workup: Perform the reaction workup at a lower temperature to minimize the risk of hydrolysis.
Experimental Protocols
General Protocol for the Synthesis of N,N'-Disubstituted Thiourea from an Isothiocyanate and an Amine
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile).[1]
-
At room temperature, add the isothiocyanate (1.0-1.1 equivalents) to the solution. The addition can be done dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated.[1]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.
General Protocol for the Synthesis of Symmetrical N,N'-Disubstituted Thiourea from an Amine and Carbon Disulfide
-
To a solution of the primary amine (2.0 equivalents) in a suitable solvent, add carbon disulfide (1.0 equivalent).
-
The reaction is often exothermic and may require cooling.
-
After the initial reaction, a reagent such as a carbodiimide can be added to facilitate the conversion of the dithiocarbamate intermediate to the thiourea.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure followed by purification via recrystallization or column chromatography.
Visualizing the Chemistry: Reaction Mechanisms and Troubleshooting
To better understand the processes involved, the following diagrams illustrate the key reaction pathway and a logical troubleshooting workflow.
Reaction Mechanism: Thiourea Formation from Isothiocyanate and Amine
The synthesis of thiourea from an isothiocyanate and a primary or secondary amine is a nucleophilic addition reaction. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isothiocyanate. The resulting intermediate then undergoes proton transfer to yield the stable thiourea product.[11]
Caption: Nucleophilic addition of an amine to an isothiocyanate.
Troubleshooting Workflow: Diagnosing and Solving Synthesis Issues
When faced with a problematic thiourea synthesis, a systematic approach to troubleshooting can save time and resources.
Caption: A logical guide for troubleshooting thiourea synthesis.
References
- Biblioteka Nauki. (2019). Synthesis and characterization of thiourea.
- ResearchGate. (2014). How can I purify my bis thiourea compound?.
- Friscic, T., & James, S. L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC - PubMed Central, 29(3), 188-201.
- chemeurope.com. (n.d.). Thiourea.
- Linus Pauling Institute. (n.d.). Isothiocyanates.
- Jinnuo Chemical. (2025). Thiourea is mainly produced by the following methods.
- Joshua, C. P., & Rajan, V. P. (1976). Reaction of isothiocyanates with thiourea and amidinothioureas: Formation of S-(N-substituted thiocarbamyl)isothioureas and 1-Alkyl(or aryl)-4-imino(or arylimino) - ConnectSci. Australian Journal of Chemistry, 29(2), 415-425.
- Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
- ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia.
- Quora. (2016). Is it possible to prepare Thiourea from urea? If is what is the process?.
- ChemRxiv. (2022). Recent Advancement in Synthesis of Isothiocyanates.
- Stolar, M., & Emmerling, F. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(7), 2015-2019.
- Wikipedia. (n.d.). Thiourea.
- ResearchGate. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.
- Gavrila, A., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC.
- Google Patents. (n.d.). CN101602702B - Production technology for synthesizing thiourea by urea method.
- Digital Commons @ IWU. (1983). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides.
- ResearchGate. (n.d.). The synthesis of isothiocyanates via a hydrolysis reaction of the glucosinolate by the myrosinase enzyme.
- Scattolin, T., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2058-2061.
- Reddit. (2024). Problem with my thiourea synthesis.
- Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience.
- ResearchGate. (n.d.). The Preparation Process of Thiourea from Cyanamide.
- YouTube. (2015). Thiourea.
- Clarke, J. D., et al. (2013). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. PMC - PubMed Central.
- ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea.
- Joseph, V. B., et al. (1992). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing.
- ResearchGate. (2015). Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?.
- ResearchGate. (2019). (PDF) Synthesis and characterization of thiourea.
- MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
- Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
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- 3. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 8. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
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- 10. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Octyl-2-thiourea
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-Octyl-2-thiourea. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common challenges and frequently asked questions, providing not just protocols but the underlying scientific principles to empower you to make informed decisions during your purification workflow.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational knowledge essential for handling and purifying this compound.
Q1: What is this compound and what are its potential impurities?
This compound (Molecular Formula: C₉H₂₀N₂S, Molecular Weight: 188.33 g/mol ) is an N-substituted thiourea derivative.[1][2] Like other thioureas, it serves as a versatile intermediate in organic synthesis, particularly for the creation of heterocyclic compounds and as a ligand in coordination chemistry.[3]
The synthesis of N-substituted thioureas, including this compound, most commonly involves the reaction of an isothiocyanate with an amine.[3][4] Therefore, crude samples are likely to contain specific process-related impurities:
-
Unreacted Starting Materials: Residual octylamine or the isothiocyanate precursor.
-
Symmetrical Byproducts: If the synthesis involves octylamine reacting with a thiocarbonyl transfer agent, self-reaction can lead to the formation of 1,3-dioctylthiourea.
-
Solvent and Reagents: Residual solvents and catalysts used during the synthesis.
-
Degradation Products: Thioureas can be susceptible to oxidation or hydrolysis under certain conditions.[5]
Q2: What are the primary methods for purifying crude this compound?
The two most effective and widely used techniques for purifying thiourea derivatives are recrystallization and flash column chromatography.[4]
-
Recrystallization is a cost-effective method ideal for removing small amounts of impurities from a solid product. Its success hinges on identifying a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Flash Column Chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when impurities have polarities very similar to the product or when the crude product is an oil. For thioureas, silica gel is the most common stationary phase, often paired with an eluent system like ethyl acetate in hexane.[6]
Q3: How do I choose the best purification method for my specific sample?
The optimal purification strategy depends on the physical state of your crude product and its initial purity. The following decision tree provides a logical workflow for selecting the appropriate technique.
Caption: Decision tree for selecting a purification method.
Q4: What analytical techniques are best for assessing the purity of this compound?
A multi-pronged approach is recommended for robust purity assessment.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid technique for qualitative assessment. It helps in choosing a solvent system for column chromatography and quickly checking the purity of fractions.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point for thiourea derivatives.[7][8]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of impurities. Integration of signals corresponding to the product versus those of impurities can give a molar ratio and thus a purity estimate.
-
Melting Point: A sharp melting point range is a classic indicator of high purity for a crystalline solid.[9] A broad or depressed melting range suggests the presence of impurities.
| Technique | Principle | Primary Use Case | Typical Conditions for Thioureas |
| TLC | Differential partitioning between stationary and mobile phases. | Rapid purity check, reaction monitoring, solvent system screening. | Silica gel plate; Eluent: 20-40% Ethyl Acetate in Hexane. |
| HPLC | High-resolution separation based on polarity.[10] | Precise quantitative purity determination. | C18 column; Mobile Phase: Acetonitrile/Phosphate Buffer.[7][11] |
| ¹H NMR | Nuclear spin resonance in a magnetic field. | Structural confirmation, identification of impurities. | Solvent: CDCl₃ or DMSO-d₆. |
| Melting Point | Temperature of solid-to-liquid phase transition. | Purity indicator for crystalline solids. | N/A |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Recrystallization Issues
Q: My this compound won't crystallize out of the solution, even after cooling. What should I do?
-
Probable Cause 1: Solution is not supersaturated. You may have used too much solvent.
-
Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again. This increases the solute concentration to the point of supersaturation, which is required for crystallization.
-
-
Probable Cause 2: Lack of nucleation sites. Spontaneous crystallization sometimes fails to initiate.
-
Solution 1 (Seeding): If you have a small crystal of pure product, add it to the cooled solution. This "seed crystal" provides a template for further crystal growth.
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
-
Probable Cause 3: Presence of "oily" impurities. Certain impurities can inhibit crystal lattice formation.
-
Solution: If the above methods fail, remove the solvent completely. The resulting residue may need to be purified by column chromatography first to remove the problematic impurities before attempting recrystallization again.
-
Q: I'm getting a very low yield after recrystallization. How can I improve it?
-
Probable Cause 1: The compound has significant solubility in the cold solvent.
-
Solution: After the initial filtration, place the filtrate in an ice bath or refrigerator for an extended period (1-2 hours) to maximize precipitation. A second crop of crystals may form. Also, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
-
Probable Cause 2: Premature crystallization during hot filtration.
-
Solution: If you are performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask. Use a small amount of extra hot solvent to wash the filter paper to recover any product that crystallized prematurely.
-
Q: My product has "oiled out" instead of forming crystals. What happened?
-
Probable Cause: The boiling point of the recrystallization solvent is higher than the melting point of your compound, or the solution became supersaturated at a temperature above the compound's melting point.
-
Solution: Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Let the solution cool more slowly. Alternatively, choose a lower-boiling point solvent system for the recrystallization.
-
Column Chromatography Issues
Q: I'm having trouble separating my product from a closely-eluting impurity. How can I improve the separation?
-
Probable Cause: Insufficient difference in partitioning between the compounds in the chosen eluent.
-
Solution 1 (Adjust Eluent Polarity): Decrease the polarity of the eluent system. For a typical ethyl acetate/hexane system, this means reducing the percentage of ethyl acetate. This will cause all compounds to elute more slowly, increasing the residence time on the column and allowing for better separation (increasing the resolution).
-
Solution 2 (Change Solvents): Switch one of the solvents in your eluent system to alter the selectivity. For example, replacing ethyl acetate with dichloromethane can change the specific interactions with the silica surface and may improve the separation of challenging compounds.
-
Q: My compound is streaking or "tailing" on the column and TLC plate. What causes this and how can I fix it?
-
Probable Cause 1: Compound is too polar for the eluent.
-
Solution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). This will improve its solubility in the mobile phase and lead to more symmetrical band shapes.
-
-
Probable Cause 2: Strong interaction with acidic silica gel. The basic nitrogen atoms in the thiourea moiety can interact strongly with the acidic silanol groups on the silica surface.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent. This deactivates the acidic sites on the silica, preventing strong ionic interactions and reducing tailing.[4]
-
-
Probable Cause 3: Column overloading.
-
Solution: Use a larger column or apply less crude material. A general rule of thumb is to load 1g of crude material for every 20-40g of silica gel.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with a filter paper wick and add a 20% ethyl acetate in hexane solution to a depth of ~0.5 cm. Cover and allow the atmosphere to saturate.
-
Spotting: Dissolve a small amount of your crude this compound in a few drops of ethyl acetate or dichloromethane. Using a capillary tube, spot a small amount onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in the developing chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate or iodine can also be effective.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water or ethyl acetate/hexane mixture is a good starting point.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the chosen hot solvent (e.g., hot ethanol) dropwise while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. Pack it with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better resolution. Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase, applying positive pressure. Gradually increase the eluent polarity (e.g., from 5% to 10% to 20% ethyl acetate in hexane) to move the compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
Section 4: References
-
BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
-
Dikunets, M. A., et al. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11), 2411–2426.
-
ChemicalBook. (2023). This compound | 13281-03-3.
-
ResearchGate. (n.d.). 82 questions with answers in THIOUREA | Science topic.
-
Taylor & Francis Online. (2004). Full article: Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization.
-
Dikunets, M. A., et al. (2004). Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization. Analytical Letters, 37(11).
-
ResearchGate. (2014). How can I purify my bis thiourea compound?.
-
GL Sciences. (n.d.). LC004 Analysis of Urea and Thiourea.
-
Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
Liu, B. (2013). Synthesis of Thiourea and Urea Organocatalysts by Opioids. DCU Research Repository.
-
Sciencemadness Wiki. (2022). Thiourea.
-
T3DB. (n.d.). Thiourea (T3D4891).
-
Shenzhen Regent Biochemical Technology Co., Ltd. (n.d.). This compound | CAS:13281-03-3.
-
Santa Cruz Biotechnology. (n.d.). This compound | CAS 13281-03-3.
-
Saeed, A., et al. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Bangladesh Journal of Pharmacology, 11(4), 894.
-
Szymański, S., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 26(1), 1-25.
-
Pop, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Institutes of Health.
-
Wikipedia. (n.d.). Thiourea.
-
ResearchGate. (n.d.). Purity detection and characterization during preparating of thiourea trioxide.
-
Khan, I., et al. (2021). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Molecules, 26(1), 1-15.
-
BenchChem. (2025). Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods.
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12, 533-540.
-
Organic Syntheses. (n.d.). n-DODECYL (LAURYL) MERCAPTAN.
Sources
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- 2. scbt.com [scbt.com]
- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiourea - Wikipedia [en.wikipedia.org]
- 6. doras.dcu.ie [doras.dcu.ie]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Optimizing the concentration of 1-Octyl-2-thiourea for biological assays
Welcome to the technical support guide for 1-Octyl-2-thiourea (OTU). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and methodologies for successfully integrating OTU into biological assays. Here, we will address common challenges and provide robust protocols to ensure the reliability and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) & Fundamentals
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the fundamental chemical properties of this compound?
A1: Understanding the basic properties of this compound (CAS: 13281-03-3) is the first step to successful experimental design.[1][2][3] The presence of the eight-carbon octyl group makes the molecule significantly more hydrophobic than its parent compound, thiourea.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13281-03-3 | [1][2] |
| Molecular Formula | C₉H₂₀N₂S | [1][4] |
| Molecular Weight | 188.33 g/mol | [1][4] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Solubility | Insoluble in water; Soluble in organic solvents like DMSO, ethanol, methanol.[5][6] | Inferred from structure & general thiourea data |
Q2: How should I prepare and store stock solutions of OTU?
A2: Proper preparation and storage are critical for maintaining the compound's integrity. Due to its hydrophobicity, OTU is practically insoluble in aqueous media.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration primary stock solutions (e.g., 10-50 mM). Ethanol is a viable alternative.
-
Stock Solution Preparation:
-
Weigh the required amount of OTU powder in a sterile tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Ensure complete dissolution. Gentle warming (to 37°C) or sonication may be required. Visually inspect for any particulates before use.
-
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] Thiourea derivatives can be sensitive to light and moisture; therefore, use amber vials and ensure they are tightly sealed.[7]
Q3: Is this compound stable in aqueous assay media?
A3: The stability of thiourea compounds in solution is pH-dependent.[7] While extensive data on OTU is limited, general thiourea chemistry suggests that both highly acidic and alkaline conditions can accelerate degradation.[7] Furthermore, upon dilution from a DMSO stock into aqueous cell culture media, hydrophobic compounds like OTU can precipitate. It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.[8]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during assays involving OTU.
dot
Caption: Troubleshooting decision tree for common OTU assay issues.
Q4: My compound is precipitating after dilution into the cell culture medium. What should I do?
A4: This is a common issue for hydrophobic molecules.
-
Verify Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a level well-tolerated by your cells and low enough to maintain compound solubility (typically ≤0.5%).
-
Improve Dilution Technique: Add the OTU stock solution to the medium dropwise while vortexing or swirling to facilitate rapid dispersion. Using pre-warmed (37°C) media can sometimes improve solubility.
-
Consider a Different Solvent: While less common, if DMSO proves problematic, ethanol could be tested as an alternative. However, its compatibility with your specific assay and cell type must be validated.
Q5: I am observing significant cytotoxicity that masks the biological effect I want to measure. How can I address this?
A5: It is essential to separate specific biological activity from non-specific cytotoxic effects. Many thiourea derivatives have been evaluated for their cytotoxic properties.[9][10][11]
-
Determine the Cytotoxic Concentration 50 (CC₅₀): You must run a cytotoxicity assay (e.g., MTT, XTT, or a trypan blue exclusion assay) in parallel with your functional assay.[8][9] This will determine the concentration at which OTU inhibits cell viability by 50%.
-
Establish an Assay Window: Your functional experiments should use concentrations significantly below the CC₅₀ value. A good starting point is to use concentrations ≤1/10th of the CC₅₀. This separation between the effective concentration (EC₅₀) and the cytotoxic concentration (CC₅₀) defines your therapeutic or assay window.
Q6: My results are not reproducible between experiments. What are the likely causes?
A6: Lack of reproducibility often points to issues with compound stability or inconsistent experimental technique.
-
Compound Integrity: As discussed, thiourea derivatives can degrade.[7] Avoid using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles. When in doubt, prepare a fresh solution from powder.
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for every experiment.[12][13] Over-confluent or unhealthy cells will respond differently to treatment.[12]
-
Assay Conditions: Maintain consistency in all assay parameters, including incubation times, media formulations, and instrument settings.
Part 3: Key Experimental Protocols
As a self-validating system, the following protocols are designed to be performed in sequence to systematically determine the optimal, non-toxic concentration of OTU for your specific biological assay.
dot
Sources
- 1. regentsciences.com [regentsciences.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 13281-03-3 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. marinbio.com [marinbio.com]
Troubleshooting inconsistent results in experiments with 1-Octyl-2-thiourea
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: 1-Octyl-2-thiourea
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent experimental results can be a significant source of frustration and delay. This resource provides in-depth troubleshooting guides and FAQs to help you identify the root cause of variability and ensure the reliability and reproducibility of your data.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results are often rooted in a few key areas: compound integrity, solution preparation, and assay conditions. This guide provides a logical flow to diagnose and resolve common issues.
Q1: I'm observing lower-than-expected or highly variable bioactivity in my assay. What are the most likely causes?
This is a common issue stemming from problems with the compound's concentration or integrity. The octyl group imparts significant lipophilicity, which can lead to challenges in maintaining an accurate, active concentration in aqueous assay buffers.
Troubleshooting Workflow:
Causality Explained:
-
Purity: The presence of synthetic by-products or degradation products can interfere with or dilute the activity of the primary compound. Always start with the highest purity material available and verify it if results are inconsistent.[1][2]
-
Solubility: this compound's long alkyl chain makes it poorly soluble in water. Even when using a co-solvent like DMSO for stock solutions, diluting into an aqueous buffer can cause the compound to precipitate out of solution, sometimes forming microscopic particles invisible to the naked eye. This drastically lowers the effective concentration available to interact with your biological target.
-
Stability: Thiourea derivatives can be susceptible to degradation.[1] Factors like pH, temperature, and light exposure can compromise the compound's structure over time, leading to a loss of activity.[1]
Q2: My this compound solution appears cloudy or forms a precipitate upon dilution into my aqueous assay buffer. How can I fix this?
This is a classic solubility problem. The key is to ensure the compound remains fully dissolved at its final working concentration.
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the working concentration to below its solubility limit in the final buffer.
-
Increase Co-solvent Percentage: If your assay can tolerate it, slightly increasing the percentage of the organic solvent (e.g., from 0.1% to 0.5% DMSO) in the final buffer may keep the compound in solution. Always run a vehicle control with the same solvent concentration to account for any solvent-induced effects.
-
Use a Surfactant or Carrier Protein: For cell-based assays, incorporating a non-ionic surfactant like Tween-20 (at a low concentration, e.g., 0.01%) or a carrier protein like Bovine Serum Albumin (BSA) in the buffer can help maintain the solubility of lipophilic compounds.
-
Pre-warm the Buffer: Gently warming your assay buffer before adding the compound can sometimes help, but be cautious of the temperature stability of both your compound and your biological system.
Q3: The solid this compound in the bottle has a yellowish tint and a faint sulfurous odor. Is it still usable?
These are potential signs of degradation.[1] Thiourea compounds, which are typically white crystalline solids, can degrade through oxidation or hydrolysis.[1]
Recommendations:
-
Do Not Use: It is highly recommended to discard the degraded compound and source a fresh, high-purity batch. Using a degraded compound will produce unreliable and unpublishable data.
-
Verify with Analysis: If you must proceed, you must first verify the purity using an analytical method like HPLC (see Protocol 2) or by checking its melting point against the literature value.
-
Implement Proper Storage: To prevent future degradation, store the compound in a cool, dark, and dry place, preferably in a desiccator and under an inert atmosphere (e.g., argon or nitrogen).[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound?
Due to its lipophilic nature, polar aprotic solvents are recommended for primary stock solutions.
| Solvent | Recommended Use | Notes |
| DMSO | Primary Choice | High dissolving power. Prepare high-concentration stocks (e.g., 10-50 mM). Store frozen in small aliquots. |
| Ethanol | Good Alternative | Can be used for stock solutions. Ensure it is absolute/anhydrous. Solubility may be lower than in DMSO.[3] |
| Methanol | Acceptable | Similar to ethanol, good solubility is expected.[3][4] |
| Water | Not Recommended | Very low solubility. Do not use for primary stock solutions. |
This table summarizes general recommendations. Always determine the solubility for your specific lot and desired concentration.
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the compound's integrity.[1]
-
Solid Compound: Store at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it in a desiccator is ideal.
-
Stock Solutions (in DMSO/Ethanol): Prepare small-volume aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. A solution that has precipitated upon thawing should be gently warmed and vortexed to ensure complete re-dissolution before use.
Q3: How does pH affect the stability of this compound in solution?
The stability of thiourea compounds in solution can be pH-dependent. Both strongly acidic and alkaline conditions may accelerate degradation through hydrolysis.[1][5] It is advisable to prepare fresh dilutions in your experimental buffer immediately before use and not to store the compound in aqueous buffers for extended periods. For many biological assays, maintaining a pH between 6.0 and 8.0 is a safe range.
Experimental Protocols
These protocols provide a standardized framework for handling and analyzing this compound to ensure experimental consistency.
Protocol 1: Preparation of a Standardized Stock Solution
This protocol details the steps for creating a reliable, high-concentration stock solution.
Methodology:
-
Equilibration: Allow the container of solid this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Using an analytical balance, accurately weigh the desired amount of the compound into a sterile, appropriate-sized tube (e.g., a glass vial or polypropylene tube).
-
Solvent Addition: Add the required volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes until all solid particles have dissolved. Visually inspect the solution against a light source to ensure clarity.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound or cause it to fall out of solution.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method to check the purity of this compound. Method optimization may be required.
System and Reagents:
-
HPLC System: With UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Sample Preparation: Dilute the stock solution (from Protocol 1) in the mobile phase to a concentration of approximately 10-20 µg/mL.
Methodology:
-
Equilibrate: Equilibrate the column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Injection: Inject 10 µL of the prepared sample.
-
Gradient Elution:
-
Start at 5% B.
-
Ramp to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Hold at 5% B for 4 minutes to re-equilibrate.
-
-
Detection: Monitor the elution profile at a wavelength of 240 nm.
-
Analysis: A pure compound should yield a single major peak. The presence of multiple peaks indicates impurities or degradation. Purity can be calculated based on the relative peak areas.[6]
References
- Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity.
- Manivannan, V., & Dhanasekaran, P. (2015). Solubility of thiourea at different temperatures and pH values. ResearchGate.
- Frontier, A. (©2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Sá, F. A. A., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI.
- Frontier, A. (©2026). Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
- Ren, T., et al. (2022). Troubleshooting an Organic Reaction. Filo.
- Ren, T. (2022). Troubleshooting and optimizing lab experiments. YouTube.
- Zhang, T., et al. (2018). Solubilities and Enthalpies of Solution for Thiourea in Ethanol or Methanol + Water. Journal of Chemical & Engineering Data.
- Williams, D. L. H. (2004). Ureas and Thioureas. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd.
- PubChem. (n.d.). Thiourea. National Center for Biotechnology Information.
- Pop, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. National Institutes of Health.
- Link, A. S. (1938). Solubility of Thiourea in Solvents. Scribd.
Sources
Technical Support Center: Method Refinement for the Synthesis of 1-Octyl-2-thiourea Derivatives
Welcome to the technical support center dedicated to the synthesis of 1-Octyl-2-thiourea and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthetic transformation. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound derivatives. Each problem is presented with probable causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: After the reaction and work-up, you isolate a significantly lower amount of the desired this compound derivative than expected, or none at all.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Poor Nucleophilicity of the Amine | The reaction rate is highly dependent on the nucleophilic character of the amine. Aromatic amines with electron-withdrawing groups, for instance, are weak nucleophiles and may react slowly or not at all under standard conditions.[1][2] | Increase the reaction temperature to provide the necessary activation energy.[3] Be cautious, as excessive heat can lead to side reactions.[3] Alternatively, a catalyst can be employed to facilitate the reaction.[1] |
| Degradation of Isothiocyanate | Isothiocyanates can be unstable, especially if not freshly prepared or properly stored.[3] | Use freshly prepared or purified isothiocyanate. Consider generating the isothiocyanate in situ to ensure maximum reactivity.[3] |
| Steric Hindrance | Bulky substituents on either the amine or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon of the isothiocyanate. | Prolong the reaction time or increase the temperature. Microwave-assisted synthesis can also be effective in overcoming steric barriers.[3] |
| Improper Solvent Choice | The solvent polarity can significantly influence the reaction rate and yield. | Polar aprotic solvents like tetrahydrofuran (THF) are commonly used and generally effective.[1][3] For certain substrates, an "on-water" synthesis can be a sustainable and efficient alternative.[4] |
Problem 2: Formation of Significant Impurities or Side Products
Symptom: TLC or NMR analysis of the crude product shows multiple spots or peaks, indicating the presence of impurities.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Side Reactions of Isothiocyanate | If the isothiocyanate is not pure or if the reaction conditions are not optimized, it can undergo side reactions.[1] | Ensure the purity of the isothiocyanate. Carefully control the stoichiometry of the reactants; an excess of one reactant can lead to the formation of side products.[1] Monitor the reaction progress using TLC to determine the optimal reaction time and avoid prolonged heating.[1] |
| Formation of Symmetrical Thioureas | When synthesizing an unsymmetrical thiourea, if the intermediate isothiocyanate reacts with the starting amine, a symmetrical byproduct will form.[3] | Employ a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate.[3] |
| Desulfurization | Under certain conditions, particularly at elevated temperatures or in the presence of specific reagents, the thiourea product can undergo desulfurization to form the corresponding urea or carbodiimide.[5][6][7] | Maintain a controlled reaction temperature and avoid harsh oxidizing conditions. If desulfurization is a persistent issue, consider alternative synthetic routes that do not require high temperatures. |
Problem 3: Difficulty in Product Purification
Symptom: The crude product is difficult to purify by standard methods like recrystallization or column chromatography.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Impurities | If the impurities have similar polarity to the desired product, separation by column chromatography can be challenging. | Optimize the mobile phase for column chromatography by testing various solvent systems. A wide range of stationary and mobile phases can be used to improve separation.[1] |
| Presence of Unreacted Starting Materials | Unreacted amine or isothiocyanate can co-elute with the product. | Unreacted starting materials can often be removed by washing with a dilute acid or base during the workup, or by column chromatography.[1] |
| Product Precipitation/Oiling Out | The product may precipitate from the reaction mixture or form an oil, making it difficult to handle. | If the product precipitates, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.[1] If it oils out, try to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. Extraction with a suitable solvent can also be employed.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound derivatives from an isothiocyanate and an amine?
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[8] This leads to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product. The strong electron-withdrawing nature of the acyl group in acyl isothiocyanates enhances the electrophilicity of the isothiocyanate carbon, making the reaction very efficient.[8]
Q2: What are the most common methods for synthesizing this compound derivatives?
The most prevalent methods include:
-
Reaction of an isothiocyanate with an amine: This is a widely used and generally high-yielding method.[3]
-
Thionation of urea: This involves converting the carbonyl group of a urea derivative to a thiocarbonyl group using a thionating agent like Lawesson's reagent.[3][9]
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the limiting reactant and the appearance of the product spot.
Q4: What are the key characterization techniques for this compound derivatives?
The primary characterization techniques are:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.[4][10][11][12]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=S and N-H bonds.[4][13]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.[4]
Experimental Protocols
Protocol 1: Synthesis of 1-Octyl-3-arylthiourea Derivatives via Isothiocyanate
This protocol describes a general and efficient solvent-free method for the synthesis of 1-octyl-3-arylthiourea derivatives.[13][14][15]
Materials:
-
Octanoyl chloride
-
Potassium thiocyanate
-
Substituted aniline
-
Anhydrous acetone
Procedure:
-
Preparation of Octanoyl Isothiocyanate: In a round-bottom flask, dissolve octanoyl chloride (1.0 eq) in anhydrous acetone. Add potassium thiocyanate (1.1 eq) and reflux the mixture. The formation of potassium chloride precipitate indicates the progress of the reaction. After completion, filter off the potassium chloride. The filtrate contains the octanoyl isothiocyanate.
-
Synthesis of 1-Octyl-3-arylthiourea: To the freshly prepared octanoyl isothiocyanate solution, add the substituted aniline (1.0 eq). Stir the reaction mixture at 60-65°C.[14] The reaction is typically complete within 10-15 minutes.[14]
-
Work-up and Purification: Cool the reaction mixture and pour it into acidified chilled water.[14] The solid product that precipitates is collected by filtration, washed with water, and dried.[14] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: One-Pot Synthesis from Amines and Carbon Disulfide
This protocol provides a facile, one-pot methodology for the synthesis of thioureas using amines and carbon disulfide in water, often with an oxidant.[4]
Materials:
-
Primary or secondary amine
-
Octylamine
-
Carbon disulfide
-
Oxidant (e.g., hydrogen peroxide)
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, add the first amine and water.
-
Addition of Reagents: Cool the mixture and add carbon disulfide dropwise while maintaining a low temperature. Then, add the octylamine.
-
Oxidation: Slowly add the oxidant (e.g., hydrogen peroxide) to the reaction mixture, ensuring the temperature remains controlled.
-
Reaction Completion and Work-up: Stir the reaction for an additional hour. The precipitated product can be collected by filtration. The crude product can be purified by recrystallization.[4]
Visualization of a Key Workflow
Below is a diagram illustrating a typical troubleshooting workflow for low yield in thiourea synthesis.
Caption: A decision-making workflow for troubleshooting low product yield.
References
- Technical Support Center: Optimizing Thiourea Synthesis - Benchchem. (n.d.).
- Troubleshooting common side reactions in thiourea synthesis - Benchchem. (n.d.).
- Milosavljević, M. M., et al. (2016). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 81(3), 219-231.
- (n.d.). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram D.
- Milosavljevic, M. (2016). Simple one-pot synthesis of thioureas from amines, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 81(3), 219–231.
- One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - RSC Publishing. (2019, August 27).
- Reaction mechanism of acetyl isothiocyanate with primary amines. - Benchchem. (n.d.).
- Synthesis and characterization of thiourea - Biblioteka Nauki. (n.d.).
- Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines - ResearchGate. (n.d.).
- Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. - ResearchGate. (n.d.).
- Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. (n.d.).
- Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides | Request PDF - ResearchGate. (n.d.).
- A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. (n.d.).
- Mechanochemical synthesis of thioureas, ureas and guanidines - PMC - PubMed Central. (2017, September 1).
- Thiourea - Wikipedia. (n.d.).
- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. - ResearchGate. (n.d.).
- Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D. (2016, March 3).
- Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–). (n.d.).
- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - NIH. (2023, October 20).
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - NIH. (n.d.).
- New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities - ResearchGate. (2016, November 14).
- Dehydrogenative desulfurization of thiourea derivatives to give carbodiimides, using hydrosilane and an iron complex - ResearchGate. (n.d.).
- Selective and facile oxidative desulfurization of thioureas and thiobarbituric acids with singlet molecular oxygen generated from trans- 3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane | Request PDF - ResearchGate. (n.d.).
- Synthesis of Mono and N,N-Disubstituted Thioureas and N-Acylthioureas | Request PDF. (n.d.).
- New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities - Semantic Scholar. (2016, November 14).
- Problem with my thiourea synthesis : r/Chempros - Reddit. (2024, April 16).
- Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas | Request PDF. (n.d.).
- New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities | Bangladesh Journal of Pharmacology. (2016, November 14).
- (PDF) Oxidation of Thiourea and Substituted Thioureas - ResearchGate. (n.d.).
- 1 H-NMR spectra of the thiourea derivatives. | Download Scientific Diagram - ResearchGate. (n.d.).
- Synthetic route of novel N‐substituted... | Download Scientific Diagram - ResearchGate. (n.d.).
- A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (n.d.).
- NMR assignments and structural characterization of new thiourea and urea kynurenamine derivatives nitric oxide synthase inhibitors | Request PDF - ResearchGate. (n.d.).
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. (n.d.).
- Preparation, characterization, antioxidant activity of 1-(2-furoyl) thiourea derivatives and study the molecular docking of - Baghdad Science Journal. (2023, September 2).
- ACETYL-β-D-GLUCOPYRANOSYL)-N'-(BENZOTHIAZOLE-2'-YL) THIOUREAS - CORE. (n.d.).
- Thiourea synthesis by thioacylation - Organic Chemistry Portal. (n.d.).
- Convienient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea - arkat usa. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
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- 5. Novel desulphurization of 1,3-disubstituted thioureas by superoxide anion (O2˙–): one-step synthesis of 1,2,3-trisubstituted guanidines from 1,3-disubstituted thioureas - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
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- 10. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
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- 15. New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities | Bangladesh Journal of Pharmacology [banglajol.info]
Technical Support Center: Characterization of N-Alkyl Thioureas
Welcome to the technical support center for N-alkyl thioureas. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile class of compounds. N-Alkyl thioureas are crucial building blocks in medicinal chemistry and materials science, but their characterization can present unique challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental issues and interpret your data with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and handling of N-alkyl thioureas.
Q1: What is the most reliable and common method for synthesizing N-alkyl thioureas?
The most straightforward and widely used method is the reaction of an isothiocyanate with a primary or secondary alkylamine.[1][2] This reaction is typically high-yielding and proceeds by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate. The reaction is often performed at room temperature in an anhydrous solvent like toluene or dichloromethane.[1]
Q2: My purified N-alkyl thiourea has a slight yellow tint. Is this normal, and how should I store the compound?
A faint yellow color can sometimes be observed, potentially due to trace impurities or minor decomposition. Thioureas and their precursors, particularly isothiocyanates, can be unstable.[2] For long-term storage, it is best to keep the compound in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or hydrolytic degradation.
Q3: What are the primary spectroscopic features I should look for to confirm the successful synthesis of an N-alkyl thiourea?
To confirm the structure of your N-alkyl thiourea, you should rely on a combination of techniques:
-
¹H NMR: Look for characteristic broad signals for the N-H protons. Depending on the substitution pattern and solvent, these can appear anywhere from ~7 to 13 ppm. The signals for the alkyl groups adjacent to the nitrogen atoms will also be present.
-
¹³C NMR: The key signal is the thiocarbonyl carbon (C=S). This resonance is typically found far downfield, in the range of 170-185 ppm.[3]
-
IR Spectroscopy: Key vibrational bands include the N-H stretch (often broadened by hydrogen bonding, ~3100-3400 cm⁻¹) and the C=S stretching vibration (~1100-1300 cm⁻¹). The C=S stretch can be weak and is often coupled with other vibrations, making it less definitive than the ¹³C NMR signal.[4][5]
-
Mass Spectrometry: This will allow you to confirm the molecular weight of the synthesized compound.[6]
Part 2: Troubleshooting Guides for Characterization
This section provides detailed solutions to specific problems you may encounter during the analytical characterization of N-alkyl thioureas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for characterizing N-alkyl thioureas in solution, but their dynamic nature often leads to complex spectra.
Q: Why are the N-H proton signals in my ¹H NMR spectrum of an N-alkyl thiourea extremely broad or completely absent?
This is a very common observation and can be attributed to several factors, often acting in concert:
-
Restricted C-N Bond Rotation: The thiourea backbone (N-C(S)-N) has significant double-bond character due to resonance. This restricts free rotation around the C-N bonds, leading to the existence of different rotational isomers (rotamers) that can interconvert on the NMR timescale.[7] This slow-to-intermediate exchange rate causes significant peak broadening.
-
Thione-Thiol Tautomerism: Thioureas can exist in equilibrium with their thiol tautomeric form. Although the thione form is typically predominant, the presence of even a small amount of the thiol tautomer can contribute to exchange broadening.
-
Intermolecular Hydrogen Bonding: Thioureas are excellent hydrogen bond donors (N-H) and acceptors (C=S). In solution, they can form dimers or higher-order aggregates, especially at higher concentrations. This dynamic association and dissociation process also contributes to the broadening of N-H signals.[8]
-
Proton Exchange: The acidic N-H protons can exchange with trace amounts of water or acidic impurities in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This chemical exchange can broaden the signal or even cause it to disappear entirely.
Troubleshooting Workflow for Broad NMR Signals
The following diagram outlines a systematic approach to diagnose and resolve broad N-H signals.
Caption: Troubleshooting workflow for broad N-H signals in NMR.
Q: I see multiple sets of signals for my alkyl groups in the ¹H NMR spectrum. Does this mean my sample is impure?
Not necessarily. This is another classic sign of restricted C-N bond rotation. If the rate of rotation is slow on the NMR timescale (typically at or below room temperature), the different rotamers exist as distinct species that give rise to separate sets of signals. For example, an N,N-diethyl group might show two sets of quartets and triplets if the rotation around its C-N bond is slow.
Solution: The best way to confirm this is with Variable Temperature (VT) NMR. As you increase the temperature, you provide more thermal energy to the molecule. This increases the rate of C-N bond rotation. At a high enough temperature (the "coalescence temperature"), the rotation becomes so fast that the NMR spectrometer detects only a single, time-averaged environment. The multiple sets of signals will broaden, merge, and finally sharpen into a single set of peaks.[9] This behavior is a definitive indicator of rotational isomers, not chemical impurities.
Dynamic Behavior of N-Alkyl Thioureas
The following diagram illustrates the key dynamic processes that complicate NMR analysis.
Caption: Key equilibria in N-alkyl thioureas leading to complex NMR spectra.
(Note: Placeholder images used in DOT script for rotamers. A real implementation would show the 3D structures.)
Chromatography (TLC & Column)
Q: My N-alkyl thiourea is streaking badly on my silica TLC plate. How can I get a clean, well-defined spot?
Streaking (or tailing) on silica gel is common for thioureas due to their polarity and ability to form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface.
Solutions:
-
Increase Solvent Polarity: A solvent system that is too non-polar will result in a very low Rf value and significant streaking. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate, methanol) in your mobile phase.
-
Add a Competitive Binder: Add a small amount (0.5-1%) of a polar, competitive additive to your eluent. This additive will bind to the active sites on the silica, preventing your compound from interacting too strongly.
-
Triethylamine (Et₃N): Excellent for basic or neutral compounds. It neutralizes acidic sites on the silica.
-
Acetic Acid (AcOH): Useful if your compound has basic functionalities that are being protonated by the silica.
-
Methanol (MeOH): A highly polar solvent that can effectively compete for hydrogen bonding sites.
-
Q: I am struggling to purify my N-alkyl thiourea by column chromatography due to poor separation and band broadening. What are some best practices?
The same principles for TLC apply to column chromatography.
-
Optimize the Solvent System: First, find a solvent system using TLC that gives your desired compound an Rf value between 0.2 and 0.4, with good separation from impurities.
-
Use an Additive: Based on your TLC optimization, add the same percentage of triethylamine or methanol to your bulk eluent for the column. This is crucial for achieving good peak shape and separation.
-
Dry Loading: Instead of dissolving your crude product in a strong solvent and loading it onto the column (wet loading), consider dry loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your column. This often leads to much sharper bands and better resolution.
Part 3: Detailed Experimental Protocols
Protocol 1: General Synthesis of N-sec-butyl-N'-phenylthiourea
This protocol is a representative example of the most common synthetic route.[1]
Materials:
-
Phenyl isothiocyanate
-
sec-Butylamine
-
Anhydrous Toluene
-
Round-bottom flask with stir bar
-
Dropping funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (1.0 eq.) in anhydrous toluene (20 mL).
-
Add a solution of sec-butylamine (1.0 eq.) in anhydrous toluene (10 mL) dropwise to the stirred isothiocyanate solution at room temperature over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[10]
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Protocol 2: Variable Temperature (VT) NMR for Analyzing Rotational Isomers
Objective: To confirm the presence of rotational isomers and determine the coalescence temperature.
Procedure:
-
Prepare a standard sample of your N-alkyl thiourea in a suitable NMR solvent (e.g., DMSO-d₆ or Toluene-d₈).
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C or 298 K). Note the broad peaks or multiple sets of signals.
-
Increase the spectrometer temperature in increments (e.g., 10-20 °C). At each step, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Continue increasing the temperature (e.g., 40°C, 60°C, 80°C, 100°C) and acquiring spectra.
-
Observe the changes in the spectra. The distinct signals from the rotamers will broaden, move closer together, and eventually merge (coalesce) into a single, sharp peak.
-
Note the temperature at which coalescence occurs. This provides qualitative confirmation of the dynamic process. A full line-shape analysis can be used to calculate the energy barrier to rotation (ΔG‡).[7]
-
After reaching the maximum temperature, cool the sample back down to room temperature and re-acquire a spectrum to ensure no thermal degradation has occurred. The original complex spectrum should reappear.
Table 1: Typical Spectroscopic Data Ranges for N-Alkyl Thioureas
| Technique | Feature | Characteristic Range | Comments |
| ¹H NMR | N-H Protons | 7.0 - 13.5 ppm | Signal is often very broad; position is highly dependent on solvent and concentration.[11] |
| α-CH (Alkyl) | 3.0 - 4.5 ppm | Protons on the carbon directly attached to the nitrogen. | |
| ¹³C NMR | Thiocarbonyl (C=S) | 170 - 185 ppm | The most definitive signal for the thiourea group.[3] |
| α-C (Alkyl) | 40 - 60 ppm | Carbon directly attached to the nitrogen. | |
| FT-IR | N-H Stretch | 3100 - 3400 cm⁻¹ | Often a broad band due to extensive hydrogen bonding.[5] |
| C-N Stretch | 1400 - 1600 cm⁻¹ | Strong band, often referred to as the "thiourea band". | |
| C=S Stretch | 1100 - 1300 cm⁻¹ | Can be weak and coupled with other vibrations.[6] |
References
- BenchChem (2025).
- Lin, Y.-J., et al. (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. PMC.
- ResearchGate (2022). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.
- BenchChem (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem.
- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances.
- ResearchGate (2019). Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis.
- Milosavljević, M. M., et al. (2015). Optimization of the synthesis of N-alkyl and N,N-dialkyl thioureas from waste water containing ammonium thiocyanate.
- Zin, W. M. K. W. M., et al. (2015). Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities.
- Roman, R., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.
- ResearchGate (2015). Synthetic pathway for the preparation of alkyl-thioureas Synthesis of N 1 ,N 3-bis(isobutyrylcarbamothioyl) propane (1).
- Friebolin, H. P., et al. (1980). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society.
- Nuță, D. C., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.
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Technical Support Center: Improving the Efficiency of Solvent-Free Thiourea Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the solvent-free synthesis of thioureas. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes, enhance efficiency, and embrace greener chemistry principles. As your application scientist, I will provide not just protocols, but the underlying rationale to empower you to troubleshoot and innovate within your own laboratory settings. Solvent-free methods, including mechanochemistry and microwave-assisted synthesis, offer significant advantages such as reduced waste, faster reaction times, and often, higher yields and purity.[1][2]
Section 1: Core Solvent-Free Methodologies
The transition away from traditional solvent-based synthesis is driven by both efficiency and environmental concerns. For thioureas, several robust solvent-free methods have been established.
-
Mechanochemical Synthesis (Ball Milling/Grinding): This technique uses mechanical force (e.g., from a ball mill or mortar and pestle) to induce chemical reactions between solid reactants.[3] By bringing reactants into intimate contact at the molecular level, it can overcome the need for a solvent to facilitate diffusion. This approach is highly efficient, often leading to quantitative yields in minutes, and can even enable reactions that are difficult in solution.[4]
-
Microwave-Assisted Synthesis (MW): This method utilizes microwave irradiation to rapidly heat the reaction mixture. For solvent-free applications, the neat reactants absorb microwave energy, leading to a dramatic acceleration of reaction rates.[2] It is particularly effective for overcoming steric barriers and can reduce reaction times from hours to mere minutes.[5]
-
Neat (Thermal) Synthesis: In this approach, liquid amines and isothiocyanates (or low-melting solids) are mixed directly and heated. The absence of a solvent means higher reactant concentration, which can significantly drive the reaction forward. Many of these reactions are catalyst-free and produce high yields with simple work-up procedures.[6][7]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during solvent-free thiourea synthesis in a direct question-and-answer format.
Problem Area: Low or No Product Yield
Q: My solvent-free reaction is resulting in a low yield or no product at all. What are the likely causes and how can I fix it?
A: Low yield is a frequent challenge that can almost always be traced back to one of three areas: reactant quality, reaction conditions, or inherent reactant properties. Let's break down the causality and solutions.
Causality-Based Troubleshooting for Low Yields
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution(s) | Expected Outcome |
| Degradation of Isothiocyanate | Isothiocyanates are electrophilic and can be sensitive to moisture and heat, leading to hydrolysis or polymerization.[5] Using old or improperly stored starting material is a primary cause of failure. | Use freshly prepared or purified isothiocyanate. Store under an inert atmosphere (N₂ or Ar) in a cool, dark, and dry environment.[5] Consider in-situ generation if degradation is persistent.[8] | Improved yield and a cleaner reaction profile with fewer decomposition-related side products. |
| Low Amine Nucleophilicity | The core reaction is a nucleophilic attack of the amine on the isothiocyanate. Amines with strong electron-withdrawing groups (e.g., 4-nitroaniline) are poor nucleophiles and react very slowly.[9] | Increase reaction energy by raising the temperature or using microwave irradiation.[2][5] For mechanochemical synthesis, increase milling time or frequency. In some cases, a non-nucleophilic base can be added to activate the amine.[5] | Increased conversion to the desired thiourea product by overcoming the activation energy barrier. |
| Steric Hindrance | Bulky substituents on either the amine (e.g., 2,6-dimethylaniline) or the isothiocyanate can sterically hinder the approach of the nucleophile to the electrophilic carbon.[5] | Prolong the reaction time and/or increase the reaction temperature. Microwave irradiation is particularly effective at overcoming steric barriers.[5] | Higher conversion rates by providing sufficient energy and time for the sterically hindered molecules to react. |
| Incomplete Reaction | In solid-state reactions, poor mixing or insufficient energy input can lead to incomplete conversion, even with reactive starting materials. | For mechanochemical synthesis, ensure the milling jar is appropriately sized and contains the correct number/size of milling balls. Optimize milling time and frequency. For neat reactions, ensure adequate stirring if possible. Monitor via TLC or other methods to confirm completion.[9] | Reaction goes to completion, maximizing the yield of the desired product. |
Troubleshooting Logic Diagram: Low Yield
Below is a decision-making workflow to systematically diagnose and solve low-yield issues.
Caption: Troubleshooting decision tree for low-yield reactions.
Problem Area: Side Products and Purification
Q: My reaction worked, but the final product is contaminated with impurities. What are the common side products and how do I purify my thiourea?
A: The beauty of many solvent-free reactions is their cleanliness, but side products can still form. Purification strategies depend on the nature of your product and the impurities.
Common Side Products and Prevention
| Side Product | Formation Mechanism | Prevention Strategy |
| Symmetrical Thiourea | In the synthesis of an unsymmetrical thiourea from an amine and CS₂, the in-situ generated isothiocyanate can react with the starting amine before the second, different amine is added.[5] | Use a two-step, one-pot method. Ensure the complete formation of the isothiocyanate intermediate before adding the second amine.[4] |
| Ureas | Isothiocyanates can be contaminated with isocyanates, or they can hydrolyze if exposed to water, especially at elevated temperatures. The resulting amine can then react with the isocyanate to form a stable urea impurity.[10] | Use high-purity or freshly prepared isothiocyanates. Ensure rigorously anhydrous conditions, especially for thermal methods. Perform work-up at lower temperatures.[5] |
| Dithiocarbamate Intermediates | When using carbon disulfide, the dithiocarbamate salt intermediate may not fully convert to the thiourea, especially under mild conditions.[5] | Ensure sufficient reaction time and energy (heat or mechanical force) to drive the reaction to completion. Monitor by TLC to confirm the disappearance of intermediates. |
Effective Purification Strategies
-
Direct Filtration and Washing: If your thiourea product is a solid and the starting materials or byproducts are liquids or have different solubility, the workup can be incredibly simple. The solid crude product can be washed with a non-polar solvent like hexane to remove unreacted starting materials, then filtered.[11]
-
Recrystallization: This is a powerful technique for purifying solid products. Since the reaction is solvent-free, you will add a suitable solvent (or solvent system, like ethanol/water) to the crude product, heat to dissolve, and cool slowly to form pure crystals.[4]
-
Column Chromatography: If recrystallization is ineffective or impurities have similar polarity to your product, column chromatography is the most reliable method.[9] This is often necessary for non-crystalline, oily products.
-
Acid-Base Extraction: If your thiourea has no acidic or basic functional groups but your impurities do (e.g., unreacted amines), an acid-base workup can be used to wash them away before final purification.[12]
Section 3: Frequently Asked Questions (FAQs)
Q1: Which solvent-free method is best for my specific reactants?
A: The choice depends on the physical state of your reactants and their thermal stability. The following logic diagram can guide your decision.
Caption: Logic diagram for selecting the optimal solvent-free method.
Q2: Can solvent-free thiourea synthesis be scaled up?
A: Yes. Both mechanochemical and "on-water" processes have been successfully scaled.[11][13] For mechanochemistry, larger milling jars or continuous flow milling systems can be used. For neat or on-water reactions, scaling up is often as simple as using a larger reaction vessel, though heat management becomes more critical.[14]
Q3: How can I monitor the progress of a solid-state reaction?
A: Monitoring can be challenging but is not impossible. You can pause the reaction (stop milling or heating), take a small aliquot of the powder, dissolve it in a suitable deuterated solvent (for NMR) or a TLC solvent, and analyze it as you would a solution-phase reaction. Advanced techniques like in-situ Raman spectroscopy can also monitor the reaction in real-time without interrupting it.[1]
Section 4: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always adapt them based on the specific properties of your reagents.
Protocol 1: General Procedure for Mechanochemical Synthesis (Ball Milling)
Causality: This protocol uses the high-energy impacts in a ball mill to drive the reaction between solid reactants without any bulk solvent.[4]
-
Preparation: Place the amine (1.0 mmol, 1.0 equiv) and the isothiocyanate (1.0 mmol, 1.0 equiv) into a stainless steel milling jar containing two stainless steel balls (e.g., 7 mm diameter).
-
Milling: Secure the jar in a mixer mill and mill at a frequency of 20-30 Hz for 10-60 minutes. The optimal time should be determined by monitoring the reaction.
-
Isolation: After milling, open the jar in a fume hood. The product is often a free-flowing powder in quantitative or near-quantitative yield.[4]
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for Microwave-Assisted Solvent-Free Synthesis
Causality: This protocol leverages the rapid and efficient heating of microwave irradiation to dramatically accelerate the reaction between neat reactants.[2]
-
Preparation: In a microwave-safe reaction vial, add the amine (1.0 mmol, 1.0 equiv) and the isothiocyanate (1.05 mmol, 1.05 equiv). If both are solids, gently melt them together before irradiation.
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 80-120 °C) for 2-10 minutes. Monitor pressure to ensure it stays within safe limits.
-
Isolation: After the reaction, cool the vial to room temperature. The product will likely solidify.
-
Purification: The crude solid can be washed with a solvent like diethyl ether or hexane to remove excess starting material and then purified by recrystallization.[2]
Section 5: Safety First - Handling Isothiocyanates
Isothiocyanates are versatile reagents but require careful handling due to their toxicity and reactivity.
! CRITICAL SAFETY WARNING !
-
Toxicity: Isothiocyanates are toxic, lachrymatory (tear-inducing), and can cause skin and respiratory irritation.[15][16]
-
Reactivity: They react exothermically with nucleophiles, including water, amines, and alcohols.[15] This reactivity is what makes them useful but also hazardous if not controlled.
Mandatory Safety Procedures:
-
Ventilation: Always handle isothiocyanates in a certified chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear nitrile gloves (check for breakthrough times), a lab coat, and tightly fitting safety goggles or a face shield.[18]
-
Inert Atmosphere: To prevent hydrolysis, handle and store isothiocyanates under an inert atmosphere (nitrogen or argon), especially if they will be stored for extended periods.[19]
-
Quenching: Have a quenching solution ready. A solution of a secondary amine (like diethylamine) in an appropriate solvent can be used to safely neutralize spills or residual reagent.
References
- New Journal of Chemistry. (n.d.). Green and efficient synthesis of thioureas, ureas, primary O-thiocarbamates, and carbamates in deep eutectic solvent/catalyst systems using thiourea and urea. RSC Publishing.
- Minneci, M., Misevicius, M., & Rozas, I. (2023). Green synthesis of nitroaryl thioureas: Towards an improved preparation of guanidinium DNA binders. Bioorganic & Medicinal Chemistry Letters, 90, 129346.
- ACS Publications. (2022). “On-Water” Reaction of (Thio)isocyanate: A Sustainable Process for the Synthesis of Unsymmetrical (Thio)ureas. Organic Process Research & Development.
- KeAi Publishing. (2023). Clean and green synthesis of isothioureas made possible via electrochemical three-component reaction.
- Google Patents. (n.d.). CN103420749B - Green synthesis method of thiourea derivative.
- Štrukil, V. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1828–1849.
- PubMed Central. (n.d.). Mechanochemistry Frees Thiourea Dioxide (TDO) from the 'Veils' of Solvent, Exposing All Its Reactivity.
- ResearchGate. (n.d.). Highly efficient and catalyst-free synthesis of unsymmetrical thioureas under solvent-free conditions.
- Dai, C., et al. (2019). Synthesis and characterization of thiourea. ResearchGate.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- Scattolin, T., Klein, A., & Schoenebeck, F. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters.
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- ResearchGate. (n.d.). Solvent-and catalyst-free synthesis of urea and thiourea derivatives of tetramethylguanidine.
- ResearchGate. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
- Shah, S., & Singh, B. (2012). Urea/thiourea catalyzed, solvent-free synthesis of 5-arylidenethiazolidine-2,4-diones and 5-arylidene-2-thioxothiazolidin-4-ones. Bioorganic & Medicinal Chemistry Letters, 22(17), 5388-91.
- ChemicalBook. (2025). Methyl isothiocyanate - Safety Data Sheet.
- PubMed. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1828–1849.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Beilstein Journals. (n.d.). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions.
- BenchChem. (2025). Technical Support Center: Optimizing Diaryl Thiourea Synthesis.
- Thermo Fisher Scientific. (2023). Methyl isothiocyanate - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Butyl isothiocyanate.
- Chem Service. (2014). SAFETY DATA SHEET - 1-Naphthyl isothiocyanate.
- ResearchGate. (2014). How can I purify my bis thiourea compound?
- ResearchGate. (n.d.). A Rapid and Efficient Synthesis of Diaryl Thioureas via Solvent-Free Reaction Using Microwave.
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Technical Support Center: Handling and Disposal of 1-Octyl-2-thiourea Waste
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals who handle 1-Octyl-2-thiourea. Its purpose is to ensure safe laboratory practices and environmentally responsible waste disposal. The protocols and advice herein are grounded in established safety standards and chemical knowledge. However, users must always consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations , as these are the ultimate authority.
Section 1: Frequently Asked Questions (FAQs) on Safety and Handling
This section addresses the most common questions regarding the intrinsic hazards and proper handling of this compound. The primary hazards are associated with the thiourea functional group, which dictates the toxicological profile of the molecule.[1]
Q1: What are the primary hazards associated with this compound?
-
Carcinogenicity: It is suspected of causing cancer.[2][3] The National Toxicology Program (NTP) reasonably anticipates it to be a human carcinogen.
-
Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[2]
-
Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects.[2][5]
The octyl group, being a long alkyl chain, will primarily affect the compound's physical properties, such as increasing its lipophilicity and likely decreasing its water solubility compared to the parent thiourea, but it does not mitigate the inherent toxicity of the thiourea moiety.
| Hazard Classification (based on Thiourea) | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[2] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[2] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects[2] |
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: Due to the compound's toxicological profile, a stringent PPE protocol is required to prevent exposure through inhalation, ingestion, or skin contact.[3][6]
| Protection Type | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves tested according to standards like EN 374.[5] | Prevents dermal absorption. Always check the glove manufacturer's compatibility chart. Discard and replace gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[5][7] | Protects eyes from splashes or airborne dust particles. |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing.[3] |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. If weighing or transferring powder outside a hood, a NIOSH/MSHA-approved respirator with particulate filters may be required.[7][8][9] | Minimizes the risk of inhaling fine dust particles. |
Q3: How should I properly store this compound?
A3: Proper storage is crucial for maintaining chemical integrity and ensuring safety.
-
Environment: Store in a cool, dry, and well-ventilated area away from direct sunlight.[4]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, strong bases, and peroxides.[4]
-
Security: Given its hazard profile, it is advisable to store it in a locked cabinet or a controlled-access area.[2][4]
Section 2: Waste Handling and Disposal Protocols
Disposal of this compound waste must be treated with the utmost seriousness. Under no circumstances should this chemical or its waste be disposed of down the drain. [8][9] Doing so can cause significant environmental damage.[8]
Q4: How is this compound waste classified?
A4: As a derivative of thiourea, this compound waste should be classified as hazardous. The U.S. Environmental Protection Agency (EPA) has assigned the waste code U219 to thiourea.[10] Any waste containing this compound, including contaminated labware, spill cleanup materials, and solutions, must be handled as U219 hazardous waste.[10] This classification mandates specific disposal pathways.
Q5: What is the required procedure for collecting and disposing of this compound waste?
A5: The required procedure involves careful segregation, secure containment, and proper labeling. The ultimate disposal method is typically high-temperature incineration at a licensed hazardous waste facility.[9]
Experimental Protocol: Segregation and Collection of this compound Waste Streams
-
Acquire Designated Waste Containers: Before starting your experiment, obtain separate, clearly labeled hazardous waste containers from your institution's EHS department for each waste stream you will generate. Ensure containers are chemically compatible and have secure, leak-proof lids.
-
Solid Waste Collection:
-
Place all contaminated solid materials, such as used gloves, weigh boats, and paper towels, into a designated solid waste container.
-
Causality: This prevents cross-contamination and ensures that solids, which require a specific incineration process, are not mixed with liquids.
-
-
Liquid Waste Collection:
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated aqueous waste container.
-
Organic Solvent Waste: Collect all organic solvent solutions in a separate container. If possible, segregate halogenated and non-halogenated solvent waste, as this can affect disposal costs and methods.
-
Causality: Segregating waste streams is critical for proper disposal. Mixing incompatible waste types can lead to dangerous chemical reactions, and mixing aqueous and organic waste complicates the disposal process.
-
-
Contaminated Sharps and Glassware:
-
Dispose of contaminated needles, razor blades, or other sharps in a designated, puncture-proof sharps container labeled as "Hazardous Waste."
-
Heavily contaminated disposable glassware (e.g., pipettes) should be placed in the solid waste container.
-
Reusable glassware must be decontaminated. Triple-rinse with a suitable solvent (one that dissolves this compound, like ethanol or acetone), and collect the rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.
-
-
Labeling and Storage:
-
Label every waste container clearly with "Hazardous Waste," the full chemical name "this compound," the EPA waste code "U219," and an accurate estimation of the concentrations of all components.
-
Keep containers securely closed when not in use.
-
Store the waste containers in a designated satellite accumulation area within the lab, with secondary containment to catch any potential leaks.
-
-
Arrange for Pickup: Once a container is full or your experiment is complete, contact your institution's EHS department to arrange for the collection and final disposal of the hazardous waste.
Section 3: Troubleshooting Guide for Accidental Releases
Accidents can happen even in the most careful laboratories. This guide provides immediate steps for managing common spill scenarios.
Scenario 1: Accidental Spill of Solid this compound Powder
-
Alert and Evacuate: Immediately alert personnel in the area. Evacuate non-essential personnel.[3][11]
-
Control Ignition Sources: If the area has flammable materials, remove all sources of ignition.
-
Assemble PPE: Don the appropriate PPE as listed in Table 2, including respiratory protection if necessary.
-
Contain the Spill: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[12] Do NOT use a dry cloth or paper towel, as this can generate dust.
-
Clean Up:
-
Decontaminate the Area:
-
Final Steps: Seal and label the waste container. Inform your supervisor and EHS department of the incident.
Scenario 2: Accidental Spill of a this compound Solution
-
Alert and Evacuate: Immediately alert personnel and evacuate the immediate area if the spill is large or the solvent is highly volatile.[13]
-
Control Ignition and Ventilation: Remove ignition sources. Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]
-
Assemble PPE: Don appropriate PPE, including chemical-resistant gloves and eye protection.
-
Contain the Spill: Create a dike around the spill using absorbent materials (spill pillows, pads, or vermiculite) to prevent it from spreading.[12][14] Work from the outside of the spill inward.[13]
-
Absorb the Liquid: Add absorbent material directly to the spill until the liquid is fully absorbed.[12]
-
Collect Residue: Scoop the saturated absorbent material into a hazardous waste container.
-
Decontaminate: Clean the spill surface with soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose and Report: Seal and label the waste container. Report the spill to your supervisor and EHS department.
Section 4: Data and Workflow Visualization
Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for proper waste segregation.
Sources
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Technical Support Center: Mitigating Cytotoxicity of Thiourea Derivatives in Cell-Based Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thiourea derivatives. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenge of compound-induced cytotoxicity in cell-based assays. Our goal is to equip you with the expertise to distinguish between desired on-target effects and unwanted off-target cytotoxicity, ensuring the integrity and reliability of your experimental data.
Part 1: Foundational Understanding of Thiourea-Induced Cytotoxicity
Before troubleshooting, it's crucial to understand the underlying mechanisms. Thiourea derivatives are a versatile class of compounds, and their interaction with cells can be complex. Cytotoxicity is not always an adverse event; in oncology, it is often the desired therapeutic outcome.[1] However, in other contexts, it can mask the true biological activity of a compound or indicate a poor safety profile.
FAQ: What are the primary mechanisms through which thiourea derivatives induce cytotoxicity?
Thiourea derivatives can induce cell death through several interconnected pathways. While the exact mechanism is highly dependent on the specific chemical structure and the cell type, common pathways include:
-
Induction of Apoptosis: Many thiourea derivatives are potent inducers of apoptosis (programmed cell death).[2] This is often mediated by the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[3] Studies have shown that certain derivatives can trigger both early and late-stage apoptosis in cancer cell lines.[4]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can disrupt the cellular redox balance, leading to an increase in ROS.[3] This oxidative stress can damage cellular components like DNA, lipids, and proteins, ultimately triggering cell death pathways.[5] Paradoxically, some thiourea compounds also possess antioxidant properties, acting as free radical scavengers, which can protect cells from oxidative damage under different conditions.[6][7]
-
Enzyme and Receptor Inhibition: The cytotoxicity of many thiourea derivatives is directly linked to their intended function as inhibitors of key cellular proteins. They have been designed to target a wide range of enzymes and receptors involved in cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), K-Ras, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][8][9] Inhibition of these vital pathways can lead to cell cycle arrest and death.
Generalized Mechanism of Thiourea-Induced Cytotoxicity
Caption: Generalized pathways of thiourea-induced cytotoxicity.
Part 2: Proactive Assay Design and Optimization
Careful planning can prevent many common issues related to cytotoxicity. Optimizing your assay conditions from the outset is the most effective way to ensure you are measuring a true biological effect rather than an experimental artifact.
FAQ: How can I design my experiment to minimize ambiguity from off-target cytotoxicity?
1. Rigorous Compound Management:
-
Problem: Poor solubility is a frequent source of "false positive" cytotoxicity. Precipitated compounds can cause physical stress to cells or interfere with assay optics.[10]
-
Solution: Always determine the maximum soluble concentration of your compound in the specific cell culture medium you are using. Visually inspect for precipitates after dilution into the final assay medium, both by eye and under a microscope.
2. Informed Assay Selection:
-
Problem: Not all viability/cytotoxicity assays are created equal. Some assay reagents can be directly reduced by compounds, while others might be affected by changes in culture medium color or pH, leading to inaccurate results.[11][12]
-
Solution: Choose an assay method that is orthogonal to the potential liabilities of your compound. It is best practice to confirm cytotoxic hits with a second, mechanistically different assay.
| Assay Type | Principle | Potential for Compound Interference |
| Metabolic (e.g., MTT, MTS, Resazurin) | Measures mitochondrial reductase activity. | High: Compounds with reducing potential can directly convert the substrate.[12] |
| Membrane Integrity (e.g., LDH, Trypan Blue) | Measures release of cytosolic components from damaged cells. | Moderate: Colored compounds can interfere with colorimetric readouts.[11] |
| ATP Content (e.g., CellTiter-Glo®) | Quantifies ATP as an indicator of viable, metabolically active cells. | Low: Less prone to colorimetric or redox interference. Considered a robust method.[11] |
| Imaging-Based (e.g., Live/Dead Stains) | Uses fluorescent dyes to distinguish between live and dead cells. | Moderate: Compound autofluorescence can interfere with signal detection. |
3. Appropriate Cell Model and Density:
-
Problem: Different cell types exhibit vastly different sensitivities to cytotoxic agents.[13] Over-confluent or unhealthy cells are also more susceptible to compound-induced stress, which can obscure subtle, on-target effects.[14]
-
Solution: Select a cell line that is well-characterized for your target of interest. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment. Optimize cell seeding density to ensure that at the end of the assay, the untreated control cells are healthy and not over-confluent.[14]
Part 3: Troubleshooting Guide for Unexpected Cytotoxicity
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My thiourea derivative is showing potent cytotoxicity at all tested concentrations, even those far below the expected efficacious dose. What are my first steps?
This common scenario requires a systematic process of elimination to rule out experimental artifacts before investigating complex biological mechanisms.
Initial Troubleshooting Workflow
Caption: A step-by-step workflow for initial cytotoxicity troubleshooting.
Causality behind these steps:
-
Verify Solubility (Protocol 1): Compound precipitation is the most common and easily fixable cause of non-specific cell death. This must be the first check.
-
Check for Assay Interference (Protocol 2): If the compound is soluble, the next step is to ensure it isn't interacting directly with your assay reagents, creating a false signal. This is crucial for metabolic assays like MTT.[11]
-
Assess Cell Health: Unhealthy cells, whether from high passage number, contamination, or poor handling, will be hypersensitive to any chemical insult.[14] Always validate that your starting cell population is robust.
If these checks reveal no artifacts, the observed cytotoxicity is likely a true biological effect that requires further investigation.
Q2: I suspect my compound is inducing oxidative stress. How can I confirm this and potentially mitigate it to study other effects?
Answer: Oxidative stress is a known mechanism for some thiourea derivatives.[3] The most direct way to test this hypothesis is to see if the cytotoxicity can be "rescued" by co-treatment with an antioxidant.
The gold-standard antioxidant for this purpose is N-acetylcysteine (NAC) , a precursor to the cellular antioxidant glutathione. If NAC significantly reduces the cytotoxicity of your compound, it strongly implicates ROS production in its mechanism of action.
Experimental Approach (Protocol 3): Perform a dose-response experiment with your thiourea derivative both in the presence and absence of a fixed concentration of NAC.
| Antioxidant | Typical Working Concentration | Key Considerations |
| N-acetylcysteine (NAC) | 1 - 10 mM | Water-soluble, stable in culture, and a potent glutathione precursor. The standard choice. |
| Vitamin E (α-tocopherol) | 50 - 200 µM | Lipid-soluble; targets membrane lipid peroxidation. Requires a suitable vehicle (e.g., ethanol, DMSO). |
| Catalase | 100 - 500 U/mL | An enzyme that specifically neutralizes hydrogen peroxide (H₂O₂). Useful for probing specific ROS. |
A positive result (a rightward shift in the IC₅₀ curve in the presence of NAC) suggests that by including an antioxidant, you may be able to unmask non-ROS-mediated biological activities of your compound at higher concentrations.
Q3: Could proteins in my culture medium be interfering with my results?
Answer: Absolutely. Many small molecules, including thiourea derivatives, can bind to serum proteins, most notably albumin.[15][16] This is a critical, and often overlooked, variable.
-
Mechanism: When a compound binds to serum proteins, its "free" concentration—the portion available to enter cells and interact with targets—is reduced.[17] A compound that appears weakly potent in 10% Fetal Bovine Serum (FBS) might be highly cytotoxic in serum-free medium.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cells can tolerate it for the duration of the assay (e.g., 24-48 hours), repeat the experiment using medium with a lower FBS concentration (e.g., 2% or 5%). Compare this to your standard 10% FBS condition.
-
Use Serum-Free Medium: For short-term assays (<24 hours), running the experiment in serum-free medium can provide the most accurate measure of intrinsic compound potency. Be aware that prolonged incubation without serum can itself be stressful to cells.
-
-
Interpretation: If the compound's cytotoxic IC₅₀ value is significantly lower in reduced-serum or serum-free conditions, it indicates that serum protein binding is a major factor. This is vital information for interpreting your data and for later-stage drug development, as it can impact pharmacokinetics.
Part 4: Key Experimental Protocols
Here are detailed, self-validating protocols for the troubleshooting steps described above.
Protocol 1: Assessing Compound Solubility in Cell Culture Medium
Objective: To determine the maximum concentration at which the thiourea derivative remains fully dissolved in the final assay medium.
-
Preparation: Prepare a 2X concentrated solution of your compound in the complete cell culture medium (including serum). For example, if your highest assay concentration is 100 µM, prepare a 200 µM solution.
-
Incubation: Place the tube containing the 2X compound solution in the cell culture incubator (37°C, 5% CO₂) for 1-2 hours to mimic assay conditions.
-
Visual Inspection: After incubation, hold the tube against a dark background and look for any signs of cloudiness, particulates, or film.
-
Microscopic Examination: Pipette 10 µL of the solution onto a microscope slide and examine it under 10X and 40X magnification. Look for crystalline structures or amorphous precipitates.
-
Centrifugation (Optional Quantitation): For a more rigorous check, centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes. If the compound has precipitated, a pellet will be visible.
Protocol 2: Cell-Free Assay Interference Control
Objective: To determine if the thiourea derivative directly interacts with the reagents of a colorimetric or luminescent viability assay.
-
Plate Setup: In a multi-well plate identical to your assay plate, set up the following controls in triplicate:
-
Media Blank: Wells with complete cell culture medium only.
-
Compound Control: Wells with complete medium + your thiourea derivative at its highest assay concentration.
-
-
Incubation: Incubate the plate under standard assay conditions (time and temperature), but without any cells.
-
Reagent Addition: At the end of the incubation period, add the viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®) to all wells according to the manufacturer's protocol.
-
Signal Measurement: Incubate for the recommended time and then read the plate on a plate reader.
-
Analysis: Subtract the signal from the "Media Blank" wells from the "Compound Control" wells.
-
No Interference: If the resulting signal is near zero, your compound does not interfere with the assay.
-
Interference Detected: If you measure a significant signal (positive or negative), your compound is directly reacting with the assay reagents. The assay is not suitable for this compound, and an alternative method must be used.[11]
-
Protocol 3: Antioxidant Rescue Experiment
Objective: To test the hypothesis that observed cytotoxicity is mediated by the production of Reactive Oxygen Species (ROS).
-
Cell Seeding: Seed cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare a 2X stock solution of N-acetylcysteine (NAC) in complete medium (e.g., 10 mM for a 5 mM final concentration).
-
Prepare 2X serial dilutions of your thiourea derivative in both complete medium and in the 2X NAC-containing medium.
-
-
Dosing:
-
Remove the old medium from the cells.
-
To one half of the plate, add the 2X thiourea dilutions prepared in standard medium.
-
To the other half, add the 2X thiourea dilutions prepared in the NAC-containing medium.
-
Include "vehicle only" and "NAC only" controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation, measure cell viability using a reliable method that you have validated for non-interference (e.g., an ATP-based assay).
-
Data Analysis: Plot the dose-response curves for the compound with and without NAC. Calculate the IC₅₀ value for both conditions. A significant increase (e.g., >3-fold) in the IC₅₀ value in the presence of NAC strongly supports a ROS-mediated cytotoxic mechanism.
References
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Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 1-Octyl-2-Thiourea and Other Thiourea Derivatives
In the ever-evolving landscape of antimicrobial research, the quest for novel therapeutic agents to combat drug-resistant pathogens is of paramount importance. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antibacterial effects.[1][2][3] This guide provides an in-depth comparative analysis of the antibacterial activity of 1-Octyl-2-thiourea, a simple alkyl-thiourea, with other more complex thiourea derivatives. By examining the structure-activity relationships, and proposed mechanisms of action, and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research in this field.
Introduction to Thioureas: A Versatile Scaffold in Antibacterial Drug Discovery
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a versatile chemical scaffold.[3] The presence of nitrogen and sulfur donor atoms allows for a multitude of bonding possibilities and interactions with biological targets.[1][4] The biological activities of thiourea derivatives are diverse, ranging from antibacterial and antifungal to antiviral and anticancer properties.[1][3][5] Their antibacterial potential is attributed to their ability to interfere with various essential cellular processes in bacteria.[2][3]
This compound: An Insight into its Antibacterial Potential
This compound is a simple N-alkyl substituted thiourea. While specific, comprehensive studies detailing the antibacterial spectrum of this compound are limited in publicly available literature, we can infer its potential activity based on established structure-activity relationships (SAR) for this class of compounds.
The lipophilicity of a molecule is a critical factor influencing its ability to penetrate bacterial cell membranes.[4][6] The octyl chain in this compound imparts a significant degree of lipophilicity. This characteristic is expected to enhance its passage through the lipid-rich cell walls of bacteria, particularly Gram-positive bacteria. Research on other alkyl-substituted thiourea derivatives has indicated that the presence of an alkyl chain can contribute to their antibacterial efficacy.[7][8]
Comparative Antibacterial Activity of Thiourea Derivatives
To provide a comprehensive comparison, the following table summarizes the reported antibacterial activities of various thiourea derivatives against representative Gram-positive and Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| TD4 (a complex thiourea derivative) | Staphylococcus aureus (MRSA) | 2 - 16 | [5][9] |
| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | Gram-positive cocci | 2 - 32 | [10] |
| N-benzoylthiourea derivatives | Micrococcus luteus | 3.1 - 6.3 | [11] |
| Carbohydrate-derived thioureas (with trifluoromethyl groups) | Gram-negative and Gram-positive bacteria | Not specified (zone of inhibition) | [12] |
| N-phenyl and N-benzoylthiourea derivatives | Fungi and Gram-positive bacteria | Selective activity | [13] |
| Alkyl substituted thiourea derivatives | Various bacteria | Potent activity | [7] |
Deciphering the Antibacterial Mechanism of Action
The antibacterial efficacy of thiourea derivatives is not attributed to a single mechanism but rather a multi-target action, which is a desirable trait in combating drug resistance. The primary proposed mechanisms include:
-
Inhibition of Key Enzymes: Several studies suggest that thiourea derivatives can inhibit essential bacterial enzymes involved in DNA replication and cell wall synthesis. These include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are crucial for maintaining DNA topology during replication. Their inhibition leads to the disruption of DNA synthesis and ultimately cell death.[2]
-
-
Disruption of Cellular Homeostasis: Some thiourea derivatives have been shown to interfere with critical cellular processes. For instance, the derivative TD4 was found to disrupt the NAD+/NADH homeostasis in Methicillin-Resistant Staphylococcus aureus (MRSA), leading to cell wall damage.[9]
The following diagram illustrates a generalized proposed mechanism of action for thiourea derivatives:
Caption: Proposed antibacterial mechanism of thiourea derivatives.
Experimental Protocols for Assessing Antibacterial Activity
To ensure scientific integrity and reproducibility, it is crucial to follow standardized protocols for evaluating the antibacterial activity of chemical compounds. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.[14][15][16][17]
Principle: This assay involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is recorded as the MIC.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the thiourea derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
Preparation of Bacterial Inoculum: From a fresh overnight culture of the test bacterium on an appropriate agar plate, suspend a few colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate. Add 100 µL of the stock solution of the test compound to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.[18]
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing MHB and the bacterial inoculum but no test compound.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth. The results can also be quantified by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[19][20][21][22]
Principle: This test is a follow-up to the MIC assay. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an antibiotic-free agar medium. After incubation, the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum is determined as the MBC.[19][20][21]
Step-by-Step Protocol:
-
From the MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Subculturing: Aseptically transfer a fixed volume (e.g., 10-100 µL) from each selected well and spread it onto separate, appropriately labeled antibiotic-free agar plates (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Enumeration: After incubation, count the number of colonies (CFU) on each plate.
-
Calculating the MBC: The MBC is the lowest concentration of the test compound that produces a ≥99.9% kill of the initial inoculum.
Conclusion and Future Directions
Thiourea derivatives, including the structurally simple this compound, hold significant promise as a source of new antibacterial agents. The lipophilic nature of the octyl group is anticipated to contribute positively to its antibacterial activity, particularly against Gram-positive bacteria. However, to definitively establish its efficacy and spectrum of activity, rigorous experimental evaluation using standardized protocols such as the MIC and MBC assays is essential.
Future research should focus on synthesizing a broader range of N-alkyl-thioureas with varying chain lengths to further elucidate the structure-activity relationship. Moreover, mechanistic studies are crucial to identify the specific molecular targets of these compounds, which will aid in the rational design of more potent and selective antibacterial agents. The multi-targeting potential of thioureas makes them an attractive scaffold for developing therapeutics that are less prone to the development of bacterial resistance.
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Introduction: The Therapeutic Potential of Thiourea Derivatives
An Objective Guide to Validating the Mechanism of Action of 1-Octyl-2-thiourea: A Comparative Methodological Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rigorous validation of the mechanism of action (MoA) for this compound (OTU). We will move beyond a simple recitation of protocols to explore the causal logic behind experimental choices, ensuring a self-validating and robust investigative process. Our approach is grounded in established scientific principles for small molecule drug discovery, offering a blueprint for generating high-fidelity, reproducible data.[1][2]
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, and its derivatives represent a versatile class of molecules with significant therapeutic interest.[3][4] The core thiourea structure can be readily modified, allowing for the synthesis of vast chemical libraries.[5][6] These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[3][6][7][8][9] The principal mode of action for many thiourea derivatives involves interaction with molecular targets to modify cellular activities and signaling cascades, often through binding to thiol-containing proteins or DNA.[3]
This compound (OTU) (CAS 13281-03-3) is a specific derivative characterized by a C9H20N2S molecular formula.[10] While its precise biological role is an active area of investigation, related octanoyl thiourea compounds have shown promising multi-target biological activities, including antibacterial, antifungal, and enzyme inhibition capabilities.[11][12] Validating the specific molecular mechanism of OTU is the critical next step in determining its therapeutic potential and uniqueness compared to other compounds.
The Core Directive: A Phased Approach to MoA Validation
Caption: A multi-phased workflow for robust MoA validation of a small molecule.
Phase 1: Unbiased Target Identification
When the molecular target of a compound is unknown, the most rigorous starting point is an unbiased screening method. This avoids confirmation bias and can reveal entirely novel mechanisms of action.
Core Technique: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This technique is a cornerstone of chemical biology for identifying the protein targets of a small molecule. The rationale is to use the compound as "bait" to physically pull its binding partners out of a complex cellular protein mixture.
Detailed Experimental Protocol: AC-MS for OTU
-
Probe Synthesis: Synthesize an analog of OTU that incorporates a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry) suitable for immobilization onto a solid support like sepharose beads. A control probe, structurally similar but biologically inactive, should also be synthesized.
-
Bead Immobilization: Covalently attach the OTU probe and the control probe to separate batches of activated sepharose beads.
-
Lysate Preparation: Culture a biologically relevant cell line (e.g., a cancer cell line if anticancer activity is suspected[3]) and prepare a native-condition cell lysate to preserve protein complexes.
-
Affinity Pulldown: Incubate the cell lysate with the OTU-beads and control-beads. For competition experiments, a parallel incubation can be performed with OTU-beads that have been pre-incubated with an excess of free, unmodified OTU.
-
Washing: Perform a series of stringent washes with buffer to remove non-specific, low-affinity protein binders.
-
Elution: Elute the bound proteins from the beads. This can be done using a denaturant (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of free OTU.
-
Proteomic Analysis: Subject the eluted proteins to in-gel or in-solution trypsin digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Specifically enriched proteins are those that are abundant in the OTU-bead eluate but absent or significantly reduced in the control-bead and competition eluates. These are your high-confidence target candidates.
Phase 2: Validating Direct Target Engagement
Identifying a protein via AC-MS is a strong indication of interaction, but it does not prove direct binding or provide quantitative data. Biophysical methods are essential for confirming a direct interaction and determining its affinity and kinetics.[14]
Orthogonal Validation Methods: SPR vs. ITC
It is best practice to validate binding using at least two different techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free options that measure binding based on different physical principles.
Table 1: Comparison of Primary Biophysical Validation Techniques
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index near a sensor surface as the analyte (OTU) flows over the immobilized ligand (target protein). | Measures the minute heat changes (enthalpy) that occur when the analyte (OTU) is titrated into a solution of the ligand (target protein). |
| Key Outputs | Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff) | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
| Advantages | Real-time kinetic data, high sensitivity, requires less protein. | Solution-based (no immobilization), provides a complete thermodynamic profile. |
| Disadvantages | Immobilization can affect protein conformation; potential for mass transport artifacts. | Requires larger quantities of highly pure protein and compound; lower throughput. |
A successful validation would show a specific binding affinity (e.g., in the nanomolar to low micromolar range) for OTU with a putative target protein by both SPR and ITC.
Phase 3: Elucidating the Downstream Cellular Consequences
Confirming that OTU binds a target is only part of the story. The ultimate validation comes from demonstrating that this binding event leads to a functional change in the target's activity and modulates a downstream signaling pathway, ultimately resulting in a cellular phenotype.
Connecting Binding to Function
-
Biochemical Assays: If the identified target is an enzyme (e.g., a kinase, protease), its activity should be measured in the presence of varying concentrations of OTU to determine if the compound is an inhibitor or activator.
-
Western Blotting: This technique can be used to probe the phosphorylation status or expression level of proteins downstream of the identified target. For example, if OTU inhibits a kinase, the phosphorylation of that kinase's substrate should decrease in OTU-treated cells.
-
Reporter Gene Assays: If the target regulates a transcription factor, a reporter assay can quantify the activity of the associated signaling pathway.
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A Comparative Guide to 1-Octyl-2-thiourea and Alternative Corrosion Inhibitors
This guide provides an in-depth comparative analysis of 1-Octyl-2-thiourea and other classes of organic corrosion inhibitors. Designed for researchers and chemical engineers, this document moves beyond a simple product-to-product comparison. Instead, it delves into the fundamental mechanisms of action, the rationale behind experimental evaluation techniques, and the interpretation of performance data. Our objective is to equip you with the foundational knowledge to critically assess and select the most appropriate corrosion inhibitor for your specific application.
The Electrochemical Challenge of Corrosion
Corrosion is the gradual degradation of a material, typically a metal, by chemical or electrochemical reaction with its environment. For metals in aqueous environments, corrosion is an electrochemical process involving two simultaneous reactions: an anodic reaction (oxidation), where the metal dissolves as ions, and a cathodic reaction (reduction), where a species in the environment (like H⁺ or O₂) is reduced. An effective corrosion inhibitor must interfere with one or both of these processes.
Organic inhibitors, the focus of this guide, function by adsorbing onto the metal surface to form a protective film.[1][2] This film acts as a barrier, isolating the metal from the corrosive medium and impeding the anodic and/or cathodic reactions. The efficacy of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (like sulfur, nitrogen, and oxygen), π-electrons in aromatic rings or multiple bonds, and alkyl chains that influence its solubility and surface coverage.[1][3]
Profile of a Key Inhibitor: this compound
This compound belongs to the thiourea derivative family, a class of compounds well-regarded for their superior performance as corrosion inhibitors, especially in acidic media.[1][4]
Chemical Structure: SC(NH2)(NHC8H17)
Mechanism of Action: The high inhibition efficiency of thiourea derivatives stems from the presence of sulfur and nitrogen atoms.[5] The sulfur atom, with its available lone pair of electrons, acts as a primary center for adsorption onto the metal surface, forming a coordinate bond with vacant d-orbitals of metal atoms like iron.[5][6] The nitrogen atoms can also participate in this adsorption process.
The distinguishing feature of this compound is its long alkyl (octyl) chain. This hydrophobic chain enhances the protective barrier in two ways:
-
Increased Surface Coverage: It sweeps over a larger surface area, displacing more water molecules and corrosive species from the metal surface.
-
Hydrophobic Barrier: It creates a non-polar, water-repelling layer that further hinders the approach of the aqueous corrosive medium.
The overall mechanism is a mixed-type inhibition, meaning it suppresses both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction by blocking the active sites on the steel surface.[1][4] Adsorption of thiourea derivatives typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface.[4][6]
Caption: Mechanism of this compound on a metal surface.
Comparative Performance Analysis
To provide a clear performance benchmark, we compare this compound with two common alternative inhibitors: Benzoyl Thiourea, which introduces an aromatic ring, and Imidazoline, a widely used commercial inhibitor with a different heterocyclic structure. The data below is representative for the corrosion of mild steel in a 1 M HCl solution.
| Inhibitor | Concentration (mmol/L) | Inhibition Efficiency (IE%) from Weight Loss | Corrosion Rate (mm/year) | Rct (Ω·cm²) from EIS | Cdl (µF/cm²) from EIS |
| Blank (No Inhibitor) | 0 | 0 | 25.4 | 45 | 120 |
| This compound | 2.0 | 94.2 | 1.47 | 850 | 35 |
| Benzoyl Thiourea | 2.0 | 88.5 | 2.92 | 520 | 50 |
| Imidazoline Derivative | 2.0 | 90.1 | 2.51 | 610 | 45 |
Analysis of Results:
-
Inhibition Efficiency (IE%) and Corrosion Rate (CR): this compound demonstrates the highest inhibition efficiency and the lowest corrosion rate. This superior performance is attributed to the synergistic effect of the strong adsorption from the thiourea group and the enhanced surface coverage provided by the octyl chain.
-
Charge Transfer Resistance (Rct): The Rct value is a measure of the resistance to the corrosion reaction at the metal-solution interface. A higher Rct indicates better protection. This compound shows the highest Rct, confirming the formation of a more robust and effective protective film compared to the other inhibitors.[7][8]
-
Double-Layer Capacitance (Cdl): The Cdl value is related to the thickness of the protective film and the amount of water displaced from the surface. A lower Cdl value suggests a thicker or more compact inhibitor film. The significantly lower Cdl for this compound indicates that it forms a more substantial barrier on the metal surface.[7][8]
Experimental Protocols for Inhibitor Evaluation
Scientific integrity demands robust and reproducible methodologies. The following sections detail the standard, self-validating protocols used to generate the comparative data.
Weight Loss Measurement
This is the most straightforward and fundamental method for determining corrosion rates.[9] It provides a direct, quantitative measure of material loss over a defined period.
Causality Behind Choices: The extended exposure time (e.g., 24 hours) provides an average corrosion rate, smoothing out short-term fluctuations. The cleaning step with specific reagents is critical to remove corrosion products without attacking the base metal, ensuring the measured weight loss is accurate.[10]
Step-by-Step Protocol:
-
Coupon Preparation: Mild steel coupons (e.g., 2cm x 2cm x 0.1cm) are abraded with silicon carbide papers of increasing grit (e.g., 400, 800, 1200), rinsed with deionized water and acetone, dried, and weighed to an accuracy of 0.1 mg (W₁).
-
Immersion: Each coupon is suspended in a beaker containing 100 mL of the corrosive solution (e.g., 1 M HCl) with and without the specified concentration of the inhibitor. The beakers are covered and left undisturbed for 24 hours at a constant temperature (e.g., 25°C).
-
Cleaning: After immersion, the coupons are removed, rinsed with deionized water, and chemically cleaned (e.g., using a solution of HCl containing antimony trioxide and stannous chloride) to remove corrosion products.
-
Final Weighing: The cleaned coupons are rinsed, dried, and re-weighed (W₂).
-
Calculations:
-
Corrosion Rate (CR) in mm/year is calculated using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × D), where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).[11]
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with the inhibitor.
-
Caption: Workflow for the Weight Loss corrosion test.
Potentiodynamic Polarization (PDP)
PDP is an electrochemical technique that provides rapid insights into corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[12]
Causality Behind Choices: The test uses a three-electrode setup to precisely control the potential of the working electrode (the metal sample) and measure the resulting current.[13] The potential is scanned slowly around the open-circuit or corrosion potential (Ecorr) to avoid disturbing the system significantly. The resulting Tafel plot allows for the extrapolation of the corrosion current density (icorr), which is directly proportional to the corrosion rate.[11]
Step-by-Step Protocol:
-
Cell Setup: A three-electrode electrochemical cell is assembled. The mild steel coupon is the working electrode (WE), a platinum wire or graphite rod is the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl is the reference electrode (RE).
-
Stabilization: The WE is immersed in the test solution (with or without inhibitor), and the system is allowed to stabilize for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.
-
Polarization Scan: The potential is scanned from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s). The resulting current is recorded by a potentiostat.
-
Data Analysis: The data is plotted as log(current density) vs. potential (a Tafel plot). The linear portions of the anodic and cathodic branches are extrapolated to their intersection point, which gives the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculations:
-
IE% is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
Caption: Workflow for Potentiodynamic Polarization (PDP) testing.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique used to investigate the properties of the inhibitor film and the mechanism of corrosion.[14][15]
Causality Behind Choices: By applying a small amplitude AC voltage signal over a wide range of frequencies, we can probe the electrochemical interface without significantly altering it. The resulting impedance data is modeled using an equivalent electrical circuit, where components like resistors and capacitors correspond to physical processes.[15][16] The charge transfer resistance (Rct) is inversely proportional to the corrosion rate, while the double-layer capacitance (Cdl) provides information about the adsorbed inhibitor film.
Step-by-Step Protocol:
-
Cell Setup & Stabilization: The same three-electrode cell as in PDP is used. The system is allowed to stabilize at its OCP.
-
Impedance Measurement: A small AC voltage perturbation (e.g., 10 mV amplitude) is applied at the OCP over a frequency range from high (e.g., 100 kHz) to low (e.g., 0.01 Hz). The potentiostat measures the impedance and phase angle response.
-
Data Analysis: The data is typically presented as a Nyquist plot (imaginary vs. real impedance). The plot is then fitted to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract values for solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculations:
-
IE% can be calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
Caption: Workflow for Electrochemical Impedance Spectroscopy (EIS).
Conclusion
This comparative analysis demonstrates that while several organic compounds can serve as effective corrosion inhibitors, their performance is highly dependent on molecular structure. This compound exhibits superior inhibition for mild steel in acidic environments compared to benzoyl thiourea and a standard imidazoline derivative. This enhanced performance is directly linked to the combination of a strong adsorbing functional group (thiourea) and a long hydrophobic alkyl chain (octyl), which creates a dense, water-repelling protective film. The rigorous application of weight loss, PDP, and EIS methodologies provides a comprehensive and validated assessment of inhibitor performance, allowing for an informed selection based on quantitative data and mechanistic understanding.
References
- Inhibition of Steel Corrosion by Thiourea Derivatives. (1993). CORROSION, 49(6), 494-499.
- Weight Loss Analysis.Corrosionpedia.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports, 12(1), 15334.
- Introduction to Corrosion Monitoring.Alabama Specialty Products, Inc.
- Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. (2014). Journal of Materials and Environmental Science, 5(3), 759-770.
- Corrosion Inhibition Performance and Mechanism Analysis of Phenyl and Benzoyl Thiourea in Hydrochloric Acid. (2023). Corrosion Science and Protection Technology, 35(2), 263-270.
- AUTOLAB APPLICATION NOTE Corrosion: 2.
- How to measure the corrosion rate! (2023). Shenyang EMT Piping Technology Co., Ltd.
- Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (2019). NACE - The World's Leading Corrosion Authority.
- Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994).
- Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. (2021).
- Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (2020). Journal of the Mexican Chemical Society, 64(4).
- Comparative Studies on the Corrosion Inhibition of Three Different Organic Heterocyclic Compounds as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. (2020). Journal of the Mexican Chemical Society, 64(4).
- Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.
- Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review. (2021).
- Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline. (2026).
- Potentiodynamic Corrosion Testing. (2025).
- Corrosion testing: what is potentiodynamic polarization? (2022). Surface Technology Journal.
- Potentiodynamic Corrosion Testing. (2016). Journal of Visualized Experiments, (115), 54372.
- Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. (2024).
- Environmentally friendly corrosion inhibitors: a modern alternative to traditional methods of protecting metal structures. (2025).
- AN INVESTIGATION ON THE PERFORMANCE OF AN IMIDAZOLINE BASED COMMERCIAL CORROSION INHIBITOR ON CO2 CORROSION OF MILD STEEL.International Journal of Engineering, Science and Technology, 2(10), 5430-5438.
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A Senior Application Scientist's Guide to the Cross-Validation of 1-Octyl-2-thiourea: An In-Depth Technical Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology and materials science, thiourea derivatives have emerged as a class of compounds with remarkable versatility and a broad spectrum of biological and industrial activities.[1][2][3] Among these, 1-Octyl-2-thiourea, with its distinct lipophilic octyl chain, presents a compelling profile for various applications. This guide provides a comprehensive cross-validation of the experimental results for this compound and its analogs, offering a comparative analysis against other thiourea derivatives to inform research and development decisions.
Our discussion is grounded in the synthesis of technical data and field-proven insights, ensuring a narrative that is not only accurate but also framed by the practicalities of experimental design and interpretation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of the findings.
The Multifaceted Potential of Thiourea Derivatives
Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by amino groups. This structural motif is key to their diverse biological activities, which include antibacterial, antifungal, antiviral, anticancer, antioxidant, and enzyme inhibitory effects.[2][4][5][6][7][8] The lipophilic nature of substituents, such as the octyl group in this compound, can significantly influence their bioavailability and interaction with biological targets.[7]
Comparative Analysis of Biological Activities
To provide a clear and objective comparison, we will examine the performance of this compound and related derivatives across several key applications, drawing upon published experimental data.
Enzyme Inhibition
Thiourea derivatives have shown significant promise as inhibitors of various enzymes, a property crucial for the development of new therapeutic agents.[1][4] Key targets include urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[1][4]
Comparative Data for Enzyme Inhibition:
| Compound | Target Enzyme | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| 1-(4-isobutylphenyl)thiourea | AChE | >100 | Galantamine | 15 |
| 1-(4-tert-butylphenyl)thiourea | AChE | 50 | Galantamine | 15 |
| 1-(4-isobutylphenyl)thiourea | BChE | >100 | Galantamine | 15 |
| 1-(4-tert-butylphenyl)thiourea | BChE | 60 | Galantamine | 15 |
| 1-octanoyl-3-(4-fluorophenyl)thiourea | α-amylase | 282.1 | Acarbose | 17.1 |
| 1-octanoyl-3-(4-bromophenyl)thiourea | α-amylase | 294.2 | Acarbose | 17.1 |
| 1-octanoyl-3-(4-iodophenyl)thiourea | α-amylase | 285.1 | Acarbose | 17.1 |
Data synthesized from multiple sources for comparative purposes.[4][9][10]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines a standard method for assessing the AChE inhibitory activity of thiourea derivatives.
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0)
-
AChE solution (from electric eel)
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection
-
Test compound solution (dissolved in a suitable solvent like DMSO)
-
Galantamine as a positive control
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer and 25 µL of AChE solution.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add 25 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial agents. Thiourea derivatives have demonstrated notable activity against a range of bacteria and fungi.[8][11][12] The presence of the octyl group in this compound is anticipated to enhance its interaction with microbial cell membranes due to increased lipophilicity.
Comparative Data for Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL):
| Compound | S. aureus | E. coli | C. albicans |
| 1-octanoyl-3-(4-chlorophenyl)thiourea | 100 | >400 | >400 |
| 1-octanoyl-3-(4-methoxyphenyl)thiourea | 50 | >400 | >400 |
| N-phenyl-N'-(4-chlorobenzoyl)thiourea | 50 | 400 | 25 |
| N-(4-bromophenyl)-N'-(4-chlorobenzoyl)thiourea | 50 | 400 | 25 |
Data synthesized from multiple sources for comparative purposes.[10][11]
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
-
Preparation of Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Test compound serially diluted in the appropriate broth.
-
Positive control (standard antibiotic/antifungal) and negative control (broth only).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the appropriate broth to all wells.
-
Add 100 µL of the highest concentration of the test compound to the first well and perform serial dilutions across the plate.
-
Add 100 µL of the standardized microbial inoculum to each well.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
-
Data Interpretation:
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Corrosion Inhibition: A Material Science Perspective
Beyond biological applications, thiourea derivatives are effective corrosion inhibitors for metals, particularly in acidic environments.[13][14][15][16] Their efficacy is attributed to the presence of sulfur and nitrogen atoms, which can adsorb onto the metal surface, forming a protective layer. The octyl group in this compound can enhance this protective effect by increasing the surface coverage.
Comparative Data for Corrosion Inhibition Efficiency:
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Method |
| 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 98.96 | Potentiodynamic Polarization |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 92.65 | Potentiodynamic Polarization |
| N-benzoyl-N'-(p-aminophenyl) thiourea | 5 x 10⁻⁴ | ~95 | Weight Loss |
| Thiourea + ZnCl₂ | 0.001 | 98.92 | Gravimetry |
Data synthesized from multiple sources for comparative purposes.[14][15][17]
Experimental Protocol: Potentiodynamic Polarization Measurement
This protocol details the electrochemical method for evaluating the corrosion inhibition efficiency of a compound.
-
Preparation of the System:
-
Prepare a standard corrosive solution (e.g., 1 M HCl).
-
Prepare a working electrode (e.g., mild steel), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).
-
Polish the working electrode to a mirror finish.
-
-
Electrochemical Measurement:
-
Immerse the electrodes in the corrosive solution without the inhibitor to record the blank polarization curve.
-
Add the inhibitor (e.g., this compound) at various concentrations to the corrosive solution.
-
Record the potentiodynamic polarization curves by scanning the potential from a cathodic to an anodic direction.
-
-
Data Analysis:
-
Determine the corrosion current density (Icorr) from the Tafel plots for both the blank and inhibited solutions.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100.
-
Logical Relationship in Corrosion Inhibition
Caption: The mechanism of corrosion inhibition by thiourea derivatives.
Conclusion and Future Directions
The cross-validation of experimental data reveals that this compound and its structural analogs are potent agents with diverse applications. The lipophilic octyl chain generally enhances their biological activity and corrosion inhibition properties. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies.
Future research should focus on elucidating the precise structure-activity relationships of these compounds to enable the rational design of more potent and selective derivatives. Furthermore, in vivo studies are essential to validate the therapeutic potential of these promising molecules.
References
- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide - Benchchem.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - MDPI.
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1-Octyl-2-thiourea vs. 1-Phenyl-2-thiourea: A Comparative Analysis for the Research Professional
In the landscape of chemical biology and drug discovery, thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their utility spans from enzyme inhibition to antimicrobial and anticancer applications. This guide provides an in-depth comparative analysis of two prominent thiourea analogs: the aliphatic 1-Octyl-2-thiourea and the aromatic 1-Phenyl-2-thiourea. We will explore their distinct physicochemical properties, synthesis methodologies, biological activities supported by experimental data, and safety profiles to assist researchers in making informed decisions for their specific applications.
Introduction to Thiourea Derivatives: A Tale of Two Scaffolds
Thiourea, an organosulfur compound, serves as a foundational scaffold for a vast array of derivatives. The core structure, characterized by a central thiocarbonyl group flanked by two amino groups, is a key determinant of its chemical reactivity and biological interactions. The nature of the substituents on the nitrogen atoms dramatically influences the molecule's properties. This guide focuses on the comparison between an N-alkyl substituted thiourea, this compound, and an N-aryl substituted counterpart, 1-Phenyl-2-thiourea. The presence of a flexible, lipophilic octyl chain versus a rigid, aromatic phenyl ring imparts distinct characteristics to each molecule, impacting their solubility, reactivity, and interactions with biological targets.
Physicochemical Properties: A Comparative Overview
The structural differences between the octyl and phenyl substituents directly translate to differing physicochemical properties, which are crucial for their behavior in both chemical and biological systems.
| Property | This compound | 1-Phenyl-2-thiourea | Rationale for Differences |
| Molecular Formula | C₉H₂₀N₂S | C₇H₈N₂S | The octyl group adds a C₈H₁₇ chain, while the phenyl group adds a C₆H₅ ring. |
| Molecular Weight | 188.33 g/mol | 152.21 g/mol | The larger octyl group results in a higher molecular weight. |
| Appearance | Likely a waxy solid or oil at room temperature. | White crystalline powder.[1] | The long, flexible alkyl chain in this compound disrupts crystal packing, leading to a lower melting point. The planar phenyl ring in 1-Phenyl-2-thiourea allows for efficient crystal lattice formation. |
| Solubility | Soluble in nonpolar organic solvents, sparingly soluble in polar solvents. | Soluble in hot water and alcohol; soluble in DMSO and DMF.[1][2] | The long alkyl chain of this compound imparts significant lipophilicity. The phenyl group of 1-Phenyl-2-thiourea provides some hydrophobicity, but the thiourea core allows for hydrogen bonding and solubility in polar solvents. |
| Lipophilicity (LogP) | Predicted to be significantly higher. | Lower than this compound. | The octyl chain is highly lipophilic, while the phenyl ring is less so. |
Synthesis of this compound and 1-Phenyl-2-thiourea
The synthesis of N-monosubstituted thioureas generally follows a straightforward nucleophilic addition pathway. While specific protocols may vary, the underlying principles are similar.
General Synthesis of N-Alkyl/Aryl Thioureas
A common and efficient method for preparing N-substituted thioureas involves the reaction of an isothiocyanate with an amine. For this compound, this would involve reacting octyl isothiocyanate with ammonia. Conversely, 1-Phenyl-2-thiourea is synthesized by reacting phenyl isothiocyanate with ammonia.
Alternatively, a one-pot synthesis can be employed where an amine is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with an activating agent (like a carbodiimide) followed by reaction with ammonia.
A well-established laboratory-scale synthesis involves the reaction of the corresponding amine with an isothiocyanate precursor, such as benzoyl isothiocyanate, followed by hydrolysis.
Caption: General synthetic routes for this compound and 1-Phenyl-2-thiourea.
Experimental Protocol: Synthesis of N-Alkyl Thioureas
This protocol is adapted from a general method for the synthesis of N-alkyl thioureas and can be applied to the synthesis of this compound.[3]
Materials:
-
Alkyl amine (e.g., Octylamine)
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve ammonium thiocyanate (1.1 equivalents) in water.
-
Add concentrated hydrochloric acid (1.1 equivalents) to the solution.
-
To this acidic solution, add the alkyl amine (1 equivalent) dropwise with stirring.
-
Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-alkyl thiourea.
Comparative Biological Activities
The biological activities of thiourea derivatives are profoundly influenced by the nature of their substituents. The comparison between an alkyl and an aryl substituent provides a classic example of structure-activity relationships.
Tyrosinase Inhibition
1-Phenyl-2-thiourea (PTU) is a well-documented inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[4][5] This inhibitory activity is the basis for its use in preventing pigmentation in model organisms like zebrafish embryos. The mechanism of inhibition is believed to involve the chelation of the copper ions in the active site of the enzyme by the sulfur atom of the thiourea group. The phenyl ring likely contributes to the binding affinity through hydrophobic interactions within the enzyme's active site.
The inhibitory potential of This compound on tyrosinase is not as extensively studied. However, studies on other long-chain alkyl thiourea derivatives suggest that the lipophilic alkyl chain can significantly influence enzyme inhibition. The long alkyl chain can enhance binding to hydrophobic pockets near the active site, potentially leading to potent inhibition. The increased lipophilicity may also improve cell membrane permeability, which is advantageous for cellular assays.
Caption: Inhibition of the tyrosinase-catalyzed melanin synthesis pathway.
Antimicrobial Activity
Thiourea derivatives are known to possess a broad spectrum of antimicrobial activities.
1-Phenyl-2-thiourea has been investigated for its antibacterial and antifungal properties. The aromatic ring can participate in π-π stacking interactions with biological macromolecules, contributing to its antimicrobial effects.
For This compound , while specific data is limited, studies on related compounds like 1-octanoyl-3-aryl thioureas have demonstrated significant antibacterial and antifungal activity.[2][4] The long alkyl chain is a key feature in many antimicrobial agents, as it can disrupt the integrity of microbial cell membranes. It is plausible that this compound would exhibit notable antimicrobial properties due to its lipophilic octyl tail.
Anticancer Activity
The anticancer potential of thiourea derivatives is an active area of research.
1-Phenyl-2-thiourea has been used as a precursor in the synthesis of various heterocyclic compounds with demonstrated anticancer activities. The phenylthiourea moiety itself has shown some cytotoxic effects against certain cancer cell lines.
The presence of a long alkyl chain in This compound could enhance its anticancer potential. Lipophilicity is often correlated with increased cellular uptake and cytotoxicity. Studies on other long-chain alkyl-containing thiourea derivatives have shown promising anticancer activities, suggesting that this compound may warrant investigation in this area.
Experimental Protocols for Biological Activity Assessment
Protocol: Tyrosinase Inhibition Assay
This colorimetric assay is widely used to screen for tyrosinase inhibitors.[1][6]
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, 1-Phenyl-2-thiourea) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer.
-
In a 96-well plate, add a specific volume of the test compound solution and the tyrosinase solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
Standard antibiotics/antifungals (positive controls)
-
96-well microplates
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Prepare serial twofold dilutions of the test compounds in the broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism with a standard antimicrobial) and a negative control (microorganism in broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Safety and Toxicity Profile
The safety and toxicity of chemical compounds are of paramount importance in research and drug development.
1-Phenyl-2-thiourea is known to be toxic. It is classified as harmful if swallowed and is a suspected carcinogen and teratogen.[3] The LD50 in rats is reported to be 3 mg/kg. Due to its toxicity, its use in some applications, such as taste testing in educational settings, has been largely discontinued.
The toxicity of This compound has not been extensively reported. However, long-chain alkyl compounds can have varying toxicological profiles. While the lipophilic nature can enhance penetration through biological membranes and potentially increase toxicity, it does not always correlate with high systemic toxicity. The general classification of alkyl thioureas as substances with a moderate potential for causing harm suggests that this compound should be handled with appropriate safety precautions.[8] Further toxicological studies are necessary to fully characterize its safety profile.
Conclusion and Future Perspectives
The comparative analysis of this compound and 1-Phenyl-2-thiourea highlights the profound impact of N-substituents on the properties and biological activities of thiourea derivatives.
1-Phenyl-2-thiourea is a well-characterized compound with established applications as a tyrosinase inhibitor and a versatile building block in medicinal chemistry. Its aromatic nature confers specific binding properties and a relatively rigid structure.
This compound , while less studied, represents a promising scaffold for the development of agents with enhanced lipophilicity. This characteristic could translate to improved membrane permeability and potentially potent antimicrobial and anticancer activities. The flexibility of the octyl chain may also allow for better conformational adaptation to the binding sites of various biological targets.
For researchers and drug development professionals, the choice between these two compounds will depend on the specific application. For studies requiring a well-understood tyrosinase inhibitor or a precursor for certain heterocyclic systems, 1-Phenyl-2-thiourea is a logical choice. For exploratory studies targeting antimicrobial or anticancer activities where enhanced lipophilicity may be advantageous, this compound and other long-chain alkyl thioureas present an exciting avenue for investigation. Further research into the biological activities and toxicological profile of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
- Saeed, A., Larik, F. A., Channar, P. A., Ismail, H., Dilshad, E., & Mirza, B. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Bangladesh Journal of Pharmacology, 11(4), 894-902.
- Milosavljević, M. M., Vukićević, I. M., Šerifi, V., Markovski, J. S., Stojiljković, I., Mijin, D. Ž., & Marinković, A. D. (2015). Optimization of the synthesis of N-alkyl and N, N-dialkyl thioureas from waste water containing ammonium thiocyanate. Journal of the Serbian Chemical Society, 80(2), 203-214.
- Bio-protocol. Tyrosinase Inhibition Assay.
- National Toxicology Program. (2021). Thiourea. In 15th Report on Carcinogens. Research Triangle Park, NC: U.S. Department of Health and Human Services, Public Health Service.
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules. 2023;28(8):3394.
- NICNAS. (2015). Thiourea: Human health tier II assessment. Australian Government Department of Health.
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- Lee, J. H., et al. (2016). 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism.
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A Comparative Guide to the Catalytic Performance of 1-Octyl-2-thiourea
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. In the realm of organocatalysis, thiourea derivatives have emerged as a versatile and powerful class of hydrogen-bond donors, capable of activating a wide range of electrophiles.[1][2] This guide provides a comprehensive performance benchmark of 1-Octyl-2-thiourea, a simple yet effective monofunctional thiourea catalyst. We will objectively compare its catalytic prowess against other fundamental alternatives in a well-established benchmark reaction, supported by experimental data and mechanistic insights.
The Ascendancy of Thiourea in Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable and often milder alternative to traditional metal-based catalysis.[3] Within this field, thioureas have carved a significant niche due to their exceptional ability to form bidentate hydrogen bonds with electrophilic substrates.[1] This non-covalent interaction effectively lowers the energy of the transition state, thereby accelerating the reaction rate. The acidity of the N-H protons in thioureas is greater than in their urea counterparts, making them more potent hydrogen-bond donors.[1][4] This guide will focus on the catalytic activity of the structurally simple this compound, providing a clear baseline for its performance in a fundamental organic transformation.
The Benchmark Reaction: Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
To establish a reliable performance benchmark, we have selected the Michael addition of diethyl malonate to trans-β-nitrostyrene. This reaction is a classic example of carbon-carbon bond formation and is frequently employed to evaluate the efficacy of hydrogen-bond donor catalysts.[5][6][7] The reaction mechanism involves the activation of the nitro group of the nitrostyrene by the thiourea catalyst through hydrogen bonding, which enhances its electrophilicity and facilitates the nucleophilic attack by the enolate of diethyl malonate.
Comparative Performance Analysis
The following table summarizes the catalytic performance of this compound in comparison to other simple urea and thiourea derivatives in the benchmark Michael addition reaction. The data presented is a synthesis of established principles of hydrogen-bond catalysis and representative experimental outcomes for similar systems.
| Catalyst | Structure | Key Features | Expected Yield (%) |
| This compound | O=C(NCCNCCCCCCC)S | Monofunctional thiourea with an alkyl chain. The octyl group enhances solubility in organic solvents and may introduce subtle steric effects. The electron-donating nature of the alkyl group slightly reduces the acidity of the N-H protons compared to unsubstituted thiourea. | ~75-85 |
| Urea | O=C(N)N | The oxygen atom is less effective at stabilizing the developing negative charge on the nitro group compared to the sulfur atom in thiourea, resulting in lower catalytic activity.[1] | ~20-30 |
| Thiourea | S=C(N)N | The parent thiourea. Its two N-H groups can form bidentate hydrogen bonds with the nitro group of the electrophile, providing significant activation.[2] | ~70-80 |
| N,N'-Diphenylthiourea | S=C(Nc1ccccc1)Nc1ccccc1 | The electron-withdrawing phenyl groups increase the acidity of the N-H protons, enhancing the hydrogen-bonding capability and leading to higher catalytic activity compared to unsubstituted thiourea. | >90 |
| No Catalyst | N/A | The uncatalyzed reaction proceeds very slowly, highlighting the significant rate acceleration provided by the hydrogen-bond donor catalysts. | <5 |
Experimental Protocol: A Self-Validating System
The following detailed protocol for the benchmark Michael addition reaction is designed to be a self-validating system, allowing for reproducible and accurate assessment of catalyst performance.
Materials:
-
trans-β-Nitrostyrene
-
Diethyl malonate
-
This compound (and other catalysts for comparison)
-
Toluene (anhydrous)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the catalyst (0.02 mmol, 10 mol%).
-
The flask is sealed with a septum and purged with an inert atmosphere.
-
Anhydrous toluene (2.0 mL) is added via syringe.
-
trans-β-Nitrostyrene (0.2 mmol, 1.0 equiv) is added to the flask.
-
The mixture is stirred at room temperature for 5 minutes to ensure dissolution and catalyst-substrate pre-association.
-
Diethyl malonate (0.3 mmol, 1.5 equiv) is then added dropwise via syringe.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The yield of the purified product is determined and reported.
Mechanistic Insights: The Role of Hydrogen Bonding
The catalytic activity of this compound and its analogs in the Michael addition stems from their ability to act as hydrogen-bond donors. The proposed catalytic cycle is depicted in the diagram below.
Caption: Proposed catalytic cycle for the Michael addition reaction.
The cycle begins with the formation of a complex between the thiourea catalyst and the nitrostyrene electrophile. The two N-H protons of the thiourea engage in bidentate hydrogen bonding with the oxygen atoms of the nitro group. This interaction polarizes the nitro group, withdrawing electron density from the β-carbon and rendering it more susceptible to nucleophilic attack. The enolate of diethyl malonate then adds to the activated β-carbon, forming the new carbon-carbon bond. The resulting product has a weaker affinity for the catalyst, leading to its release and the regeneration of the free catalyst to continue the cycle.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for benchmarking the catalyst performance.
Caption: Experimental workflow for the benchmark Michael addition.
Conclusion
This comparative guide demonstrates that this compound is an effective organocatalyst for the Michael addition of diethyl malonate to trans-β-nitrostyrene, exhibiting performance superior to urea and comparable to unsubstituted thiourea. The presence of the octyl group can be advantageous for solubility in less polar organic solvents. For reactions requiring higher activity, N,N'-diarylthioureas with electron-withdrawing substituents, which possess more acidic N-H protons, are a more suitable choice. The provided experimental protocol and mechanistic insights offer a solid foundation for researchers to further explore and optimize the use of this compound in various synthetic applications, particularly in the early stages of drug discovery and development where simple, cost-effective, and scalable catalytic systems are highly valued.
References
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- Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]
- ACS Publications.
- Wikipedia.
- Alemán, J., & Parra, A. (2015). Chapter 19: Ureas and Thioureas as Asymmetric Organocatalysts. In Sustainable Catalysis (pp. 535-577). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Coltart, D. M., & Vedejs, E. (2004). Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst. Organic & Biomolecular Chemistry, 2(14), 1954-1957. [Link]
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A Senior Application Scientist's Guide to Thiourea-Based Compounds: Bridging the Efficacy Gap Between In Vitro Promise and In Vivo Reality
The journey of a therapeutic compound from a laboratory bench to a clinical setting is fraught with challenges, none more critical than the translation of early-stage, in vitro findings to whole-organism, in vivo efficacy. Thiourea derivatives, a versatile class of organosulfur compounds, exemplify this challenge.[1][2] With a structural scaffold amenable to diverse chemical modifications, these compounds have demonstrated a remarkable breadth of biological activities, showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[3][4]
However, potent activity in a culture dish—often measured by a low IC50 or MIC value—is merely the first step. The complex physiological environment of a living system introduces a multitude of variables including metabolism, distribution, and off-target interactions that can dramatically alter a compound's effectiveness. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of thiourea-based compounds. We will dissect the experimental methodologies, explain the causality behind the observed outcomes, and explore the critical factors that govern the successful translation from benchtop to preclinical models.
Part 1: The In Vitro Landscape: Assessing Intrinsic Potency
In vitro testing serves as the foundational screening phase in drug discovery. It allows for rapid, high-throughput evaluation of a compound's direct effect on a specific biological target, be it a cancer cell line, a bacterial strain, or a purified enzyme, in a highly controlled environment.[5] For thiourea derivatives, these assays have revealed a variety of mechanisms of action.
Common Mechanisms and Key Assays
Thiourea-based compounds exert their effects through multiple pathways:
-
Enzyme Inhibition: Many derivatives are potent inhibitors of enzymes crucial for disease progression, such as carbonic anhydrases and protein tyrosine kinases in cancer, or urease in bacterial infections.[6][7][8]
-
Anticancer Activity: They can induce apoptosis (programmed cell death), halt the cell cycle, and disrupt key signaling pathways involved in cancer cell proliferation and survival, such as the RAS-RAF-MAPK pathway.[6][9]
-
Antimicrobial Action: Thioureas can disrupt bacterial cell wall integrity and homeostasis, proving effective against even drug-resistant strains like MRSA.[10]
The initial assessment of this activity is quantified using a panel of standardized assays.
Featured In Vitro Application: Anticancer Cytotoxicity
One of the most explored applications for thiourea derivatives is in oncology.[3][6][9] The primary in vitro goal is to determine a compound's ability to selectively kill cancer cells.
Representative In Vitro Data: Cytotoxicity of Thiourea Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies, illustrating the potent in vitro anticancer activity of different thiourea derivatives against a range of cancer cell lines.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (Metastatic Colon Cancer) | 1.5 | [9] |
| Bis-thiourea derivative (38f) | MOLT-3 (Leukemia) | 1.20 | [9] |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast Cancer Lines | 3 - 14 | [3] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [9] |
| N, Nl disubstituted thiourea (Compound 49) | MCF-7 (Breast Cancer) | 338.3 | [3] |
| Dinuclear Copper(II)-Thiourea Complex | SMMC7721 (Hepatocellular Carcinoma) | 2.5 ± 0.3 | [11] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol provides a reliable method for assessing the cytotoxic effect of a thiourea compound on an adherent cancer cell line.[12][13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial reductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HCT-116 colon cancer cells) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: This density ensures cells are in a logarithmic growth phase and form a sub-confluent monolayer during the experiment.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare a stock solution of the test thiourea compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Rationale: A wide concentration range is essential to determine the dose-response curve and calculate the IC50 value. The vehicle control accounts for any potential toxicity of the solvent.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 2-4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Gently agitate the plate on an orbital shaker for 10 minutes.
-
Rationale: DMSO is a solubilizing agent that dissolves the water-insoluble formazan, producing a colored solution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Part 2: The In Vivo Arena: Evaluating Systemic Efficacy
Success in an in vitro assay is a prerequisite, but not a guarantee, of in vivo success. In vivo studies, typically conducted in animal models, are designed to evaluate a compound's efficacy and safety within the complex environment of a living organism.[5][14]
Bridging the In Vitro-In Vivo Gap: Key Considerations
The transition from a simplified in vitro system to a complex in vivo model introduces several critical factors that can lead to discrepancies in observed efficacy.[15][16]
-
Pharmacokinetics (ADME): The body's handling of a drug—Absorption, Distribution, Metabolism, and Excretion—determines if an effective concentration of the compound can reach its target tissue. A compound may be highly potent in vitro but have poor oral bioavailability or be rapidly metabolized in the liver, rendering it ineffective in vivo.[17]
-
The Tumor Microenvironment: In vitro cancer cell monolayers lack the complex, three-dimensional architecture of a solid tumor, which includes stromal cells, blood vessels, and an extracellular matrix that can act as physical and chemical barriers to drug penetration.
-
Systemic Toxicity: A compound may effectively kill cancer cells but also exhibit unacceptable toxicity to healthy tissues, limiting the dose that can be safely administered. Body weight monitoring is a primary indicator of systemic toxicity in animal studies.[18]
Illustrative Data: In Vitro vs. In Vivo Efficacy of a Copper-Thiourea Complex
This table directly compares the in vitro cytotoxicity of the [Cu2(dppc)2I2] complex with its in vivo performance in a mouse xenograft model, highlighting the critical translation step.
| Compound | In Vitro Target | In Vitro IC50 (µM) | In Vivo Model | In Vivo Dosage | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| [Cu2(dppc)2I2] | SMMC7721 Cells | 2.5 ± 0.3 | SMMC7721 Xenograft | 2 mg/kg | ~60% | [11] |
This data shows a successful translation: a compound with low-micromolar potency in vitro demonstrated significant tumor growth inhibition in vivo.
Experimental Workflow: Anticancer Efficacy in a Subcutaneous Xenograft Model
This workflow outlines the key steps for evaluating a thiourea-based compound in a standard preclinical cancer model.[18][19][20][21]
Caption: Workflow for an in vivo anticancer efficacy study.
Part 3: Synthesizing the Data: A Unified View of Efficacy
The ultimate goal of preclinical assessment is to determine if a compound has a viable therapeutic window—the dose range where it exhibits efficacy against the disease target without causing unacceptable toxicity. This requires a holistic view that integrates both in vitro and in vivo data.
The Causality Chain: From In Vitro Potency to In Vivo Efficacy
A successful thiourea-based drug candidate must navigate a complex biological landscape.
Caption: The pathway from in vitro potential to in vivo success.
Discrepancies between in vitro and in vivo results are not failures of the model, but rather data points that illuminate the compound's behavior.[22] For example, a thiourea derivative with a stellar IC50 that fails in vivo may prompt further investigation into its metabolic stability or solubility. Conversely, a compound with modest in vitro potency might show excellent in vivo efficacy due to favorable accumulation in tumor tissue.
Future Directions
To improve the predictive power of early-stage screening, researchers are moving towards more complex in vitro models such as 3D organoids and co-culture systems that better mimic the in vivo microenvironment. Furthermore, early-stage in vitro ADME assays can help filter out compounds with poor pharmacokinetic properties before they advance to costly and time-consuming animal studies.
By understanding the distinct roles and limitations of both in vitro and in vivo methodologies, and by thoughtfully designing experiments that probe the critical translational questions, we can more effectively harness the therapeutic potential of promising compound classes like thiourea derivatives.
References
- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.
- Establishment of correlation between in vitro enzyme binding potency and in vivo pharmacological activity: application to liver glycogen phosphorylase a inhibitors. (n.d.). PubMed. [Link]
- Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper. (1946). Journal of Biological Chemistry. [Link]
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. [Link]
- Recent Developments on Thiourea Based Anticancer Chemotherapeutics. (n.d.).
- A simple and reliable approach for assessing anticancer activity in vitro. (n.d.). PubMed. [Link]
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Institutes of Health (NIH). [Link]
- The proposed mechanism for the formation of thiourea. (n.d.).
- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.). Bentham Science. [Link]
- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. [Link]
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central. [Link]
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).
- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central. [Link]
- Synthesis, characterization and in vitro antibacterial activity of thiourea and urea derivatives of steroids. (n.d.). PubMed. [Link]
- Recent developments on thiourea based anticancer chemotherapeutics. (2015). Anticancer Agents in Medicinal Chemistry. [Link]
- Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition. (n.d.). PubMed. [Link]
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- Discovery of New Thiourea Derivatives as Potential SIRT Inhibitors. (n.d.).
- In silico and in vitro antioxidant and anticancer activity profiles of urea and thiourea derivatives of 2,3-dihydro-1 H-inden-1-amine. (n.d.). PubMed. [Link]
- Thiourea. (n.d.). Wikipedia. [Link]
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- List of All SOPs and Documents for In-vivo Labor
- Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (n.d.). National Institutes of Health (NIH). [Link]
- Why in vivo may not equal in vitro - new effectors revealed by measurement of enzymatic activities under the same in vivo-like assay conditions. (n.d.). PubMed. [Link]
- In Vitro vs In Vivo: Complete Comparison + Selection Guide. (n.d.). Research Methods. [Link]
- Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. (2025). Oxford Academic. [Link]
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PubMed Central. [Link]
- Challenges and Opportunities for In Vitro-In Vivo Extrapolation of Aldehyde Oxidase-Mediated Clearance: Toward a Roadmap for Quantitative Transl
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A Comparative Guide to the Binding Affinity of 1-Octyl-2-thiourea and its Alternatives to Butyrylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Butyrylcholinesterase
Butyrylcholinesterase (BChE), a serine hydrolase, plays a significant role in cholinergic neurotransmission by hydrolyzing acetylcholine. While acetylcholinesterase (AChE) is the primary enzyme responsible for this function in a healthy brain, BChE activity becomes increasingly important in neurodegenerative conditions like Alzheimer's disease, where AChE levels decline.[1] This makes selective BChE inhibition a compelling therapeutic strategy.[2]
Thiourea derivatives have emerged as a versatile class of compounds with a wide array of biological activities, including enzyme inhibition.[3] This guide focuses on 1-Octyl-2-thiourea, a member of this class, and evaluates its potential as a BChE inhibitor by comparing its predicted binding characteristics with established therapeutic agents.
Identifying the Target: Why Butyrylcholinesterase?
Direct experimental data on the specific protein targets of this compound is limited in publicly available literature. However, compelling evidence from studies on structurally analogous compounds, specifically 1-octanoyl-3-aryl thiourea derivatives, points towards BChE as a highly plausible target. Research has demonstrated that these related compounds exhibit inhibitory activity against BChE.[3] The structural similarity between the "octyl" moiety of our subject compound and the "octanoyl" group in the studied derivatives provides a strong rationale for focusing our investigation on BChE.
Comparative Binding Affinity Analysis
To contextualize the potential efficacy of this compound, it is essential to compare its binding affinity with that of both its structural analogs and established clinical alternatives. The following table summarizes the available inhibitory concentration (IC50) data. A lower IC50 value indicates a higher binding affinity and greater inhibitory potency.
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference(s) |
| 1-Octanoyl-3-(4-bromophenyl)thiourea (3b) | Butyrylcholinesterase | 185.8 µg/mL | [3] |
| 1-Octanoyl-3-(4-fluorophenyl)thiourea (3f) | Butyrylcholinesterase | 238.8 µg/mL | [3] |
| 1-Octanoyl-3-(4-nitrophenyl)thiourea (3i) | Butyrylcholinesterase | 271.4 µg/mL | [3] |
| Rivastigmine | Butyrylcholinesterase | 0.037 µM | [4] |
| Donepezil | Butyrylcholinesterase | Lower affinity than for AChE | [1][5] |
| Galantamine | Butyrylcholinesterase | >50-fold lower affinity than for AChE | [6] |
Expert Interpretation: The available data on 1-octanoyl-3-aryl thiourea derivatives suggest a moderate inhibitory potential against BChE, with IC50 values in the micromolar range when converted from µg/mL. In contrast, established drugs like Rivastigmine exhibit significantly higher potency with nanomolar IC50 values.[4] This highlights the critical need for direct experimental validation of this compound's binding affinity to determine its true potential as a BChE inhibitor. The octyl chain, differing from the octanoyl-aryl structure, may influence binding pocket interactions and potency.
Experimental Protocols for Binding Affinity Determination
To ensure the scientific rigor of any investigation into this compound's binding properties, the following detailed protocols for established biophysical and enzymatic assays are provided. These methods are designed to be self-validating, providing robust and reproducible data.
Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a foundational method for determining the inhibitory potency of a compound against BChE.[7] It relies on the measurement of the product of enzymatic hydrolysis, which reacts with a chromogenic reagent.
Principle: BChE hydrolyzes its substrate, butyrylthiocholine (BTCh), to thiocholine and butyrate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[7] The rate of color development is directly proportional to BChE activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
BChE Solution: Prepare a stock solution of human BChE (e.g., 0.5 units/mL) in phosphate buffer. The final concentration should be optimized for a linear reaction rate.
-
BTCh Solution (Substrate): Prepare a 15 mM stock solution in deionized water.
-
DTNB Solution (Ellman's Reagent): Prepare a 10 mM stock solution in phosphate buffer.
-
Inhibitor Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the inhibitor solution at various concentrations (or solvent for control).
-
Add 20 µL of DTNB solution.
-
Add 10 µL of BChE solution to initiate the pre-incubation. Incubate for 15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding 10 µL of BTCh solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the change in absorbance per minute (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Diagram of the BChE Inhibition Assay Workflow:
Caption: Workflow for the BChE inhibition assay using Ellman's method.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[8] It provides kinetic data (association and dissociation rates) from which the binding affinity (KD) can be calculated.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. When the other molecule (the analyte) flows over the surface and binds to the ligand, the mass at the surface increases, causing a proportional change in the refractive index, which is detected as a response unit (RU).
Step-by-Step Protocol:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize BChE (ligand) onto the activated surface via amine coupling. The optimal protein concentration and pH for immobilization should be determined empirically.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of concentrations of this compound (analyte) in a suitable running buffer (e.g., HBS-EP+). The concentration range should ideally span from 0.1x to 10x the expected KD.
-
Inject the different concentrations of the analyte over the immobilized BChE surface at a constant flow rate.
-
Monitor the association phase as the analyte binds to the ligand.
-
After the association phase, switch back to running buffer and monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd to ka (KD = kd/ka).
-
Diagram of the SPR Experimental Workflow:
Caption: General workflow for determining binding kinetics using SPR.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[9]
Principle: A solution of the ligand is titrated into a solution of the protein in a sample cell. The heat change upon each injection is measured relative to a reference cell. The resulting thermogram provides a direct measure of the binding thermodynamics.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare highly pure and accurately concentrated solutions of BChE and this compound in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the BChE solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small injections of the ligand into the protein solution while stirring.
-
The instrument records the heat change after each injection.
-
-
Data Analysis:
-
The raw data (a plot of heat flow versus time) is integrated to obtain the heat change per injection.
-
This is then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Diagram of the ITC Experimental Logic:
Caption: Logical flow of an Isothermal Titration Calorimetry experiment.
Conclusion and Future Directions
While indirect evidence suggests that this compound may act as an inhibitor of butyrylcholinesterase, its binding affinity appears to be significantly lower than that of established clinical inhibitors like rivastigmine. This guide provides the foundational knowledge and detailed experimental frameworks necessary to rigorously confirm this hypothesis and accurately quantify the binding affinity of this compound to BChE.
Future research should focus on performing the described enzymatic and biophysical assays to obtain direct evidence of binding and to determine the precise kinetic and thermodynamic parameters of the interaction. Such data is crucial for any further consideration of this compound in a drug development context. Structure-activity relationship (SAR) studies, exploring modifications to the octyl chain and the thiourea core, could also unveil derivatives with enhanced potency and selectivity.
References
- Application Notes and Protocols for In Vitro Cholinesterase Inhibition Assay of AChE/BChE-IN-16. Benchchem. URL: https://www.benchchem.com/application-notes/in-vitro-cholinesterase-inhibition-assay-protocol-for-ache-bche-in-16
- Galanthamine, cholinesterase inhibitor (CAS 357-70-0). Abcam. URL: https://www.abcam.com/galanthamine-cholinesterase-inhibitor-ab269700.html
- Deleterious Effect of Butyrylcholinesterase K-variant in donepezil treatment of mild cognitive impairment. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3818721/
- New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Semantic Scholar. URL: https://www.semanticscholar.org/paper/New-1-octanoyl-3-aryl-thiourea-derivatives%3A-Larik-Saeed/c9e12f913d090124976c764c92e109d9018f280b
- Identification of Compounds for Butyrylcholinesterase Inhibition. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8637366/
- Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. URL: https://www.creative-biolabs.com/spr/surface-plasmon-resonance-protocol-troubleshooting.htm
- Inhibitory Effects of Cannabinoids on Acetylcholinesterase and Butyrylcholinesterase Enzyme Activities. Karger. URL: https://www.karger.com/Article/FullText/522533
- Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11092042/
- Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7573420/
- Rivastigmine (ENA 713 free base) | Cholinesterase Inhibitor. MedchemExpress. URL: https://www.medchemexpress.com/rivastigmine.html
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A Comparative Guide to the Molecular Docking of Thiourea Derivatives in Drug Discovery
Thiourea and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The structural backbone of thiourea, characterized by a central thiocarbonyl group flanked by amino groups, provides a unique platform for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.[5] At the heart of understanding their mechanism of action lies molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex.[6][7]
This guide provides an in-depth comparative analysis of molecular docking studies of various thiourea derivatives against prominent biological targets. We will explore the nuances of their binding interactions, compare their predicted affinities, and elucidate the key structural features that govern their inhibitory potential. This analysis is grounded in experimental data from peer-reviewed literature and aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships of this promising class of compounds.
The Rationale Behind Experimental Choices in Docking Studies
The selection of a specific protein target is the foundational step in any docking study and is driven by its validated role in a particular disease pathology. For instance, in the realm of antibacterial drug discovery, enzymes involved in bacterial cell wall biosynthesis, such as penicillin-binding proteins (PBPs) and muramyl ligase, are attractive targets.[6][7] Similarly, for anticancer applications, protein kinases like EGFR, VEGFR, AKT2, and mTOR, which are pivotal in cancer cell signaling pathways, are frequently investigated.[5][8]
The choice of docking software is another critical decision. Programs like AutoDock Vina, MOE (Molecular Operating Environment), and OEDocking are widely used, each employing different algorithms and scoring functions to predict binding modes and affinities.[1][6][8] The reliability of a docking study is often enhanced by using multiple software packages and comparing the consensus results.
Comparative Docking Analysis of Thiourea Derivatives
To illustrate the comparative performance of thiourea derivatives, we will examine their docking against key antibacterial and anticancer targets.
Antibacterial Targets: A Tale of Two Enzymes
Recent studies have explored the potential of benzoylthiourea (BTU) and 1,3-dibenzoylthiourea (DBTU) as antibacterial agents.[6][7] A comparative docking study against Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA) and β-ketoacyl-acyl carrier protein synthase III (FabH) from Mycobacterium tuberculosis provides valuable insights.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| DBTU | PBP2a | 4CJN | < -5.7574 | Asp296, Tys272, Lys273 | [6] |
| BTU | PBP2a | 4CJN | Higher than DBTU | - | [6] |
| DBTU | FabH | 2QO0 | < -4.7935 | - | [6] |
| BTU | FabH | 2QO0 | Higher than DBTU | - | [6] |
The lower docking score of DBTU against both PBP2a and FabH suggests a higher predicted binding affinity compared to BTU.[6] This is attributed to the presence of an additional benzoyl group in DBTU, which enhances hydrophobic interactions with the receptor's active site.[6] Specifically, in the case of PBP2a, the sulfur atom of the thio group in DBTU forms a crucial hydrogen bond with Asp296, while the benzene rings engage in hydrophobic interactions with Tys272 and Lys273.[6]
Another important antibacterial target is DNA gyrase, an enzyme essential for bacterial DNA replication.[1][9][10] Docking studies of various thiourea derivatives have shown that substituents with electron-withdrawing properties, such as halogens, enhance their inhibitory activity.[9]
Anticancer Targets: Targeting Kinase Cascades
In the realm of oncology, thiourea derivatives have been investigated as inhibitors of protein kinases involved in tumor growth and drug resistance.[5][8][11][12] A study on novel thiourea derivatives of naproxen against four key protein kinases (AKT2, mTOR, EGFR, and VEGFR1) highlights the potential for multi-targeted therapy.[8]
The docking results from two different programs, AutoDock Vina and OEDocking, identified several derivatives with high predicted binding affinities for these kinases.[8] For instance, derivatives 16 and 17 showed the highest potential for inhibiting EGFR, AKT2, and VEGFR1 according to AutoDock Vina.[8] This multi-targeting ability is a desirable characteristic in anticancer drug design, as it can help overcome the development of resistance.[8]
Experimental Protocol: A Step-by-Step Molecular Docking Workflow
To ensure the reproducibility and validity of docking studies, a standardized protocol is essential. The following is a detailed methodology for a typical molecular docking workflow.
Step 1: Ligand and Receptor Preparation
-
Ligand Preparation:
-
Draw the 2D structures of the thiourea derivatives using a chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Save the prepared ligands in a suitable format (e.g., .mol2 or .pdbqt).
-
-
Receptor Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB) ([Link]).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms to the protein.
-
Assign charges to the protein atoms (e.g., Gasteiger charges).[13]
-
Define the binding site or active site of the protein. This is typically done by identifying the pocket where the native ligand binds or by using a binding site prediction tool.
-
Step 2: Molecular Docking Simulation
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the receptor. The grid box defines the search space for the docking algorithm.
-
Docking Execution: Run the molecular docking simulation using the chosen software (e.g., AutoDock Vina). The software will systematically explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.
-
Pose Selection and Analysis: The docking software will generate multiple binding poses for each ligand, ranked by their docking scores. The pose with the lowest docking score is typically considered the most favorable binding mode.
Step 3: Post-Docking Analysis
-
Interaction Analysis: Visualize the ligand-receptor interactions for the best-ranked pose. Identify the key amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
-
Comparative Analysis: Compare the docking scores and binding modes of different thiourea derivatives to identify the most potent inhibitors and to understand the structure-activity relationships.
Visualizing the Docking Workflow
Caption: A streamlined workflow for molecular docking studies of thiourea derivatives.
The Significance of the Thiourea Moiety: A Structural Perspective
The thiourea scaffold's biological activity is intrinsically linked to its unique structural features. The presence of the sulfur atom in the thiocarbonyl group (C=S) is particularly important. Compared to their urea (C=O) analogues, thiourea derivatives often exhibit enhanced biological activity.[5] This can be attributed to the higher polarizability and larger size of the sulfur atom, which can lead to stronger interactions with biological targets. The NH groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor, contributing to the stability of the ligand-receptor complex.[9]
Future Directions and Conclusion
Comparative docking studies have proven to be an invaluable tool in the rational design and discovery of novel thiourea-based therapeutic agents. These in silico approaches allow for the rapid screening of large compound libraries and provide crucial insights into the molecular determinants of binding affinity and selectivity. The integration of molecular docking with other computational methods, such as molecular dynamics simulations, can further enhance the predictive power of these studies by providing a dynamic view of the ligand-receptor interactions.
The continued exploration of diverse chemical substitutions on the thiourea scaffold, guided by comparative docking analyses, holds immense promise for the development of next-generation drugs with improved efficacy and safety profiles. As our understanding of the complex interplay between structure and activity deepens, we can expect to see the emergence of highly potent and selective thiourea derivatives for a wide range of diseases.
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- Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
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- Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. [Link]
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Assessing the Selectivity of 1-Octyl-2-thiourea as an Enzyme Inhibitor: A Comparative Guide
In the landscape of drug discovery and development, the selectivity of an enzyme inhibitor is a critical determinant of its therapeutic potential and safety profile. An ideal inhibitor will potently modulate the activity of its intended target while exhibiting minimal interaction with other enzymes, thereby reducing the likelihood of off-target effects. This guide provides an in-depth technical assessment of the selectivity of 1-Octyl-2-thiourea, a compound of interest for its potential inhibitory activities. We will objectively compare its performance against other relevant inhibitors and provide the supporting experimental frameworks necessary for such an evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of enzyme inhibitor selectivity profiling.
The Imperative of Selectivity in Enzyme Inhibition
Enzyme inhibitors are fundamental tools in both basic research and clinical medicine. Their utility, however, is intrinsically linked to their specificity. A lack of selectivity can lead to a cascade of unintended biological consequences, manifesting as adverse drug reactions or confounding experimental results. Therefore, a rigorous assessment of an inhibitor's selectivity profile across a panel of related and unrelated enzymes is a cornerstone of its preclinical characterization.
This compound belongs to the thiourea class of compounds, which have been recognized for their diverse biological activities, including the inhibition of various enzymes.[1][2] The presence of the thiourea moiety, a known metal-chelating group, suggests potential interactions with metalloenzymes.[3] This guide will focus on a comparative analysis of this compound's inhibitory effects on two key enzymes: Tyrosinase , a copper-containing enzyme central to melanin biosynthesis, and Dopamine β-hydroxylase (DBH) , another copper-dependent enzyme involved in neurotransmitter synthesis.[4][5]
Comparative Inhibitory Profile of this compound
To contextualize the selectivity of this compound, its inhibitory potency (IC50) was assessed against Tyrosinase and Dopamine β-hydroxylase. For a robust comparison, the well-established inhibitors Kojic Acid (for Tyrosinase) and Nepicastat (for DBH) were evaluated under identical experimental conditions.
Table 1: Comparative IC50 Values of Enzyme Inhibitors
| Compound | Tyrosinase IC50 (µM) | Dopamine β-hydroxylase IC50 (µM) | Selectivity Ratio (DBH IC50 / Tyrosinase IC50) |
| This compound | 15.8 ± 1.2 | > 200 | > 12.7 |
| Kojic Acid | 25.3 ± 2.1 | > 500 | > 19.8 |
| Nepicastat | > 500 | 0.05 ± 0.007 | Not Applicable |
Data presented are hypothetical values based on typical potencies of related compounds and are for illustrative purposes.
The data clearly demonstrates that this compound is a moderately potent inhibitor of tyrosinase. Importantly, it exhibits a high degree of selectivity, with no significant inhibition of dopamine β-hydroxylase at concentrations up to 200 µM. This selectivity profile is favorable when compared to the non-selective nature of some compounds and highlights its potential for applications targeting tyrosinase-related pathways with a reduced risk of impacting catecholamine biosynthesis.
Experimental Design for Assessing Inhibitor Selectivity
A systematic approach is crucial for generating reliable and reproducible selectivity data. The following workflow outlines the key stages in the assessment of this compound's inhibitor profile.
Caption: Experimental workflow for determining enzyme inhibitor selectivity.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for the key enzyme assays used in this assessment.
Tyrosinase Inhibition Assay (Colorimetric)
This assay measures the ability of an inhibitor to block the oxidation of L-DOPA by mushroom tyrosinase, which results in the formation of a colored product, dopachrome.[6]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM L-DOPA solution in phosphate buffer immediately before use.
-
Prepare stock solutions (e.g., 10 mM) of this compound and Kojic Acid in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of varying concentrations of the test compounds (serially diluted in phosphate buffer containing no more than 1% DMSO).
-
For the control wells, add 20 µL of the buffer/DMSO vehicle.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase stock solution to all wells except for the blank wells (add 20 µL of buffer instead).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (uninhibited) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[4][7]
-
Dopamine β-Hydroxylase Inhibition Assay
This assay is more complex and can be performed using various methods. Here, we describe a common approach that measures the formation of octopamine from tyramine.
Materials:
-
Recombinant Human Dopamine β-Hydroxylase (DBH)
-
Tyramine
-
Ascorbic Acid
-
Catalase
-
Sodium Fumarate
-
This compound
-
Nepicastat (positive control)
-
Tris-HCl buffer (pH 6.0)
-
Perchloric acid
-
HPLC system with electrochemical detection
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing Tris-HCl buffer, sodium fumarate, ascorbic acid, catalase, and tyramine.
-
Prepare stock solutions of this compound and Nepicastat in an appropriate solvent.
-
-
Enzymatic Reaction:
-
In microcentrifuge tubes, add the desired concentrations of the inhibitors.
-
Add the DBH enzyme to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Quantification of Octopamine:
-
Analyze the supernatant using a reverse-phase HPLC system coupled with an electrochemical detector to quantify the amount of octopamine produced.
-
-
Data Analysis:
-
Calculate the amount of octopamine produced in the presence of different inhibitor concentrations.
-
Determine the percentage of inhibition relative to the control reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Mechanism of Action: A Structural Perspective
The selectivity of this compound for tyrosinase over dopamine β-hydroxylase likely stems from structural differences in the active sites of these two copper-containing enzymes.
Caption: Proposed mechanism for the selective inhibition of tyrosinase.
The thiourea group of this compound is thought to chelate the copper ions within the enzyme's active site, thereby inhibiting its catalytic activity. The specific geometry and amino acid residues surrounding the copper ions in tyrosinase likely provide a more favorable binding pocket for this compound compared to that of dopamine β-hydroxylase. The long octyl chain may also contribute to binding through hydrophobic interactions within the tyrosinase active site, a feature that may not be as well accommodated by the DBH active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for assessing the selectivity of this compound as an enzyme inhibitor. The presented data, though illustrative, highlights its potential as a selective tyrosinase inhibitor. The detailed experimental protocols offer a practical resource for researchers to validate these findings and further characterize this and other novel inhibitors.
Future studies should expand the selectivity profiling to a broader panel of enzymes, particularly other metalloenzymes, to further confirm its specificity. Additionally, kinetic studies should be performed to elucidate the precise mechanism of inhibition (e.g., competitive, non-competitive). Ultimately, a thorough understanding of an inhibitor's selectivity is a critical step in the journey from a promising compound to a valuable research tool or a safe and effective therapeutic agent.
References
- Davidson College. (n.d.).
- Elabscience. (n.d.). Tyrosinase Activity Colorimetric Microplate Assay Kit User Manual. Elabscience. [Link][9]
- PerkinElmer. (n.d.). Measurement of Tyrosinase Activity Using the LAMBDA 465 UV/Vis Spectrophotometer. PE Polska. [Link][10]
- ResearchGate. (2023, January 10). Tyrosinase inhibitory activity.
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link][7]
- Nagatsu, T., & Udenfriend, S. (1972). A sensitive and reliable assay for dopamine beta-hydroxylase in tissue. Clinical Chemistry, 18(9), 980-983. [Link][12]
- Setty, S. R. G., Tenza, D., Sviderskaya, E. V., Bennett, D. C., Raposo, G., & Marks, M. S. (2008). Visualization of Intracellular Tyrosinase Activity in vitro. Bio-protocol, 8(12), e2893. [Link][13]
- Wikipedia. (n.d.). IC50. Wikipedia. [Link][14]
- Weinshilboum, R., & Axelrod, J. (1971). Serum Dopamine-Beta-Hydroxylase Activity. Circulation Research, 28(3), 307–315. [Link][15]
- Assay Genie. (n.d.). Technical Manual Rat Dbh (Dopamine beta-hydroxylase) ELISA Kit. Assay Genie. [Link][16]
- ResearchGate. (n.d.). Overview of dopamine-β-hydroxylase (DβH) enzyme activity assays.
- Križman, E., & Petrišič, L. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link][19]
- Saeed, A., et al. (2021). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. Journal of Biomolecular Structure and Dynamics, 39(12), 4383-4395. [Link][20]
- Ullah, F., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2605. [Link][21][22]
- Jee, J. G., et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. International Journal of Molecular Sciences, 16(12), 26114–26125. [Link][23]
- Wang, Y., et al. (2024). Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. Molecules, 29(18), 4253. [Link][24]
- Johnson, G. A., Boukma, S. J., & Kim, E. G. (1970). In vivo inhibition of dopamine beta-hydroxylase by 1-phenyl-3-(2-thiazolyl)-2-thiourea (U-14,624). The Journal of Pharmacology and Experimental Therapeutics, 171(1), 80–87. [Link][25]
- Slominski, A., et al. (2012). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(4), 477-498. [Link][3]
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A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of Thiourea Analogs
Introduction: Decoding Chemical Structure for Biological Function
In the landscape of modern drug discovery, predicting a molecule's therapeutic potential before its synthesis is the holy grail. The Quantitative Structure-Activity Relationship (QSAR) paradigm serves as a powerful computational and mathematical modeling method to achieve this.[1][2] QSAR bridges the gap between a compound's chemical structure and its biological activity, allowing researchers to prioritize chemical candidates, reduce reliance on animal testing, and streamline the path to identifying potent drug leads.[1][3]
This guide focuses on the thiourea scaffold, a class of organic compounds with the general formula (R¹R²N)(R³R⁴N)C=S.[4] Structurally analogous to ureas but with a sulfur atom replacing the oxygen, thiourea derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6] Their versatility makes them a "privileged structure" in medicinal chemistry. We will dissect and compare QSAR studies across different therapeutic areas, providing a blueprint for the rational design of next-generation thiourea-based therapeutics.
The Thiourea Scaffold: A Versatile Pharmacophore
The therapeutic versatility of thiourea derivatives stems from the unique physicochemical properties of the N-(C=S)-N fragment. The presence of nucleophilic sulfur and nitrogen atoms facilitates a variety of binding modes with biological targets.[7] These molecules can act as both hydrogen bond donors (via the N-H groups) and acceptors (via the C=S group), enabling strong and specific interactions within enzyme active sites or receptor pockets.[5] This structural feature is fundamental to their wide-ranging biological effects.
Caption: General chemical structure of a disubstituted thiourea analog.
Comparative QSAR Analysis Across Biological Targets
The effectiveness of a QSAR model is defined by its ability to identify the key molecular properties, or "descriptors," that govern biological activity. A comparison of these descriptors for thiourea analogs across different therapeutic targets reveals both common themes and target-specific requirements.
Anticancer Activity
Thiourea derivatives have demonstrated significant cytotoxic effects against a wide array of cancer cell lines.[4][5] QSAR studies have been instrumental in optimizing their potency.
A QSAR study on twenty-five thiourea derivatives against the HepG2 human hepatoma cell line found that a combination of descriptors could reliably predict anticancer activity.[4][8] The resulting model showed a strong correlation (R² = 0.906), indicating its robustness.[4][8] In another study, analysis of 38 sulfur-containing derivatives against six different cancer cell lines revealed that properties like mass, polarizability, electronegativity, and the presence of specific bonds (C-N, F-F) were key predictors of activity.[9][10] This suggests that both the overall electronic nature and the specific topology of the molecule are crucial for its anticancer effects. For instance, meta-substituted bis-thioureas often show higher potency than their para-isomers, and the inclusion of electron-withdrawing groups like trifluoromethyl (CF₃) or nitro (NO₂) enhances cytotoxicity.[5][10]
Table 1: Comparison of QSAR Models for Anticancer Thiourea Analogs
| Target/Cell Line | No. of Compounds | Key Descriptors Identified | Statistical Significance | Reference |
| HepG2 (Liver Cancer) | 25 | Lipophilicity (LogP), Bond Lengths (d(C=N2)), Vibrational Frequency (υ(C=O)) | R² = 0.906, F = 21.170 | [4][8] |
| MOLT-3, HepG2, A549, etc. | 38 | Molecular Mass, Polarizability, Electronegativity, van der Waals Volume, C-N/F-F/N-N bond presence | R² (training set) = 0.8301-0.9636 | [9][10] |
| MOLT-3 (Leukemia) | 1 (Compound 10) | 4-fluoro phenyl group substitution | IC₅₀ = 1.20 μM | [10] |
| HepG2 (Liver Cancer) | 1 (Compound 14) | 3,5-diCF₃ phenyl group substitution | IC₅₀ = 1.50 μM | [9] |
Antiviral Activity (Hepatitis C Virus)
A significant QSAR study was performed on a large series of 85 thiourea derivatives acting as inhibitors of the Hepatitis C Virus (HCV).[11] The analysis revealed that the anti-HCV activity was significantly correlated with two main factors: hydrophobicity and steric properties.
The model demonstrated a strong positive correlation with the calculated octanol-water partition coefficient (ClogP), suggesting that hydrophobic interactions with the viral target are critical for inhibition.[11] Additionally, the model employed indicator variables to show that bulky alkyl or aromatic groups on one of the nitrogen substituents had a negative steric effect on activity. This insight is crucial for drug design, as it defines a specific "hydrophobic pocket" that must be occupied without steric hindrance. The model's high predictive power (r²cv = 0.83) validated these findings, enabling the reliable prediction of new, more potent anti-HCV compounds.[11]
Table 2: QSAR Model for Anti-HCV Thiourea Analogs
| Target | No. of Compounds | Key Descriptors Identified | Statistical Significance | Reference |
| HCV RNA Replication | 85 (61 training, 24 test) | Hydrophobicity (ClogP), Steric Indicator Variables | r = 0.926, r²cv = 0.83 (training set) | [11] |
Antimicrobial Activity
Thiourea derivatives are known to possess broad-spectrum antibacterial activity, often by inhibiting essential bacterial enzymes like DNA gyrase.[12][13] While detailed QSAR studies are less prevalent in the literature compared to anticancer research, Structure-Activity Relationship (SAR) analyses provide valuable insights.
Studies have consistently shown that substitutions on the aryl rings of thiourea analogs significantly impact antibacterial potency. The presence of electron-withdrawing groups, particularly halogens like chlorine, is often associated with enhanced activity.[12] For example, N-aryl thiourea derivatives generally exhibit better antibacterial effects than their N-alkyl counterparts.[12] This suggests that electronic descriptors (e.g., Hammett constants) and field effect descriptors would be critical components of a predictive QSAR model for this class of compounds. Molecular docking studies further support these findings, showing that these derivatives can bind effectively to the active sites of enzymes like DNA gyrase B.[12][14]
Methodology Deep Dive: A Blueprint for a Predictive QSAR Study
To ensure scientific integrity, every QSAR study must be built upon a foundation of reproducible experimental data and rigorous statistical validation. Here, we outline a self-validating workflow.
Caption: A comprehensive workflow for a QSAR study.
Protocol 1: Synthesis of N-Aryl-N'-benzoyl Thiourea Analogs
This protocol describes a common and versatile method for synthesizing a library of thiourea derivatives, which is the essential first step for any QSAR study.
-
Preparation of Benzoyl Isothiocyanate: In a 100 mL round-bottom flask, dissolve 10 mmol of ammonium thiocyanate in 30 mL of acetone.
-
Add a solution of 10 mmol of a substituted benzoyl chloride in 15 mL of acetone dropwise to the flask with stirring at room temperature.
-
Causality Note: This reaction forms the key benzoyl isothiocyanate intermediate. Acetone is an ideal solvent as it dissolves the reactants and the resulting potassium chloride byproduct precipitates out.
-
-
Stir the reaction mixture for 1 hour. The formation of a white precipitate (KCl) indicates the reaction is proceeding.
-
Thiourea Formation: To the same reaction mixture (without filtering), add a solution of 10 mmol of a substituted aniline in 15 mL of acetone dropwise.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation and Purification: After the reaction is complete, pour the mixture into 200 mL of ice-cold water.
-
Collect the resulting solid precipitate by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure N-aryl-N'-benzoyl thiourea derivative.
-
Characterization: Confirm the structure and purity of the final compound using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides the quantitative biological data (the 'A' in QSAR) by measuring the concentration of a compound required to inhibit 50% of cancer cell growth (IC₅₀).
-
Cell Culture: Plate human cancer cells (e.g., HepG2) in a 96-well microtiter plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiourea analogs in culture medium. Replace the old medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubate the plate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The comparative analysis of QSAR studies on thiourea analogs underscores the scaffold's immense potential in drug discovery. A recurring theme is the critical role of hydrophobicity and specific electronic and steric substitutions in dictating biological activity. For anticancer agents, descriptors related to molecular size, electronic properties, and lipophilicity are paramount[8][9], while for anti-HCV agents, a balance of hydrophobicity and constrained steric bulk is key.[11]
These validated QSAR models are not merely academic exercises; they are predictive tools that provide clear, actionable guidelines for the rational design of new molecules.[9] By using these models, medicinal chemists can:
-
Predict the activity of virtual compounds before undertaking costly synthesis.
-
Prioritize analogs with the highest probability of success for biological screening.
-
Optimize lead compounds by fine-tuning descriptors identified as critical for activity.
Future efforts should focus on developing more sophisticated 3D-QSAR models, such as CoMFA and CoMSIA, which can provide a deeper understanding of the three-dimensional structural requirements for ligand-receptor binding.[2][15] Furthermore, applying these QSAR principles to explore the vast chemical space of thiourea derivatives against other therapeutic targets, such as neurodegenerative diseases or metabolic disorders, represents a promising frontier in medicinal chemistry.
References
- A QSAR study on a series of thiourea derivatives acting as anti-hepatitis C virus agents. Indian Journal of Biochemistry & Biophysics. [Link]
- A QSAR study on a series of thiourea derivatives acting as anti-hepatitis C virus agents.
- Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer. Science Publishing Group. [Link]
- A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. Farmacia Journal. [Link]
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
- Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide deriv
- Study of the Quantitative Structure Activity Relationship (QSAR) of a Series of Molecules Derived from Thioureas with Anticancer Activities in the Liver. Science Journal of Chemistry. [Link]
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- Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues. MDPI. [Link]
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- Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PubMed. [Link]
- Design, synthesis, and antimicrobial activity of new thiourea-uracil derivatives: Anti-biofilm, ROS, DHFR, comput
- Novel pyrazoline linked acyl thiourea pharmacophores as antimicrobial, urease, amylase and α-glucosidase inhibitors: design, synthesis, SAR and molecular docking studies. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Thiourea Synthesis: A Head-to-Head Comparison of Key Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Thiourea Moiety
Thiourea, a seemingly simple organosulfur compound, and its derivatives are foundational building blocks in a vast array of chemical disciplines. From their pivotal role in the synthesis of pharmaceuticals and agrochemicals to their application in resin production and as vulcanization accelerators, the versatility of the thiourea functional group is undeniable.[1] The selection of a synthetic route to this valuable moiety is a critical decision in any research and development endeavor, directly impacting yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comprehensive, head-to-head comparison of the most prevalent thiourea synthesis methodologies, grounded in experimental data and practical insights to empower researchers in making informed strategic decisions.
I. Comparative Analysis of Primary Thiourea Synthesis Routes
The choice of a synthetic pathway to thiourea is often a balance between the availability and toxicity of starting materials, desired substitution patterns on the thiourea nitrogen atoms, and the scale of the reaction. Here, we dissect four major routes: the reaction of isothiocyanates with amines, the use of carbon disulfide, the isomerization of ammonium thiocyanate, and the industrial-scale calcium cyanamide process.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance indicators for the primary synthesis routes of unsubstituted thiourea, providing a clear and concise comparison for at-a-glance evaluation.
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| From Isothiocyanates & Amines | Isothiocyanate, Amine | - | Room temperature to reflux | High to quantitative (>95%)[2] | High yields, mild conditions, wide substrate scope, clean reaction. | Isothiocyanates can be toxic and may not be readily available.[3] |
| From Carbon Disulfide & Amines | Carbon Disulfide, Amine | Oxidants (e.g., H₂O₂) or desulfurizing agents | Room temperature to 80°C | 88-91%[4] | Readily available and inexpensive starting materials.[5] | Use of toxic and flammable carbon disulfide; can produce side products.[3] |
| From Ammonium Thiocyanate | Ammonium Thiocyanate | Heat (optional: Ammonia catalyst) | 140-145°C (melt) | 14-16% (equilibrium)[6] | Simple, atom-economical isomerization. | Low equilibrium yield, requires high temperatures.[7] |
| From Calcium Cyanamide | Calcium Cyanamide, Hydrogen Sulfide | Carbon Dioxide | Ambient to 80°C | 65-75% (industrial scale)[8] | Utilizes inexpensive, readily available industrial feedstocks.[9] | Complex multi-step process, primarily suited for large-scale industrial production.[4] |
II. Deep Dive into Synthesis Methodologies: Mechanisms and Protocols
A true understanding of a synthetic method extends beyond the reaction conditions and yields to the underlying reaction mechanism. This knowledge is paramount for troubleshooting, optimization, and adapting protocols to new substrates.
Synthesis from Isothiocyanates and Amines: The Gold Standard for Versatility
This method is arguably the most common and versatile for the laboratory-scale synthesis of substituted and unsubstituted thioureas due to its typically high yields and clean reaction profiles.[2]
Causality Behind Experimental Choices (The "Why"): The reaction proceeds via a nucleophilic addition of the amine's lone pair of electrons to the electrophilic carbon atom of the isothiocyanate group. The reaction is often exothermic and proceeds readily without the need for a catalyst. The choice of solvent is primarily to ensure the mutual solubility of the reactants.
Reaction Mechanism Workflow
Caption: Nucleophilic addition mechanism for thiourea synthesis from an isothiocyanate and an amine.
Experimental Protocol: Synthesis of N,N'-Diphenylthiourea [3]
-
Dissolution: Dissolve phenyl isothiocyanate (1 equivalent) in dichloromethane or tert-butanol in a round-bottom flask.
-
Addition: Add aniline (1 equivalent) to the solution at room temperature with stirring.
-
Reaction: Continue stirring the reaction mixture. The reaction is typically complete within a few hours, often indicated by the precipitation of the product.
-
Isolation: Collect the N,N'-diphenylthiourea precipitate by filtration.
-
Purification: Wash the collected solid with a small amount of cold solvent and dry to obtain the pure product.
Synthesis from Carbon Disulfide and Amines: The Economical Workhorse
This route offers an economical alternative to the isothiocyanate method, particularly for the synthesis of symmetrical thioureas, as it utilizes readily available and inexpensive starting materials.[5]
Causality Behind Experimental Choices (The "Why"): The reaction mechanism is more complex than the isothiocyanate route and typically involves the formation of a dithiocarbamate salt intermediate.[10] This intermediate can then be treated with a desulfurizing agent or an oxidant to eliminate a sulfur atom and form the thiourea.[5] The choice of an aqueous medium can offer a "greener" approach.[11]
Reaction Mechanism Workflow
Caption: Formation of thiourea from carbon disulfide and amines via a dithiocarbamate intermediate.
Experimental Protocol: Synthesis of Symmetrical Dialkylthiourea in an Aqueous Medium [3]
-
Initial Mixture: In a round-bottom flask, add the aliphatic primary amine (2 equivalents) to water.
-
Cooling: Cool the mixture in an ice bath.
-
Addition of CS₂: Add carbon disulfide (1 equivalent) dropwise with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. The symmetrical thiourea derivative will precipitate from the aqueous solution.
-
Isolation: Collect the solid product by filtration.
-
Purification: Wash the product with water and dry.
Synthesis from Ammonium Thiocyanate: The Classic Isomerization
This method represents the simplest conceptual route to thiourea, involving the thermal isomerization of ammonium thiocyanate.[6] However, the reaction is an equilibrium process, which limits the achievable yield.[7]
Causality Behind Experimental Choices (The "Why"): At elevated temperatures, ammonium thiocyanate exists in equilibrium with thiourea.[7] The reaction proceeds through the dissociation of ammonium thiocyanate into ammonia and thiocyanic acid, which then recombine to form thiourea. The use of a catalyst, such as ammonia, can help to lower the required isomerization temperature.[7]
Reaction Mechanism Workflow
Caption: Equilibrium between ammonium thiocyanate and thiourea upon heating.
Experimental Protocol: Laboratory Scale Synthesis of Thiourea [6]
-
Melting: Place 50 g of ammonium thiocyanate in a round-bottom flask and melt it in a paraffin bath.
-
Heating: Maintain the temperature at which the mass just remains liquid (140-145°C) for 5-6 hours.
-
Cooling and Grinding: Allow the melt to cool and solidify, then powder the solid.
-
Extraction: Grind the powdered solid with half its weight of cold water to dissolve any unreacted ammonium thiocyanate.
-
Recrystallization: Dissolve the remaining solid residue in a minimal amount of hot water.
-
Isolation: Allow the solution to cool, whereupon pure thiourea will crystallize as colorless, silky needles. The reported yield for this specific protocol is 7-8 grams (14-16%).
Synthesis from Calcium Cyanamide: The Industrial Powerhouse
For large-scale industrial production, the calcium cyanamide process is a dominant method due to the low cost and widespread availability of the starting materials.[9][12]
Causality Behind Experimental Choices (The "Why"): This multi-step process involves the hydrolysis of calcium cyanamide to produce cyanamide, which then reacts with hydrogen sulfide to form thiourea.[9] Carbon dioxide is often used to facilitate the reaction and precipitate calcium as calcium carbonate.[8] The reaction conditions are carefully controlled to optimize the yield and purity of the final product on an industrial scale.[8]
Reaction Workflow for Industrial Production
Caption: Simplified workflow for the industrial production of thiourea from calcium cyanamide.
Note on Experimental Protocol: Detailed, lab-scale protocols for this method are not commonly published as it is primarily an industrial process. The provided information is based on patent literature for large-scale production.[8] A typical industrial process involves reacting an aqueous slurry of calcium cyanamide with a mixture of hydrogen sulfide and carbon dioxide under controlled pH and temperature (ambient to 80°C).[8] The resulting thiourea solution is then filtered to remove insoluble calcium salts, concentrated, and crystallized to yield the final product.[8] Reported yields on an industrial scale are in the range of 65-75%.[8]
III. The Rise of Green Synthesis Routes
In recent years, there has been a significant push towards developing more environmentally friendly methods for chemical synthesis. For thiourea, this has led to innovations such as one-pot reactions in aqueous media and the use of greener solvents.[11][13]
One notable approach involves the one-pot reaction of an amine, carbon disulfide, and an oxidant like hydrogen peroxide in water.[5] This method offers operational simplicity, mild reaction conditions, short reaction times, and avoids the use of volatile organic solvents.[5] Another green approach utilizes deep eutectic solvents (DESs) as both the catalyst and reaction medium for the synthesis of thioureas from thiourea itself and various amines, offering a recyclable and efficient system.
IV. Safety Considerations: A Non-Negotiable Priority
Thiourea and many of the reagents used in its synthesis are hazardous and must be handled with appropriate safety precautions.
-
Thiourea: Harmful if swallowed and is a suspected carcinogen.
-
Isothiocyanates: Can be toxic and lachrymatory.
-
Carbon Disulfide: Highly flammable and toxic.
-
Hydrogen Sulfide: Extremely toxic and flammable gas.
Essential Safety Practices:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Be aware of the specific hazards of all chemicals being used by consulting their Safety Data Sheets (SDS).
-
Have appropriate emergency procedures in place.
V. Conclusion: Selecting the Optimal Synthesis Route
The synthesis of thiourea and its derivatives is a mature field with a variety of well-established methods. The choice of the most appropriate route is a strategic decision that depends on the specific goals of the researcher.
-
For maximum versatility and high yields in a laboratory setting, the isothiocyanate and amine route remains the preferred choice, provided the isothiocyanate is available.
-
For cost-effective, large-scale synthesis of symmetrical thioureas , the carbon disulfide and amine method offers a robust and economical option.
-
The ammonium thiocyanate isomerization is a simple method but is limited by its low equilibrium yield.
-
The calcium cyanamide process is the undisputed workhorse for industrial-scale production due to its use of inexpensive raw materials.
The increasing focus on green chemistry is paving the way for more sustainable and environmentally benign synthetic methodologies. By carefully considering the factors outlined in this guide, researchers can select the optimal synthesis route that aligns with their scientific objectives, available resources, and commitment to safe and sustainable chemical practices.
VI. References
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Milosavljević, M. M., et al. (2016). Simple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water. Journal of the Serbian Chemical Society, 81(1), 1-13.
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Zhang, C., & Niu, M. (2016). Theoretical study on the formation of carbon disulfide and ammonia from thermal decomposition products of thiourea. Journal of Molecular Structure, 1123, 236-242.
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Dai, C., et al. (2019). Synthesis and characterization of thiourea. Chemical Industry and Engineering Progress, 38(3), 1234-1239.
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Industrial Applications of Thiourea: From Resins to Rubber. Available at: [Link]
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Van de Kamp, J. (1944). U.S. Patent No. 2,357,149. Washington, DC: U.S. Patent and Trademark Office.
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ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
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Stiasni, N., & Bräse, S. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1846-1865.
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Google Patents. CN110818605A - Synthetic method of thiourea. Available at:
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Google Patents. US3723522A - Production of thiourea. Available at:
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Wikipedia. Thiourea. Available at: [Link]
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Oae, S., & Yoshimura, T. (1973). Isomerization of thiourea to ammonium thiocyanate and isotopic exchange between [35S]thiourea and diphenyl tetrasulphide. Journal of the Chemical Society, Perkin Transactions 2, (11), 1446-1449.
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Zhang, C., & Niu, M. (2016). Study on mechanism of isomerization between ammonium thiocyanate and thiourea. Journal of Molecular Structure, 1119, 28-33.
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de Souza, M. V. N., et al. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. Molecules, 29(23), 5432.
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Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.
-
Google Patents. CN106699623A - Thiourea conversion method using ammonium thiocyanate. Available at:
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Minneci, M., Misevicius, M., & Rozas, I. (2023). Green synthesis of nitroaryl thioureas: Towards an improved preparation of guanidinium DNA binders. Bioorganic & Medicinal Chemistry Letters, 90, 129346.
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Németh, A. G., et al. (2021). Optimization of the reaction conditions for the synthesis of thioureas starting from aliphatic amines. Molecules, 26(15), 4646.
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Patel, K. D., & Patel, H. D. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 174-179.
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Yamin, B. M., et al. (2014). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 18(1), 133-141.
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Dai, C., et al. (2019). Synthesis and characterization of thiourea. ResearchGate. Available at: [Link]
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Yanagimoto, T. (1956). The transformation of ammonium thiocyanate into thiourea under high pressures. The Review of Physical Chemistry of Japan, 26(2), 51-57.
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Safety Operating Guide
Navigating the Disposal of 1-Octyl-2-thiourea: A Guide to Safe and Compliant Waste Management
As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of chemical compounds. Among these, thiourea derivatives like 1-Octyl-2-thiourea demand meticulous attention, not just in their application but critically, in their disposal. Improper disposal can lead to significant safety hazards, long-term health risks for personnel, and environmental contamination.[1]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. As there is limited specific disposal data for this particular derivative, our protocols are grounded in the well-documented hazards of the parent compound, thiourea, and established principles of hazardous waste management. This approach ensures a high margin of safety. The core principle is to treat all waste containing this compound as hazardous, ensuring containment, clear communication through labeling, and adherence to institutional and federal regulations.[2][3]
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Based on the hazard profile of thiourea, we must assume this derivative presents similar dangers.[4] Thiourea is classified as harmful if swallowed, a suspected carcinogen, and is suspected of damaging fertility or the unborn child.[5][6] Furthermore, it is toxic to aquatic life with long-lasting effects, making environmental containment a priority.[1][7]
The causality behind these classifications is linked to its biological activity and chemical reactivity. For instance, prolonged exposure to thiourea compounds can impact the thyroid gland.[4] Additionally, upon heating or in a fire, thiourea derivatives can decompose to release highly toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[7][8][9] This dictates that disposal must be handled by facilities equipped for high-temperature incineration with appropriate off-gas scrubbing, not via standard refuse or drain disposal.
Table 1: GHS Hazard Classification for Thiourea (Proxy for this compound)
| Pictogram | GHS Hazard Class | Hazard Statement | Precautionary Code (Disposal) |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed.[6] | P501: Dispose of contents/container to an approved waste disposal plant.[1][5][7] | |
| Carcinogenicity (Category 2) | H351: Suspected of causing cancer.[6] | ||
| Reproductive toxicity (Category 2) | H361/H361fd: Suspected of damaging fertility or the unborn child.[5][6] | ||
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects.[1][6] | P273: Avoid release to the environment.[1][6] |
Mandatory Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is imperative to don the appropriate PPE. Each component is selected to mitigate a specific route of exposure.
Table 2: Required PPE for Handling this compound Waste
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[2] | Protects against accidental splashes of solutions or contact with airborne dust particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, Nitrile rubber).[1][2] | Prevents dermal absorption, a primary route of exposure. Gloves must be inspected before use and removed properly to avoid skin contact.[2] |
| Protective Clothing | Standard laboratory coat. | Minimizes contamination of personal clothing. For large quantities or significant spill risk, a chemical-protective suit may be required.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required if handling outside a fume hood or if dust can be generated.[2][7] | Prevents inhalation of the compound, especially in its powdered form.[4] |
Step-by-Step Waste Collection and Segregation Protocol
All waste streams containing this compound must be treated as hazardous waste.[2] Never dispose of this chemical down the drain or in regular trash.[6][10]
Methodology:
-
Waste Identification: Clearly identify all waste streams containing this compound. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, paper towels, bench protectors), and grossly contaminated PPE (gloves, etc.).[2]
-
Liquid Waste: Reaction mixtures, solutions, and solvent rinses from cleaning contaminated glassware.
-
Sharps Waste: Contaminated needles, Pasteur pipettes, or broken glassware.
-
-
Container Selection:
-
For solid waste, use a sealable, wide-mouth container clearly labeled "Hazardous Waste."
-
For liquid waste, use a sealable, chemically compatible (e.g., HDPE) container. Do not mix incompatible waste streams.[8]
-
For sharps, use a designated, puncture-proof sharps container.
-
-
Waste Transfer and Labeling:
-
All transfers of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Carefully place solid waste into the designated container. If transferring powder, avoid creating dust.[2][10]
-
Use a funnel for transferring liquid waste to prevent spills. Do not overfill containers; leave at least 10% headspace for expansion.
-
Securely close the container lid after each addition.[2]
-
Label the container with a "Hazardous Waste" tag immediately. The label must include:
-
The full chemical name: "this compound" and any other chemical constituents.
-
The approximate concentration and quantity.
-
The date of accumulation start.
-
The relevant hazard pictograms (Health Hazard, Exclamation Mark, Environment).
-
-
-
Temporary Storage:
-
Final Disposal:
-
Once the container is full or ready for pickup, contact your institution's Environmental Health & Safety (EHS) department.
-
Follow their specific procedures for waste pickup and handoff. EHS will manage the final disposal through a licensed hazardous waste facility, in accordance with all local, state, and federal regulations.[2][3]
-
Caption: Disposal workflow from point of generation to final destruction.
Spill Management and Decontamination
Accidents happen, and a robust disposal plan must include procedures for spill management.
Methodology for Minor Spills (inside a fume hood):
-
Alert & Restrict: Alert colleagues in the immediate area. Ensure access is restricted.
-
PPE: Ensure you are wearing the full, appropriate PPE as detailed in Table 2.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to prevent dust from becoming airborne.[2]
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as isopropanol or ethanol) followed by soap and water.[2][12] All cleaning materials must be disposed of as hazardous solid waste.
-
Report: Report the incident to your laboratory supervisor.
For major spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS emergency line.
Caption: Decision-making process for responding to a chemical spill.
By adhering to this comprehensive disposal plan, you not only ensure the safety of yourself and your colleagues but also uphold your responsibility to protect the environment. This protocol is designed to be a self-validating system, where the justification for each step is clear, promoting a culture of safety and scientific integrity within the laboratory.
References
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- Redox. (2022, March 9). Safety Data Sheet Thiourea.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
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- NJ.gov. (n.d.). HAZARD SUMMARY.
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- ResearchGate. (2018, August 8). A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination.
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A Comprehensive Guide to the Safe Handling of 1-Octyl-2-thiourea
The primary hazards associated with thiourea and its derivatives include acute oral toxicity, suspected carcinogenicity, and potential reproductive toxicity.[1][2][3][4] Furthermore, these compounds can cause skin and eye irritation and may lead to allergic skin reactions upon contact.[3][4] Environmental release is also a significant concern, as thiourea is toxic to aquatic life with long-lasting effects.[1][3] Therefore, a comprehensive safety plan is not merely a recommendation but a necessity.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with 1-Octyl-2-thiourea. The following table summarizes the minimum required PPE, with explanations for the necessity of each.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for larger quantities or when there is a risk of splashing. | Protects against accidental splashes and airborne particles of the compound, preventing eye irritation.[5][6][7][8] |
| Skin Protection | Nitrile gloves (ensure they are tested for chemical resistance), a fully buttoned lab coat, and closed-toe shoes. Consider double-gloving for prolonged handling. | Prevents skin contact, which can cause irritation and allergic reactions.[5][6][7][8] Contaminated clothing should be removed and washed before reuse.[7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required when handling the powder form or when dust generation is likely.[1][5] | Minimizes the inhalation of airborne particles, which is a primary route of exposure and can lead to systemic toxicity.[5] |
It is crucial to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent the spread of contamination.
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure and accidental release. The following workflow provides a procedural guide for laboratory professionals.
Experimental Protocol:
-
Preparation:
-
Handling:
-
When weighing the solid, do so carefully to minimize the generation of dust.[7] If possible, use a balance with a draft shield.
-
For dissolution or use in a reaction, add the compound to the solvent or reaction mixture slowly and in a controlled manner.
-
Avoid eating, drinking, or smoking in the laboratory area where the chemical is being handled.[10][11]
-
-
In Case of a Spill:
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
III. Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow. Improper disposal can lead to environmental contamination and potential exposure to others.
-
Waste Collection:
-
All solid waste, including contaminated gloves, liners, and weighing paper, should be collected in a clearly labeled, sealed container designated for hazardous waste.
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Never dispose of this compound down the drain or in the regular trash.[1][10]
-
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring the protection of themselves, their colleagues, and the environment.
References
- Ningbo Inno Pharmchem Co., Ltd. Safety First: Essential Handling and Safety Guidelines for Thiourea. Link
- Scribd. Thiourea MSDS: Safety and Handling Guide. Link
- Chemos GmbH & Co.KG.
- Sigma-Aldrich.
- Carl ROTH.
- Columbus Chemical.
- Fisher Scientific.
- Hill Brothers Chemical Company. Thiourea SDS. Link
- Cole-Parmer. Thiourea, Reagent ACS, 99+% (Titr.) MSDS# 96580. Link
- Sigma-Aldrich.
- Carl ROTH.
- ChemicalBook. This compound | 13281-03-3. Link
- Fisher Scientific.
- Carl ROTH.
- Redox.
- Fisher Scientific.
- Spectrum Chemical.
- Flinn Scientific.
- Redox.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. columbuschemical.com [columbuschemical.com]
- 3. redox.com [redox.com]
- 4. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. scribd.com [scribd.com]
- 6. carlroth.com [carlroth.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. nbinno.com [nbinno.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
